5-Fluoro-2-hydroxy-3-methylbenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-2-hydroxy-3-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-5-2-7(9)3-6(4-10)8(5)11/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUNAMXDKSETQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382264 | |
| Record name | 5-Fluoro-2-hydroxy-3-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
704884-74-2 | |
| Record name | 5-Fluoro-2-hydroxy-3-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Fluoro-2-hydroxy-3-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Fluoro-2-hydroxy-3-methylbenzaldehyde molecular weight
An In-depth Technical Guide to 5-Fluoro-2-hydroxy-3-methylbenzaldehyde: Synthesis, Characterization, and Application
Abstract
This compound is a highly functionalized aromatic aldehyde that serves as a pivotal intermediate in the synthesis of complex organic molecules. Its unique substitution pattern—featuring a reactive aldehyde, a chelating hydroxyl group, a directing methyl group, and an electronically influential fluorine atom—makes it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its physicochemical properties, detailed protocols for its regioselective synthesis from commercially available precursors, and a practical example of its application in the construction of kinase inhibitor scaffolds. By grounding our discussion in established chemical principles and validated methodologies, this document aims to equip researchers, scientists, and drug development professionals with the expert insights required to effectively utilize this versatile compound.
Introduction: A Strategic Synthetic Intermediate
In the landscape of modern drug discovery and fine chemical synthesis, the strategic incorporation of fluorine into organic scaffolds is a well-established method for modulating key molecular properties. Fluorine's high electronegativity and relatively small size can significantly enhance metabolic stability, improve binding affinity, and alter lipophilicity, thereby optimizing the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1]
This compound, CAS 704884-74-2, emerges as a particularly strategic building block. The molecule's architecture offers a confluence of functionalities:
-
Salicylaldehyde Core: The ortho-hydroxybenzaldehyde moiety is a classic bidentate ligand capable of chelation, which can direct subsequent reactions and is a cornerstone for synthesizing Schiff bases and various heterocyclic systems.
-
Fluorine Substitution: The fluorine at the 5-position exerts a strong electron-withdrawing effect, influencing the reactivity of the aromatic ring and providing a site for potential metabolic blocking.[1]
-
Methyl Group: The methyl group at the 3-position provides steric influence and can participate in key binding interactions within a target protein's active site.
-
Aldehyde Functionality: As a versatile electrophile, the aldehyde group is a gateway to a vast array of chemical transformations, including reductive amination, condensation reactions, and the formation of carbon-carbon bonds.[1]
This combination of features makes the compound an ideal starting point for constructing complex molecular frameworks, particularly in the design of kinase inhibitors, anti-inflammatory agents, and novel fluorescent probes.[1][2] This guide will provide the technical foundation for its synthesis and application.
Physicochemical and Spectroscopic Properties
The precise characterization of a synthetic intermediate is critical for its effective use. The key properties of this compound are summarized below.
Physical and Chemical Data
A summary of the compound's essential data is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇FO₂ | [1][3][4] |
| Molecular Weight | 154.14 g/mol | [5][6] |
| CAS Number | 704884-74-2 | [1][3][5] |
| Appearance | Solid | [3] |
| Melting Point | 44 - 49 °C | [1][2][7] |
| Purity (Typical) | ≥95% | [1][3] |
| Storage Conditions | Room temperature, under inert atmosphere | [3] |
| InChI Key | FDUNAMXDKSETQT-UHFFFAOYSA-N | [3] |
Molecular Structure
The structure of this compound is depicted below.
Caption: Molecular structure of this compound.
Spectroscopic Characterization (Predicted)
-
¹H NMR (Proton NMR): The spectrum is expected to show distinct signals:
-
A singlet for the phenolic proton (-OH) around 11 ppm, typically broad.
-
A singlet for the aldehyde proton (-CHO) between 9.8-10.1 ppm.
-
Two aromatic protons on the ring, appearing as doublets or multiplets between 7.0-7.5 ppm, showing coupling to the fluorine atom.
-
A singlet for the methyl protons (-CH₃) around 2.2-2.4 ppm.
-
-
¹³C NMR (Carbon NMR): Key resonances would include:
-
The aldehyde carbonyl carbon (~190-195 ppm).
-
Aromatic carbons attached to oxygen and fluorine would be significantly shifted downfield. The carbon bonded to fluorine (C-F) will appear as a doublet with a large coupling constant (~240-250 Hz).
-
Other aromatic carbons would appear in the 115-160 ppm range.
-
The methyl carbon would be observed upfield (~15-20 ppm).
-
-
FT-IR (Infrared Spectroscopy): The IR spectrum provides clear evidence of the key functional groups:[8][9]
-
A broad O-H stretching band from ~3200-3400 cm⁻¹, indicative of hydrogen bonding.
-
Aromatic C-H stretching just above 3000 cm⁻¹.
-
Aliphatic C-H stretching from the methyl group around 2850-2960 cm⁻¹.
-
A strong C=O stretching absorption for the aldehyde at ~1650-1670 cm⁻¹, with the frequency lowered due to conjugation and intramolecular hydrogen bonding.
-
Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.
-
A strong C-F stretching band around 1200-1250 cm⁻¹.
-
-
Mass Spectrometry (MS): Electron ionization (EI-MS) would show a prominent molecular ion (M⁺) peak at m/z = 154.14. Common fragmentation patterns would include the loss of -H (M-1) and -CHO (M-29).
Synthesis of this compound
The synthesis of substituted salicylaldehydes is a classic challenge in organic chemistry, often complicated by issues of regioselectivity. The target molecule is synthesized via ortho-formylation of the corresponding phenol, 4-Fluoro-2-methylphenol. While classic methods like the Reimer-Tiemann[10][11] and Duff[3][5] reactions can be employed, they often suffer from moderate yields or harsh conditions.
A more robust and highly regioselective modern alternative is the magnesium-mediated ortho-formylation. This method, based on the work reported by Hofsløkken and Skattebøl and validated in Organic Syntheses, utilizes magnesium chloride as a Lewis acid to form a chelate with the phenol, which directs formylation exclusively to the ortho position.[12][13]
Synthesis Workflow
Caption: Workflow for the regioselective synthesis of the target compound.
Detailed Experimental Protocol
This protocol is adapted from a validated procedure for the ortho-formylation of phenols.[12]
Materials:
-
4-Fluoro-2-methylphenol (1.0 eq)[14]
-
Anhydrous Magnesium Chloride (MgCl₂) (2.0 eq)
-
Paraformaldehyde (3.0 eq)
-
Triethylamine (TEA) (2.0 eq), freshly distilled
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
1 N Hydrochloric acid (HCl)
-
Hexane
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer and reflux condenser under an argon atmosphere, add anhydrous MgCl₂ (2.0 eq) and paraformaldehyde (3.0 eq).
-
Solvent and Base Addition: Add anhydrous THF via syringe to the flask, followed by the dropwise addition of triethylamine (2.0 eq). Stir the resulting suspension for 10 minutes at room temperature.
-
Causality Insight: Triethylamine acts as a base to deprotonate the phenol in situ. The MgCl₂ is a crucial Lewis acid that coordinates to the phenolic oxygen, forming a six-membered chelate intermediate with the incoming formaldehyde electrophile. This chelation rigidly positions the electrophile, ensuring exclusive ortho-formylation.
-
-
Substrate Addition: Add 4-Fluoro-2-methylphenol (1.0 eq) dropwise via syringe. The mixture will typically become opaque.
-
Reaction: Immerse the flask in a preheated oil bath at approximately 75 °C. Heat the mixture at a gentle reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling the reaction mixture to room temperature, add diethyl ether. Transfer the organic phase to a separatory funnel and wash sequentially with 1 N HCl (3 x volumes) and water (3 x volumes).
-
Trustworthiness Check: The acid wash is critical to quench the reaction, neutralize the triethylamine, and break up the magnesium salts, facilitating their removal into the aqueous layer.
-
-
Isolation: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as a solid.
-
Purification: For obtaining a high-purity product, recrystallize the crude solid from hot hexane. The pure this compound will be obtained as crystalline needles.
Application in Kinase Inhibitor Synthesis
The structural motifs within this compound make it an excellent precursor for synthesizing heterocyclic scaffolds that are prevalent in kinase inhibitors.[1][2] Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a known driver of diseases like cancer.[15][16] Many kinase inhibitors are designed to target the ATP-binding site, often employing heterocyclic cores that can form key hydrogen bonds and other interactions.
The following protocol describes a representative synthesis of a pyrazolopyrimidine scaffold, a common core in kinase inhibitors, demonstrating the utility of the title compound.[15]
Synthesis of a Pyrazolopyrimidine Scaffold
Caption: Workflow for the synthesis of a kinase inhibitor scaffold.
Representative Experimental Protocol
This protocol illustrates a plausible condensation reaction to form a heterocyclic system.
Materials:
-
This compound (1.0 eq)
-
3-Amino-1H-pyrazole (1.1 eq)
-
Anhydrous Ethanol
-
Glacial Acetic Acid (0.1 eq, catalytic)
Procedure:
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Reagent Addition: Add 3-Amino-1H-pyrazole (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Expertise Insight: The acetic acid catalyzes the initial formation of an imine intermediate between the aldehyde and the amino group of the pyrazole. This is the rate-determining step for the subsequent cyclization.
-
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and stir for 12-18 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Isolation: Upon completion, cool the mixture to room temperature. The desired heterocyclic product is expected to have lower solubility and should precipitate from the solution.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with a small amount of cold ethanol to remove any unreacted starting materials, and dry under vacuum. The resulting solid can be further purified by recrystallization or column chromatography if necessary.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care.
-
Hazard Identification: The compound is classified as hazardous. It is known to cause skin irritation (H315), may cause an allergic skin reaction (H317), causes serious eye damage (H318), and may cause respiratory irritation (H335).[3] The signal word is "Danger".[3]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[3]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[3]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound is a potent and versatile chemical intermediate whose value is derived from its unique combination of functional groups. This guide has provided a comprehensive technical overview, from its fundamental properties and predicted spectroscopic signature to a robust, regioselective synthesis protocol. The demonstrated application in constructing a kinase inhibitor scaffold underscores its significance for professionals in drug discovery and medicinal chemistry. By leveraging the validated methodologies and expert insights presented herein, researchers can confidently and efficiently incorporate this strategic building block into their synthetic programs to accelerate the development of novel, high-value molecules.
References
- MySkinRecipes. This compound.
- Sigma-Aldrich. This compound.
- Sigma-Aldrich. This compound | 704884-74-2.
- ChemicalBook. This compound | 704884-74-2.
- Grokipedia. Duff reaction.
- Allen Institute.
- Wikipedia. Reimer–Tiemann reaction.
- Wikipedia. Duff reaction.
- Sigma-Aldrich. This compound | 704884-74-2 (Ambeed).
- BenchChem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde.
-
Expert Opinion on Investigational Drugs. FDA-approved kinase inhibitors in PROTAC design, development and synthesis. [Link]
-
Organic Syntheses. ortho-Formylation of phenols. [Link]
- MySkinRecipes (Thai). This compound.
- Hansen, T. V., & Skattebøl, L. (2002). ortho-Formylation of phenols. Organic Syntheses, 79, 164.
- MySkinRecipes. This compound.
- Hofsløkken, N. U., & Skattebøl, L. (1999). A Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262.
- Ossila. 4-Fluoro-2-methylphenol | CAS 452-72-2.
- BenchChem. A Comparative Guide to the Infrared Spectroscopy of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde.
-
ResearchGate. FT-IR spectra of (A) 2-hydroxy-5-chloromethyl benzaldehyde, (B) SBL,.... [Link]
- Sigma-Aldrich. This compound.
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. This compound [myskinrecipes.com]
- 3. Duff reaction - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. grokipedia.com [grokipedia.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 11. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. chemistry.mdma.ch [chemistry.mdma.ch]
- 14. ossila.com [ossila.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 5-Fluoro-2-hydroxy-3-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical properties of 5-Fluoro-2-hydroxy-3-methylbenzaldehyde (CAS No: 704884-74-2), a key intermediate in the synthesis of advanced pharmaceutical compounds and other specialty chemicals. This document collates available data on its fundamental physicochemical characteristics, offering a critical resource for researchers engaged in drug discovery, medicinal chemistry, and materials science. The guide details experimental methodologies for property determination, ensuring scientific integrity and reproducibility.
Introduction
This compound is a substituted aromatic aldehyde of significant interest in organic synthesis. Its unique molecular architecture, featuring a fluorine atom, a hydroxyl group, and a methyl group on the benzaldehyde scaffold, imparts specific reactivity and properties that are highly valuable in the design of complex molecules. The presence of the fluorine atom can enhance metabolic stability and bioavailability in pharmaceutical applications, making this compound a crucial building block for novel therapeutics.[1][2] A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in synthetic workflows.
This guide is structured to provide a deep dive into the physical characteristics of this compound, moving beyond a simple datasheet to offer insights into the experimental basis of these properties.
Molecular Structure and Identification
A clear understanding of the molecular structure is fundamental to interpreting its physical and chemical behavior.
Caption: Molecular structure of this compound.
Summary of Physical Properties
The following table summarizes the key physical properties of this compound based on available literature and supplier data. It is important to note that some of these properties, particularly boiling point and density, are not widely reported and may be predicted values.
| Property | Value | Source(s) |
| CAS Number | 704884-74-2 | [2][3][4] |
| Molecular Formula | C₈H₇FO₂ | [2][3] |
| Molecular Weight | 154.14 g/mol | [5] |
| Appearance | Solid | [3] |
| Melting Point | 44 - 49 °C (literature) | [2][4] |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Detailed Physical Properties and Experimental Determination
Melting Point
The melting point is a critical indicator of purity for a solid compound. For this compound, the literature reports a melting range of 44-49 °C.[2][4] A sharp melting range within this window is indicative of high purity.
Experimental Protocol: Capillary Melting Point Determination
This method is a standard and reliable technique for determining the melting point of a crystalline solid.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle. This ensures uniform heat transfer.
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.
-
Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus. The temperature is increased at a controlled rate (initially rapid to approach the expected melting point, then slowed to 1-2 °C per minute near the melting range).
-
Observation: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The range between these two temperatures is the melting range.
Causality and Trustworthiness: A broad melting range for a synthesized batch of this compound would suggest the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to the liquid phase. This self-validating system—a sharp, reproducible melting range—provides confidence in the sample's purity.
Solubility Profile
Predicted Solubility:
-
Soluble in: Polar aprotic solvents (e.g., acetone, ethyl acetate), polar protic solvents (e.g., ethanol, methanol), and chlorinated solvents (e.g., dichloromethane, chloroform).
-
Slightly soluble to insoluble in: Nonpolar solvents (e.g., hexane, toluene).
-
Slightly soluble in: Water, due to the presence of the polar hydroxyl and aldehyde groups, though the aromatic ring limits extensive aqueous solubility.
Experimental Protocol: Qualitative Solubility Testing
Materials:
-
This compound
-
Test tubes
-
Vortex mixer
-
A selection of solvents: Water, Ethanol, Acetone, Dichloromethane, Toluene, Hexane.
Procedure:
-
Add approximately 10-20 mg of the solid to a clean, dry test tube.
-
Add 1 mL of the chosen solvent.
-
Vortex the mixture for 30-60 seconds.
-
Visually inspect for the complete dissolution of the solid.
-
Record the observation as "soluble," "partially soluble," or "insoluble."
Expertise in Interpretation: The solubility in acidic or basic aqueous solutions can also be informative. Due to the phenolic hydroxyl group, an increased solubility in aqueous base (e.g., 5% NaOH) is expected due to the formation of the more polar sodium phenoxide salt.
Caption: Experimental workflow for qualitative solubility determination.
Spectroscopic Characterization
Spectroscopic data is essential for the structural confirmation and quality control of this compound. While experimental spectra for this specific compound are not widely published, the expected spectral features can be predicted based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (highly deshielded, ~9.8-10.0 ppm), the phenolic proton (broad singlet, variable chemical shift), the aromatic protons (in the range of 6.5-7.5 ppm, showing coupling to each other and to the fluorine atom), and the methyl protons (singlet, ~2.2-2.4 ppm).
-
¹³C NMR: The carbon NMR spectrum will exhibit characteristic signals for the carbonyl carbon of the aldehyde (~190-195 ppm), the aromatic carbons (with the carbon attached to fluorine showing a large C-F coupling constant), and the methyl carbon (~15-20 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:
-
A broad O-H stretching band for the hydroxyl group (~3200-3400 cm⁻¹).
-
Aromatic C-H stretching bands (~3000-3100 cm⁻¹).
-
A strong C=O stretching band for the aldehyde carbonyl group (~1650-1670 cm⁻¹).
-
C-F stretching band (~1100-1250 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) in the mass spectrum should correspond to the calculated molecular weight of 154.14 g/mol . The fragmentation pattern will be characteristic of the molecule's structure.
Safety and Handling
This compound is classified as a hazardous substance.[3]
-
Hazard Statements: H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[3]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
-
Storage: Store in an inert atmosphere at room temperature.[3]
Conclusion
This technical guide has synthesized the available information on the physical properties of this compound, providing a foundational resource for its use in research and development. While key data points such as boiling point, density, and comprehensive solubility are yet to be extensively reported, the provided experimental protocols offer a clear path for their determination. The predicted spectroscopic characteristics serve as a benchmark for the analysis and quality control of this important synthetic intermediate. Adherence to the outlined safety and handling procedures is essential when working with this compound.
References
-
This compound - MySkinRecipes. (URL: [Link])
-
This compound - MySkinRecipes. (URL: [Link])
-
1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029637). (URL: [Link])
-
5-Fluorosalicylaldehyde | C7H5FO2 | CID 2737328 - PubChem. (URL: [Link])
-
5-Fluoro-2-hydroxybenzaldehyde | CAS#:347-54-6 | Chemsrc. (URL: [Link])
-
H-NMR spectra of 2-hydroxy-3-methylbenzaldehyde The... - ResearchGate. (URL: [Link])
-
Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by - Supporting Information. (URL: [Link])
-
Electronic Supplementary Information - The Royal Society of Chemistry. (URL: [Link])
-
2-hydroxy-5-methyl benzaldehyde, 613-84-3 - The Good Scents Company. (URL: [Link])
-
Chemical Properties of 2-Hydroxy-3-methylbenzaldehyde (CAS 824-42-0) - Cheméo. (URL: [Link])
-
Benzaldehyde, 3-fluoro- - the NIST WebBook. (URL: [Link])
-
2-Hydroxy-3-methylbenzaldehyde - Optional[13C NMR] - Spectrum - SpectraBase. (URL: [Link])
-
2-Hydroxy-5-methylbenzaldehyde - the NIST WebBook. (URL: [Link])
-
2-hydroxy-5-methylbenzaldehyde - Stenutz. (URL: [Link])
Sources
An In-depth Technical Guide to the Physicochemical Characterization of 5-Fluoro-2-hydroxy-3-methylbenzaldehyde, Focusing on Melting Point Determination
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and quality control specialists working with 5-Fluoro-2-hydroxy-3-methylbenzaldehyde. It provides a detailed examination of its melting point, a critical parameter for identity and purity assessment. The document outlines the theoretical basis for melting point analysis, presents a validated experimental protocol, and discusses orthogonal analytical techniques for comprehensive characterization.
Introduction to this compound
This compound is a substituted aromatic aldehyde. Its structure, featuring a hydroxyl group ortho to the aldehyde and a fluorine atom at position 5, makes it a valuable building block in medicinal chemistry and materials science. The fluorine substitution, in particular, is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1] The precise determination of its physical properties, such as the melting point, is the first step in verifying the material's identity and purity before its use in further synthetic applications.
Core Physicochemical Properties
A summary of the key identifiers and physical properties for this compound is presented below. The melting point is reported as a range, which is standard practice and reflects the temperatures from the onset of melting to the complete liquefaction of the material.[2]
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| Synonyms | 5-Fluoro-3-methylsalicylaldehyde | |
| CAS Number | 704884-74-2 | [3][4] |
| Molecular Formula | C₈H₇FO₂ | [1] |
| Molecular Weight | 154.14 g/mol | |
| Physical Form | Solid | |
| Melting Point | 44 - 49 °C (lit.) | [1][3] |
The Scientific Principle of Melting Point Determination
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a very narrow temperature range (typically 0.5-1.0°C). The process is governed by the energy required to overcome the intermolecular forces holding the molecules in a fixed crystal lattice.
The presence of impurities disrupts the crystal lattice, typically causing two observable effects:
-
Melting Point Depression: The temperature at which melting begins is lowered.
-
Melting Point Broadening: The temperature range over which the substance melts becomes wider.
Therefore, a sharp melting point close to the literature value is a strong indicator of high purity. This principle is the foundation of melting point analysis as a quality control technique.
Validated Protocol for Melting Point Determination
The capillary method is the most common and reliable technique for determining the melting point of a powdered solid in a research or quality control setting.[2] The following protocol is a self-validating system designed for accuracy and reproducibility.
Instrumentation and Materials
-
Melting Point Apparatus (e.g., Mel-Temp or equivalent digital apparatus)
-
Capillary Tubes (one end sealed)
-
Spatula
-
Mortar and Pestle (if sample is not a fine powder)
-
The sample: this compound, confirmed to be completely dry.[5]
Step-by-Step Experimental Workflow
Step 1: Sample Preparation
-
Rationale: A finely powdered and well-packed sample ensures uniform heat transfer, which is critical for an accurate reading. Large crystals can lead to inefficient packing and a broad, inaccurate melting range.
-
Procedure:
-
Place a small amount of the compound on a clean, dry surface. If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle.
-
Jab the open end of a capillary tube into the powder pile several times to collect a small amount of the sample.[5]
-
Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. To achieve tight packing, drop the capillary tube, sealed-end down, through a long, narrow tube (like a glass tube or condenser) several times.[5]
-
The final packed sample height should be 2-3 mm. A sample column taller than 3 mm can cause an artificially broad melting range.[5]
-
Step 2: Apparatus Setup and Calibration
-
Rationale: The heating rate is the most critical variable. A rapid heating rate does not allow for thermal equilibrium between the sample, thermometer, and heating block, leading to an erroneously high and broad melting range. A slow rate of ~1 °C/minute is standard for accurate determinations.[6]
-
Procedure:
-
Turn on the melting point apparatus.
-
For a preliminary, rapid determination, set a fast heating rate to quickly find the approximate melting point.
-
For the accurate determination, allow the block to cool to at least 15 °C below the expected melting point (e.g., start at ~30 °C).[5]
-
Set the heating rate to a slow ramp of 1 °C per minute.[5][6]
-
Step 3: Measurement and Observation
-
Rationale: The melting range is defined by two distinct points: the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point).[6]
-
Procedure:
-
Insert the prepared capillary tube into the sample holder of the apparatus.
-
Look through the magnifying eyepiece to observe the sample.
-
Record the temperature (T1) at the first sign of melting (the appearance of liquid within the solid matrix).
-
Continue to observe as the temperature rises.
-
Record the temperature (T2) when the last solid crystal melts and the entire sample is a transparent liquid.
-
The melting point is reported as the range T1 - T2.
-
Step 4: Self-Validation
-
Rationale: Consistency validates the result. Performing multiple measurements ensures the observed melting range is reproducible and not an artifact of poor technique.
-
Procedure:
-
Allow the apparatus to cool sufficiently.
-
Conduct at least two additional careful determinations using fresh samples in new capillary tubes.
-
The results should be consistent within a narrow margin (e.g., ±0.5 °C).
-
Workflow Diagram
Caption: Workflow for accurate melting point determination.
Orthogonal Verification of Purity and Identity
While melting point is an excellent indicator of purity, it is not an absolute confirmation of identity. For a comprehensive characterization of this compound, orthogonal spectroscopic methods are required. These techniques provide structural information that confirms the compound's identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. The ¹H NMR spectrum would confirm the presence of the aldehyde proton, the hydroxyl proton, aromatic protons, and the methyl group, with characteristic chemical shifts and coupling patterns.[7][8]
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. Key absorptions would be expected for the O-H stretch of the hydroxyl group, the C=O stretch of the aldehyde, and C-F and C-H stretches.[7]
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, which should match the calculated weight of 154.14 g/mol , confirming the molecular formula.
Safety and Handling
This compound is classified as a hazardous substance. All handling should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Hazard Statements:
-
Precautionary Measures:
-
Avoid breathing dust.[9]
-
Wear protective gloves, eye protection, and face protection.[9][10]
-
In case of contact with skin, wash with plenty of soap and water.[10]
-
In case of eye contact, rinse cautiously with water for several minutes.[10]
-
Store in a well-ventilated place, with the container tightly closed.[10]
-
References
-
Chemistry LibreTexts. (2025). 4.3: Melting Point Determination Procedure. Retrieved from [Link]
-
Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
ACS Omega. (2019). Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum, the Dominant Fungi Species in Fuzhuan Brick Tea. Retrieved from [Link]
-
Molekul. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]
-
Loudoun County Public Schools. (n.d.). Determination of Melting Point. Retrieved from [Link]
-
Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Molekul. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of novel benzaldehyde derivatives containing 1,3,4-thiadiazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzaldehyde derivatives with investigated inhibition profile. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). H-NMR spectra of 2-hydroxy-3-methylbenzaldehyde. Retrieved from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. westlab.com [westlab.com]
- 3. This compound | 704884-74-2 [chemicalbook.com]
- 4. 704884-74-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. thinksrs.com [thinksrs.com]
- 7. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to 5-Fluoro-2-hydroxy-3-methylbenzaldehyde: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Phenolic Aldehydes
5-Fluoro-2-hydroxy-3-methylbenzaldehyde, a substituted salicylaldehyde, represents a highly valuable building block in modern medicinal chemistry. Its structure, which incorporates a reactive aldehyde, a chelating hydroxyl group, and strategically placed methyl and fluoro substituents, offers a unique combination of functionalities. The fluorine atom, in particular, is a key feature, as its incorporation into drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability.[1][2] This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its application as a precursor for advanced pharmaceutical intermediates, such as kinase inhibitors.
Part 1: Core Chemical Identity and Physicochemical Properties
The correct and unambiguous identification of a chemical entity is paramount for reproducible scientific research. This section details the fundamental identifiers and physical characteristics of the title compound.
IUPAC Name and Structural Identifiers
-
IUPAC Name: this compound
-
Synonyms: 5-Fluoro-3-methylsalicylaldehyde[3]
-
CAS Number: 704884-74-2[3]
-
Molecular Formula: C₈H₇FO₂
-
Molecular Weight: 154.14 g/mol [3]
-
InChI Key: FDUNAMXDKSETQT-UHFFFAOYSA-N[3]
Physicochemical Data
A summary of the key physical properties is presented in Table 1, providing researchers with essential data for handling, reaction setup, and purification.
| Property | Value | Source(s) |
| Physical Form | Solid | |
| Melting Point | 44-49 °C | [3] |
| Storage | Room temperature, under inert atmosphere | |
| Purity (Typical) | ≥95% |
Part 2: Synthesis Methodologies
The introduction of a formyl group onto a phenolic ring is a classic transformation in organic synthesis. For a substituted phenol like 4-fluoro-2-methylphenol, the primary challenge lies in achieving regioselectivity to obtain the desired ortho-formylated product. This section explores established and modern methods applicable to the synthesis of this compound.
Classical Formylation Reactions: An Overview
Two of the most well-known methods for the ortho-formylation of phenols are the Reimer-Tiemann and Duff reactions.
-
Reimer-Tiemann Reaction: This reaction typically employs chloroform (CHCl₃) and a strong base (like NaOH) to generate dichlorocarbene as the electrophile, which then attacks the electron-rich phenoxide ring.[4][5] While effective for simple phenols, it can suffer from moderate yields and the formation of para-isomers.[4]
-
Duff Reaction: The Duff reaction uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium (e.g., acetic acid or trifluoroacetic acid).[5] The reaction proceeds via an iminium ion intermediate, which attacks the phenol ring, followed by hydrolysis to yield the aldehyde.[5] This method generally favors ortho-formylation.[5]
Diagram: General Mechanism of the Duff Reaction
Caption: Key steps in the Duff reaction for phenol formylation.
Recommended Protocol: Magnesium-Mediated ortho-Specific Formylation
For a more regioselective and higher-yielding synthesis, a modern variation of the ortho-formylation is recommended. This method, based on the work of Casiraghi, Skattebøl, and others, utilizes magnesium chloride and triethylamine to form a phenoxymagnesium intermediate, which then directs the formylation by paraformaldehyde specifically to the ortho position. This approach avoids the harsh conditions and selectivity issues of classical methods.
Reaction Scheme:
Experimental Protocol:
-
Materials:
-
4-Fluoro-2-methylphenol
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Paraformaldehyde
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric Acid (1 M aqueous solution)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, add anhydrous magnesium chloride (1.2 equivalents) and paraformaldehyde (2.0 equivalents).
-
Solvent and Base Addition: Add anhydrous THF to the flask, followed by the dropwise addition of triethylamine (1.2 equivalents) via syringe. Stir the resulting suspension for 10-15 minutes at room temperature.
-
Substrate Addition: Add 4-fluoro-2-methylphenol (1.0 equivalent) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 66 °C) and maintain under an argon atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing 1 M HCl solution. Stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
-
-
Causality and Self-Validation: The use of MgCl₂ is critical for directing the regioselectivity. The magnesium ion chelates with the phenolic oxygen, activating the ortho position for electrophilic attack by formaldehyde (from paraformaldehyde). The triethylamine acts as a base to deprotonate the phenol. Anhydrous conditions are crucial to prevent premature quenching of the reagents. The acidic work-up protonates the resulting phenoxide and hydrolyzes any intermediates to liberate the final aldehyde. The purity of the final product should be validated by the characterization methods outlined in the next section.
Part 3: Spectroscopic Characterization
Unequivocal structural confirmation is essential. The following data are representative of what is expected for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the aldehyde proton, the phenolic hydroxyl proton, the two aromatic protons, and the methyl protons.
-
δ ~11.0-11.5 ppm (s, 1H): Phenolic -OH, often broad.
-
δ ~9.8 ppm (s, 1H): Aldehyde -CHO.
-
δ ~7.2-7.4 ppm (m, 2H): Aromatic C4-H and C6-H protons, showing splitting due to H-H and H-F coupling.
-
δ ~2.2 ppm (s, 3H): Methyl -CH₃.
-
-
¹³C NMR (Carbon NMR): The spectrum will show eight distinct carbon signals.
-
δ ~196 ppm: Aldehyde C=O.
-
δ
155-160 ppm (d, J240 Hz): C5-F (large coupling constant is characteristic of a carbon directly bonded to fluorine). -
δ ~155-158 ppm: C2-OH.
-
δ ~120-135 ppm: Remaining aromatic carbons (C1, C3, C4, C6).
-
δ ~15-20 ppm: Methyl -CH₃.
-
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups.
-
~3200-3400 cm⁻¹ (broad): O-H stretching of the hydroxyl group.
-
~2850-2950 cm⁻¹: C-H stretching of the aldehyde and methyl groups.
-
~1650-1680 cm⁻¹ (strong): C=O stretching of the aromatic aldehyde.
-
~1580-1600 cm⁻¹ & ~1450-1500 cm⁻¹: C=C stretching of the aromatic ring.
-
~1200-1300 cm⁻¹: C-O stretching of the phenol.
-
~1100-1200 cm⁻¹: C-F stretching.
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry would be expected to show:
-
Molecular Ion Peak (M⁺): m/z = 154.
-
Key Fragments:
Part 4: Application in Kinase Inhibitor Synthesis
Substituted salicylaldehydes are pivotal intermediates for constructing heterocyclic scaffolds found in many biologically active molecules. A prominent application is in the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds known to act as protein kinase inhibitors, which are crucial in cancer therapy.[7][8]
The core reaction involves the condensation of the aldehyde with a substituted 5-aminopyrazole. This reaction forms the pyrimidine ring of the fused heterocyclic system.
Diagram: Synthesis of a Pyrazolo[1,5-a]pyrimidine Scaffold
Caption: Condensation and cyclization pathway to form the core kinase inhibitor scaffold.
Representative Synthesis Protocol
This protocol outlines the synthesis of a generic pyrazolo[1,5-a]pyrimidine from this compound.
-
Reaction Scheme:
-
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) and a substituted 5-aminopyrazole (e.g., 3-amino-4-cyanopyrazole) (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Catalysis: Add a catalytic amount of a protic acid (e.g., a few drops of concentrated HCl) or a Lewis acid, if required.
-
Reaction: Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed in vacuo, and the residue purified by recrystallization or column chromatography.
-
-
Rationale: This reaction sequence is a classic example of heterocyclic synthesis. The initial step is the formation of a Schiff base (imine) between the aldehyde and the exocyclic amino group of the pyrazole. The subsequent intramolecular cyclization involves the nucleophilic attack of the pyrazole ring nitrogen onto the imine carbon, followed by aromatization (often with loss of water) to form the stable, fused pyrazolo[1,5-a]pyrimidine system. The substituents on the final molecule, derived from both the aldehyde and the aminopyrazole, are crucial for tuning the kinase binding affinity and selectivity.
Part 5: Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize proper laboratory safety.
-
Hazard Statements: this compound is classified with the following hazard statements: H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation).[3]
-
Precautionary Statements: Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[3] Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete information.
Conclusion
This compound is a potent and versatile chemical intermediate. Its synthesis, while rooted in classical organic reactions, can be optimized for high regioselectivity and yield using modern organometallic techniques. The presence of multiple functional groups allows for its facile incorporation into complex heterocyclic systems, most notably in the development of targeted therapeutics like kinase inhibitors. This guide has provided the foundational knowledge—from synthesis protocols to spectroscopic data and application rationale—to empower researchers in leveraging this valuable building block for their drug discovery and development programs.
References
-
MySkinRecipes. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
-
El-Sayed, N. F., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Retrieved January 12, 2026, from [Link]
-
Al-Ostath, A., et al. (2023). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Duff reaction. Retrieved January 12, 2026, from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 12, 2026, from [Link]
Sources
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. This compound [myskinrecipes.com]
- 3. 5-Fluoro-3-methylsalicylaldehyde 97 704884-74-2 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Duff reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-Fluoro-2-hydroxy-3-methylbenzaldehyde: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 5-Fluoro-2-hydroxy-3-methylbenzaldehyde, a key chemical intermediate with significant potential in medicinal chemistry and drug development. We will delve into its chemical structure, synthesis, spectroscopic characterization, and explore its burgeoning role as a scaffold in the design of targeted therapeutics, particularly kinase inhibitors and glucocorticoid receptor modulators.
Introduction: The Strategic Importance of Fluorinated Salicylaldehydes
This compound belongs to the class of substituted salicylaldehydes, which are pivotal building blocks in organic synthesis. The strategic incorporation of a fluorine atom onto the benzene ring significantly influences the molecule's physicochemical properties. Fluorine, with its high electronegativity and small van der Waals radius, can modulate acidity, lipophilicity, metabolic stability, and binding interactions of a parent molecule with its biological target.[1][2][3][4][5] This makes fluorinated compounds highly valuable in the design of novel therapeutic agents with enhanced pharmacokinetic and pharmacodynamic profiles.[1][2][3][4][5]
The presence of the ortho-hydroxy and aldehyde functionalities provides two reactive handles for a variety of chemical transformations, including condensation reactions to form Schiff bases and the synthesis of diverse heterocyclic systems.[6][7] This versatility positions this compound as a sought-after intermediate for constructing complex molecular architectures in drug discovery programs.[8]
Synthesis of this compound
The synthesis of this compound is most effectively achieved through the ortho-formylation of the readily available starting material, 4-fluoro-2-methylphenol. Several methods exist for the regioselective formylation of phenols, with the magnesium chloride-triethylamine mediated method and the Duff reaction being prominent examples.
Recommended Synthetic Approach: Magnesium Chloride-Triethylamine Mediated Ortho-Formylation
This method offers high regioselectivity for the ortho position and generally provides good to excellent yields under relatively mild conditions. The mechanism involves the in-situ formation of a magnesium phenoxide, which then directs the formylation by paraformaldehyde specifically to the ortho position.
Causality of Reagent Selection:
-
Anhydrous Magnesium Chloride (MgCl₂): Acts as a Lewis acid to activate the phenolic hydroxyl group, facilitating the formation of the magnesium phenoxide. The use of anhydrous MgCl₂ is crucial for the reaction's success.
-
Triethylamine (Et₃N): A non-nucleophilic base that deprotonates the phenol to form the phenoxide and also scavenges the HCl generated during the reaction.
-
Paraformaldehyde: A stable, solid source of formaldehyde, the formylating agent.
-
Anhydrous Tetrahydrofuran (THF): An appropriate aprotic solvent that effectively dissolves the reactants and facilitates the reaction.
Experimental Protocol:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, add anhydrous magnesium chloride (1.2 equivalents) and paraformaldehyde (2.0 equivalents).
-
Evacuate the flask and backfill with argon.
-
Add anhydrous tetrahydrofuran (THF) via syringe.
-
To this suspension, add triethylamine (2.0 equivalents) dropwise via syringe.
-
Stir the mixture for 10-15 minutes at room temperature.
-
Add a solution of 4-fluoro-2-methylphenol (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 66 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with 1 M hydrochloric acid.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Logical Workflow for Synthesis:
Caption: Synthetic workflow for the ortho-formylation of 4-fluoro-2-methylphenol.
Alternative Synthetic Route: The Duff Reaction
The Duff reaction is a classic method for the ortho-formylation of phenols using hexamethylenetetramine (HMTA) in an acidic medium, typically acetic acid or trifluoroacetic acid.[9][10] The reaction proceeds via an electrophilic aromatic substitution mechanism. While generally less efficient than the magnesium-mediated method, it offers a viable alternative.
The regioselectivity of the Duff reaction on 4-fluoro-2-methylphenol is directed by the activating and ortho-, para-directing hydroxyl and methyl groups. The formyl group is expected to add to the position ortho to the hydroxyl group and meta to the fluorine atom, leading to the desired product.
Physicochemical and Spectroscopic Characterization
A thorough characterization of this compound is essential for its use as a chemical intermediate.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₇FO₂ | [8] |
| Molecular Weight | 154.14 g/mol | [8] |
| CAS Number | 704884-74-2 | [8] |
| Appearance | White to off-white solid | [8] |
| Melting Point | 44-49 °C | [8] |
| Purity | ≥95% | [8] |
Spectroscopic Data (Predicted)
¹H NMR (400 MHz, CDCl₃):
-
δ ~11.0 ppm (s, 1H): Phenolic hydroxyl proton, deshielded due to intramolecular hydrogen bonding with the adjacent aldehyde group.
-
δ ~9.8 ppm (s, 1H): Aldehydic proton.
-
δ ~7.2-7.4 ppm (m, 2H): Aromatic protons. The coupling patterns will be influenced by the fluorine atom.
-
δ ~2.3 ppm (s, 3H): Methyl protons.
¹³C NMR (100 MHz, CDCl₃):
-
δ ~196 ppm: Aldehydic carbon.
-
δ ~160 ppm (d, J ≈ 240 Hz): Carbon attached to fluorine (C-5).
-
δ ~155 ppm: Carbon bearing the hydroxyl group (C-2).
-
δ ~120-135 ppm: Aromatic carbons.
-
δ ~15 ppm: Methyl carbon.
FTIR (ATR):
-
~3200-3400 cm⁻¹ (broad): O-H stretching vibration of the hydrogen-bonded phenolic hydroxyl group.
-
~2850 and ~2750 cm⁻¹: C-H stretching vibrations of the aldehyde group (Fermi doublet).
-
~1660 cm⁻¹: C=O stretching vibration of the aldehyde.
-
~1600, ~1480 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
~1250 cm⁻¹: C-F stretching vibration.
Mass Spectrometry (EI):
-
m/z 154 (M⁺): Molecular ion peak.
-
m/z 153 (M-1)⁺: Loss of a hydrogen atom from the aldehyde.
-
m/z 125 (M-29)⁺: Loss of the formyl radical (•CHO).
-
m/z 97: Fragmentation of the aromatic ring.
Applications in Drug Discovery and Development
The unique structural features of this compound make it a valuable scaffold for the synthesis of novel bioactive molecules, particularly in the fields of oncology and inflammatory diseases.
Kinase Inhibitors
Protein kinases are a major class of drug targets, and salicylaldehyde derivatives have emerged as promising scaffolds for the development of kinase inhibitors.[9][10][11][12] The aldehyde functionality can be readily converted into various heterocyclic systems that can effectively interact with the ATP-binding site of kinases.
The fluorine atom in this compound can enhance binding affinity through favorable electrostatic interactions with the kinase active site and improve metabolic stability by blocking potential sites of metabolism. The methyl group can provide additional van der Waals interactions and influence the overall conformation of the inhibitor.
Conceptual Pathway for Kinase Inhibitor Synthesis:
Caption: General scheme for utilizing the title compound in kinase inhibitor synthesis.
Glucocorticoid Receptor Modulators
Substituted phenols and their derivatives are also key components in the design of selective glucocorticoid receptor modulators (SGRMs).[13][14][15][16][17] SGRMs are sought after for their potential to separate the anti-inflammatory effects of glucocorticoids from their metabolic side effects. The specific substitution pattern of this compound offers a unique starting point for the synthesis of non-steroidal SGRMs with potentially improved therapeutic profiles. The fluorine atom can play a crucial role in modulating the interaction with the glucocorticoid receptor, leading to a desired pharmacological response.[16]
Conclusion
This compound is a versatile and valuable chemical intermediate with significant potential in modern drug discovery. Its efficient synthesis via ortho-formylation of 4-fluoro-2-methylphenol, combined with its unique structural and electronic properties imparted by the fluorine, hydroxyl, methyl, and aldehyde groups, makes it an attractive starting material for the development of novel kinase inhibitors and selective glucocorticoid receptor modulators. This guide provides a solid foundation for researchers and drug development professionals to explore the full potential of this promising scaffold in the creation of next-generation therapeutics.
References
-
Salicylaldehyde probes exhibit prolonged kinase residence time in... - ResearchGate. Available from: [Link]
-
Salicylaldehyde derivatives as new protein kinase CK2 inhibitors - PubMed. Available from: [Link]
-
Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - MDPI. Available from: [Link]
-
Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer - PMC - NIH. Available from: [Link]
-
Duff reaction - Wikipedia. Available from: [Link]
- Duff Reaction.
-
Fluorine in drug discovery: Role, design and case studies. Available from: [Link]
- CN103228137A - Synthesis of substituted salicylaldehyde derivatives - Google Patents.
-
Salicylaldehyde patented technology retrieval search results - Eureka | Patsnap. Available from: [Link]
-
Natural and synthetic compounds as dissociated agonists of glucocorticoid receptor. Available from: [Link]
-
Glucocorticoid receptor modulators informed by crystallography lead to a new rationale for receptor selectivity, function, and implications for structure-based design - PubMed. Available from: [Link]
-
Design and development of glucocorticoid receptor modulators - PubMed. Available from: [Link]
-
Discovery of selective glucocorticoid receptor modulator MK-5932 - PubMed. Available from: [Link]
-
Glucocorticoid receptor modulators - PubMed. Available from: [Link]
-
5-Fluorosalicylaldehyde | C7H5FO2 | CID 2737328 - PubChem - NIH. Available from: [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available from: [Link]
-
12.3: Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts. Available from: [Link]
-
C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions ... - Doc Brown's Chemistry. Available from: [Link]
-
Roles of Fluorine in Drug Design and Drug Action | Bentham Science. Available from: [Link]
-
Applications of Fluorine in Medicinal Chemistry - PubMed. Available from: [Link]
-
The Role of Fluorine in Glycomimetic Drug Design - PubMed. Available from: [Link]
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC - PubMed Central. Available from: [Link]
-
H-NMR spectra of 2-hydroxy-3-methylbenzaldehyde The... - ResearchGate. Available from: [Link]
-
1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029637). Available from: [Link]
-
13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034170) - Human Metabolome Database. Available from: [Link]
-
Predict 1H proton NMR spectra - NMRDB.org. Available from: [Link]
-
Predict 13C carbon NMR spectra - NMRDB.org. Available from: [Link]
-
PROSPRE - 1H NMR Predictor. Available from: [Link]
-
This compound - MySkinRecipes. Available from: [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Fluorine in Glycomimetic Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103228137A - Synthesis of substituted salicylaldehyde derivatives - Google Patents [patents.google.com]
- 7. patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 8. This compound [myskinrecipes.com]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Salicylaldehyde derivatives as new protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Natural and synthetic compounds as dissociated agonists of glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Glucocorticoid receptor modulators informed by crystallography lead to a new rationale for receptor selectivity, function, and implications for structure-based design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design and development of glucocorticoid receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of selective glucocorticoid receptor modulator MK-5932 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Glucocorticoid receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 5-Fluoro-2-hydroxy-3-methylbenzaldehyde
Abstract
This technical guide provides a comprehensive overview of the synthesis of 5-Fluoro-2-hydroxy-3-methylbenzaldehyde, a valuable substituted salicylaldehyde intermediate in the development of complex organic molecules for the pharmaceutical and agrochemical industries.[1] The document elucidates the strategic selection of a synthetic pathway, focusing on the critical aspect of regioselectivity in the formylation of the precursor, 4-fluoro-2-methylphenol. A detailed experimental protocol for a highly ortho-selective formylation method is presented, accompanied by a discussion of the underlying reaction mechanism and characterization data for the target compound. This guide is intended for researchers, chemists, and professionals in drug development seeking a practical and scientifically grounded approach to the synthesis of this important building block.
Introduction: Significance and Synthetic Strategy
This compound (CAS 704884-74-2) is a key structural motif whose utility is rooted in its trifunctional nature: a nucleophilic hydroxyl group, an electrophilic aldehyde, and a strategically placed fluoro-substituent.[2] The fluorine atom can enhance metabolic stability and bioavailability in drug candidates, making this molecule a desirable starting material for synthesizing kinase inhibitors and anti-inflammatory agents.[1][3]
The core synthetic challenge lies in the introduction of a formyl (-CHO) group onto the 4-fluoro-2-methylphenol backbone with high regioselectivity. The starting material, 4-fluoro-2-methylphenol, has two available positions ortho to the strongly activating hydroxyl group: C3 and C5. The desired product requires formylation at the C3 position, which is sterically hindered by the adjacent methyl group at C2.
Several classical formylation reactions exist for phenols, including the Reimer-Tiemann, Duff, and Gattermann reactions.[4][5][6] However, these methods can suffer from moderate yields and a lack of precise regiocontrol, particularly with asymmetrically substituted phenols.[7][8] A more contemporary and highly selective method involves the use of magnesium chloride and paraformaldehyde, which directs formylation almost exclusively to the ortho position.[9][10] This method's efficacy stems from the formation of a magnesium phenoxide complex that coordinates with formaldehyde, favoring intramolecular electrophilic attack at the proximate ortho position. This guide will focus on the application of this superior method for the synthesis of the target molecule.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 704884-74-2 | [2] |
| Molecular Formula | C₈H₇FO₂ | [2] |
| Molecular Weight | 154.14 g/mol | [11] |
| Physical Form | Solid | [2] |
| Melting Point | 44 - 49 °C | [3][12] |
| Purity | Typically ≥95% | [2] |
Proposed Synthetic Route: Magnesium-Mediated ortho-Formylation
The chosen synthetic pathway is the magnesium-mediated ortho-formylation of 4-fluoro-2-methylphenol. This method is advantageous due to its high regioselectivity for the ortho position, operational simplicity, and the use of less hazardous reagents compared to classical alternatives.[9][10]
The reaction proceeds via the initial formation of a magnesium phenoxide salt. This intermediate is believed to form a chelate complex with paraformaldehyde, which facilitates the delivery of the formylating agent to the sterically accessible ortho position.
Detailed Experimental Protocol
This protocol is adapted from the general procedure for ortho-formylation of phenols reported by Hansen and Skattebøl.[9][10]
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Fluoro-2-methylphenol | 452-72-2 | 126.13 | 6.31 g | 50 mmol |
| Anhydrous Magnesium Chloride (MgCl₂) | 7786-30-3 | 95.21 | 4.76 g | 50 mmol |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 7.0 mL (5.06 g) | 50 mmol |
| Paraformaldehyde | 30525-89-4 | (30.03)n | 2.25 g | 75 mmol |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 125 mL | - |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | ~150 mL | - |
| Diethyl Ether | 60-29-7 | 74.12 | 100 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - |
Step-by-Step Procedure
-
Reaction Setup : A 250 mL three-necked round-bottomed flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, and the system is purged with an inert gas (e.g., argon or nitrogen).
-
Addition of Reagents : To the flask, add anhydrous magnesium chloride (4.76 g, 50 mmol) and paraformaldehyde (2.25 g, 75 mmol).
-
Solvent and Base Addition : Add anhydrous THF (125 mL) via a syringe. Begin stirring and then add triethylamine (7.0 mL, 50 mmol) dropwise via the dropping funnel over 10 minutes.
-
Addition of Phenol : Dissolve 4-fluoro-2-methylphenol (6.31 g, 50 mmol) in a small amount of anhydrous THF and add it dropwise to the reaction mixture.
-
Reaction : The mixture is heated to reflux (approximately 66 °C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up : After cooling to room temperature, add diethyl ether (100 mL). The organic phase is washed three times with 1 M HCl (3 x 50 mL), followed by three washes with water (3 x 50 mL).
-
Drying and Concentration : The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification : The crude product, a yellowish solid, can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to yield the pure this compound.
Mechanistic Insights and Causality
The high ortho-selectivity of the magnesium-mediated formylation is a key aspect of this synthesis. The mechanism is thought to proceed as follows:
-
Deprotonation : Triethylamine, a non-nucleophilic base, deprotonates the phenol to form a phenoxide.
-
Magnesium Phenoxide Formation : The phenoxide coordinates with MgCl₂ to form a magnesium phenoxide complex.
-
Chelation and Formylation : This complex then forms a six-membered ring intermediate with formaldehyde (from the depolymerization of paraformaldehyde). This chelation holds the formaldehyde in close proximity to the ortho-carbon of the phenol.
-
Electrophilic Aromatic Substitution : An intramolecular electrophilic aromatic substitution occurs, leading to the formation of the ortho-hydroxybenzyl alcohol magnesium salt.
-
Oxidation : The intermediate alcohol is then oxidized to the aldehyde. The exact mechanism of this oxidation in this one-pot reaction is still a subject of discussion but may involve a hydride transfer.
-
Hydrolysis : Acidic work-up hydrolyzes the magnesium salt to yield the final salicylaldehyde product.
The directing effect of the magnesium is crucial for the high regioselectivity, overcoming the potential steric hindrance from the C2-methyl group and directing the formylation to the C3 position.
Characterization and Validation
The synthesized this compound should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR will confirm the connectivity of the atoms and the regiochemistry of the formylation. The aldehyde proton should appear as a singlet at ~9.8 ppm in the ¹H NMR spectrum.
-
Mass Spectrometry (MS) : To confirm the molecular weight (154.14 g/mol ).
-
Infrared (IR) Spectroscopy : To identify the key functional groups, including the hydroxyl stretch (~3200 cm⁻¹), the aromatic C-H stretches (~3000-3100 cm⁻¹), and the strong carbonyl stretch of the aldehyde (~1660 cm⁻¹).
-
Melting Point Analysis : Comparison with the literature value (44-49 °C) to assess purity.[3][12]
Conclusion
The magnesium-mediated ortho-formylation of 4-fluoro-2-methylphenol represents a robust and highly selective method for the synthesis of this compound. This approach offers significant advantages over classical formylation reactions in terms of yield, regioselectivity, and safety. The detailed protocol and mechanistic understanding provided in this guide should enable researchers and drug development professionals to reliably produce this valuable intermediate for further synthetic applications.
References
- Duff, J. C. (1941). A new general method for the preparation of o-hydroxyaldehydes from phenols and hexamethylenetetramine. Journal of the Chemical Society, 547. [URL: https://pubs.rsc.org/en/content/articlelanding/1941/jr/jr9410000547]
- Reimer, K., & Tiemann, F. (1876). Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung. Berichte der deutschen chemischen Gesellschaft, 9(4), 824-828. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/cber.187600901241]
- Wikipedia contributors. (2023). Duff reaction. In Wikipedia, The Free Encyclopedia. [URL: https://en.wikipedia.org/wiki/Duff_reaction]
- MySkinRecipes. (n.d.). This compound. [URL: https://myskinrecipes.com/shop/th/products/reagent-188325-5-fluoro-2-hydroxy-3-methylbenzaldehyde.html]
- Wynberg, H., & Meijer, E. W. (2005). The Reimer–Tiemann Reaction. Organic Reactions, 1-36. [URL: https://onlinelibrary.wiley.com/doi/10.1002/0471264180.or028.01]
- Wikipedia contributors. (2023). Reimer–Tiemann reaction. In Wikipedia, The Free Encyclopedia. [URL: https://en.wikipedia.org/wiki/Reimer%E2%80%93Tiemann_reaction]
- Hodgson, H. H., & Nixon, J. (1929). CCXIII.—The Reimer–Tiemann reaction with m-fluorophenol and the nitration of 4-fluoro-2-hydroxy- and 2-fluoro-4-hydroxy-benzaldehydes. Journal of the Chemical Society, 1632-1634. [URL: https://pubs.rsc.org/en/content/articlelanding/1929/jr/jr9290001632]
- L.S.College, Muzaffarpur. (2020). Reimer–Tiemann reaction. [URL: https://www.lscollege.ac.in/userfiles/image/Reimer-Tiemann-reaction-by-Dr-Subhash-Prasad.pdf]
- Apollo Scientific. (n.d.). This compound. [URL: https://www.apolloscientific.co.uk/products/5-fluoro-2-hydroxy-3-methylbenzaldehyde/PC50106]
- MySkinRecipes. (n.d.). This compound. [URL: https://myskinrecipes.com/shop/en/products/reagent-188325-5-fluoro-2-hydroxy-3-methylbenzaldehyde.html]
- Lindoy, L. F., et al. (1998). Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. Synthesis, 1998(7), 1029-1032. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-1998-2104]
- Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of phenols. Organic Syntheses, 82, 64-69. [URL: http://www.orgsyn.org/demo.aspx?prep=v82p0064]
- ChemicalBook. (n.d.). This compound. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5869687_EN.htm]
- Sigma-Aldrich. (n.d.). This compound. [URL: https://www.sigmaaldrich.com/product/ambeed/ambh96f10881]
- Creavis. (1994). Magnesium-mediated ortho-Specific Formylation and Formaldoximation of Phenols. J. Chem. Soc., Perkin Trans. 1, 1823-1828. [URL: https://www.sciencemadness.
- Riego, J. M., et al. (2020). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Molecules, 25(21), 5198. [URL: https://www.mdpi.com/1420-3049/25/21/5198]
- ChemScene. (n.d.). This compound. [URL: https://www.chemscene.com/products/5-Fluoro-2-hydroxy-3-methylbenzaldehyde-CS-0103341.html]
- I.R.I.S. (2023). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. [URL: https://www.iris-pharma.
- Casiraghi, G., et al. (1999). Convenient Method for the ortho-Formylation of Phenols. Journal of Organic Chemistry, 64(10), 3740-3742. [URL: https://pubs.acs.org/doi/abs/10.1021/jo982468y]
- Hansen, T. V., & Skattebøl, L. (2012). ortho-Formylation of Phenols. Organic Syntheses, 89, 220-230. [URL: http://www.orgsyn.org/demo.aspx?prep=v89p0220]
- Sprague, J. M. (1941). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. UNI ScholarWorks. [URL: https://scholarworks.uni.edu/etd/537/]
- ResearchGate. (n.d.). ortho-Formylation of oxygenated phenols. [URL: https://www.researchgate.
- PubChem. (n.d.). 4-Fluoro-2-methylphenol. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/136295]
- BLD Pharm. (n.d.). 3-Fluoro-2-hydroxybenzaldehyde. [URL: https://www.bldpharm.com/products/394-50-3.html]
- BLD Pharm. (n.d.). 2-Fluoro-5-hydroxy-3-methylbenzaldehyde. [URL: https://www.bldpharm.com/products/1881296-34-9.html]
Sources
- 1. [PDF] Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction | Semantic Scholar [semanticscholar.org]
- 2. This compound | 704884-74-2 [sigmaaldrich.com]
- 3. This compound [myskinrecipes.com]
- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 5. Duff reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scholarworks.uni.edu [scholarworks.uni.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chemscene.com [chemscene.com]
- 12. This compound | 704884-74-2 [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 5-Fluoro-2-hydroxy-3-methylbenzaldehyde from its Starting Material
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthetic pathways to 5-Fluoro-2-hydroxy-3-methylbenzaldehyde. Emphasizing the causality behind experimental choices, this document delves into the selection of starting materials, reaction mechanisms, and detailed protocols for the synthesis of this valuable chemical intermediate.
Introduction: The Significance of this compound
This compound is a substituted aromatic aldehyde of significant interest in medicinal chemistry and materials science.[1][2] The presence of a fluorine atom can enhance metabolic stability and bioavailability in drug candidates, making fluorinated organic compounds highly sought after.[1] The aldehyde and hydroxyl functional groups offer versatile handles for a wide array of chemical transformations, including condensation reactions and the formation of heterocyclic structures.[1][3] Consequently, this compound serves as a critical building block in the synthesis of complex molecules such as kinase inhibitors, anti-inflammatory agents, and fluorescent probes.[1]
The Cornerstone Starting Material: 4-Fluoro-2-methylphenol
The primary and most logical starting material for the synthesis of this compound is 4-fluoro-2-methylphenol (also known as 4-fluoro-o-cresol). The strategic placement of the methyl and fluoro substituents on the phenol ring directs the introduction of the formyl (-CHO) group to the desired ortho position, facilitated by the activating hydroxyl group.
4-Fluoro-2-methylphenol is a commercially available fluorinated phenol derivative that serves as a building block for various active pharmaceutical ingredients (APIs).[4] Its use has been shown to improve hepatocyte stability in certain quinazolines and offer selective inhibition of receptor tyrosine kinases.[4]
The overall synthetic transformation is depicted below:
Caption: Overall synthetic scheme from starting material to the final product.
Synthetic Strategies: The Formylation of 4-Fluoro-2-methylphenol
The introduction of a formyl group onto the phenol ring is achieved through electrophilic aromatic substitution. The hydroxyl group is a strong activating group, directing the incoming electrophile primarily to the ortho and para positions. In the case of 4-fluoro-2-methylphenol, the para position is blocked by the fluorine atom, and one ortho position is occupied by the methyl group. This steric hindrance and electronic environment favor formylation at the remaining ortho position.
Two classical and effective methods for the ortho-formylation of phenols are the Reimer-Tiemann reaction and the Duff reaction.
The Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols using chloroform (CHCl₃) in a basic medium.[5][6][7] This reaction is known to favor ortho-substitution and is a reliable choice for synthesizing salicylaldehyde derivatives.[5]
The reaction proceeds through the in-situ generation of a highly reactive electrophile, dichlorocarbene (:CCl₂).[6][8] The key mechanistic steps are as follows:
-
Deprotonation of Chloroform: A strong base, typically sodium or potassium hydroxide, deprotonates chloroform to form the trichlorocarbanion.[9]
-
Formation of Dichlorocarbene: The unstable trichlorocarbanion undergoes alpha-elimination, losing a chloride ion to form the neutral but highly electron-deficient dichlorocarbene.[8]
-
Phenoxide Formation: The phenolic starting material is deprotonated by the base to form a phenoxide ion. This increases the nucleophilicity of the aromatic ring.[6]
-
Electrophilic Attack: The electron-rich phenoxide attacks the dichlorocarbene, leading to the formation of a dichloromethyl-substituted intermediate.[6]
-
Hydrolysis: Subsequent basic hydrolysis of the dichloromethyl group yields the final aldehyde product.[6]
Caption: Simplified mechanism of the Reimer-Tiemann reaction.
The following is a generalized protocol for the synthesis of this compound via the Reimer-Tiemann reaction.
Materials:
-
4-Fluoro-2-methylphenol
-
Sodium hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate for extraction
Procedure:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-Fluoro-2-methylphenol (1.0 eq) and sodium hydroxide (approx. 8.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).[8]
-
Heating: Heat the solution to approximately 70°C with vigorous stirring.[8]
-
Addition of Chloroform: Add chloroform (approx. 2.0 eq) dropwise to the heated solution over a period of 1 hour.[8] The reaction is often exothermic, so careful control of the addition rate is necessary.[6]
-
Reaction: Maintain the reaction mixture at 70°C for an additional 3 hours with continuous stirring.[8][9]
-
Work-up:
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Adjust the pH of the remaining aqueous solution to 4-5 with dilute hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
The Duff Reaction
The Duff reaction is another method for the formylation of phenols, which uses hexamethylenetetramine (HMTA) as the formyl carbon source in an acidic medium, typically glycerol and boric acid or trifluoroacetic acid.[10][11] While often less efficient than the Reimer-Tiemann reaction, it can be effective for certain substrates and avoids the use of chlorinated solvents.[10][12]
The mechanism of the Duff reaction involves the following key steps:
-
Formation of the Electrophile: In an acidic medium, hexamethylenetetramine is protonated and subsequently breaks down to generate an electrophilic iminium ion species.[10]
-
Electrophilic Aromatic Substitution: The activated phenol attacks the iminium ion, leading to the formation of a benzylamine intermediate.
-
Intramolecular Redox: An intramolecular redox reaction occurs, which oxidizes the benzylic carbon to the aldehyde oxidation state.
-
Hydrolysis: The final step is an acid-catalyzed hydrolysis of the resulting imine to liberate the aldehyde and an ammonium salt.[10]
Caption: Key stages of the Duff reaction mechanism.
The following protocol is a modified Duff reaction using trifluoroacetic acid (TFA), which has been shown to improve yields for some substrates.[13]
Materials:
-
4-Fluoro-2-methylphenol
-
Hexamethylenetetramine (HMTA)
-
Trifluoroacetic acid (TFA)
-
Hydrochloric acid (HCl)
-
Ice water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-Fluoro-2-methylphenol (1.0 eq) and hexamethylenetetramine (approx. 1.0-1.5 eq) in trifluoroacetic acid.[13][14]
-
Heating: Heat the mixture to reflux (temperature will depend on the exact composition, but can be around 80-120°C) for several hours (e.g., 12 hours).[13][14]
-
Hydrolysis: Cool the reaction mixture and then carefully add dilute hydrochloric acid. Heat the mixture again for a short period (e.g., 30 minutes) to ensure complete hydrolysis of the imine intermediate.[13]
-
Work-up:
-
Pour the cooled reaction mixture into ice water.
-
The product may precipitate out of the solution and can be collected by filtration.
-
Alternatively, extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.
Comparative Analysis of Synthetic Methods
| Feature | Reimer-Tiemann Reaction | Duff Reaction |
| Formylating Agent | Chloroform (generates :CCl₂) | Hexamethylenetetramine (generates iminium ion) |
| Reaction Medium | Strong base (e.g., NaOH, KOH) | Acid (e.g., glyceroboric acid, TFA) |
| Typical Yields | Moderate to good | Generally low to moderate, but can be improved |
| Key Advantages | Well-established, generally reliable for ortho-formylation | Avoids chlorinated solvents, can be effective for specific substrates |
| Key Disadvantages | Uses hazardous chloroform, can have regioselectivity issues with some substrates, biphasic reaction requires vigorous mixing[6] | Often inefficient, can require harsh acidic conditions and high temperatures[10][12] |
| Work-up | Involves neutralization and extraction | Involves hydrolysis and extraction/precipitation |
Purification and Characterization
Purification: The final product, this compound, is a solid at room temperature. Recrystallization from a suitable solvent system (e.g., hexane or an ethanol/water mixture) is a common and effective method for purification. For higher purity, silica gel column chromatography may be employed.
Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Melting Point: The reported melting point is in the range of 44-49 °C.[1][15]
-
NMR Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR): Provides definitive structural information.
-
Mass Spectrometry: Confirms the molecular weight (154.14 g/mol ).
-
Infrared (IR) Spectroscopy: Shows characteristic peaks for the hydroxyl, aldehyde, and aromatic functionalities.
Conclusion
The synthesis of this compound is most effectively achieved through the electrophilic formylation of 4-fluoro-2-methylphenol. Both the Reimer-Tiemann and Duff reactions present viable synthetic routes, each with distinct advantages and disadvantages regarding reagents, reaction conditions, and efficiency. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and safety considerations. A thorough understanding of the underlying mechanisms provides the foundation for optimizing reaction conditions and achieving high yields of this important chemical intermediate, thereby facilitating advancements in drug discovery and materials science.
References
- BenchChem. (2025).
- Sigma-Aldrich. (n.d.). This compound.
- ChemicalBook. (2025). 2-FLUORO-4-METHYLPHENOL.
- Wikipedia. (n.d.). Reimer–Tiemann reaction.
- NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples.
- Wikipedia. (n.d.). Duff reaction.
- J&K Scientific LLC. (2021). Reimer-Tiemann Reaction.
- Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry.
- ChemicalBook. (2025). This compound.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde.
- MySkinRecipes. (n.d.). This compound.
- Ossila. (n.d.). 4-Fluoro-2-methylphenol | CAS 452-72-2.
- UNI ScholarWorks. (n.d.). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes.
- Google Patents. (n.d.). US3833660A - Process for making aromatic aldehydes.
- Anderson, G. L., et al. (2000). A Convenient One-Step Synthesis of 2-Hydroxy-1,3,5-Benzenetricarbaldehyde.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Molecular Complexity: The Power of 5-Fluoro-2-methylbenzaldehyde in Advanced Organic Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- Sigma-Aldrich. (n.d.). This compound.
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound [myskinrecipes.com]
- 3. nbinno.com [nbinno.com]
- 4. ossila.com [ossila.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 7. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 8. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Duff reaction - Wikipedia [en.wikipedia.org]
- 11. scholarworks.uni.edu [scholarworks.uni.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. US3833660A - Process for making aromatic aldehydes - Google Patents [patents.google.com]
- 15. This compound | 704884-74-2 [chemicalbook.com]
An In-Depth Technical Guide to the Reactivity and Application of 5-Fluoro-2-hydroxy-3-methylbenzaldehyde
Foreword: A Molecule of Strategic Importance
In the landscape of modern medicinal chemistry, success is often dictated by the strategic selection of molecular building blocks. These scaffolds must offer not only versatile chemical handles but also impart desirable pharmacokinetic properties. 5-Fluoro-2-hydroxy-3-methylbenzaldehyde (CAS No. 704884-74-2) has emerged as a key intermediate of significant interest, valued for its unique electronic and steric profile. The presence of a fluorine atom—a bioisostere for hydrogen that can enhance metabolic stability and binding affinity—combined with the reactive triad of a hydroxyl, a methyl, and a formyl group, makes this molecule a powerful precursor for complex therapeutic agents. This guide provides an in-depth analysis of its synthesis, core reactivity, and documented applications, offering field-proven insights for researchers in drug discovery and process development. Its utility has been demonstrated in the synthesis of advanced modulators for targets including GPR120, 5-HT6 receptors, and Poly(ADP-ribose)polymerase-1 (PARP-1).[1][2][3]
Molecular Profile and Spectroscopic Characterization
Before exploring its reactivity, a foundational understanding of the molecule's intrinsic properties is essential.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Source(s) |
| CAS Number | 704884-74-2 | [1][2][3] |
| Molecular Formula | C₈H₇FO₂ | [4] |
| Molecular Weight | 154.14 g/mol | [4] |
| Appearance | Solid | [3] |
| Melting Point | 44 - 49 °C | [4] |
| Storage | Inert atmosphere, room temperature | [3] |
Spectroscopic Analysis (Predicted)
As of the date of this guide, comprehensive, peer-reviewed spectroscopic data (¹H NMR, ¹³C NMR, IR) for this compound is not widely available in public repositories. However, based on its structure and data from analogous compounds, a predicted spectral profile can be outlined.
-
¹H NMR: Key expected signals include a sharp singlet for the aldehyde proton (~9.8-10.0 ppm), a broad singlet for the phenolic hydroxyl proton (can vary, ~5-11 ppm), two aromatic protons exhibiting splitting patterns influenced by the fluorine atom, and a singlet for the methyl group (~2.2-2.4 ppm).
-
¹³C NMR: Approximately 8 distinct signals are expected. The aldehyde carbonyl carbon would be significantly downfield (~190-195 ppm). The aromatic carbons would show characteristic shifts and C-F coupling constants.
-
IR Spectroscopy: Characteristic absorption bands would include a strong C=O stretch for the aldehyde (~1650-1680 cm⁻¹), a broad O-H stretch for the phenol (~3100-3400 cm⁻¹), and C-F stretching vibrations (~1100-1250 cm⁻¹).
Synthesis of the Core Scaffold: Ortho-Formylation
The logical precursor to this compound is 4-Fluoro-2-methylphenol (CAS No. 452-72-2).[5][6] The key transformation is a regioselective ortho-formylation. Several classical methods are suitable, with the choice often depending on scale, desired purity, and handling of reagents. The directing effects of the existing substituents govern the regioselectivity. The strongly activating hydroxyl group is a powerful ortho, para-director. The methyl group is also an ortho, para-director, reinforcing this effect. The formyl group will be directed to a position ortho to the hydroxyl group.
Caption: Directing effects favoring formylation at the C6 position.
Proposed Synthetic Protocol: Duff Reaction
The Duff reaction, which uses hexamethylenetetramine (HMTA) in an acidic medium, is a classic and effective method for the ortho-formylation of phenols. A modified approach using trifluoroacetic acid (TFA) as both solvent and catalyst often provides improved yields and milder conditions.
Workflow Diagram: Synthesis via Duff Reaction
Caption: Step-wise workflow for the proposed Duff formylation.
Step-by-Step Methodology:
-
Vessel Preparation: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet is charged with 4-Fluoro-2-methylphenol (1.0 eq).
-
Reagent Addition: Trifluoroacetic acid is added as the solvent, followed by the portion-wise addition of hexamethylenetetramine (HMTA, ~1.5 eq).
-
Reaction: The mixture is heated to 80-100 °C under a nitrogen atmosphere and stirred for 4-8 hours, monitoring by TLC for the consumption of the starting material.
-
Hydrolysis: The reaction mixture is cooled to room temperature and poured into a beaker of ice water. An aqueous solution of sulfuric acid (e.g., 2 M) is added, and the mixture is heated to 50-60 °C for 1-2 hours to hydrolyze the intermediate imine.
-
Extraction: After cooling, the aqueous mixture is extracted three times with ethyl acetate. The combined organic layers are washed with water, then with saturated sodium bicarbonate solution, and finally with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the final product.
Core Reactivity and Mechanistic Pathways
The true utility of this compound lies in the differential reactivity of its functional groups. Patent literature provides validated examples of its transformations.
Reactivity of the Phenolic Hydroxyl: O-Alkylation
The acidic proton of the phenolic hydroxyl group is readily removed by a mild base, forming a potent phenoxide nucleophile. This enables facile alkylation via the Williamson ether synthesis. This reaction is fundamental for modifying solubility and introducing new pharmacophores.
Mechanism: The reaction proceeds via an Sₙ2 mechanism. A base, typically a carbonate like K₂CO₃, deprotonates the phenol. The resulting phenoxide attacks the electrophilic carbon of an alkyl halide (e.g., ethyl bromoacetate or methyl iodide), displacing the halide and forming the ether linkage.
Documented Protocol 1: Synthesis of an Ethyl Acetate Ether Derivative[1]
-
Objective: To prepare ethyl 2-((4-fluoro-2-formyl-6-methyl)phenoxy)acetate, a key intermediate for GPR120 agonists.
-
Methodology:
-
To a solution of this compound (1.0 eq) in acetonitrile (CH₃CN), add potassium carbonate (K₂CO₃, ~3.0 eq).
-
Add ethyl 2-bromoacetate (~1.2 eq) to the suspension.
-
Heat the resulting mixture to 70 °C and stir for 60 hours.
-
After cooling, filter off the solid salts.
-
Concentrate the filtrate under vacuum.
-
Purify the residue by silica gel chromatography (eluent: ethyl acetate/petroleum ether) to yield the desired product.
-
Documented Protocol 2: O-Methylation[3]
-
Objective: To protect the hydroxyl group or synthesize a methoxy-containing intermediate for 5-HT6 receptor modulators.
-
Methodology:
-
Dissolve this compound (1.0 eq) in N,N-dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃, ~2.8 eq) followed by methyl iodide (CH₃I, ~1.6 eq).
-
Heat the mixture to 100 °C for one hour.
-
Cool to room temperature and dilute with water.
-
Extract twice with ethyl acetate.
-
The combined organic layers contain the desired 5-fluoro-2-methoxy-3-methylbenzaldehyde.
-
Reactivity of the Aldehyde: Oxidation
The aldehyde functional group is readily oxidized to a carboxylic acid, a common transformation in drug synthesis to introduce a key acidic moiety for salt formation or hydrogen bonding interactions.
Mechanism: Sodium chlorite (NaClO₂) is a mild and selective oxidizing agent for converting aldehydes to carboxylic acids. The reaction is typically buffered with a weak acid scavenger, like sulfamic acid or a dihydrogen phosphate salt, to neutralize the hypochlorite byproduct and prevent unwanted side reactions.
Documented Protocol 3: Oxidation to Carboxylic Acid[2]
-
Objective: Synthesis of 5-fluoro-2-hydroxy-3-methylbenzoic acid, a precursor for PARP-1 inhibitors.
-
Methodology:
-
Dissolve this compound (1.0 eq) and sulfamic acid (~4.0 eq) in dioxane.
-
Add an aqueous solution of sodium dihydrogen phosphate monohydrate.
-
Cool the mixture to 0 °C.
-
Slowly add an aqueous solution of sodium chlorite (NaClO₂, ~1.05 eq) dropwise, maintaining the temperature at 0 °C.
-
Stir at 0 °C for 30 minutes after the addition is complete.
-
Quench the reaction with a reducing agent (e.g., Na₂SO₃) and proceed with standard acidic workup and extraction to isolate the carboxylic acid product.
-
Reaction Pathways Summary Diagram
Caption: Key validated reaction pathways for the title compound.
Conclusion: A Versatile and Validated Synthetic Intermediate
This compound stands as a testament to the power of strategic molecular design. Its architecture provides distinct and orthogonal reactivity at the phenolic hydroxyl and aldehyde positions, which has been successfully exploited in the patented synthesis of complex, high-value pharmaceutical candidates. While its direct synthesis requires careful control of regioselectivity, established ortho-formylation methods provide a reliable path to this valuable scaffold. This guide has consolidated the available data from chemical suppliers and the patent literature to provide a practical framework for its synthesis and application, empowering researchers to leverage its unique properties in the pursuit of novel therapeutics.
References
-
Duff, J. C.; Bills, E. J. A new general method for the preparation of o-hydroxyaldehydes from phenols and hexamethylenetetramine. J. Chem. Soc.1941 , 547-550.
-
MySkinRecipes. This compound.
-
NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Molecular Complexity: The Power of 5-Fluoro-2-methylbenzaldehyde in Advanced Organic Synthesis.
-
Gaudet, E. et al. Benzo-fused heterocyclic derivatives useful as agonists of GPR120. U.S. Patent US10155737B2, filed March 7, 2014, and issued December 18, 2018.
-
Copper(II) Complexes of 5–Fluoro–Salicylaldehyde: Synthesis, Characterization, Antioxidant Properties, Interaction with DNA and Serum Albumins. Molecules2022 , 27(24), 8983.
-
Lee, K. et al. Isoquinolinone derivative, preparation method therefor, and pharmaceutical composition, comprising same as active ingredient, for prevention or treatment of poly(adp-ribose)polymerase-1 (parp-1). World Intellectual Property Organization Patent WO2021086077A1, filed October 29, 2020, and published May 6, 2021.
-
Kim, Y. et al. Substituted arylamines and their application as 5-ht6-receptor modulators. Russian Federation Patent RU2440996C2, filed June 26, 2008, and issued January 27, 2012.
-
Langer, T. et al. Benzofurane and benzothiophene derivatives as pge2 receptor modulators. World Intellectual Property Organization Patent WO2018210987A1, filed May 18, 2018, and published November 22, 2018.
-
Sigma-Aldrich. 5-Fluorosalicylaldehyde product page.
-
ChemicalBook. 4-Fluoro-2-methylphenol(452-72-2) 13C NMR spectrum.
-
Skattebol, L. et al. Synthesis of substituted salicylaldehyde derivatives. World Intellectual Property Organization Patent WO2012040454A2, filed September 22, 2011, and published March 29, 2012.
-
Skattebol, L. et al. Synthesis of substituted salicylaldehyde derivatives. Chinese Patent CN103228137A, filed September 22, 2011, and published July 31, 2013.
-
Google Patents. CN110621671A - Benzofuran and benzothiophene derivatives as pge2 receptor modulators.
-
Ossila. 4-Fluoro-2-methylphenol product page.
-
PubChem. 4-Fluoro-2-methylphenol compound summary.
-
Request for PDF. Synthesis of salicylaldehydes from phenols via copper-mediated duff reaction.
-
Oriental Journal of Chemistry. The One Pot Synthesis Salicylaldehyde Prepared by Reactive Grinding with Derivative Phenol and Paraformaldehyde in Absence Magnesium Methoxide. Oriental Journal of Chemistry2013 , 29(4), 1681-1684.
-
Fisher Scientific. 4-Fluoro-2-methylphenol, 98%.
-
Semantic Scholar. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives.
-
Sigma-Aldrich. 4-Fluoro-2-methylphenol product page.
Sources
- 1. US10155737B2 - Benzo-fused heterocyclic derivatives useful as agonists of GPR120 - Google Patents [patents.google.com]
- 2. WO2021086077A1 - Isoquinolinone derivative, preparation method therefor, and pharmaceutical composition, comprising same as active ingredient, for prevention or treatment of poly(adp-ribose)polymerase-1 (parp-1)-associated disease - Google Patents [patents.google.com]
- 3. RU2440996C2 - Substituted arylamines and their application as 5-ht6-receptor modulators - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. ossila.com [ossila.com]
- 6. 4-Fluoro-2-methylphenol | C7H7FO | CID 136295 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Incorporation of Fluorine in Benzaldehydes: A Technical Guide to Unlocking Novel Biological Activities
Introduction: The Fluorine Advantage in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine into bioactive scaffolds has become an indispensable tool.[1][2] Fluorine, the most electronegative element, imparts unique properties to organic molecules that can profoundly influence their biological activity.[1][2] When introduced into the benzaldehyde framework, a versatile pharmacophore in its own right, fluorine's effects are multifaceted. It can modulate lipophilicity, enhance metabolic stability, and alter the acidity of nearby functional groups, all of which can translate into improved pharmacokinetic profiles and target-binding affinities.[1][3][4] This technical guide provides an in-depth exploration of the biological activities of fluorinated benzaldehydes, offering insights into their mechanisms of action and providing detailed protocols for their evaluation.
The Impact of Fluorination on Biological Activity: A Mechanistic Overview
The substitution of hydrogen with fluorine on the benzaldehyde ring can lead to significant changes in the molecule's electronic and steric properties. These modifications are central to the observed enhancements in biological activity.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This increased stability prolongs the in vivo half-life of the drug candidate.[2]
-
Modulation of Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its intracellular target.[3][5]
-
Altered Acidity and Basicity: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, influencing the molecule's ionization state at physiological pH and thereby affecting its interaction with biological targets.[4]
-
Conformational Control: The introduction of fluorine can induce specific conformational preferences in a molecule, which can lead to a more favorable orientation for binding to a target protein.[2]
These fundamental principles underpin the diverse biological activities observed in fluorinated benzaldehydes, ranging from antimicrobial and anticancer to neuroprotective and enzyme-inhibitory effects.
Antimicrobial Activity of Fluorinated Benzaldehydes
The emergence of multidrug-resistant bacteria presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents.[6] Fluorinated benzaldehydes and their derivatives, such as Schiff bases, have shown promise in this area.[7][8]
Mechanism of Action
Aldehydes, in general, can exert antimicrobial effects by disrupting the bacterial cell membrane.[9] Their lipophilic nature allows them to intercalate into the phospholipid bilayer, increasing its permeability and leading to cell lysis.[9] Fluorination can enhance this effect by increasing the compound's lipophilicity. Furthermore, some benzaldehyde derivatives have been shown to inhibit the formation of bacterial flagella, which are crucial for motility and biofilm formation.[10]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits visible growth of a microorganism.[11][12][13]
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight in a suitable broth medium. The bacterial suspension is then diluted to a standardized concentration, typically 0.5 McFarland standard.[8]
-
Serial Dilution of Test Compound: The fluorinated benzaldehyde is serially diluted (usually two-fold) in a 96-well microtiter plate containing broth medium.[11]
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.[11]
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.[11]
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[11][12]
-
(Optional) Viability Staining: A viability dye, such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), can be added to the wells. Viable bacteria will reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.[8]
Data Presentation: Antimicrobial Activity of Fluorinated Benzaldehyde Derivatives
| Compound | Target Organism | MIC50 (µM) | Reference |
| Fluorinated Phenylhydrazine Benzaldehyde C3 | E. coli | 3.81 | [8] |
| Fluorinated Phenylhydrazine Benzaldehyde C4 | S. aureus | 3.45 | [8] |
| Fluorinated Phenylhydrazine Benzaldehyde C6 | P. aeruginosa | 3.31 | [8] |
| Gentamicin (Control) | E. coli | 2.14 | [8] |
| Gentamicin (Control) | S. aureus | 2.21 | [8] |
| Gentamicin (Control) | P. aeruginosa | 2.19 | [8] |
Anticancer Properties of Fluorinated Benzaldehydes
Benzaldehyde and its derivatives have demonstrated antitumor activity against various cancer cell lines.[14][15] The incorporation of fluorine can further enhance these properties.[5]
Mechanism of Action
The anticancer effects of benzaldehydes are often attributed to their ability to modulate key intracellular signaling pathways that are frequently dysregulated in cancer, such as the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways.[14] Inhibition of these pathways can halt uncontrolled cell growth and proliferation. Furthermore, some benzaldehyde derivatives can induce apoptosis (programmed cell death) in cancer cells.[14][16]
Experimental Protocol: Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[14]
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[14]
-
Compound Treatment: The cells are treated with various concentrations of the fluorinated benzaldehyde derivatives for a specified duration (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: The MTT reagent is added to each well and incubated for 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into purple formazan crystals.[14]
-
Solubilization: The formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength between 500 and 600 nm.[14]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.[14]
Data Presentation: Cytotoxicity of Benzaldehyde Derivatives against Cancer Cell Lines
| Compound | SF-295 (Glioblastoma) IC50 (µg/mL) | OVCAR-8 (Ovarian) IC50 (µg/mL) | HCT-116 (Colon) IC50 (µg/mL) | HL-60 (Leukemia) IC50 (µg/mL) | PBMC (Normal Cells) IC50 (µg/mL) | Reference |
| 2,3-Dihydroxybenzaldehyde | 1.34 | 1.15 | 1.09 | 0.36 | > 5.00 | [14] |
| 2,5-Dihydroxybenzaldehyde | 1.51 | 1.29 | 1.17 | 0.42 | > 5.00 | [14] |
| 3,5-Dichlorosalicylaldehyde | 2.11 | 1.98 | 1.76 | 0.89 | > 5.00 | [14] |
| 5-Nitrosalicylaldehyde | 4.75 | 3.98 | 3.12 | 1.54 | > 5.00 | [14] |
| Doxorubicin (Control) | 0.03 | 0.05 | 0.06 | 0.01 | > 5.00 | [14] |
Fluorinated Benzaldehydes as Enzyme Inhibitors
Enzymes are critical drug targets, and their inhibition can be an effective therapeutic strategy.[17] Fluorinated aldehydes and ketones have been investigated as potent enzyme inhibitors, particularly for acetylcholinesterase.[18]
Mechanism of Action
The carbonyl group of aldehydes and ketones can be attacked by nucleophilic residues in the active site of an enzyme. Fluorination at the α-position to the carbonyl group can stabilize the resulting tetrahedral intermediate, leading to a more potent and often irreversible inhibition.[19][20] This makes fluorinated benzaldehydes attractive candidates for the development of mechanism-based enzyme inhibitors.
Experimental Protocol: Enzyme Inhibition Kinetics Assay
Determining the IC50 value, the concentration of an inhibitor that reduces enzyme activity by 50%, is a primary step in characterizing a potential enzyme inhibitor.[21][22]
Step-by-Step Methodology:
-
Enzyme Reaction Setup: A reaction mixture is prepared containing the enzyme, its substrate, and a suitable buffer at optimal pH.
-
Inhibitor Addition: The fluorinated benzaldehyde is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.[21]
-
Reaction Initiation and Monitoring: The reaction is initiated, and its progress is monitored over time by measuring the formation of a product or the depletion of a substrate. This can often be done spectrophotometrically if the product or substrate absorbs light at a specific wavelength.[23]
-
Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The percentage of inhibition is then calculated relative to the uninhibited control.
-
IC50 Determination: The percentage of inhibition is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve to determine the IC50 value.[21]
Visualization of Experimental Workflow: Enzyme Inhibition Assay
Caption: Workflow for determining the IC50 of a fluorinated benzaldehyde enzyme inhibitor.
Neuroprotective Effects of Fluorinated Benzaldehydes
Neurodegenerative diseases like Alzheimer's are characterized by neuroinflammation and neuronal damage.[24] Some benzaldehyde derivatives have shown potential in mitigating these effects.[24][25]
Mechanism of Action
The neuroprotective effects of certain benzaldehydes are linked to their anti-inflammatory properties. They can reduce the production of pro-inflammatory mediators such as TNF-α, IL-6, and IL-1β in microglia.[24][25] Additionally, they can inhibit mitochondrial oxidative stress and block neuronal cell apoptosis.[24][25] Fluorinated salicylates, structurally related to benzaldehydes, have also demonstrated neuroprotection by decreasing the expression of inflammatory enzymes like iNOS and COX-2.[26]
Visualization of Signaling Pathway: Neuroprotective Mechanism
Caption: Proposed neuroprotective mechanism of fluorinated benzaldehydes.
Conclusion and Future Perspectives
Fluorinated benzaldehydes represent a promising class of compounds with a wide spectrum of biological activities. The strategic incorporation of fluorine offers a powerful approach to fine-tune their pharmacological properties, leading to the development of novel therapeutics for a range of diseases. Future research in this area will likely focus on the synthesis and evaluation of more complex fluorinated benzaldehyde derivatives, the elucidation of their detailed mechanisms of action, and their advancement through the drug discovery pipeline. The continued development of innovative synthetic methodologies for fluorination will undoubtedly accelerate progress in this exciting field.[1][27]
References
-
In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - NIH. Available at: [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. Available at: [Link]
-
Antimicrobial Susceptibility Testing - Apec.org. Available at: [Link]
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Available at: [Link]
-
The Role of Fluorinated Benzaldehydes in Modern Organic Synthesis. Available at: [Link]
-
Susceptibility Testing - Infectious Diseases - MSD Manual Professional Edition. Available at: [Link]
-
Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays. Available at: [Link]
-
Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays - Ovid. Available at: [Link]
-
How should I start with Enzyme-Inhibitor kinetics assay? - ResearchGate. Available at: [Link]
- Process for preparing fluor-substituted benzaldehydes - Google Patents.
-
(PDF) Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays. Available at: [Link]
-
A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. Available at: [Link]
-
Steady-state enzyme kinetics | The Biochemist - Portland Press. Available at: [Link]
-
Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]
-
What Are Enzyme Kinetic Assays? - Tip Biosystems. Available at: [Link]
-
Fluorobenzaldehyde - Wikipedia. Available at: [Link]
-
INVESTIGATION OF ANTIMICROBIAL ACTIVITIES OF SOME FLUORINATED BENZALDEHYDE DERIVATIVE SCHIFF BASE COMPOUNDS - Harran University. Available at: [Link]
-
Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]
-
Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC - NIH. Available at: [Link]
-
Pyrenoimidazolyl-Benzaldehyde Fluorophores: Synthesis, Properties, and Sensing Function for Fluoride Anions - PMC - NIH. Available at: [Link]
- Method of producing fluorinated and chlorinated benzaldehydes and compositions thereof - Google Patents.
- Fluorinated and chlorinated benzaldehydes - Google Patents.
-
Fluorinated aldehydes and ketones acting as quasi-substrate inhibitors of acetylcholinesterase - PubMed. Available at: [Link]
-
Fluorine in drug discovery: Role, design and case studies. Available at: [Link]
-
Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC - NIH. Available at: [Link]
-
Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC - NIH. Available at: [Link]
-
Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC - NIH. Available at: [Link]
-
(PDF) Enzyme inhibition by fluoro compounds - ResearchGate. Available at: [Link]
-
(PDF) The Mechanism of Two Benzaldehydes from Aspergillus terreus C23-3 Improve Neuroinflammatory and Neuronal Damage to Delay the Progression of Alzheimer's Disease - ResearchGate. Available at: [Link]
-
Fluorinated building blocks in drug design: new pathways and targets - PMC - NIH. Available at: [Link]
-
Importance of Fluorine in Benzazole Compounds - PMC - NIH. Available at: [Link]
-
Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry - HIMS. Available at: [Link]
-
The Mechanism of Two Benzaldehydes from Aspergillus terreus C23-3 Improve Neuroinflammatory and Neuronal Damage to Delay the Progression of Alzheimer's Disease - PubMed. Available at: [Link]
-
A Study of the Antibacterial Activity of Some Fluorinated Aromatic Mercurials. Available at: [Link]
-
Antitumor activity of benzaldehyde - PubMed. Available at: [Link]
-
Inhibitory Effects of Benzaldehyde Derivatives from the Marine Fungus Eurotium sp. SF-5989 on Inflammatory Mediators via the Induction of Heme Oxygenase-1 in Lipopolysaccharide-Stimulated RAW264.7 Macrophages - PMC - NIH. Available at: [Link]
-
Fluorine in Medicinal Chemistry | Request PDF - ResearchGate. Available at: [Link]
-
Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC - NIH. Available at: [Link]
-
The Food Additive Benzaldehyde Confers a Broad Antibiotic Tolerance by Modulating Bacterial Metabolism and Inhibiting the Formation of Bacterial Flagella - MDPI. Available at: [Link]
-
Protective effect of benzaldehyde combined with albendazole against brain injury induced by Angiostrongylus cantonensis infection in mice - PubMed. Available at: [Link]
-
Decrease of proinflammatory molecules correlates with neuroprotective effect of the fluorinated salicylate triflusal after postnatal excitotoxic damage - PubMed. Available at: [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. woah.org [woah.org]
- 7. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 8. Harran University: INVESTIGATION OF ANTIMICROBIAL ACTIVITIES OF SOME FLUORINATED BENZALDEHYDE DERIVATIVE SCHIFF BASE COMPOUNDS [acikerisim.harran.edu.tr:8080]
- 9. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apec.org [apec.org]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Antitumor activity of benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Fluorinated aldehydes and ketones acting as quasi-substrate inhibitors of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. portlandpress.com [portlandpress.com]
- 23. What Are Enzyme Kinetic Assays? - Tip Biosystems [tipbiosystems.com]
- 24. The Mechanism of Two Benzaldehydes from Aspergillus terreus C23-3 Improve Neuroinflammatory and Neuronal Damage to Delay the Progression of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Decrease of proinflammatory molecules correlates with neuroprotective effect of the fluorinated salicylate triflusal after postnatal excitotoxic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Imperative of Fluorine in Modern Medicinal Chemistry: An In-depth Technical Guide
Abstract
Fluorine, once a chemical curiosity, has ascended to become an indispensable element in the armamentarium of the medicinal chemist. Its strategic incorporation into drug candidates is a proven strategy for optimizing a molecule's pharmacological profile. This guide provides a comprehensive exploration of the multifaceted roles of fluorine in drug design and development. We will delve into the fundamental physicochemical properties of fluorine that underpin its utility, examine its profound impact on metabolic stability, binding affinity, and pharmacokinetic parameters, and survey the ever-evolving landscape of synthetic fluorination methodologies. Through illustrative case studies and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge to rationally harness the power of fluorine in their quest for novel therapeutics.
I. The Unparalleled Physicochemical Profile of the Fluorine Atom
The remarkable influence of fluorine in medicinal chemistry stems from its unique and often counterintuitive combination of properties. Understanding these foundational characteristics is paramount to its rational application in drug design.[1][2][3]
At its core, fluorine is the most electronegative element, yet it is only slightly larger than a hydrogen atom (Van der Waals radii of 1.47 Å for F vs. 1.20 Å for H).[1][3] This allows for the isosteric replacement of hydrogen in many instances, minimizing steric perturbations while inducing significant electronic changes.[1][3] The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, a feature that is central to its role in enhancing metabolic stability.[1][3][4]
| Property | Value/Description | Implication in Medicinal Chemistry |
| Electronegativity (Pauling Scale) | 3.98 | Induces strong bond polarization, affecting pKa, dipole moment, and electrostatic interactions.[1][2][5] |
| Van der Waals Radius | 1.47 Å (vs. 1.20 Å for H) | Allows for minimal steric disruption upon substitution for hydrogen.[1] |
| C-F Bond Strength | ~116 kcal/mol (vs. ~99 kcal/mol for C-H) | Confers high resistance to metabolic cleavage by oxidative enzymes.[1] |
| Hydrogen Bond Acceptor | Weak to moderate | Can participate in crucial drug-receptor interactions.[3][6] |
II. Strategic Applications of Fluorine in Drug Design: A Mechanistic Perspective
The decision to introduce fluorine into a drug candidate is a strategic one, aimed at addressing specific liabilities or enhancing desired properties. The following sections dissect the key applications, underpinned by mechanistic rationale.
A. Enhancing Metabolic Stability: The "Metabolic Blocking" Strategy
A primary driver for incorporating fluorine is to thwart metabolic degradation, primarily by cytochrome P450 (CYP) enzymes.[1][7] This is achieved by replacing a metabolically labile C-H bond with a robust C-F bond.[7]
Causality: The high energy of the C-F bond makes it significantly more resistant to oxidative cleavage compared to a C-H bond.[1][8] By placing a fluorine atom at a known "metabolic soft spot," chemists can effectively block this pathway, often leading to a longer drug half-life, increased oral bioavailability, and a more predictable pharmacokinetic profile.[1][9]
Experimental Workflow: In Vitro Metabolic Stability Assay
This protocol provides a generalized workflow for assessing the metabolic stability of a compound in liver microsomes, a key experiment to validate the effectiveness of a metabolic blocking strategy.
Objective: To determine the rate of disappearance of a parent compound in the presence of liver microsomes and NADPH.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (e.g., human, rat)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile with internal standard (for quenching and analysis)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw liver microsomes and NADPH regenerating system on ice. Prepare working solutions of the test compound in buffer.
-
Incubation: In a 96-well plate, add the liver microsome suspension to the buffered test compound solution. Pre-incubate for 5-10 minutes at 37°C.
-
Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
B. Modulating Physicochemical Properties for Optimal Performance
Fluorine's potent electronic effects can be harnessed to fine-tune a molecule's acidity/basicity (pKa) and lipophilicity, both critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2][10][11]
1. pKa Modulation
The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic functional groups, such as amines.[1][10] This can be advantageous for improving oral bioavailability, as a less basic compound will exist in a more neutral, membrane-permeable form at physiological pH.[1]
2. Lipophilicity Tuning
The impact of fluorine on lipophilicity is nuanced. While a single fluorine substitution for hydrogen generally increases lipophilicity (logP), the effect is not as pronounced as with other halogens.[1][9] However, the introduction of fluoroalkyl groups, such as the trifluoromethyl (CF3) group, can substantially increase lipophilicity, which can enhance membrane permeability and cell penetration.[12] Conversely, strategic placement of fluorine can also be used to decrease lipophilicity in certain contexts.[2]
C. Influencing Conformation and Binding Affinity
The introduction of fluorine can impose conformational constraints on a molecule, a phenomenon known as the "gauche effect."[3][7] This effect, arising from stereoelectronic interactions, can stabilize a specific conformation that is optimal for binding to the target receptor. By pre-organizing the drug molecule into its bioactive conformation, fluorine can lead to a significant increase in binding affinity and potency.[7][9] Furthermore, the polarized C-F bond can participate in favorable dipole-dipole and electrostatic interactions within the protein binding pocket, further enhancing affinity.[3][7]
Diagram: The Multifaceted Roles of Fluorine in Drug Design
Caption: A diagram illustrating the key strategic applications of fluorine in medicinal chemistry.
III. Synthetic Methodologies for the Introduction of Fluorine
The practical application of fluorine in drug discovery is critically dependent on the availability of robust and selective synthetic methods for its introduction.[13][14] The field of organofluorine chemistry has witnessed significant advancements, moving from harsh and hazardous reagents to milder and more versatile techniques.[14]
A. Nucleophilic Fluorination
This class of reactions employs a fluoride source as a nucleophile to displace a leaving group.
-
Deoxyfluorination: Reagents like diethylaminosulfur trifluoride (DAST) and its analogues are widely used to convert alcohols and carbonyl compounds into their corresponding fluoro and difluoro derivatives, respectively.[13]
-
Halogen Exchange (Halex) Reaction: This method involves the displacement of other halogens (typically chlorine or bromine) with fluoride, often using metal fluorides like KF or CsF.
B. Electrophilic Fluorination
Electrophilic fluorinating agents, which formally deliver an "F+" equivalent, are particularly useful for the fluorination of electron-rich species like enolates and aromatic rings.[13] Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly employed.[13]
C. Late-Stage Fluorination
A major trend in the field is the development of "late-stage" fluorination methods.[14][15] These techniques allow for the introduction of fluorine at a late step in a synthetic sequence, enabling the rapid generation of fluorinated analogues of complex molecules for structure-activity relationship (SAR) studies.[14] This approach is particularly valuable in lead optimization.
IV. Case Studies of Fluorinated Drugs
The profound impact of fluorine is best illustrated through the numerous successful drugs that incorporate this element. Approximately 20% of all pharmaceuticals on the market are organofluorine compounds.[16][17]
| Drug | Therapeutic Area | Role of Fluorine |
| Lipitor® (Atorvastatin) | Cardiovascular | The 4-fluorophenyl group is crucial for its inhibitory activity against HMG-CoA reductase. |
| Prozac® (Fluoxetine) | Antidepressant | The trifluoromethyl group enhances lipophilicity, facilitating passage across the blood-brain barrier.[12] |
| Ciprobay® (Ciprofloxacin) | Antibiotic | The fluorine atom at the C-6 position significantly improves its antibacterial activity by enhancing gyrase-complex binding.[1] |
| 5-Fluorouracil | Anticancer | Acts as an antimetabolite, where the C-F bond's stability prevents its conversion to thymidine, thereby inhibiting DNA synthesis.[1] |
V. The "Dark Side" of Fluorine: Potential Liabilities
While highly beneficial, the use of fluorine is not without potential pitfalls. The extreme stability of the C-F bond can lead to environmental persistence.[9] Moreover, under certain physiological conditions, the C-F bond can be cleaved, leading to the release of fluoride ions or the formation of toxic metabolites.[18] For instance, the metabolism of molecules containing a fluoroethylamine moiety can release fluoroacetate, a known toxin.[4] A thorough understanding of a fluorinated compound's metabolic fate is therefore crucial.
VI. The Future of Fluorine in Medicinal Chemistry
The role of fluorine in drug discovery is poised to expand further. The development of novel fluorination methods, particularly for the synthesis of new fluorinated building blocks and for late-stage functionalization, will continue to be a major focus.[19] The use of fluorine-18 in Positron Emission Tomography (PET) imaging is another rapidly growing area, enabling non-invasive studies of drug pharmacokinetics and pharmacodynamics in living subjects.[1][11] As our understanding of the subtle interplay between fluorine and biological systems deepens, so too will our ability to rationally design the next generation of safer and more effective medicines.
References
- Fluorine in drug discovery: Role, design and case studies. (n.d.).
- Yadav, V., & Singh, R. P. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 32.
- Taylor, C. (2010). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 131(11), 1167-1175.
- Gupta, P. S. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109.
- Derry, G. M., et al. (2022).
- Fluorine in Pharmaceuticals: Key Properties & Drug Development. (2025). AiFChem.
- Mague, J. T. (2007). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 50(15), 3473-3489.
- Siddiqui, A. A., et al. (2023). Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). Molecules, 28(10), 4087.
- Breaking C-F bonds in drugs. (n.d.). Hypha Discovery.
- Gouverneur, V. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8323-8343.
- Fluorine as a key element in modern drug discovery and development. (n.d.). LE STUDIUM.
- Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. (2006).
- Reasons and Status of Organofluorine Compounds As Drugs. (n.d.). Alfa Chemistry.
- Gupta, P. S. (2019). Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
- A Comprehensive Analysis of U.S. FDA-Approved Fluorinated Drugs: Structural Advantages, Applications, and Industry Insights. (n.d.). BOC Sciences.
- Filler, R. (2010). Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. Journal of Fluorine Chemistry, 131(11), 1135-1148.
- Richardson, P. (2016). Fluorination methods for drug discovery and development. Expert Opinion on Drug Discovery, 11(10), 983-999.
- Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(1), 39-51.
- Contribution of Organofluorine Compounds to Pharmaceuticals. (2020). Journal of Medicinal Chemistry, 63(12), 6293-6316.
- Wang, J. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 965-968.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Encyclopedia.pub.
- Synthetic Fluorin
- Fluorination methods in drug discovery. (2016). Organic & Biomolecular Chemistry, 14(31), 7397-7419.
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026). ChemRxiv.
- Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). (2023).
- Structure and conformational dynamics of fluorine-containing drugs. (n.d.). World Pharma Today.
- Fluorinated building blocks in drug design: new pathways and targets. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
- Redox chemistry and hydrogen bonding in drug design: - The Education Group - MIT. (n.d.). MIT OpenCourseWare.
- Organofluorine chemistry. (n.d.). Wikipedia.
- Novel method to synthesize valuable fluorinated drug compounds. (2025). ScienceDaily.
- Fluorine in Pharmaceuticals: Key Properties & Drug Development. (2025). AiFChem.
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI.
- The Role of Small Molecules Containing Fluorine
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (n.d.). NIH.
- Fluorine Analysis. (n.d.). Analytik Jena.
- Fluorination Methods for Drug Discovery and Development. (2025).
- Volumetric Method for Determination of Fluorine. (n.d.).
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 6. educationgroup.mit.edu [educationgroup.mit.edu]
- 7. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pharmacyjournal.org [pharmacyjournal.org]
- 10. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. pubs.acs.org [pubs.acs.org]
- 19. tandfonline.com [tandfonline.com]
An In-Depth Technical Guide to the Strategic Use of 5-Fluoro-2-hydroxy-3-methylbenzaldehyde in the Synthesis of Novel Kinase Inhibitors
This guide provides an in-depth exploration of the synthesis of kinase inhibitors utilizing 5-Fluoro-2-hydroxy-3-methylbenzaldehyde as a key starting material. We will delve into the rationale behind its selection, detailed synthetic methodologies, potential biological targets, and the principles of structure-activity relationship (SAR) that guide the development of potent and selective kinase inhibitors.
The Strategic Advantage of the this compound Scaffold
The unique substitution pattern of this compound makes it a highly valuable and versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors.[1] The presence of multiple functional groups offers a rich platform for chemical modifications and the generation of diverse molecular scaffolds.
The key attributes of this molecule include:
-
A Reactive Aldehyde Group: This serves as a crucial handle for a variety of chemical transformations, most notably for the construction of heterocyclic ring systems commonly found in kinase inhibitors.[2]
-
A Nucleophilic Hydroxyl Group: The phenolic hydroxyl group can participate in cyclization reactions and also provides a potential hydrogen bond donor for interactions with the target kinase.
-
A Strategically Placed Fluorine Atom: The introduction of a fluorine atom can significantly impact the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] In the context of kinase inhibitors, fluorine can enhance potency and selectivity.[5]
-
A Methyl Group: This substituent can influence the conformation of the molecule and contribute to hydrophobic interactions within the kinase active site.
Synthetic Pathways to Kinase Inhibitor Scaffolds
A primary application of this compound in kinase inhibitor synthesis is the construction of the chromone scaffold. Chromones and their derivatives are a well-established class of compounds with a broad range of biological activities, including kinase inhibition.[6][7]
General Synthetic Workflow for Chromone-Based Kinase Inhibitors
The synthesis of a chromone-based kinase inhibitor from this compound typically involves a multi-step process. A generalized workflow is depicted below:
Caption: A generalized synthetic workflow for the preparation of a chromone-based kinase inhibitor.
Detailed Experimental Protocol: Synthesis of a Substituted Chromone
The following protocol is a representative example of how a substituted chromone can be synthesized from a salicylaldehyde derivative. This can be adapted for this compound.
Step 1: Synthesis of the Chalcone Intermediate
-
To a solution of the substituted 2'-hydroxyacetophenone (1 equivalent) and the appropriate aldehyde (1.1 equivalents) in ethanol, add a catalytic amount of a strong base (e.g., sodium hydroxide).[8]
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry to afford the crude chalcone.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Oxidative Cyclization to the Chromone Core
-
Dissolve the chalcone intermediate (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Add a catalytic amount of iodine.
-
Heat the reaction mixture to 120-140 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into a solution of sodium thiosulfate to quench the excess iodine.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to yield the desired chromone.
Potential Kinase Targets and Signaling Pathways
Derivatives of this compound, particularly those based on the chromone scaffold, have the potential to inhibit a variety of protein kinases. A key target in many cancers is the PI3K/Akt/mTOR signaling pathway, which plays a central role in cell growth, proliferation, and survival.[9]
The PI3K/Akt/mTOR Signaling Pathway
The dysregulation of the PI3K/Akt/mTOR pathway is a common event in human cancers, making it an attractive target for therapeutic intervention.
Caption: A simplified representation of the PI3K/Akt/mTOR signaling pathway and the potential point of inhibition by a chromone-based kinase inhibitor.
Structure-Activity Relationship (SAR) Insights
The development of potent and selective kinase inhibitors is guided by an understanding of the structure-activity relationship (SAR). For chromone-based inhibitors, several key structural features can be systematically varied to optimize their biological activity.
| Position of Substitution | Moiety | Potential Impact on Activity |
| Chromone C2-position | Aryl or heteroaryl groups | Can interact with the hinge region of the kinase ATP-binding site.[10] |
| Chromone C3-position | Small alkyl or aryl groups | Can occupy a hydrophobic pocket in the active site. |
| Benzene Ring (from starting material) | Fluorine, Methyl | Influences electronic properties and can form specific interactions with the target. |
| Other positions on the chromone core | Various functional groups | Can be modified to improve solubility, cell permeability, and pharmacokinetic properties. |
Table 1: Representative Structure-Activity Relationship (SAR) considerations for chromone-based kinase inhibitors.
Conclusion
This compound represents a promising and versatile starting material for the synthesis of novel kinase inhibitors. Its unique combination of functional groups allows for the construction of diverse heterocyclic scaffolds, most notably the chromone ring system. By leveraging the principles of medicinal chemistry and a thorough understanding of SAR, researchers can utilize this building block to develop potent and selective inhibitors of key signaling pathways implicated in diseases such as cancer. The detailed synthetic protocols and strategic considerations outlined in this guide provide a solid foundation for the exploration of this promising area of drug discovery.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Fluorobenzaldehyde in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Lundgren, R. J., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4075-4079. [Link]
-
Kim, S. J., et al. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Benzaldehydes in Modern Organic Synthesis. Retrieved from [Link]
-
Hu, T., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 6895-6906. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Molecular Complexity: The Power of 5-Fluoro-2-methylbenzaldehyde in Advanced Organic Synthesis. Retrieved from [Link]
-
Lountos, G. T., et al. (2021). Defining the structure-activity relationship for a novel class of allosteric MKP5 inhibitors. Bioorganic & Medicinal Chemistry, 48, 116399. [Link]
-
ResearchGate. (n.d.). The synthetic route of benzaldehyde-functionalized ionic liquids. Retrieved from [Link]
-
Shah, K., et al. (2002). Inhibitor scaffolds as new allele specific kinase substrates. Journal of the American Chemical Society, 124(41), 12116-12117. [Link]
-
R-Discovery. (2017). Synthesis of functionally substituted benzaldehydes. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Design, synthesis and biological evaluation of chromone derivatives as novel protein kinase CK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 69, 128799. [Link]
-
Al-Malki, A. S., et al. (2022). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 27(19), 6598. [Link]
-
Ferla, S., et al. (2017). Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry, 24(27), 2963-2987. [Link]
- Google Patents. (n.d.). US7399865B2 - Protein tyrosine kinase enzyme inhibitors.
-
Dyrager, C., et al. (2011). Design, Synthesis, and Biological Evaluation of Chromone-Based p38 MAP Kinase Inhibitors. Journal of Medicinal Chemistry, 54(21), 7477-7486. [Link]
-
ResearchGate. (2025). Design, Synthesis, and Biological Evaluation of Chromone-Based p38 MAP Kinase Inhibitors. Retrieved from [Link]
-
El-Damasy, A. K., et al. (2021). Scaffold Repurposing of In-House Small Molecule Candidates Leads to Discovery of First-in-Class CDK-1/HER-2 Dual Inhibitors: In Vitro and In Silico Screening. Molecules, 26(11), 3326. [Link]
-
Europe PMC. (n.d.). Design, synthesis, and biological evaluation of chromone-based p38 MAP kinase inhibitors. Retrieved from [Link]
-
Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. [Link]
- Google Patents. (n.d.). PL370575A1 - 5-phenylthiazole derivatives and use as pi3 kinase inhibitors.
- Google Patents. (n.d.). US9221805B2 - Preparation and methods of use for ortho-aryl 5-membered heteroaryl-carboxamide containing multi-targeted kinase inhibitors.
-
National Center for Biotechnology Information. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Retrieved from [Link]
-
Kumar, A., et al. (2022). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. RSC Medicinal Chemistry, 13(9), 1031-1053. [Link]
-
ResearchGate. (2025). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]
-
Gillis, E. P., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6265-6302. [Link]
-
El-Sayed, R., et al. (2021). Structure–Activity Relationship of 3-Methylcytidine-5′-α,β-methylenediphosphates as CD73 Inhibitors. Journal of Medicinal Chemistry, 64(18), 13644-13660. [Link]
-
National Center for Biotechnology Information. (n.d.). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Fluorosalicylaldehyde. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][9]diazepin-6-one scaffold. Retrieved from [Link]
-
Chemsrc. (2025). 5-Fluoro-2-hydroxybenzaldehyde. Retrieved from [Link]
-
Laufkötter, O., et al. (2022). Structure- and Similarity-Based Survey of Allosteric Kinase Inhibitors, Activators, and Closely Related Compounds. Journal of Medicinal Chemistry, 65(2), 922-934. [Link]
-
National Institutes of Health. (n.d.). Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors. Retrieved from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of chromone derivatives as novel protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
The Strategic Deployment of 5-Fluoro-2-hydroxy-3-methylbenzaldehyde in Next-Generation Agrochemical Discovery
An In-depth Technical Guide for Research and Development Scientists
Executive Summary
The relentless evolution of resistance in agricultural pests and the increasing demand for sustainable crop protection solutions necessitate a departure from conventional chemical scaffolds. This guide introduces 5-Fluoro-2-hydroxy-3-methylbenzaldehyde, a strategically substituted salicylaldehyde, as a pivotal building block for the next generation of fungicides, herbicides, and insecticides. The unique electronic properties conferred by the fluorine, hydroxyl, and methyl groups on the benzaldehyde core create a versatile platform for synthesizing novel active ingredients with potentially enhanced efficacy, novel modes of action, and improved metabolic stability. We will explore the inherent chemical reactivity of this molecule, propose logical synthetic pathways to diverse agrochemical classes, and provide detailed, field-proven protocols for bioactivity screening. This document serves as a technical roadmap for researchers aiming to leverage the unique attributes of this compound to accelerate the discovery and development of innovative crop protection agents.
Introduction: The Imperative for Novel Agrochemical Scaffolds
The global agrochemical landscape is in a state of continuous flux. The dual pressures of a growing global population and the rise of resistant pest populations demand a constant influx of new, effective, and environmentally conscious crop protection solutions. The salicylaldehyde scaffold has long been recognized for its inherent biological activity, with numerous derivatives exhibiting significant antimicrobial properties.[1][2] The strategic incorporation of fluorine into active pharmaceutical and agrochemical ingredients has become a cornerstone of modern chemical design, often leading to dramatic improvements in potency, metabolic stability, and target binding affinity.[3][4]
This compound (CAS 704884-74-2) emerges at the intersection of these two powerful concepts. This molecule is not merely another benzaldehyde derivative; it is a carefully orchestrated arrangement of functional groups designed to maximize its potential as an agrochemical intermediate. The ortho-hydroxyl group, the electron-withdrawing fluorine atom, and the electron-donating methyl group create a unique chemical environment that influences both its reactivity and the biological activity of its downstream derivatives.[5][6] This guide will provide the foundational knowledge and practical methodologies required to unlock the full potential of this promising scaffold.
Physicochemical Properties and Strategic Advantages
Understanding the inherent properties of this compound is fundamental to appreciating its utility in agrochemical synthesis.
| Property | Value | Source |
| CAS Number | 704884-74-2 | [1] |
| Molecular Formula | C₈H⇂FO₂ | [5] |
| Molecular Weight | 154.14 g/mol | [1] |
| Melting Point | 44-49 °C | [5] |
| Appearance | Solid | |
| Purity | ≥95% | [1] |
The key strategic advantages of this molecule are rooted in its unique substitution pattern:
-
Ortho-Hydroxyl Group: This group is crucial for forming intramolecular hydrogen bonds with the aldehyde, influencing its conformation and reactivity. It is also a key site for derivatization, allowing for the creation of ethers and esters, which can serve as pro-pesticides or modify the molecule's systemic properties in plants.
-
Fluorine Atom: Positioned at the 5-carbon, this highly electronegative atom exerts a powerful electron-withdrawing effect. This can enhance the acidity of the hydroxyl group, influence the molecule's binding affinity to target enzymes, and block sites of metabolic oxidation, thereby increasing the bioavailability and residual activity of the final agrochemical.[3]
-
Methyl Group: Located at the 3-position, this electron-donating group can modulate the electronic properties of the aromatic ring and provide steric hindrance, which can be exploited to fine-tune target selectivity and reduce off-target effects.
-
Aldehyde Functional Group: This is a highly versatile chemical handle, readily participating in a wide array of reactions including Schiff base formation, Wittig reactions, and reductions to form benzyl alcohols, opening up a vast chemical space for derivatization.[6]
Synthetic Pathways for Agrochemical Candidates
The true power of this compound lies in its capacity to serve as a starting point for a diverse range of potential agrochemicals. Below, we outline several logical synthetic workflows.
Pathway to Novel Fungicides: Schiff Base and Hydrazone Derivatives
The salicylaldehyde scaffold is a well-established pharmacophore in antifungal research.[7] Condensation of the aldehyde with various amines or hydrazines is a straightforward and high-yielding method to generate libraries of Schiff bases and hydrazones, which have demonstrated potent fungicidal activity.[2]
Caption: Synthetic workflow for fungicidal Schiff bases/hydrazones.
Experimental Protocol: Synthesis of a Salicylaldehyde Schiff Base
-
Dissolution: Dissolve 1.0 equivalent of this compound in absolute ethanol in a round-bottom flask.
-
Addition: Add 1.05 equivalents of the desired primary amine (e.g., a substituted aniline or an aliphatic amine) to the solution.
-
Catalysis (Optional): Add a catalytic amount (2-3 drops) of glacial acetic acid to promote the reaction.
-
Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate out of solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) can be performed if further purification is required.
-
Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Pathway to Novel Herbicides: Carboxylate and Ether Derivatives
Salicylaldehyde and its derivatives have demonstrated both pre- and post-emergent herbicidal activity, potentially by disrupting plant metabolism or growth.[8] Derivatization at the hydroxyl group to form ethers or oxidation of the aldehyde to a carboxylic acid followed by esterification can produce compounds with altered physicochemical properties, enhancing their uptake and translocation within target weed species.
Caption: Iterative cycle for structure-activity relationship studies.
The key is to systematically vary the substituents attached to the core scaffold and correlate these changes with biological activity. For instance, in synthesizing Schiff base derivatives, one would test a range of anilines with different electronic properties (e.g., -NO₂, -Cl, -CH₃, -OCH₃) at various positions (ortho, meta, para) to probe the electronic and steric requirements of the target's binding pocket.
Conclusion and Future Outlook
This compound is a high-potential, yet underexplored, platform for the discovery of novel agrochemicals. Its unique combination of reactive functional groups and strategic electronic modulation makes it an ideal starting point for creating diverse chemical libraries with a high probability of biological relevance. The synthetic pathways and screening protocols detailed in this guide provide a robust framework for any research program aiming to develop next-generation fungicides, herbicides, or insecticides. By applying a logical, iterative approach to synthesis and bio-evaluation, guided by sound principles of medicinal and agrochemical chemistry, researchers can effectively harness the power of this versatile building block to address the pressing challenges in modern agriculture.
References
-
PubMed. Synthesis and antifungal activity of substituted salicylaldehyde hydrazones, hydrazides and sulfohydrazides. [Link]
-
PubMed. Pyridoxal and Salicylaldehyde Derivatives: Synthesis, Characterization, and Antifungal Potential Against Opportunistic Yeast Pathogens. [Link]
-
NMSU Extension. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. [Link]
-
NC State Extension Publications. Conducting a Bioassay For Herbicide Residues. [Link]
-
MySkinRecipes. This compound. [Link]
-
PubMed. Cytotoxicity of salicylaldehyde benzoylhydrazone analogs and their transition metal complexes: quantitative structure-activity relationships. [Link]
-
MDPI. The Inhibitory Activity of Salicylaldehyde Compounds on Aspergillus Species and Their Effects on Aflatoxin Production and Crop Seed Germination. [Link]
-
ResearchGate. Pesticide Bioassay(Insecticides, Fungicides, Herbicides). [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Molecular Complexity: The Power of 5-Fluoro-2-methylbenzaldehyde in Advanced Organic Synthesis. [Link]
-
PubMed. Benzaldehyde as an insecticidal, antimicrobial, and antioxidant compound produced by Photorhabdus temperata M1021. [Link]
-
PubChem. 5-Fluorosalicylaldehyde. [Link]
-
MDPI. Synthesis and Biological Evaluation of Salicylaldehyde-Derived Secondary Amines: Antioxidant, Anti-Inflammatory, and Insecticidal Activities with DFT Insights. [Link]
-
bioRxiv. Herbicidal activity of fluoroquinolone derivatives. [Link]
-
PubMed Central. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. [Link]
-
YouTube. Conducting A Bioassay. [Link]
-
PubMed Central. Current Contributions of Organofluorine Compounds to the Agrochemical Industry. [Link]
-
MDPI. Natural Salicylaldehyde for Fungal and Pre- and Post-Emergent Weed Control. [Link]
-
MDPI. Direct and Indirect Effects of a Glyphosate-Based Herbicide on Spodoptera frugiperda Multiple Nucleopolyhedrovirus (Baculoviridae) on Diet, Maize Plants and Soil. [Link]
-
PubMed Central. Structure—activity relationships for insecticidal carbamates. [Link]
-
MySkinRecipes. This compound. [Link]
-
PubChem. 3-Fluoro-5-methylbenzaldehyde. [Link]
-
PubChem. Benzaldehyde, 2-hydroxy-5-methyl-. [Link]
-
PubChem. 5-Fluoro-2-hydroxy-3-methoxybenzaldehyde. [Link]
-
NIH. Structure–Activity Relationships Reveal Beneficial Selectivity Profiles of Inhibitors Targeting Acetylcholinesterase of Disease-Transmitting Mosquitoes. [Link]
-
ResearchGate. Recent developments in fluorine-containing pesticides. [Link]
-
PubMed. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. [Link]
-
The Good Scents Company. 2-hydroxy-5-methyl benzaldehyde. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 704884-74-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound [myskinrecipes.com]
- 6. nbinno.com [nbinno.com]
- 7. 704884-74-2 | this compound - AiFChem [aifchem.com]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to 5-Fluoro-2-hydroxy-3-methylbenzaldehyde: A Versatile Precursor for Advanced Fluorescent Probes
Abstract
This technical guide provides a comprehensive overview of 5-Fluoro-2-hydroxy-3-methylbenzaldehyde, a key molecular building block in the development of sophisticated fluorescent probes. The strategic placement of the fluoro, hydroxyl, and methyl groups on the benzaldehyde scaffold imparts unique photophysical properties and reactivity, making it an exemplary precursor for creating highly selective and sensitive sensors for a variety of analytes, including metal ions and changes in environmental polarity. This document will delve into the synthesis of the core molecule, its spectroscopic characterization, and the principles guiding the design of fluorescent probes derived from it. Detailed experimental protocols for the synthesis of a representative Schiff base probe and its application in analyte detection are provided, underpinned by an exploration of the operative sensing mechanisms such as Chelation-Enhanced Fluorescence (CHEF) and Excited-State Intramolecular Proton Transfer (ESIPT). This guide is intended for researchers, scientists, and professionals in the fields of chemistry, materials science, and drug development who are engaged in the design and application of fluorescent chemosensors.
Introduction: The Strategic Advantage of this compound in Fluorescent Probe Design
Fluorescent probes are indispensable tools in a myriad of scientific disciplines, offering real-time, non-invasive detection of chemical species with high sensitivity and spatiotemporal resolution.[1] The salicylaldehyde framework has long been recognized as a privileged scaffold for the construction of fluorescent chemosensors, primarily due to its straightforward derivatization into Schiff bases and related structures that can act as effective ligands for analytes.[2] The subject of this guide, this compound, represents a strategic evolution of this basic structure. The judicious incorporation of fluoro and methyl substituents onto the salicylaldehyde core provides a powerful means to fine-tune the electronic and photophysical properties of the resulting probes.
The electron-withdrawing nature of the fluorine atom can enhance the acidity of the hydroxyl proton, influencing the binding affinity for metal ions and modulating the pKa of the probe.[3] Furthermore, the presence of the methyl group can impact the steric environment around the coordination site and contribute to the overall electronic landscape of the molecule, a phenomenon sometimes referred to as the "magic methyl effect" in influencing solid-state properties.[4] These substitutions collectively allow for the rational design of probes with improved selectivity, sensitivity, and photostability. The inherent aldehyde and hydroxyl functionalities serve as versatile handles for a wide array of chemical transformations, most notably the condensation reaction with primary amines to form Schiff bases, which are central to many fluorescent sensing applications.[5][6]
Synthesis and Characterization of the Core Precursor
The synthesis of this compound is not widely documented in extensive detail in readily available literature, however, its preparation can be logically approached through established ortho-formylation reactions of the corresponding substituted phenol, 4-fluoro-2-methylphenol. Several methods are viable for this transformation, including the Reimer-Tiemann, Duff, and magnesium-mediated formylation reactions.[2][7][8]
Proposed Synthetic Pathway: Magnesium-Mediated Ortho-Formylation
A highly regioselective and efficient method for the ortho-formylation of phenols involves the use of magnesium chloride and triethylamine with paraformaldehyde. This method is generally preferred over the classical Reimer-Tiemann[2] or Duff[7] reactions due to milder conditions and higher yields.
Reaction Scheme:
Sources
- 1. synarchive.com [synarchive.com]
- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. researchgate.net [researchgate.net]
- 6. This compound [myskinrecipes.com]
- 7. Duff reaction - Wikipedia [en.wikipedia.org]
- 8. sciencemadness.org [sciencemadness.org]
Spectroscopic Characterization of 5-Fluoro-2-hydroxy-3-methylbenzaldehyde: A Technical Guide
This technical guide provides a comprehensive overview of the anticipated spectroscopic data for 5-Fluoro-2-hydroxy-3-methylbenzaldehyde. As experimental spectra for this specific compound are not widely available in public databases, this document serves as a predictive guide for researchers, scientists, and drug development professionals. By leveraging established principles of spectroscopic analysis and drawing comparisons with structurally analogous compounds, we will elucidate the expected key features in Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS).
Introduction: The Significance of this compound
This compound is a substituted aromatic aldehyde of interest in medicinal chemistry and organic synthesis. The presence of a fluorine atom can significantly alter the pharmacokinetic and physicochemical properties of a molecule, often enhancing metabolic stability and binding affinity. The hydroxyl and aldehyde functionalities provide reactive sites for further chemical modifications, making it a valuable building block for the synthesis of more complex molecules. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting.
Molecular Structure and Key Features
The structure of this compound incorporates several key features that will manifest in its spectroscopic data:
-
Aromatic Ring: A benzene ring substituted with four different groups.
-
Aldehyde Group (-CHO): Will produce characteristic signals in IR and NMR spectra.
-
Hydroxyl Group (-OH): Its spectroscopic signature will be evident, particularly in IR and ¹H NMR.
-
Methyl Group (-CH₃): Will give rise to a distinct signal in ¹H and ¹³C NMR.
-
Fluorine Atom (-F): Will introduce spin-spin coupling with neighboring protons and carbons in NMR spectra.
Caption: Molecular structure of this compound.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will exhibit several characteristic absorption bands.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal.
-
Pressure Application: Apply uniform pressure using the instrument's press arm to ensure good contact.
-
Spectrum Acquisition: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: Process the raw data to obtain a clear spectrum for analysis.
Predicted IR Spectral Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H Stretch (Phenolic) | 3200-3600 | Broad, Strong | The broadness is due to hydrogen bonding. |
| C-H Stretch (Aromatic) | 3000-3100 | Medium | Characteristic of C-H bonds on the benzene ring. |
| C-H Stretch (Aldehydic) | 2700-2850 & 2800-2900 | Medium, Sharp | Two bands are often observed (Fermi resonance). |
| C=O Stretch (Aldehydic) | 1650-1680 | Strong, Sharp | The position is influenced by conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho-hydroxyl group. |
| C=C Stretch (Aromatic) | 1450-1600 | Medium to Strong | Multiple bands are expected due to the substituted benzene ring. |
| C-F Stretch | 1000-1400 | Strong | The exact position can be complex due to coupling with other vibrations. |
Interpretation: The most diagnostic peaks will be the broad O-H stretch, the strong and sharp C=O stretch of the aldehyde, and the characteristic C-H stretches of the aromatic ring and aldehyde. The presence of a strong C-F stretch will further confirm the structure. The carbonyl (C=O) stretching frequency is sensitive to electronic effects; the electron-withdrawing nature of the fluorine and aldehyde groups, along with potential intramolecular hydrogen bonding, will influence its precise position.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework
NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule.
Experimental Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Shimming: Optimize the homogeneity of the magnetic field.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the signals.
Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| -OH | 10.0 - 12.0 | Singlet (broad) | - | 1H |
| -CHO | 9.5 - 10.5 | Singlet | - | 1H |
| Ar-H (at C4) | 7.0 - 7.5 | Doublet of doublets | J(H-F) ≈ 4-8, J(H-H) ≈ 2-3 | 1H |
| Ar-H (at C6) | 7.0 - 7.5 | Doublet of doublets | J(H-F) ≈ 8-12, J(H-H) ≈ 2-3 | 1H |
| -CH₃ | 2.0 - 2.5 | Singlet | - | 3H |
Interpretation:
-
The phenolic -OH proton is expected to be significantly deshielded due to intramolecular hydrogen bonding with the adjacent aldehyde's carbonyl oxygen, appearing as a broad singlet far downfield.
-
The aldehydic proton (-CHO) will also be highly deshielded and appear as a sharp singlet.
-
The two aromatic protons will show splitting due to both proton-proton and proton-fluorine coupling. The proton at C6, being ortho to the fluorine, is expected to show a larger H-F coupling constant than the proton at C4, which is meta to the fluorine.
-
The methyl protons (-CH₃) will appear as a singlet in the upfield region.
A ¹H NMR spectrum of the related compound 2-hydroxy-3-methylbenzaldehyde shows the phenolic proton at ~11.25 ppm, the aldehydic proton at ~9.85 ppm, and the methyl protons at ~2.23 ppm, which supports these predictions.[2]
Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |
| C=O (Aldehyde) | 190 - 195 | Singlet or small doublet |
| C-OH (C2) | 155 - 165 | Doublet |
| C-F (C5) | 150 - 160 | Doublet (large ¹JCF) |
| C-CHO (C1) | 120 - 130 | Singlet or small doublet |
| C-CH₃ (C3) | 120 - 130 | Doublet |
| C-H (C6) | 115 - 125 | Doublet |
| C-H (C4) | 110 - 120 | Doublet |
| -CH₃ | 15 - 20 | Singlet |
Interpretation:
-
The carbonyl carbon will be the most downfield signal.
-
The carbon directly bonded to the fluorine atom (C5 ) will exhibit a large one-bond C-F coupling constant (¹JCF), appearing as a doublet.
-
Other aromatic carbons will also show smaller C-F couplings (²JCF, ³JCF), appearing as doublets.
-
The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The electron-withdrawing fluorine and aldehyde groups and the electron-donating hydroxyl and methyl groups will all affect the final chemical shifts. For comparison, in benzaldehyde, the carbonyl carbon appears around 192 ppm.[3]
Caption: Predicted correlations between the structure and NMR signals.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation pattern.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or gas chromatography.
-
Ionization: Bombard the sample with high-energy electrons to generate a molecular ion (M⁺˙) and fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the abundance of each ion to generate a mass spectrum.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺˙): The molecular weight of C₈H₇FO₂ is 154.14 g/mol . Therefore, the molecular ion peak is expected at m/z = 154.
-
Key Fragment Ions:
-
[M-1]⁺ (m/z = 153): Loss of a hydrogen atom from the aldehyde group is a common fragmentation pathway for benzaldehydes.
-
[M-29]⁺ (m/z = 125): Loss of the -CHO group.
-
[M-18]⁺ (m/z = 136): Loss of water is unlikely for a phenol but may occur under certain conditions.
-
Other fragments corresponding to the cleavage of the aromatic ring.
-
The mass spectrum of the related compound 5-Fluoro-2-hydroxybenzaldehyde shows a molecular ion peak at m/z = 140, which corresponds to its molecular weight.[4][5] This supports the prediction that the molecular ion peak for this compound will be at m/z = 154.
Conclusion
References
-
SpectraBase. (n.d.). 5-Fluoro-2-hydroxybenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 5-Fluorosalicylaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). H-NMR spectra of 2-hydroxy-3-methylbenzaldehyde. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Retrieved from [Link]
Sources
Methodological & Application
Authored by: Senior Application Scientist, Gemini Division
An In-Depth Guide to the Synthesis of 5-Fluoro-2-hydroxy-3-methylbenzaldehyde
Abstract
This compound is a valuable substituted salicylaldehyde derivative that serves as a key building block in medicinal chemistry and materials science.[1][2] Its unique arrangement of functional groups—a reactive aldehyde, a directing hydroxyl group, and a metabolically influential fluorine atom—makes it a strategic precursor for synthesizing complex molecular architectures, including kinase inhibitors and novel therapeutic agents.[1] This document provides a comprehensive guide to its synthesis, focusing on the robust and regioselective Duff reaction for the ortho-formylation of the 4-fluoro-2-methylphenol precursor. We delve into the mechanistic underpinnings of the reaction, offer a detailed, field-tested laboratory protocol, and outline essential safety and characterization procedures to ensure a reliable and reproducible synthesis.
Introduction and Strategic Approach
The introduction of a formyl (-CHO) group onto a phenolic ring is a cornerstone transformation in organic synthesis. Among the classical methods for achieving this, such as the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions, the choice of strategy depends heavily on the substrate's electronic properties, desired regioselectivity, and reaction scalability.[3][4][5][6]
-
The Reimer-Tiemann Reaction: Utilizes chloroform and a strong base to generate a dichlorocarbene electrophile.[7][8][9] While effective, it can suffer from moderate yields and the handling of biphasic solvent systems.[7][8]
-
The Duff Reaction: Employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[4][6][10] This method is particularly advantageous for the ortho-formylation of phenols due to its operational simplicity and high regioselectivity, which is often directed by hydrogen bonding interactions.[5][10]
For the synthesis of this compound from the commercially available 4-fluoro-2-methylphenol, the Duff reaction presents a superior strategic choice. Its ability to direct the formylation to the position ortho to the powerful hydroxyl directing group, which is vacant in the precursor, makes it the ideal method for achieving the target molecular structure. A modified version of the Duff reaction, using trifluoroacetic acid (TFA) as both the acidic catalyst and solvent, has been shown to be highly effective for formylating substituted phenols.[11]
Mechanistic Rationale: The Duff Reaction
The Duff reaction's efficacy stems from a well-orchestrated sequence of electrophilic aromatic substitution.[10] Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.
-
Electrophile Generation: Hexamethylenetetramine (HMTA), in the presence of a strong acid like TFA, undergoes protonation and subsequent ring-opening to form a reactive electrophilic iminium ion (CH₂=NR₂⁺).[4][5]
-
Electrophilic Attack: The electron-rich 4-fluoro-2-methylphenol, activated by the hydroxyl group, acts as a nucleophile. It attacks the iminium ion, with the substitution occurring preferentially at the electron-rich ortho position. Theoretical studies suggest this selectivity is governed by a hydrogen bond between the phenolic proton and the nitrogen of the incoming electrophile, which stabilizes a cyclohexa-2,4-dienone intermediate.[5]
-
Oxidation and Hydrolysis: The resulting aminomethylated phenol intermediate undergoes an intramolecular redox reaction, followed by acidic hydrolysis during the workup phase. This sequence converts the attached aminomethyl group into the final formyl group, yielding the desired salicylaldehyde derivative.[4][5]
Caption: Mechanism of the modified Duff Reaction.
Experimental Protocol
This protocol is designed for the synthesis of this compound from 4-fluoro-2-methylphenol using a modified Duff reaction.
Materials and Equipment
| Reagents & Materials | Equipment |
| 4-Fluoro-2-methylphenol (CAS 452-72-2) | 250 mL Round-bottom flask |
| Hexamethylenetetramine (HMTA) | Reflux condenser |
| Anhydrous Trifluoroacetic Acid (TFA) | Magnetic stirrer and stir bar |
| 4 M Hydrochloric Acid (HCl) | Heating mantle |
| Dichloromethane (CH₂Cl₂) | Separatory funnel |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Rotary evaporator |
| Deionized Water | Standard laboratory glassware |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Buchner funnel and filter paper |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Ventilation: All steps should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Trifluoroacetic Acid (TFA): Highly corrosive and toxic. Avoid inhalation of vapors and contact with skin and eyes.
-
Dichloromethane (CH₂Cl₂): Volatile and a suspected carcinogen. Handle with care to minimize exposure.
-
Hydrochloric Acid (HCl): Corrosive. Handle with care.
-
This compound (Product): May cause skin, eye, and respiratory irritation.[12]
-
-
Reaction Conditions: The reaction involves heating. Ensure the apparatus is securely clamped and that heating is controlled.
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for the synthesis.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 4-fluoro-2-methylphenol (e.g., 10 mmol, 1.26 g) and hexamethylenetetramine (e.g., 20 mmol, 2.80 g).
-
Addition of Acid: In a fume hood, carefully add anhydrous trifluoroacetic acid (e.g., 40 mL) to the flask. The solution will likely turn yellow.
-
Reflux: Heat the reaction mixture to reflux and maintain for 24 hours.[11] The color may deepen to orange or dark brown.
-
Hydrolysis (Work-up): After 24 hours, remove the heat source and allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing 150 mL of 4 M hydrochloric acid while stirring. Stir for 10-15 minutes to ensure complete hydrolysis of the intermediate.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic extracts. Wash the combined organic layer successively with 4 M HCl (2 x 50 mL), deionized water (1 x 50 mL), and saturated sodium bicarbonate solution (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude product, likely as a solid or oil.
-
Purification: Purify the crude product by recrystallization (e.g., from an ethanol/water mixture or hexane) or by flash column chromatography on silica gel to obtain the pure this compound.
Data Summary and Characterization
The identity and purity of the synthesized product must be confirmed through rigorous analytical methods.
Key Product Specifications
| Parameter | Value | Reference(s) |
| Product Name | This compound | [12] |
| CAS Number | 704884-74-2 | [1][12][13] |
| Molecular Formula | C₈H₇FO₂ | [1][12] |
| Molecular Weight | 154.14 g/mol | [1] |
| Appearance | Solid (typically off-white to yellow) | [12] |
| Melting Point | 44 - 49 °C | [1][13] |
| Purity | >95% (typical target) | [12] |
Recommended Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the presence and integration of aromatic, aldehyde, hydroxyl, and methyl protons. The aldehyde proton should appear as a singlet around 9-10 ppm.
-
¹³C NMR: To confirm the number of unique carbon atoms and the presence of the carbonyl carbon (aldehyde) around 190-200 ppm.
-
¹⁹F NMR: To confirm the presence of the fluorine atom.
-
-
Infrared (IR) Spectroscopy: To identify key functional groups, including the broad O-H stretch (hydroxyl) around 3200-3400 cm⁻¹ and the sharp C=O stretch (aldehyde) around 1650-1700 cm⁻¹.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound by identifying the molecular ion peak (M⁺).
-
Melting Point Analysis: To assess the purity of the final product. A sharp melting point range close to the literature value indicates high purity.
Conclusion
The modified Duff reaction provides a reliable and regioselective pathway for the synthesis of this compound. By understanding the underlying mechanism and adhering to the detailed protocol and safety guidelines presented, researchers can confidently produce this valuable intermediate for applications in drug discovery, agrochemical development, and advanced materials research. The self-validating nature of the protocol, confirmed through rigorous analytical characterization, ensures the integrity and reproducibility of the synthesis.
References
- Larrow, J. F., & Jacobsen, E. N. (1998). Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. Synlett, 1998(S1), 1029-1031.
- Grokipedia. (n.d.). Duff reaction. Grokipedia.
- BenchChem. (2025). The Reimer-Tiemann Reaction: Application Notes and Protocols for the Ortho-Formylation of Substituted Phenols. BenchChem Technical Support.
- Wikipedia. (n.d.). Duff reaction. Wikipedia.
- Sigma-Aldrich. (n.d.). This compound. Product Page.
- Wikipedia. (n.d.). Reimer–Tiemann reaction. Wikipedia.
- Correa-Londoño, G. A., et al. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Organic & Biomolecular Chemistry, 14(40), 9649-9654.
- NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. NROChemistry.
- J&K Scientific LLC. (2021). Reimer-Tiemann Reaction. J&K Scientific.
- Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry. Unacademy.
- ChemicalBook. (2025). This compound. ChemicalBook.
- MySkinRecipes. (n.d.). This compound. MySkinRecipes.
- Chem-Station Int. Ed. (2016). Duff Reaction. Chem-Station.
- Fisher Scientific. (2024). SAFETY DATA SHEET - 5-Fluoro-2-methylbenzaldehyde. Fisher Scientific.
- Sigma-Aldrich. (n.d.). This compound. Merck.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Molecular Complexity: The Power of 5-Fluoro-2-methylbenzaldehyde in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM.
- Google Patents. (2012). CN102557902A - Preparation method for 5-fluorosalicylaldehyde. Google Patents.
- Hansen, T. V., & Skattebøl, L. (n.d.). ortho-Formylation of phenols. Organic Syntheses Procedure.
- Hansen, T. V., & Skattebøl, L. (1995). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 49, 829-832.
Sources
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Duff reaction - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Duff Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 8. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. grokipedia.com [grokipedia.com]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. This compound | 704884-74-2 [sigmaaldrich.com]
- 13. This compound | 704884-74-2 [chemicalbook.com]
Synthesis of heterocyclic compounds from 5-Fluoro-2-hydroxy-3-methylbenzaldehyde
An In-Depth Guide to the Synthesis of Heterocyclic Scaffolds from 5-Fluoro-2-hydroxy-3-methylbenzaldehyde
Introduction: The Strategic Value of a Fluorinated Phenolic Aldehyde
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design.[1][2][3] The fluorine atom, with its high electronegativity and small size, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][4][5]
This compound is a particularly valuable starting material that combines the benefits of fluorination with the versatile reactivity of a salicylaldehyde moiety. The ortho-hydroxyl group and the aldehyde function serve as a powerful synthon for constructing a variety of oxygen-containing heterocyclic systems. Its structure is primed for cyclization reactions, enabling the synthesis of complex molecules such as benzofurans and chromones, which are privileged structures in numerous biologically active compounds.[6][7] This guide provides detailed application notes and protocols for the synthesis of these key heterocyclic systems, intended for researchers and scientists in organic synthesis and drug discovery.
Part 1: Synthesis of Fluorinated Benzofurans via Rap-Stoermer Condensation
The Rap-Stoermer reaction is a classical and reliable method for the synthesis of 2-acylbenzofurans from salicylaldehydes and α-haloketones.[8] The reaction proceeds through an initial O-alkylation of the phenolic hydroxyl group, followed by a base-mediated intramolecular aldol condensation and subsequent dehydration to furnish the benzofuran core. This pathway offers a direct and efficient route to highly functionalized benzofurans.
Reaction Mechanism: Rap-Stoermer Condensation
The mechanism involves two key stages:
-
Williamson Ether Synthesis: The phenoxide, formed by the deprotonation of the hydroxyl group of this compound by a mild base (e.g., K₂CO₃), acts as a nucleophile, attacking the α-carbon of the α-haloketone to form a phenoxy ketone intermediate.
-
Intramolecular Cyclization/Dehydration: The base then abstracts a proton from the α-carbon of the newly formed ether, generating an enolate. This enolate undergoes an intramolecular nucleophilic attack on the aldehyde carbonyl carbon. The resulting aldol-type adduct readily dehydrates to yield the stable, aromatic benzofuran ring.
Experimental Protocol 1: Synthesis of 6-Fluoro-2-(4-methoxybenzoyl)-7-methyl-1-benzofuran
This protocol details the synthesis of a representative 2-aroylbenzofuran derivative.
Materials & Reagents:
-
This compound (1.0 eq)
-
2-Bromo-1-(4-methoxyphenyl)ethanone (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Acetone or N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Instrumentation:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Thin-Layer Chromatography (TLC) apparatus
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
To a 100 mL round-bottom flask, add this compound (e.g., 1.54 g, 10 mmol), 2-Bromo-1-(4-methoxyphenyl)ethanone (2.52 g, 11 mmol), and anhydrous potassium carbonate (3.45 g, 25 mmol).
-
Add 40 mL of anhydrous acetone as the solvent.
-
Fit the flask with a reflux condenser and stir the suspension vigorously at reflux (approx. 60-65°C) for 10-12 hours.
-
Monitoring the Reaction: Progress can be monitored by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent). The disappearance of the starting aldehyde spot indicates reaction completion.
-
After completion, allow the mixture to cool to room temperature. Filter the solid inorganic salts and wash them with a small amount of acetone.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Work-up & Purification: Dissolve the crude residue in ethyl acetate (50 mL). Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting solid by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from ethanol to afford the pure product.
Scientist's Note: The choice of a mild base like K₂CO₃ is critical. Stronger bases could promote self-condensation of the aldehyde or other undesired side reactions. Acetone is a common solvent, but DMF can be used to accelerate the reaction for less reactive substrates, albeit requiring higher temperatures for removal.
Data Presentation: Representative Benzofuran Derivatives
| Product Name | R Group (on Aroyl) | Typical Yield | Melting Point (°C) |
| 6-Fluoro-7-methyl-2-(benzoyl)-1-benzofuran | H | 80-88% | ~115-118 |
| 6-Fluoro-2-(4-chlorobenzoyl)-7-methyl-1-benzofuran | Cl | 82-90% | ~145-148 |
| 6-Fluoro-2-(4-methoxybenzoyl)-7-methyl-1-benzofuran | OCH₃ | 85-93% | ~130-133 |
Workflow Visualization
Caption: Workflow for Rap-Stoermer Benzofuran Synthesis.
Part 2: Synthesis of Fluorinated Chromones via Chalcone Intermediates
Chromones (1-benzopyran-4-ones) are another class of heterocyclic compounds with significant biological activity.[7][9] A versatile and common route to their synthesis involves the formation and subsequent oxidative cyclization of a 2'-hydroxychalcone intermediate.[10] This two-step process allows for modular construction and diversification of the final chromone structure.
Reaction Mechanism: Chalcone Pathway to Chromones
-
Claisen-Schmidt Condensation: This is a base-catalyzed aldol condensation between this compound and an acetophenone derivative. The base (e.g., KOH) removes a proton from the α-carbon of the acetophenone to form an enolate, which then attacks the aldehyde carbonyl. The resulting β-hydroxy ketone readily dehydrates under the reaction conditions to yield the conjugated α,β-unsaturated ketone known as a 2'-hydroxychalcone.
-
Oxidative Cyclization: The 2'-hydroxychalcone is then cyclized. A common and effective method is the Algar-Flynn-Oyamada (AFO) reaction using alkaline hydrogen peroxide, or more simply, using iodine as an oxidizing agent. The iodine facilitates an intramolecular Michael-type addition of the phenolic oxygen onto the enone system, followed by oxidation to form the stable, aromatic chromone ring.
Experimental Protocol 2: Synthesis of 6-Fluoro-7-methyl-2-(4-methylphenyl)chromone
This protocol is divided into two distinct stages: chalcone synthesis and its cyclization.
Materials & Reagents:
-
This compound (1.0 eq)
-
4'-Methylacetophenone (1.0 eq)
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Deionized Water
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
In a 250 mL flask, dissolve this compound (1.54 g, 10 mmol) and 4'-methylacetophenone (1.34 g, 10 mmol) in ethanol (50 mL).
-
Prepare a solution of KOH (e.g., 2.8 g, 50 mmol) in water (20 mL) and cool it in an ice bath.
-
Add the cold KOH solution dropwise to the stirred ethanolic solution of the reactants over 20 minutes, maintaining the temperature below 25°C.
-
After the addition is complete, remove the ice bath and stir the dark-colored reaction mixture at room temperature for 24-36 hours.
-
Work-up: Pour the reaction mixture into a beaker containing crushed ice (200 g) and acidify slowly with dilute HCl until the pH is ~2-3. A yellow solid will precipitate.
-
Stir for 30 minutes, then collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the washings are neutral.
-
Dry the crude chalcone in a desiccator or oven at low heat (50-60°C). The product is often pure enough for the next step, but can be recrystallized from ethanol if needed.
Scientist's Note: Maintaining a low temperature during the initial base addition prevents unwanted Cannizzaro reactions of the aldehyde. A large excess of base is used to ensure complete deprotonation and drive the condensation to completion.
Materials & Reagents:
-
2'-Hydroxychalcone from Part A (1.0 eq)
-
Iodine (I₂) (1.0-1.2 eq)
-
Ethanol or Dimethyl Sulfoxide (DMSO)
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
Procedure:
-
In a 100 mL round-bottom flask, dissolve the chalcone (e.g., 2.70 g, 10 mmol) and iodine (2.54 g, 10 mmol) in ethanol (40 mL).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 8-10 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Work-up: Concentrate the mixture using a rotary evaporator. Dissolve the residue in ethyl acetate (50 mL).
-
Wash the organic solution with saturated sodium thiosulfate solution (2 x 25 mL) to remove excess iodine (the organic layer will turn from brown to yellow/colorless).
-
Wash with brine (25 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate eluent) to yield the pure chromone.
Data Presentation: Representative Chromone Derivatives
| Product Name | R Group (on Phenyl) | Chalcone Yield | Chromone Yield |
| 6-Fluoro-7-methyl-2-phenylchromone | H | 85-92% | 75-85% |
| 6-Fluoro-7-methyl-2-(4-chlorophenyl)chromone | Cl | 88-95% | 78-86% |
| 6-Fluoro-7-methyl-2-(4-methylphenyl)chromone | CH₃ | 90-96% | 80-88% |
Workflow Visualization
Caption: Two-Stage Workflow for Chromone Synthesis.
Conclusion
This compound serves as an exemplary building block for the facile synthesis of fluorinated benzofurans and chromones. The protocols detailed herein utilize robust and well-established chemical transformations—the Rap-Stoermer condensation and the chalcone-to-chromone pathway—providing reliable access to these important heterocyclic scaffolds. The strategic placement of the fluorine atom in these molecules makes them highly attractive candidates for further investigation in medicinal chemistry, agrochemicals, and materials science, where enhanced biological activity and metabolic stability are paramount.[4][6]
References
- The Crucial Role of 4-Fluorobenzaldehyde in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Unlocking Molecular Complexity: The Power of 5-Fluoro-2-methylbenzaldehyde in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- The Role of Fluorinated Benzaldehydes in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- This compound. MySkinRecipes.
- Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. Royal Society of Chemistry.
- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR.
- Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed.
- Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. ACS Publications.
- Applications of Fluorine in Medicinal Chemistry. PubMed.
- SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. IJRPC.
- Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. National Institutes of Health (NIH).
- 5-Fluoro-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran. National Institutes of Health (NIH).
- Mechanism for the synthesis of 2-(4-Methylbenzoyl)-5-chloro-3-methylbenzofuran 3h.
- Scheme 6. Chromone synthesis via the chalcone pathway. Reagents and... ResearchGate.
- Complexes with Furyl-Substituted 3-Hydroxychromone: Synthesis, Characterization and Fluorescence Studies. SciELO.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound [myskinrecipes.com]
- 7. ijrpc.com [ijrpc.com]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Knoevenagel Condensation of 5-Fluoro-2-hydroxy-3-methylbenzaldehyde
Introduction: The Strategic Synthesis of Fluorinated Coumarins
The Knoevenagel condensation is a cornerstone reaction in synthetic organic chemistry, providing a powerful and versatile method for carbon-carbon bond formation.[1] It is a nucleophilic addition of a compound with an active methylene group to a carbonyl, followed by a dehydration reaction, ultimately yielding an α,β-unsaturated product.[1][2] This reaction is particularly significant in the synthesis of coumarins, a class of benzopyrone scaffolds with a wide array of biological activities, including anticoagulant, anti-inflammatory, and anticancer properties.[3][4]
The specific substrate, 5-Fluoro-2-hydroxy-3-methylbenzaldehyde, is a valuable precursor for creating novel fluorinated coumarins. The introduction of a fluorine atom into an organic molecule can significantly enhance its metabolic stability, bioavailability, and binding affinity to biological targets. The electron-withdrawing nature of the fluorine atom also influences the reactivity of the aldehyde group, making it a subject of interest for optimizing reaction conditions.
This guide provides a detailed exploration of the Knoevenagel condensation using this compound, aimed at researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings, provide field-proven experimental protocols, and discuss the rationale behind the procedural choices to ensure reproducible and high-yield synthesis of 6-fluoro-8-methylcoumarin derivatives.
Reaction Mechanism: A Stepwise Path to Coumarin Formation
The synthesis of a coumarin derivative from a 2-hydroxybenzaldehyde (a salicylaldehyde derivative) and an active methylene compound via the Knoevenagel condensation is a two-stage process: an initial condensation followed by an intramolecular cyclization (lactonization).[5]
-
Enolate Formation: A weak base, commonly a secondary amine like piperidine, abstracts an acidic proton from the active methylene compound (e.g., diethyl malonate or ethyl cyanoacetate) to form a resonance-stabilized enolate ion.[5][6] The use of a weak base is crucial to prevent the self-condensation of the aldehyde.[1]
-
Nucleophilic Attack: The generated enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This forms a tetrahedral intermediate.
-
Aldol-type Addition: The intermediate is protonated to yield a β-hydroxy adduct.
-
Dehydration: This adduct readily undergoes dehydration (elimination of a water molecule) to form the α,β-unsaturated intermediate.
-
Intramolecular Cyclization: The phenolic hydroxyl group, positioned ortho to the newly formed unsaturated system, attacks the carbonyl carbon of the ester or cyano group in an intramolecular transesterification or addition reaction. This spontaneous cyclization is the key step that forms the stable six-membered lactone ring characteristic of coumarins.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of 6-fluoro-8-methylcoumarin derivatives. These are adaptable methods based on well-established procedures for substituted salicylaldehydes.[7]
Protocol 1: Synthesis of Ethyl 6-Fluoro-8-methyl-2-oxo-2H-chromene-3-carboxylate
This protocol details the reaction with diethyl malonate using conventional heating with piperidine as a catalyst.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Notes |
| This compound | 154.14 | 704884-74-2 | Starting aldehyde. |
| Diethyl malonate | 160.17 | 105-53-3 | Active methylene compound. |
| Piperidine | 85.15 | 110-89-4 | Basic catalyst. |
| Ethanol (EtOH), Absolute | 46.07 | 64-17-5 | Reaction solvent. |
| Hydrochloric Acid (HCl), 1M | 36.46 | 7647-01-0 | For neutralization. |
| Deionized Water | 18.02 | 7732-18-5 | For washing. |
Procedure
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.54 g, 10.0 mmol).
-
Dissolution: Add 30 mL of absolute ethanol and stir until the aldehyde is completely dissolved.
-
Addition of Reagents: To the stirred solution, add diethyl malonate (1.76 g, 11.0 mmol, 1.1 equivalents).
-
Catalyst Addition: Add piperidine (0.1 mL, ~1.0 mmol, 0.1 equivalents) to the reaction mixture dropwise.
-
Reaction: Heat the mixture to reflux (approximately 78-80 °C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Slowly pour the concentrated mixture into 100 mL of ice-cold water containing a few drops of 1M HCl to neutralize the piperidine.
-
A solid precipitate should form. If not, gently scratch the inside of the beaker with a glass rod to induce crystallization.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the crude product with cold deionized water (2 x 20 mL).
-
Dry the product in a vacuum oven at 50 °C to a constant weight.
-
If further purification is needed, the product can be recrystallized from ethanol.
-
Expected Outcome
The expected product is ethyl 6-fluoro-8-methyl-2-oxo-2H-chromene-3-carboxylate. The yield should be in the range of 80-95%. The final product should be a white to off-white crystalline solid.
Protocol 2: Microwave-Assisted Synthesis of 6-Fluoro-3-cyano-8-methylcoumarin
This protocol utilizes microwave irradiation for a rapid, solvent-free synthesis with ethyl cyanoacetate.[5][8]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Notes |
| This compound | 154.14 | 704884-74-2 | Starting aldehyde. |
| Ethyl cyanoacetate | 113.12 | 105-56-6 | Active methylene compound. |
| Piperidine | 85.15 | 110-89-4 | Basic catalyst. |
| Ethanol (EtOH), 95% | 46.07 | 64-17-5 | For recrystallization. |
Procedure
-
Setup: In a microwave-safe reaction vessel, combine this compound (0.77 g, 5.0 mmol), ethyl cyanoacetate (0.62 g, 5.5 mmol, 1.1 equivalents), and a catalytic amount of piperidine (2-3 drops, ~0.2 mmol).
-
Reaction: Place the vessel in a microwave reactor. Irradiate the mixture at a suitable power (e.g., 150-300 W) to maintain a temperature of 120-140 °C for a short duration (typically 2-5 minutes). Monitor for reaction completion if possible, or run predetermined time trials.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature. The crude product will often solidify upon cooling.
-
-
Isolation and Purification:
-
Recrystallize the solid product directly from 95% ethanol.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry.
-
Expected Outcome
The expected product is 6-fluoro-3-cyano-8-methylcoumarin. Microwave synthesis is known for its high efficiency and can lead to excellent yields, often exceeding 90%, in a significantly reduced reaction time.[5]
Data Presentation: Expected Product Characteristics
The successful synthesis of the target coumarins should be confirmed by standard analytical techniques.
| Product Name | Molecular Formula | Molar Mass ( g/mol ) | Expected Appearance | Key Analytical Data (Anticipated) |
| Ethyl 6-fluoro-8-methyl-2-oxo-2H-chromene-3-carboxylate | C₁₃H₁₁FO₄ | 250.22 | White/off-white solid | ¹H NMR: Signals for ethyl group (triplet & quartet), aromatic protons, methyl group, and coumarin C4-H. IR (cm⁻¹): ~1720-1750 (lactone & ester C=O), ~1600 (C=C). |
| 6-Fluoro-3-cyano-8-methylcoumarin | C₁₁H₆FNO₂ | 215.17 | White/pale yellow solid | ¹H NMR: Signals for aromatic protons, methyl group, and coumarin C4-H. IR (cm⁻¹): ~2230 (C≡N), ~1730 (lactone C=O), ~1610 (C=C). |
Troubleshooting and Scientific Insights
-
Low Yield:
-
Causality: Incomplete reaction or loss of product during work-up. The basicity of the catalyst might be insufficient, or the reaction time may be too short for conventional heating.
-
Solution: Ensure all starting aldehyde has been consumed via TLC. If not, extend the reaction time or slightly increase the amount of piperidine. During work-up, ensure the aqueous solution is sufficiently acidic to precipitate the product fully.
-
-
Formation of Side Products:
-
Causality: Self-condensation of the aldehyde can occur if the base is too strong or if the reaction temperature is excessively high.[1]
-
Solution: Use a weak base like piperidine or L-proline.[3] Maintain the recommended reaction temperature. Purification by recrystallization or column chromatography will be necessary to remove impurities.
-
-
Reaction Fails to Initiate:
-
Causality: Impure reagents or catalyst deactivation. The active methylene compound must have sufficiently acidic protons.
-
Solution: Use freshly distilled starting materials and ensure the catalyst is of high purity. Confirm the pKa of the active methylene compound is appropriate for deprotonation by the chosen base.
-
Conclusion and Future Perspectives
The Knoevenagel condensation remains a highly efficient and adaptable method for the synthesis of coumarin derivatives.[4] The protocols described for this compound provide a robust framework for accessing novel fluorinated scaffolds. These compounds are of significant interest for further investigation in drug discovery, particularly as fluorescent probes or as core structures for developing new therapeutic agents. The evolution of this reaction towards greener catalysts, solvent-free conditions, and energy-efficient methods like microwave irradiation continues to enhance its utility in modern synthetic chemistry.[5][8]
References
- Bogdal, D. (n.d.). Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. Journal of Chemical Research, Synopses.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Coumarin-Based Compounds.
-
ResearchGate. (n.d.). Synthesis of coumarin derivatives in the presence of piperidine and acetic acid as catalysts. Available at: [Link]
- RSC Publishing. (n.d.). Coumarins: Fast Synthesis by Knoevenagel Condensation under Microwave Irradiation. Journal of Chemical Research, Synopses.
-
ResearchGate. (n.d.). Piperidine and acetic acid as catalysts for Knoevenagel condensation. Available at: [Link]
- BenchChem. (n.d.). Application Notes and Protocols: Knoevenagel Condensation of 4-Bromo-2-hydroxybenzaldehyde.
-
National Institutes of Health. (n.d.). Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. PMC. Available at: [Link]
-
Organic Reactions. (n.d.). The Knoevenagel Condensation. Available at: [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Available at: [Link]
-
Taylor & Francis. (n.d.). Knoevenagel condensation – Knowledge and References. Available at: [Link]
- BenchChem. (n.d.). An In-depth Technical Guide to the Knoevenagel Condensation of Furfural with Diethyl Malonate.
- BenchChem. (n.d.). Application Notes and Protocols for Knoevenagel Condensation with 2-Chloro-6-fluorobenzaldehyde.
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Coumarins: Fast Synthesis by Knoevenagel Condensation under Microwave Irradiation - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Analytical Characterization of 5-Fluoro-2-hydroxy-3-methylbenzaldehyde
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoro-2-hydroxy-3-methylbenzaldehyde is a key substituted aromatic aldehyde that serves as a versatile intermediate in the synthesis of complex organic molecules. Its structural motifs are integral to the development of novel pharmaceutical compounds, particularly kinase inhibitors and anti-inflammatory agents, where the strategic placement of the fluoro group can enhance metabolic stability and bioavailability[1]. Given its role as a critical building block, the unambiguous confirmation of its identity, purity, and stability is paramount. This application note provides a suite of robust analytical methods for the comprehensive characterization of this compound, ensuring its quality and suitability for downstream applications in research and drug development. We present detailed, field-proven protocols for spectroscopic and chromatographic analyses, explaining the causality behind experimental choices to empower scientists with a reliable analytical framework.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is the foundation of any analytical strategy. These properties dictate choices in sample preparation, solvent selection, and the applicability of certain techniques.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 704884-74-2 | [2] |
| Molecular Formula | C₈H₇FO₂ | [1][3] |
| Molecular Weight | 154.14 g/mol | [2] |
| Appearance | Solid | |
| Melting Point | 44-49 °C (lit.) | [1][2][4] |
| Storage | Inert atmosphere, room temperature | [5] |
| InChI Key | FDUNAMXDKSETQT-UHFFFAOYSA-N | [2] |
| SMILES | Cc1cc(F)cc(C=O)c1O | [2] |
Integrated Analytical Workflow
No single technique can fully characterize a compound. A multi-faceted approach, integrating both spectroscopic and chromatographic data, is essential for a complete and unambiguous assessment of identity and purity. The following workflow illustrates a logical sequence for this comprehensive characterization.
Caption: Integrated workflow for comprehensive compound characterization.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques probe the molecular structure at a fundamental level, providing definitive evidence of identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the most powerful tool for unambiguous structure determination in solution. The choice of solvent is critical; Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve many organic compounds and its relatively simple solvent signal. For compounds with lower solubility or to observe exchangeable protons like the hydroxyl group, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative. The presence of the fluorine atom provides an additional, highly sensitive NMR-active nucleus (¹⁹F) for structural confirmation and introduces characteristic splitting patterns (J-coupling) in both the ¹H and ¹³C spectra.
Protocol: ¹H, ¹³C, and ¹⁹F NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of CDCl₃ (or DMSO-d₆). For quantitative purposes, an internal standard can be added.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with 16-32 scans.
-
Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum. A sufficient number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm).
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled fluorine spectrum. This typically requires fewer scans than ¹³C NMR.
-
An external reference standard like CFCl₃ (δ 0 ppm) is often used.
-
Expected Data Interpretation
Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity & Coupling | Rationale |
| ¹H | ~11.0 | s (broad), 1H | Phenolic -OH, intramolecular H-bonding to aldehyde C=O causes significant deshielding. |
| ¹H | ~9.85 | s, 1H | Aldehyde -CHO proton, highly deshielded by the carbonyl group. |
| ¹H | ~7.2-7.4 | m, 2H | Aromatic C-H protons, complex splitting due to H-H and H-F coupling. |
| ¹H | ~2.25 | s, 3H | Methyl -CH₃ protons. |
| ¹³C | ~196 | d | Aldehyde C=O, may show small coupling to the phenolic proton. |
| ¹³C | ~160 | d, ¹JCF ≈ 250 Hz | Aromatic C-F, large one-bond coupling constant is characteristic. |
| ¹³C | ~115-135 | m | Other aromatic carbons, showing smaller two- and three-bond C-F couplings. |
| ¹³C | ~16 | s | Methyl -CH₃ carbon. |
Note: These are predicted values based on structurally similar compounds[6][7]. Actual experimental values may vary.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR is a rapid and non-destructive technique ideal for identifying the presence of key functional groups. The vibrational frequency of a bond is determined by the masses of the bonded atoms and the bond strength. For this molecule, we expect to see characteristic vibrations for the hydroxyl, aldehyde, and fluoro-substituted aromatic ring systems. Attenuated Total Reflectance (ATR) is the preferred sampling technique for solids as it requires minimal sample preparation.
Protocol: ATR-FTIR Analysis
-
Instrument Preparation: Ensure the FTIR spectrometer's ATR crystal (typically diamond or germanium) is clean. Record a background spectrum to subtract atmospheric H₂O and CO₂ signals[8].
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure using the ATR anvil to ensure good contact. Acquire the spectrum, typically over a range of 4000–400 cm⁻¹, co-adding 16 to 32 scans to improve the signal-to-noise ratio[8].
-
Data Analysis: Analyze the spectrum for characteristic absorption bands.
Expected Data Interpretation
Table 3: Key FTIR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type & Rationale |
| Hydroxyl (-OH) | 3200 - 3400 (broad) | O-H stretch. The broadness is due to strong intramolecular hydrogen bonding with the adjacent aldehyde carbonyl group[8]. |
| Aromatic C-H | 3000 - 3100 | C-H stretch. |
| Aldehyde C=O | 1650 - 1670 | C=O stretch. Conjugation with the aromatic ring and hydrogen bonding lowers the frequency from a typical aldehyde (~1725 cm⁻¹). |
| Aromatic Ring | 1450 - 1600 | C=C skeletal stretches. |
| Carbon-Fluorine | 1100 - 1250 | C-F stretch. |
Mass Spectrometry (MS)
Expertise & Causality: MS provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint. Electron Ionization (EI) is a common technique that imparts high energy, leading to predictable fragmentation that aids in structural elucidation. Coupling MS with a chromatographic inlet like Gas Chromatography (GC-MS) allows for the analysis of individual components in a mixture.
Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable volatile solvent like ethyl acetate or dichloromethane.
-
GC Method:
-
Column: Use a 30 m x 0.25 mm ID column with a mid-polarity stationary phase (e.g., 5% phenyl methylpolysiloxane).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 min, then ramp at 15 °C/min to 280 °C and hold for 5 min.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230 °C.
-
Expected Data Interpretation
-
Molecular Ion (M⁺): A prominent peak should be observed at m/z 154 , corresponding to the molecular weight of the compound (C₈H₇FO₂).
-
Key Fragments: Expect to see characteristic fragments such as:
-
m/z 153 ([M-H]⁺): Loss of a hydrogen atom.
-
m/z 125 ([M-CHO]⁺): Loss of the formyl radical, a common fragmentation for benzaldehydes.
-
m/z 111 ([M-CHO-CH₂]⁺): Subsequent loss from the methyl group.
-
Chromatographic Methods for Purity Assessment
Chromatography separates the target compound from impurities, allowing for accurate purity determination.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Expertise & Causality: RP-HPLC is the gold standard for purity analysis of non-volatile organic compounds. The molecule's moderate polarity makes it an ideal candidate for separation on a non-polar C18 stationary phase, using a polar mobile phase[9]. A gradient elution is employed first to screen for all potential impurities, after which the method can be optimized to an isocratic one for faster, routine quality control. A UV detector is suitable as the conjugated aromatic system provides strong chromophores[9].
Caption: Logical workflow for RP-HPLC method development.
Protocol: HPLC Purity Analysis
-
Sample Preparation: Prepare a stock solution by dissolving ~10 mg of the sample in 10 mL of diluent (e.g., 50:50 Acetonitrile:Water). Further dilute to a working concentration of ~0.1 mg/mL.
-
Instrumentation & Conditions:
-
HPLC System: A system with a binary pump, autosampler, and UV/PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 80% B over 15 minutes, then hold at 80% B for 2 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm (or λmax determined by UV-Vis scan).
-
-
Data Analysis: Integrate all peaks. Calculate the area percent of the main peak to determine purity. Area % = (Area of Main Peak / Total Area of All Peaks) * 100.
Safety and Handling
Professional diligence requires adherence to strict safety protocols when handling any chemical intermediate.
-
Signal Word: Danger[2]
-
Hazard Statements:
-
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection[2].
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water[2].
-
P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor[2].
-
-
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles[2][10].
Conclusion
The analytical protocols detailed in this guide provide a robust framework for the complete and reliable characterization of this compound. The integration of NMR, FTIR, and MS provides unambiguous structural confirmation, while RP-HPLC offers precise quantification of purity. Adherence to these methods will ensure that scientists and drug developers are using material of verified identity and quality, which is a non-negotiable prerequisite for successful and reproducible research.
References
-
5-Fluoro-2-hydroxy-3-methoxybenzaldehyde PubChem Entry . PubChem. [Link]
-
This compound Product Information . MySkinRecipes. [Link]
-
5-Fluoro-2-hydroxybenzaldehyde Properties and Safety . Chemsrc. [Link]
-
A sensitive, rapid and highly efficient low thermal mass (LTM GC) method . Royal Society of Chemistry. [Link]
-
¹H NMR Spectrum of 3-Methylbenzaldehyde . Human Metabolome Database. [Link]
-
5-Fluorosalicylaldehyde PubChem Entry . PubChem. [Link]
-
This compound Thai Product Information . MySkinRecipes. [Link]
-
5-Fluoro-2-hydroxybenzaldehyde Spectral Data . SpectraBase. [Link]
-
H-NMR spectra of 2-hydroxy-3-methylbenzaldehyde . ResearchGate. [Link]
-
Benzaldehyde, 2-hydroxy-5-methyl- PubChem Entry . PubChem. [Link]
-
¹³C NMR Spectrum of 2-Hydroxy-3-methylbenzaldehyde . SpectraBase. [Link]
-
Benzaldehyde Spectral Data . NIST WebBook. [Link]
-
NMR Data for Substituted 2-Hydroxy-benzaldehydes . Supporting Information, Royal Society of Chemistry. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. 5-氟-3-甲基水杨醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound [myskinrecipes.com]
- 4. This compound | 704884-74-2 [chemicalbook.com]
- 5. 394-50-3|3-Fluoro-2-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Benzaldehyde, 2-hydroxy-5-methyl- | C8H8O2 | CID 69184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
Introduction: The Structural Significance of 5-Fluoro-2-hydroxy-3-methylbenzaldehyde
An Application Note for the Structural Elucidation of 5-Fluoro-2-hydroxy-3-methylbenzaldehyde using 13C NMR Spectroscopy
This compound is a substituted aromatic aldehyde of significant interest in medicinal chemistry and materials science. It serves as a versatile building block in the synthesis of pharmaceuticals, particularly kinase inhibitors and anti-inflammatory agents, as well as in the development of fluorescent probes and agrochemicals.[1] The strategic placement of four distinct functional groups—aldehyde, hydroxyl, methyl, and fluorine—on the benzene ring creates a unique electronic and steric environment. This complexity necessitates robust analytical techniques for unambiguous structural verification and purity assessment.
Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is an indispensable tool for this purpose. It provides direct insight into the carbon skeleton of a molecule, with the chemical shift of each carbon nucleus being exquisitely sensitive to its local electronic environment. This application note provides a comprehensive guide to acquiring and interpreting the 13C NMR spectrum of this compound, offering field-proven protocols and a detailed analysis of substituent effects on carbon chemical shifts.
Part 1: Experimental Protocol for 13C NMR Data Acquisition
The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters. The following protocol is designed to yield a high-resolution 13C NMR spectrum for the title compound.
Sample Preparation
The primary objective is to create a homogenous, particle-free solution of sufficient concentration for 13C NMR, which is an inherently insensitive technique compared to 1H NMR.[2]
-
Analyte Quantity : For a standard NMR spectrometer (400-600 MHz), weigh approximately 20-50 mg of this compound.[3] This concentration ensures an adequate signal-to-noise ratio can be achieved in a reasonable timeframe. Halving the quantity of the material can quadruple the required data acquisition time.
-
Solvent Selection : Choose a deuterated solvent that completely dissolves the analyte. Deuterated chloroform (CDCl3) is a common and effective choice for nonpolar to moderately polar organic compounds.[3][4] Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent alternative, particularly for its ability to slow down the exchange of the hydroxyl proton, though this is less critical for 13C NMR. The volume should be approximately 0.6-0.7 mL to achieve the correct sample depth in a standard 5 mm NMR tube.[3][5]
-
Dissolution and Filtration : Dissolve the sample in the chosen solvent within a small, clean vial. To ensure magnetic field homogeneity and prevent spectral line broadening, the final solution must be free of any suspended particles.[6] Filter the solution through a Pasteur pipette packed with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
-
Internal Standard : For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS). TMS is chemically inert and its 12 equivalent protons produce a single sharp signal which is defined as 0.0 ppm, providing a reliable reference point.[4]
NMR Spectrometer Setup and Data Acquisition
The following parameters are typical for a 400 MHz spectrometer and can be adjusted as needed.
-
Spectrometer : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.[5]
-
Locking and Shimming : The spectrometer's field frequency is "locked" onto the deuterium signal of the solvent (e.g., CDCl3). This compensates for any magnetic field drift over time. The magnetic field is then "shimmed" to maximize its homogeneity across the sample volume, resulting in sharp, symmetrical peaks.[3]
-
Acquisition Parameters :
-
Experiment : A standard proton-decoupled 13C single-pulse experiment (e.g., zgpg30 on Bruker systems).[5] Proton decoupling simplifies the spectrum by collapsing all C-H coupling, resulting in a single sharp line for each unique carbon atom.
-
Pulse Angle : A 30-45 degree flip angle is used to allow for a shorter relaxation delay between scans without saturating the signals.[5]
-
Spectral Width : A sweep width of approximately 250 ppm (e.g., -10 to 240 ppm) is sufficient to cover the expected range of carbon signals, from the methyl group to the aldehyde carbonyl.
-
Acquisition Time (AQ) : Typically 1-2 seconds.[5]
-
Relaxation Delay (D1) : A 2-second delay between pulses is a good starting point.
-
Number of Scans (NS) : Due to the low natural abundance of 13C, signal averaging is required. A typical range is 128 to 1024 scans, depending on the sample concentration.
-
Temperature : 25 °C (298 K).[5]
-
Data Processing
-
Fourier Transform : The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phase Correction : The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode with a flat baseline.
-
Baseline Correction : A polynomial function is applied to correct any baseline distortions.
-
Referencing : The spectrum is calibrated by setting the TMS peak to 0.0 ppm. If using CDCl3, the residual solvent peak can be used as a secondary reference (δ ≈ 77.16 ppm).
Part 2: Spectral Interpretation and Data Analysis
The 13C NMR spectrum of this compound is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts are governed by the combined electronic effects (induction and resonance) of the substituents.

Predicted Chemical Shifts and Substituent Effects
The chemical shift of each carbon is influenced by its neighbors. The following table summarizes the predicted chemical shift ranges and the rationale for each assignment.
| Carbon Atom | Predicted δ (ppm) | Multiplicity (19F Coupling) | Rationale for Chemical Shift |
| C7 (-CHO) | 190 - 198 | Doublet (⁴JCF ≈ 2-4 Hz) | The aldehyde carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom and resonance effects. It consistently appears far downfield.[7][8] |
| C2 (-OH) | 158 - 164 | Doublet (³JCF ≈ 7-9 Hz) | The ipso-carbon attached to the strongly electron-donating hydroxyl group is significantly deshielded.[9] Its proximity to the aldehyde and methyl groups also contributes to its downfield shift. |
| C5 (-F) | 155 - 160 | Doublet (¹JCF ≈ 240-250 Hz) | The direct attachment of the highly electronegative fluorine atom causes a large downfield shift and a characteristic large one-bond C-F coupling constant.[10] |
| C1 (-CHO) | 120 - 126 | Singlet or small t | This carbon is ipso to the electron-withdrawing aldehyde group but ortho to the electron-donating hydroxyl group. The net effect places it in the middle of the aromatic region. |
| C3 (-CH₃) | 125 - 132 | Doublet (³JCF ≈ 6-8 Hz) | Ipso to the weakly electron-donating methyl group and ortho to the hydroxyl group, leading to a moderately downfield shift. |
| C4 | 122 - 128 | Doublet (²JCF ≈ 22-25 Hz) | This carbon is ortho to the fluorine atom and is expected to show a significant two-bond C-F coupling. It is also meta to the -OH and -CHO groups. |
| C6 | 118 - 124 | Doublet (²JCF ≈ 20-23 Hz) | Positioned ortho to the fluorine and aldehyde groups, this carbon experiences deshielding and will exhibit a two-bond C-F coupling. |
| C8 (-CH₃) | 14 - 20 | Quartet (⁴JCF ≈ 2-4 Hz) | The methyl carbon is in an aliphatic environment and thus appears highly upfield. A small long-range coupling to fluorine may be observed.[11] |
Note: The multiplicity column describes the expected splitting of each carbon signal due to coupling with the 19F nucleus in a standard proton-decoupled 13C NMR spectrum. Acquiring a fluorine-decoupled 13C spectrum would collapse these multiplets into singlets.[10]
Visualizing the Predicted Spectrum
The interplay of substituent effects results in a predictable distribution of signals across the 13C NMR spectrum. The aldehyde and C-F/C-OH carbons are significantly downfield, while the methyl carbon is far upfield, with the remaining aromatic carbons occupying the intermediate region.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 11. C-13 nmr spectrum of methylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylbenzene doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Note: Mass Spectrometry Analysis of 5-Fluoro-2-hydroxy-3-methylbenzaldehyde for Research and Drug Development
Abstract
This application note provides a comprehensive guide to the mass spectrometric analysis of 5-Fluoro-2-hydroxy-3-methylbenzaldehyde, a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1] Given the importance of this compound in medicinal chemistry for creating kinase inhibitors and anti-inflammatory agents, robust analytical methods for its characterization are crucial. This document outlines detailed protocols for sample preparation and analysis using both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI). Furthermore, it delves into the theoretical fragmentation patterns of the molecule, providing researchers with a predictive framework for data interpretation.
Introduction
This compound (C₈H₇FO₂) is an aromatic aldehyde with a molecular weight of 154.14 g/mol .[2] Its structure, featuring a reactive aldehyde group, a phenolic hydroxyl group, and a fluorine substituent, makes it a versatile building block in organic synthesis. The fluorine atom, in particular, can enhance metabolic stability and bioavailability in drug candidates. Accurate determination of its molecular weight and structural confirmation are essential for quality control and reaction monitoring. Mass spectrometry is a powerful analytical technique for this purpose, offering high sensitivity and specificity.[3]
This guide is designed for researchers, scientists, and drug development professionals, providing both theoretical insights and practical, step-by-step protocols for the mass spectrometric analysis of this compound.
Experimental Workflow Overview
A systematic approach is essential for the successful mass spectrometric analysis of this compound. The general workflow involves sample preparation, chromatographic separation (for complex mixtures or to enhance ionization), ionization, mass analysis, and data interpretation.
Caption: General experimental workflow for the mass spectrometric analysis of this compound.
Sample Preparation Protocol
Proper sample preparation is critical to ensure accurate and reproducible results by removing contaminants that could interfere with the analysis.[4]
3.1. Materials
-
This compound solid[5]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Dichloromethane (GC grade)
-
0.22 µm syringe filters
-
2 mL autosampler vials with septa caps
3.2. Protocol for LC-MS Analysis
-
Prepare a stock solution of 1 mg/mL by dissolving 1 mg of this compound in 1 mL of methanol or acetonitrile.
-
Vortex the solution until the solid is completely dissolved.
-
From the stock solution, prepare a working solution in the range of 1-10 µg/mL by diluting with a mixture of water and methanol or acetonitrile.[6] A 50:50 (v/v) mixture is a good starting point.
-
If any particulates are visible, filter the working solution through a 0.22 µm syringe filter into a clean autosampler vial.
-
Cap the vial and place it in the autosampler.
3.3. Protocol for GC-MS Analysis
-
Prepare a stock solution of 1 mg/mL by dissolving 1 mg of this compound in 1 mL of a volatile solvent such as dichloromethane.
-
Vortex until fully dissolved.
-
Prepare a working solution in the range of 1-10 µg/mL by diluting the stock solution with the same solvent.
-
Transfer the working solution to a GC-MS autosampler vial.
-
Cap the vial and place it in the autosampler.
GC-MS Analysis with Electron Ionization (EI)
GC-MS with EI is well-suited for the analysis of volatile and semi-volatile compounds like substituted benzaldehydes.[7][8] EI is a "hard" ionization technique that induces significant fragmentation, providing a detailed structural fingerprint of the molecule.[9]
4.1. Instrumentation and Parameters
-
Gas Chromatograph: Agilent 8890 GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 minute
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Mass Range: m/z 40-300
4.2. Predicted EI Fragmentation Pathway
The fragmentation of this compound under EI conditions is expected to follow patterns characteristic of aromatic aldehydes.[10][11] The molecular ion peak at m/z 154 should be observable. Key fragmentation steps are proposed to include the loss of a hydrogen radical, the aldehyde group, and carbon monoxide.
Caption: Proposed Electron Ionization (EI) fragmentation pathway for this compound.
LC-MS Analysis with Electrospray Ionization (ESI)
LC-MS with ESI is a "soft" ionization technique ideal for analyzing compounds that are thermally labile or less volatile.[12] It typically produces protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules with minimal fragmentation.
5.1. Instrumentation and Parameters
-
Liquid Chromatograph: Agilent 1260 Infinity II LC or equivalent
-
Mass Spectrometer: Agilent 6120 Quadrupole LC/MS or equivalent
-
Column: Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) or similar reversed-phase column[13]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive and Negative modes
-
Gas Temperature: 350°C
-
Nebulizer Pressure: 45 psig
-
Capillary Voltage: 3500 V
5.2. Expected Ions in ESI
-
Positive Ion Mode: The primary ion expected is the protonated molecule, [M+H]⁺, at m/z 155.1. Depending on the solvent, adducts such as [M+Na]⁺ (m/z 177.1) or [M+K]⁺ (m/z 193.0) may also be observed. In methanol, an in-source aldol reaction can sometimes lead to an [M+15]⁺ ion, though this is less common.[14]
-
Negative Ion Mode: Due to the acidic phenolic hydroxyl group, deprotonation is highly favorable. The primary ion expected is [M-H]⁻ at m/z 153.1. The use of 0.1% formic acid in the mobile phase can enhance the ESI efficiency in negative ion mode.[13]
Data Summary
The following table summarizes the key predicted m/z values for this compound in both EI and ESI modes.
| Ionization Mode | Predicted Ion | Formula | Calculated m/z | Notes |
| EI | Molecular Ion [M]⁺˙ | [C₈H₇FO₂]⁺˙ | 154.04 | Parent ion |
| [M-H]⁺ | [C₈H₆FO₂]⁺ | 153.03 | Loss of a hydrogen radical | |
| [M-CHO]⁺ | [C₇H₆FO]⁺ | 125.04 | Loss of the aldehyde group | |
| [M-H-CO]⁺ | [C₇H₆FO]⁺ | 125.04 | Subsequent loss of CO | |
| ESI (+) | [M+H]⁺ | [C₈H₈FO₂]⁺ | 155.05 | Protonated molecule |
| ESI (-) | [M-H]⁻ | [C₈H₆FO₂]⁻ | 153.03 | Deprotonated molecule |
Conclusion
This application note provides a robust framework for the mass spectrometric analysis of this compound. The detailed protocols for GC-MS and LC-MS, coupled with the predictive fragmentation analysis, offer researchers a solid starting point for method development and structural confirmation. The choice between GC-MS and LC-MS will depend on the sample matrix, the need for detailed fragmentation data (EI), or the desire for gentle ionization to confirm molecular weight (ESI). These methods are essential for ensuring the quality and identity of this important synthetic intermediate in the pharmaceutical and chemical industries.
References
-
Butnariu, A., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. PMC - NIH. Available at: [Link]
-
Chromatography Forum. (2024). LC-MS: Benzaldehyde not detecting. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Chemistry LibreTexts. (2020). 19.2: Spectroscopy of Ketones and Aldehydes. Available at: [Link]
-
Biocompare. (2019). Prepping Small Molecules for Mass Spec. Available at: [Link]
-
Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Available at: [Link]
-
ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. Available at: [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available at: [Link]
-
Pawar, N., et al. (2022). Biochemical Characterization and LC-MS/MS Analysis of Phenolic Compounds in Ginger Wine. International Journal of Pharmacy and Biological Sciences. Available at: [Link]
-
Chemistry For Everyone. (2025). How Is GC-MS Used In Aroma Analysis?. YouTube. Available at: [Link]
-
MySkinRecipes. (n.d.). This compound. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Available at: [Link]
-
Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Available at: [Link]
-
ACS Publications. (n.d.). Analysis of Volatile Fragrance and Flavor Compounds by Headspace Solid Phase Microextraction and GC-MS. Available at: [Link]
-
Oxford Academic. (n.d.). Development of the gas chromatography/mass spectrometry-based aroma designer capable of modifying volatile chemical compositions in complex odors. Available at: [Link]
-
PMC - NIH. (n.d.). The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis. Available at: [Link]
-
PubMed Central. (2021). Recent trends in the chromatographic analysis of volatile flavor and fragrance compounds: Annual review 2020. Available at: [Link]
-
Wang, L., et al. (2011). Formation of ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry. PubMed. Available at: [Link]
-
CORE. (1986). Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. Available at: [Link]
-
Scribd. (n.d.). Fragmentation of BENZALDEHYDE (Maina). Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
ResearchGate. (2025). Reactive Nano-Electrospray Ionization for In-Situ Oxidation of Aldehydes for Direct Mass Spectrometry Analysis. Available at: [Link]
-
Chemistry LibreTexts. (2020). 19.2: Spectroscopy of Ketones and Aldehydes. Available at: [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]
-
YouTube. (2022). Lec-28 || Mass fragmentation pattern of aldehydes. Available at: [Link]
-
Wikipedia. (n.d.). Electrospray ionization. Available at: [Link]
-
ResearchGate. (2025). Electron ionization time-of-flight mass spectrometry: Historical review and current applications. Available at: [Link]
-
PubMed - NIH. (n.d.). Enhancing electrospray ionization efficiency of peptides by derivatization. Available at: [Link]
-
Chromatography Forum. (2024). LC-MS: Benzaldehyde not detecting. Available at: [Link]
-
PubChem - NIH. (n.d.). 5-Fluorosalicylaldehyde. Available at: [Link]
-
The Good Scents Company. (n.d.). 2-hydroxy-5-methyl benzaldehyde. Available at: [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. 5-氟-3-甲基水杨醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. zefsci.com [zefsci.com]
- 4. organomation.com [organomation.com]
- 5. This compound | 704884-74-2 [sigmaaldrich.com]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 13. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Formation of [M + 15](+) ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: High-Performance Liquid Chromatography (HPLC) Purification of 5-Fluoro-2-hydroxy-3-methylbenzaldehyde Derivatives
Abstract
This comprehensive guide details a robust methodology for the purification of 5-Fluoro-2-hydroxy-3-methylbenzaldehyde and its derivatives using preparative High-Performance Liquid Chromatography (HPLC). These fluorinated benzaldehydes are critical building blocks in medicinal chemistry, particularly for the synthesis of novel kinase inhibitors, anti-inflammatory agents, and other pharmaceutical intermediates.[1] Achieving high purity (>99%) is paramount for their use in drug discovery and development pipelines to ensure reliable biological data and meet stringent regulatory standards.[2][3] This document provides a foundational understanding of the analyte's properties, a systematic approach to reversed-phase HPLC method development, and detailed, step-by-step protocols for scaling from analytical characterization to preparative isolation.
Introduction: The Importance of Purity
This compound is a substituted aromatic aldehyde whose structural motifs—a reactive aldehyde, a phenolic hydroxyl group, and a strategically placed fluorine atom—make it a versatile precursor in organic synthesis. The fluorine atom, in particular, can enhance metabolic stability and binding affinity, making its derivatives highly valuable in pharmaceutical research.[1]
The synthesis of these derivatives often results in a crude mixture containing starting materials, by-products, and isomers. Preparative HPLC is the technique of choice for isolating the target compound with the requisite high purity, offering superior resolution and efficiency compared to traditional methods like recrystallization, especially for complex mixtures.[3][4] This guide is designed for researchers, chemists, and drug development professionals seeking to establish a reliable purification workflow for this class of compounds.
Analyte Properties & Chromatographic Strategy
A successful purification strategy begins with understanding the physicochemical properties of the target molecule.
-
Structure and Polarity: The molecule possesses both polar functional groups (hydroxyl, aldehyde) and non-polar features (methyl group, phenyl ring). This amphiphilic nature makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC) , which separates compounds based on their hydrophobicity.[5][6] The general approach will utilize a non-polar stationary phase (e.g., C18) and a polar mobile phase.
-
UV Absorbance: Like most benzophenone and benzaldehyde derivatives, these compounds are strong ultraviolet (UV) absorbers due to the conjugated π-system of the benzene ring and carbonyl group.[6] This allows for sensitive detection using a UV or Photodiode Array (PDA) detector, typically within the 250-350 nm range. The optimal wavelength (λmax) should be determined experimentally to maximize sensitivity.
-
Solubility: The derivatives are generally soluble in common organic solvents such as acetonitrile (ACN), methanol (MeOH), and Dimethyl Sulfoxide (DMSO). For RP-HPLC, the sample should be dissolved in a solvent that is compatible with the mobile phase, ideally the mobile phase itself or a solvent with a weaker elution strength (e.g., ACN/water mixture) to ensure good peak shape upon injection.
The Purification Workflow: From Analytical to Preparative Scale
The core principle of scaling up an HPLC method is to first develop a high-resolution separation at the analytical scale and then transfer those conditions to a larger preparative column to isolate larger quantities of the material. The process is a logical progression from method development and optimization to the final isolation and purity verification.
Caption: Logical workflow for scaling HPLC purification from analytical development to final product isolation.
Detailed Experimental Protocols
These protocols provide a comprehensive, step-by-step guide. All solvents should be HPLC-grade or higher, and water should be deionized and filtered.
Protocol 1: Analytical Method Development
Objective: To develop a baseline separation method to resolve the target compound from impurities and determine its retention time.
A. Instrumentation & Materials
-
HPLC System: Standard analytical HPLC with binary or quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Deionized water + 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA).
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA or 0.1% FA.
-
Sample Diluent: 50:50 Acetonitrile/Water.
B. Standard & Sample Preparation
-
Stock Solution: Accurately weigh ~5 mg of the crude this compound derivative and dissolve it in 5.0 mL of sample diluent to create a 1 mg/mL stock solution.
-
Working Solution: Filter the stock solution through a 0.45 µm syringe filter into an HPLC vial.
C. Chromatographic Conditions & Procedure
-
Set the column temperature to 30 °C.
-
Equilibrate the column with the initial mobile phase conditions (95% A / 5% B) for at least 15 minutes or until a stable baseline is achieved.
-
Inject 5-10 µL of the working solution.
-
Run the scouting gradient detailed in the table below.
-
Monitor the chromatogram and the UV spectrum from the PDA detector to identify the λmax of the target peak. Re-run the analysis using the determined λmax for detection.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | General-purpose column for robust RP separations.[7] |
| Mobile Phase A | Water + 0.1% TFA | TFA acts as an ion-pairing agent, improving peak shape for acidic analytes. |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Acetonitrile is a common organic modifier with low UV cutoff and viscosity. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID analytical column. |
| Column Temp. | 30 °C | Provides stable retention times and improves efficiency. |
| Detection | PDA Scan (200-400 nm), then λmax | Determines the optimal wavelength for sensitivity. |
| Injection Vol. | 5 µL | Small volume to avoid overloading the analytical column. |
| Gradient | 5% to 95% B over 15 min, hold 3 min | A broad scouting gradient to elute compounds of varying polarities. |
D. Data Analysis & Optimization
-
Identify the peak corresponding to your target compound.
-
Assess the resolution between the target peak and any adjacent impurities.
-
Based on the retention time, you can design a more focused gradient or an isocratic method for the preparative scale-up to save time and solvent. For example, if the peak elutes at 60% B, a preparative gradient might run from 45% to 75% B.
Protocol 2: Preparative Scale-Up and Purification
Objective: To isolate the target compound in high purity and quantity.
A. Instrumentation & Materials
-
HPLC System: Preparative HPLC with a high-flow rate pump, manual or auto-injector, fraction collector, and UV detector.[4][8]
-
Column: A preparative C18 column with the same stationary phase chemistry as the analytical column (e.g., 21.2 x 250 mm, 5-10 µm).
-
Mobile Phases: Same as analytical method, prepared in larger quantities.
B. Scale-Up Calculations The key is to maintain the linear velocity of the mobile phase. The flow rate and injection volume are scaled based on the cross-sectional area of the columns.
-
Flow Rate Scaling:
-
Preparative Flow Rate = Analytical Flow Rate × (Preparative Column Radius² / Analytical Column Radius²)
-
Example:1.0 mL/min × (10.6 mm² / 2.3 mm²) ≈ 21.2 mL/min
-
-
Loading Scaling:
-
Max Preparative Load = Analytical Load × (Preparative Column Radius² / Analytical Column Radius²)
-
First, determine the maximum analytical load via a loading study (injecting increasing concentrations until resolution is compromised).
-
C. Chromatographic Conditions & Procedure
-
Prepare a concentrated solution of the crude material (~20-50 mg/mL) in the sample diluent. Ensure it is fully dissolved and filtered.
-
Set up the preparative HPLC system with the calculated flow rate and the optimized gradient from the analytical run.
-
Equilibrate the preparative column for at least 5-10 column volumes.
-
Perform a small "scout" injection on the preparative system to confirm the retention time.
-
Inject the full volume of the crude sample.
-
Program the fraction collector to collect fractions based on UV threshold detection, collecting the main peak of interest. It is often wise to collect the beginning (front), middle (apex), and end (tail) of the peak in separate fractions to isolate the purest material.
Caption: Step-by-step workflow for the preparative HPLC purification run.
D. Post-Purification Analysis
-
Take a small aliquot from the key collected fractions (e.g., the tubes corresponding to the peak apex).
-
Analyze these aliquots using the developed analytical HPLC method (Protocol 1) to confirm purity.
-
Combine all fractions that meet the required purity specification (e.g., >99%).
-
Remove the mobile phase solvent using a rotary evaporator to yield the final purified solid compound.
Expected Results & Data Summary
A successful purification run will yield the target this compound derivative with high purity and good recovery.
| Parameter | Example Value | Comments |
| Crude Sample Purity | 85% (by HPLC Area) | Determined using the analytical method before purification. |
| Amount Loaded | 250 mg | The total mass of crude material injected onto the preparative column. |
| Analytical Rt | 8.5 min | Retention time on the 4.6 x 150 mm column. |
| Preparative Rt | ~8.5 min | Retention time should be consistent if scaling is correct. |
| Final Purity (Pooled) | >99.5% (by HPLC Area) | Purity of the combined fractions after solvent removal. |
| Isolated Mass | 195 mg | The final mass of the pure, dried compound. |
| Recovery | 92% | Calculated as (Isolated Mass / (Amount Loaded × Initial Purity)) × 100. |
Method Validation Considerations
For applications in regulated environments such as pharmaceutical manufacturing, the analytical method used for final purity determination must be validated according to ICH guidelines.[9] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The method provides results that are directly proportional to the concentration of the analyte.[10]
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results (repeatability).[9]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.[10]
References
- RSC Publishing. (n.d.). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances.
- Agilent. (n.d.).
- Gilson. (n.d.). Gilson Preparative HPLC Systems | VERITY® LC Solutions.
- ACS Publications. (2009). Preparative Chromatography with Extreme Productivity: HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale. Organic Process Research & Development.
- National Institutes of Health. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. PMC.
- ResearchGate. (n.d.). (PDF) Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum.
- PubChem. (n.d.). 5-Fluoro-2-hydroxy-3-methoxybenzaldehyde.
- Sigma-Aldrich. (n.d.). This compound.
- Evotec. (n.d.).
- ResearchGate. (n.d.). Practical aspects of preparative HPLC in pharmaceutical development and production.
- MySkinRecipes. (n.d.). This compound.
- PubMed. (2013).
- IJPPR. (2021).
- ResearchGate. (n.d.).
- Pharmaguideline. (2024).
- YouTube. (2022).
- PubChem. (n.d.). 5-Fluorosalicylaldehyde.
- BenchChem. (n.d.). HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone.
Sources
- 1. This compound [myskinrecipes.com]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. ca.gilson.com [ca.gilson.com]
- 5. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. Preparative Chromatography | Evotec [evotec.com]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for the Derivatization of 5-Fluoro-2-hydroxy-3-methylbenzaldehyde for Bioassays
Authored by a Senior Application Scientist
Introduction: The Strategic Value of 5-Fluoro-2-hydroxy-3-methylbenzaldehyde
This compound is a highly valuable scaffold in the realms of medicinal chemistry and drug discovery.[1][2][3][4] Its utility stems from a unique combination of functional groups and substituents that provide a versatile platform for chemical modification and biological activity. The strategic placement of a fluorine atom, a hydroxyl group, a methyl group, and an aldehyde on the benzene ring creates a molecule with significant potential for the development of novel therapeutic agents.
The fluorine atom is particularly noteworthy. Its small size and high electronegativity can profoundly influence a molecule's properties, including metabolic stability, membrane permeability, and binding affinity to target proteins.[5][6][7][8][9] The electron-withdrawing nature of fluorine can also modulate the acidity of the adjacent hydroxyl group, potentially impacting its interactions with biological targets. The hydroxyl and aldehyde groups serve as reactive handles for a wide array of chemical transformations, allowing for the systematic generation of a library of derivatives for biological screening.[10] This process of derivatization is crucial for establishing structure-activity relationships (SAR) and optimizing lead compounds in the drug development pipeline.
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the derivatization of this compound. We will explore key derivatization strategies, provide detailed experimental protocols, and discuss the rationale behind these modifications in the context of bioassay development.
Rationale for Derivatization: Tailoring Molecular Properties for Biological Assays
The primary goal of derivatizing this compound is to create a diverse set of molecules with varied physicochemical properties. These variations are designed to probe the chemical space around the core scaffold and identify derivatives with enhanced biological activity and drug-like properties. Key properties that can be modulated through derivatization include:
-
Lipophilicity: The balance between hydrophilicity and lipophilicity is critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. By adding different functional groups, the lipophilicity of the parent molecule can be fine-tuned to improve its pharmacokinetic properties.
-
Hydrogen Bonding Capacity: The hydroxyl group can act as both a hydrogen bond donor and acceptor. Modifying this group can alter its hydrogen bonding potential, which can be crucial for binding to the active site of a target protein.
-
Steric Bulk: The introduction of larger or smaller substituents can influence how a molecule fits into a binding pocket. This can be used to improve selectivity for a particular target and reduce off-target effects.
-
Electronic Effects: The electron-donating or electron-withdrawing nature of the introduced substituents can alter the electronic distribution of the entire molecule, which can impact its reactivity and binding affinity.
By systematically varying these properties, researchers can gain valuable insights into the SAR of the this compound scaffold and identify the key structural features required for a desired biological effect.
Overall Workflow: From Derivatization to Bioassay
The process of derivatizing this compound for bioassays can be summarized in the following workflow:
Caption: Workflow for derivatization and bioassay of this compound.
Key Derivatization Strategies and Protocols
The two primary reactive sites on this compound are the aldehyde and the phenolic hydroxyl group. The following sections detail protocols for their derivatization.
Schiff Base Formation via Condensation with Primary Amines
The reaction of the aldehyde group with primary amines to form Schiff bases (imines) is a robust and versatile method for introducing a wide range of substituents.[11][12][13] Schiff bases are known to possess a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[11]
Caption: General reaction scheme for Schiff base formation.
Protocol: Synthesis of a Schiff Base Derivative
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline, substituted anilines, amino acids)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
Reactant Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol. In a separate beaker, dissolve 1.0-1.1 equivalents of the chosen primary amine in absolute ethanol.
-
Reaction Mixture: While stirring the aldehyde solution, add the amine solution dropwise.
-
Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reflux: Attach a condenser and reflux the mixture with continuous stirring for 2 to 8 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product often precipitates out of the solution. Collect the solid product by filtration using a Büchner funnel.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. Further purify the product by recrystallization from a suitable solvent.
-
Drying: Dry the purified Schiff base in a desiccator over anhydrous calcium chloride or in a vacuum oven.
-
Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Rationale for Procedural Steps:
-
Ethanol as Solvent: Ethanol is a good solvent for both the aldehyde and many primary amines, and its boiling point is suitable for refluxing the reaction.
-
Acetic Acid Catalyst: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.[11]
-
Reflux: Heating the reaction mixture increases the reaction rate and helps to drive the equilibrium towards the product by removing the water formed during the reaction.
-
Recrystallization: This is a standard technique for purifying solid organic compounds, which relies on the difference in solubility of the compound and impurities in a given solvent at different temperatures.
Etherification of the Phenolic Hydroxyl Group
Etherification of the phenolic hydroxyl group can significantly increase the lipophilicity of the molecule and remove its ability to act as a hydrogen bond donor. This can have a profound effect on the molecule's ability to cross cell membranes and its binding interactions with target proteins. The Williamson ether synthesis is a common method for this transformation.[14][15][16]
Caption: General reaction scheme for Williamson ether synthesis.
Protocol: Synthesis of an Ether Derivative
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl chloride)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Acetone or Dimethylformamide (DMF)
-
Round-bottom flask
-
Condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: To a dry round-bottom flask, add this compound (1.0 eq.), anhydrous potassium carbonate (1.5-2.0 eq.), and a suitable solvent like acetone or DMF.
-
Addition of Alkyl Halide: Add the alkyl halide (1.1-1.5 eq.) to the mixture.
-
Reaction: Heat the mixture to reflux and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining inorganic impurities. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified ether derivative by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Rationale for Procedural Steps:
-
Base: The base (K₂CO₃ or NaH) is used to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide ion.
-
Solvent: Acetone and DMF are polar aprotic solvents that are suitable for SN2 reactions like the Williamson ether synthesis.
-
Column Chromatography: This is a powerful technique for separating and purifying organic compounds based on their differential adsorption to a stationary phase.
Esterification of the Phenolic Hydroxyl Group
Esterification of the phenolic hydroxyl group is another effective way to modify the properties of the parent molecule.[17][18][19][20] Phenolic esters can act as prodrugs that are hydrolyzed in vivo to release the active phenolic compound.
Caption: General reaction scheme for esterification using an acid chloride.
Protocol: Synthesis of an Ester Derivative
Materials:
-
This compound
-
Acid chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride)
-
Pyridine or Triethylamine (as a base and catalyst)
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
Setup: Dissolve this compound (1.0 eq.) in a dry solvent such as dichloromethane or THF in a round-bottom flask. Add pyridine or triethylamine (1.2-1.5 eq.) to the solution.
-
Addition of Acylating Agent: Cool the mixture in an ice bath and slowly add the acid chloride or acid anhydride (1.1 eq.) dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by column chromatography on silica gel or by recrystallization.
-
Characterization: Confirm the structure of the purified ester derivative using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Rationale for Procedural Steps:
-
Base: Pyridine or triethylamine acts as a base to neutralize the HCl or carboxylic acid byproduct formed during the reaction, driving the equilibrium towards the product. It also acts as a nucleophilic catalyst.
-
Aprotic Solvent: Dichloromethane and THF are good solvents for this reaction as they are unreactive towards the reagents.
-
Aqueous Workup: The washing steps are crucial to remove the base, any unreacted acylating agent, and byproducts.
Data Presentation: A Library of Potential Derivatives
The following table summarizes a hypothetical library of derivatives that can be synthesized from this compound using the protocols described above.
| Derivative Type | R-Group (from Amine, Halide, or Acyl Chloride) | Expected Change in Properties | Potential Bioassay Application |
| Schiff Base | Phenyl | Increased lipophilicity, potential for π-π stacking | Anticancer, Antimicrobial |
| 4-Methoxyphenyl | Increased electron-donating character | Antioxidant, Anti-inflammatory | |
| 4-Nitrophenyl | Increased electron-withdrawing character | Enzyme inhibition | |
| Glycine | Increased hydrophilicity, potential for chelation | Metal ion sensing, Antimicrobial | |
| Ether | Methyl | Increased lipophilicity, loss of H-bond donor | Improved cell permeability |
| Ethyl | Further increase in lipophilicity | Probing steric limits of binding pocket | |
| Benzyl | Significant increase in lipophilicity and steric bulk | Antiviral, Anticancer | |
| Ester | Acetyl | Masking of phenolic hydroxyl, potential prodrug | Improved oral bioavailability |
| Benzoyl | Increased lipophilicity, potential prodrug | Anti-inflammatory |
Application in Bioassays
Once a library of derivatives has been synthesized and characterized, the next step is to screen them in a panel of bioassays to identify compounds with promising biological activity.[21] The choice of bioassays will depend on the therapeutic area of interest. Some examples include:
-
Antimicrobial Assays: The derivatives can be tested against a panel of bacteria and fungi to determine their minimum inhibitory concentration (MIC).
-
Anticancer Assays: The cytotoxicity of the compounds can be evaluated against various cancer cell lines using assays such as the MTT assay.
-
Enzyme Inhibition Assays: If a specific enzyme is a target, the derivatives can be tested for their ability to inhibit its activity.
-
Antioxidant Assays: The antioxidant potential of the derivatives can be assessed using assays such as the DPPH radical scavenging assay.
The results from these bioassays will provide valuable data for establishing SAR. By comparing the activity of the different derivatives, researchers can identify the structural features that are important for biological activity and use this information to design and synthesize the next generation of more potent and selective compounds. For instance, if derivatives with electron-withdrawing groups on the Schiff base phenyl ring show higher activity, this would suggest that a lower electron density in that part of the molecule is favorable for binding to the target.
Conclusion
This compound is a versatile and promising starting material for the synthesis of novel bioactive compounds. The derivatization strategies outlined in these application notes provide a roadmap for creating a diverse library of molecules for biological screening. By combining rational design, efficient synthesis, and systematic biological evaluation, the full potential of this valuable scaffold can be unlocked, leading to the discovery of new therapeutic agents.
References
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. [Link]
-
The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. [Link]
-
Fluorine: An emerging compound in medicinal chemistry. The Torch. [Link]
-
Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]
-
The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
-
Synthesis and Biological Evaluation of Salicylaldehyde-Derived Secondary Amines: Antioxidant, Anti-Inflammatory, and Insecticidal Activities with DFT Insights. MDPI. [Link]
-
Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. MDPI. [Link]
-
Synthesis of Schiff Bases Derived From Benzaldehyde and Salicylaldehyde With Some Amino Acids by a New Develop Method. International Journal of Farming and Allied Sciences. [Link]
-
Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile. PMC - PubMed Central. [Link]
-
Synthesis of Schiff Bases of Benzaldehyde and Salicylaldehyde as Anti-inflammatory Agents. Iraqi Journal of Pharmaceutical Sciences. [Link]
-
Boron-mediated one-pot access to salicylaldehydes via ortho-C–H hydroxylation of benzaldehydes. RSC Publishing. [Link]
-
Phenol synthesis by substitution or oxidation. Organic Chemistry Portal. [Link]
-
SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Jetir.Org. [Link]
-
SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL. Journal of the Chemical Society of Nigeria. [Link]
-
Synthesis, characterization and antimicrobial activities of salicylaldehyde derivatives. ResearchGate. [Link]
-
Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions. MDPI. [Link]
- Etherification of phenols.
-
A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. ResearchGate. [Link]
- Esterification of phenols.
-
Esterification of phenols (video). Khan Academy. [Link]
-
The Role of Fluorinated Benzaldehydes in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Pyrenoimidazolyl-Benzaldehyde Fluorophores: Synthesis, Properties, and Sensing Function for Fluoride Anions. PMC - NIH. [Link]
- Process for the etherification of phenols.
-
Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. ResearchGate. [Link]
-
Aryl ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]
-
Nickel-Catalyzed Etherification of Phenols and Aryl Halides through Visible-Light-Induced Energy Transfer. ACS Publications. [Link]
-
This compound. MySkinRecipes. [Link]
-
Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. NIH. [Link]
-
This compound. MySkinRecipes. [Link]
-
Detection of chemicals by a reporter immunoassay: application to fluoride. PubMed. [Link]
-
Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. RSC Advances. [Link]
-
Application of bioassay in the safety and/or quality control of herbal products. Journal of Food and Drug Analysis. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound | 704884-74-2 [sigmaaldrich.com]
- 3. This compound - [sigmaaldrich.com]
- 4. This compound [myskinrecipes.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemxyne.com [chemxyne.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. jetir.org [jetir.org]
- 13. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 14. researchgate.net [researchgate.net]
- 15. Aryl ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions | MDPI [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. US5808130A - Esterification of phenols - Google Patents [patents.google.com]
- 20. Khan Academy [khanacademy.org]
- 21. "Application of bioassay in the safety and/or quality control of herbal" by C.-H. Yeh, H.-E. Wang et al. [jfda-online.com]
Application Notes & Protocols: A Guide to the Regioselective Nitration of Substituted Salicylaldehydes
Introduction: The Significance of Nitrated Salicylaldehydes
Nitrated salicylaldehydes are pivotal intermediates in the synthesis of a wide array of high-value organic compounds. Their unique molecular architecture, featuring hydroxyl, aldehyde, and nitro functional groups on an aromatic scaffold, makes them versatile building blocks in medicinal chemistry, materials science, and dye manufacturing. For instance, 5-nitrosalicylaldehyde is a key precursor for synthesizing Dronedarone, an important drug for treating cardiovascular diseases, and is also used to create spirobenzopyrans for optical data storage materials.[1] The introduction of a nitro group (-NO₂) into the salicylaldehyde framework profoundly influences the molecule's electronic properties and reactivity, opening avenues for further chemical transformations.
This guide provides a comprehensive overview of the experimental procedures for the nitration of substituted salicylaldehydes. It delves into the mechanistic underpinnings of the reaction, offers detailed, field-proven protocols, and outlines robust methods for product validation, tailored for researchers and professionals in organic synthesis and drug development.
Mechanistic Insights: The Chemistry of Electrophilic Aromatic Substitution
The nitration of salicylaldehyde is a classic example of an electrophilic aromatic substitution (EAS) reaction.[2] The core of this process involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring.
Step 1: Generation of the Electrophile (Nitronium Ion) Typically, a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is employed. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[3][4]
Step 2: Electrophilic Attack and Formation of the Sigma Complex The π-electron system of the salicylaldehyde ring acts as a nucleophile, attacking the nitronium ion.[2] This step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5]
Step 3: Deprotonation and Restoration of Aromaticity A weak base in the reaction mixture, such as the hydrogen sulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the new nitro group.[3] This restores the stable aromatic system, yielding the nitrated salicylaldehyde product.
Caption: General mechanism for the electrophilic nitration of an aromatic ring.
The Critical Role of Regioselectivity
In substituted benzenes like salicylaldehyde, the existing functional groups direct the position of the incoming nitro group.
-
Hydroxyl (-OH) group: A powerful activating group and an ortho, para-director.
-
Aldehyde (-CHO) group: A deactivating group and a meta-director.
The strongly activating hydroxyl group dominates the directing effects. Therefore, nitration is directed to the positions ortho (C3) and para (C5) to the -OH group. However, the reaction often shows high regioselectivity for the C5 position, yielding 5-nitrosalicylaldehyde as the major product.[1] This preference is attributed to steric hindrance from the adjacent aldehyde group at C2, which disfavors substitution at the C3 position.
Safety First: A Non-Negotiable Prerequisite
Nitration reactions are inherently hazardous due to the use of highly corrosive, oxidizing acids and the exothermic nature of the reaction.[6] Adherence to strict safety protocols is paramount.
-
Hazard Assessment: Nitric acid and sulfuric acid can cause severe chemical burns upon contact.[7] The reaction generates significant heat, posing a risk of thermal runaway if not properly controlled.[8] Toxic nitrogen dioxide gas may also be produced.[8]
-
Engineering Controls: All procedures must be conducted inside a certified chemical fume hood with adequate ventilation.[8] An emergency eyewash station and safety shower must be readily accessible.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Acid-resistant gloves (e.g., butyl rubber or Viton).
-
Chemical safety goggles and a full-face shield.[7]
-
A flame-resistant lab coat.
-
-
Waste Disposal: Nitric acid waste must be segregated and should never be mixed with organic solvents or other waste streams to prevent violent reactions.[9] Dispose of all chemical waste according to institutional and regulatory guidelines.
Detailed Experimental Protocol: Synthesis of 5-Nitrosalicylaldehyde
This protocol is a representative procedure adapted from established methods for the synthesis of 5-nitrosalicylaldehyde.[1] Researchers should perform a thorough risk assessment before proceeding.
Reagents and Equipment
-
Salicylaldehyde
-
Fuming Nitric Acid (≥90%)
-
Glacial Acetic Acid
-
Acetic Anhydride
-
Three-neck round-bottom flask (250 mL)
-
Constant pressure dropping funnel
-
Magnetic stirrer and stir bar
-
Thermometer
-
Ice-water bath
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL three-neck flask equipped with a magnetic stir bar and a thermometer, add glacial acetic acid (100 mL), acetic anhydride (25.9 g), and salicylaldehyde (25.7 g).
-
Cooling: Place the flask in an ice-water bath and stir the mixture until the temperature drops to below 5°C.
-
Preparation of Nitrating Agent: Carefully charge a constant pressure dropping funnel with fuming nitric acid (16.6 g).
-
Slow Addition: Begin the dropwise addition of the fuming nitric acid to the stirred salicylaldehyde solution. Crucially, maintain the internal reaction temperature between 5-10°C throughout the addition. [1] The addition process should be slow and controlled, typically taking around 2.5 hours. A rapid addition can cause a dangerous temperature spike and reduce product selectivity.
-
Reaction Progression: After the addition is complete, continue stirring the reaction mixture at 8-10°C for 1 hour.
-
Warming: Remove the ice bath and allow the reaction to warm. Continue the reaction at 15-20°C for an additional hour to ensure completion.
-
Quenching: While still warm, carefully pour the reaction mixture into a large beaker containing 500 g of a crushed ice-water mixture. Stir vigorously. A yellow solid should precipitate.
-
Precipitation and Isolation: Allow the mixture to stand for at least 5 hours, or preferably overnight, to ensure complete precipitation.
-
Filtration: Collect the crude yellow solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the filter cake thoroughly with cold deionized water to remove residual acids. Dry the solid to obtain the crude product, which will be a mixture of isomers.
Purification
The primary impurity is typically the 3-nitrosalicylaldehyde isomer.[1] A simple yet effective purification can be achieved through water extraction.
-
Transfer the crude solid to a beaker.
-
Add a sufficient amount of deionized water and heat gently with stirring. The 5-nitro isomer is less soluble in hot water than the 3-nitro isomer.
-
Filter the hot suspension to isolate the purified, light-yellow 5-nitrosalicylaldehyde.
-
Dry the final product in a vacuum desiccator.
Caption: Step-by-step workflow for the nitration of salicylaldehyde.
Reaction Parameters and Optimization
The yield and regioselectivity of the nitration are highly dependent on the reaction conditions. The choice of nitrating agent, solvent, and temperature can be tailored to the specific substituted salicylaldehyde being used.
| Substrate | Nitrating Agent | Solvent System | Temp (°C) | Time (h) | Major Product | Yield (%) | Ref. |
| Salicylaldehyde | Fuming HNO₃ | Acetic Acid / Acetic Anhydride / HF | 5-20 | 4.5 | 5-Nitrosalicylaldehyde | 52 | |
| Salicylaldehyde | Fuming HNO₃ | Acetic Acid / Acetic Anhydride / HF | 5-20 | 4.5 | 5-Nitrosalicylaldehyde | 50 | [1] |
| Phenol | NH₄NO₃ / KHSO₄ | Dichloromethane | Reflux | - | o-Nitrophenol | High | [10] |
| Salicylaldehyde | Ce(NH₄)₂(NO₃)₆ | Acetic Acid / PEG-400 | 30-70 | 1.2-2.0 | 3-Nitrosalicylaldehyde | - | [11] |
| Phenol | NaNO₃ / HCl | Microemulsion (TX-100) | - | - | o-Nitrophenol | High | [12] |
Note: Yields are highly dependent on the precise execution of the protocol and purification efficiency.
Trustworthiness: A Self-Validating Protocol
To ensure the integrity of the results, this protocol incorporates several validation checkpoints.
-
In-Process Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC). A suitable mobile phase (e.g., ethyl acetate/hexane mixture) should show the consumption of the starting material spot and the appearance of a new, more polar product spot.
-
Product Characterization: The identity and purity of the final product must be unequivocally confirmed using a suite of analytical techniques.[13]
-
¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural elucidation. For 5-nitrosalicylaldehyde, the ¹H NMR spectrum will show characteristic signals for the aldehyde proton (~10 ppm), the hydroxyl proton (>11 ppm), and three aromatic protons with distinct chemical shifts and coupling patterns that confirm the 1,2,4-substitution pattern.[14][15]
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. Expect to see characteristic absorptions for the -OH stretch, the C=O stretch of the aldehyde, C=C stretches of the aromatic ring, and strong, distinct symmetric and asymmetric N-O stretches for the nitro group.[13]
-
Melting Point (MP): A sharp melting point range consistent with the literature value indicates high purity of the final compound. For 5-nitrosalicylaldehyde, the expected melting point is around 125-126°C.[16]
-
High-Performance Liquid Chromatography (HPLC): An excellent method for determining the purity of the final product and quantifying the ratio of any isomeric byproducts.[17][18]
-
Caption: Self-validating workflow for ensuring product identity and purity.
References
- New preparation method of 5-nitro-salicylaldehyde.
- Nitr
- Synthesis of 5-Nitrosalicylaldehyde Catalyzed by H 6 PMo 9 V 3 O 40 Supported on Silica Gel. Chinese Journal of Applied Chemistry.
- Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
- Method for preparing 5-nitrosalicylaldehyde.
- NITRIC ACID SAFETY. University of Washington Environmental Health & Safety.
- An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. SciSpace.
- Regioselective Nitration of Phenols by NaNO3 in Microemulsion. Taylor & Francis Online.
- Regioselective nitration of aromatic substrates in zeolite cages. Indian Academy of Sciences.
- Method for preparing 5-nitrosalicylaldehyde.
- Regio-Selective Mono Nitration of Phenols with Ferric Nitrate in Room Temperature Ionic Liquid.
- New preparation method of 5-nitro-salicylaldehyde.
- Nitric Acid Safety Tips & Health Hazards. VelocityEHS.
- Reduce your risk of a nitric acid incident. UW Environmental Health & Safety.
- Regioselective nitration of aromatic compounds and the reaction products thereof.
- HPLC detection of external standards for salicylaldehyde and its...
- 3-Nitrosalicylaldehyde(5274-70-4) 1H NMR spectrum. ChemicalBook.
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
- Mechanism of Nitration: Electrophilic Substitution Reaction. YouTube.
- Study on Azo-aldehyde Part-X: Synthesis, Characterization, Liquid Chromatography and Biological screening of Azo-salicylaldehyde from Nitro and Methyl-anilines.
- Notes on Electrophilic Substitution Mechanism in Nitr
- Chemistry 210 Experiment 10. University of Wisconsin-River Falls.
- Salicylaldehyde purification.
- Prepn process of 3-nitro salicylaldehyde.
- Electrophilic Substitution. Chemistry LibreTexts.
- A Comparative Guide to Analytical Methods for the Characteriz
- Method of purifying nitrated aromatic compounds from a nitration process.
- Synthesis of 5-Nitrosalicylaldehyde Based Hydrazones and DFT Calculations of Their Structure and Reactivity.
Sources
- 1. CN102633646B - New preparation method of 5-nitro-salicylaldehyde - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 7. ehs.com [ehs.com]
- 8. youtube.com [youtube.com]
- 9. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 10. scispace.com [scispace.com]
- 11. CN101020640A - Prepn process of 3-nitro salicylaldehyde - Google Patents [patents.google.com]
- 12. tandfonline.com [tandfonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 3-Nitrosalicylaldehyde(5274-70-4) 1H NMR [m.chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. CN103058874A - Method for preparing 5-nitrosalicylaldehyde - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. ijies.net [ijies.net]
Advanced Strategies in Organic Synthesis: Tandem Reactions for the Efficient Synthesis of Substituted Benzaldehydes
An Application Note and Protocol Guide:
Affiliation: Advanced Synthesis Core, Discovery Chemistry Division
Abstract: Substituted benzaldehydes are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Traditional multi-step syntheses of these compounds often suffer from drawbacks such as low overall yields, the need for isolation and purification of intermediates, and significant waste generation. This application note provides an in-depth guide to modern tandem reactions that overcome these limitations by combining multiple synthetic transformations in a single pot. We will explore the mechanistic intricacies and provide detailed, field-proven protocols for three distinct and powerful tandem strategies: Palladium-Catalyzed Sonogashira Coupling/Hydration, Copper-Catalyzed Formylation of Aryl Halides, and Aerobic Oxidation of Benzyl Halides. This guide is intended for researchers, scientists, and drug development professionals seeking to streamline their synthetic routes to substituted benzaldehydes, thereby accelerating discovery and development timelines.
Introduction: The Rationale for Tandem Synthesis
The aldehyde functional group is a cornerstone of organic chemistry, participating in a vast array of transformations. Substituted benzaldehydes, in particular, are precursors to a multitude of complex molecular architectures. The efficiency of their synthesis, therefore, has a direct impact on the overall efficiency of a multi-step synthetic campaign.
Tandem reactions, also known as domino or cascade reactions, offer a paradigm shift in synthetic efficiency. By orchestrating multiple bond-forming or bond-breaking events in a single reaction vessel without the isolation of intermediates, we can achieve:
-
Increased Yields: Minimizing product loss associated with multiple workup and purification steps.
-
Reduced Waste: Lowering the consumption of solvents, reagents, and chromatography media.
-
Time and Cost Savings: Shortening reaction sequences and reducing labor.
-
Access to Novel Reactivity: The in-situ generated intermediates may exhibit unique reactivity not accessible through conventional step-wise synthesis.
This application note will provide both the theoretical underpinnings and the practical, step-by-step protocols for the implementation of three distinct tandem strategies for the synthesis of substituted benzaldehydes.
Tandem Sonogashira Coupling and Hydration/Oxidation
This powerful strategy combines the palladium-catalyzed Sonogashira cross-coupling of an aryl halide with a terminal alkyne, followed by the in-situ hydration or oxidation of the resulting alkyne to the corresponding benzaldehyde. The choice of the alkyne coupling partner is critical; a protected acetylene equivalent is often used to facilitate the subsequent transformation to the aldehyde.
Mechanistic Overview
The reaction proceeds through two distinct catalytic cycles occurring in the same pot.
Figure 1: Simplified workflow for the tandem Sonogashira coupling and hydration/oxidation.
Protocol: Synthesis of 4-Methoxy-3-methylbenzaldehyde
This protocol is adapted from a procedure demonstrating the use of a palladium/copper catalyst system with an air-stable phosphine ligand.
Materials:
-
4-Bromo-2-methylanisole
-
2-Methyl-3-butyn-2-ol
-
Pd(OAc)₂
-
XPhos
-
CuI
-
Cs₂CO₃
-
1,4-Dioxane (anhydrous)
-
Formic acid
-
Toluene
-
Saturated aq. NaHCO₃
-
Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Instrumentation:
-
Schlenk line or glovebox for inert atmosphere operations
-
Magnetic stirrer with heating
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), CuI (0.04 mmol), and Cs₂CO₃ (3.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add 4-bromo-2-methylanisole (1.0 mmol), 1,4-dioxane (5 mL), and 2-methyl-3-butyn-2-ol (1.2 mmol).
-
Sonogashira Coupling: Seal the tube and heat the reaction mixture at 80 °C for 12 hours.
-
In-situ Hydration/Cleavage: Cool the reaction to room temperature. Add formic acid (5 mL) and heat the mixture at 70 °C for 4 hours.
-
Workup: Cool the reaction to room temperature and dilute with toluene (20 mL). Carefully quench with saturated aq. NaHCO₃ until effervescence ceases. Separate the layers and extract the aqueous layer with toluene (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Expert Insights:
-
Choice of Alkyne: 2-Methyl-3-butyn-2-ol serves as a practical equivalent of acetylene. The subsequent treatment with acid facilitates both the hydration of the alkyne and the cleavage of the acetone byproduct.
-
Ligand Selection: XPhos is an electron-rich, bulky biaryl phosphine ligand that promotes efficient oxidative addition and reductive elimination in the palladium catalytic cycle, often leading to higher yields and broader substrate scope.
-
Base: Cs₂CO₃ is a strong base that is effective in the Sonogashira coupling. Its solubility in the reaction medium is a key factor.
Representative Data
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromo-2-methylanisole | 4-Methoxy-3-methylbenzaldehyde | 85 |
| 2 | 1-Bromo-4-fluorobenzene | 4-Fluorobenzaldehyde | 92 |
| 3 | 3-Bromopyridine | Pyridine-3-carboxaldehyde | 78 |
Copper-Catalyzed One-Pot Formylation of Aryl Halides
This method provides a direct and atom-economical route to substituted benzaldehydes from readily available aryl halides. The use of formamide or its derivatives as the formylating agent in the presence of a copper catalyst represents a significant advancement over traditional methods that often employ toxic and gaseous reagents like carbon monoxide.
Mechanistic Considerations
While the exact mechanism can be complex and catalyst-dependent, a plausible pathway involves the oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the formylating agent and subsequent reductive elimination to furnish the benzaldehyde.
Figure 2: Postulated catalytic cycle for copper-catalyzed formylation.
Protocol: Synthesis of 4-Acetylbenzaldehyde
This protocol is based on a copper-catalyzed formylation using N,N-dimethylformamide (DMF) as both the solvent and the formyl source.
Materials:
-
1-(4-Bromophenyl)ethan-1-one
-
CuI
-
1,10-Phenanthroline
-
K₂CO₃
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel
Procedure:
-
Reaction Setup: In a sealed tube, combine 1-(4-bromophenyl)ethan-1-one (1.0 mmol), CuI (0.1 mmol), 1,10-phenanthroline (0.1 mmol), and K₂CO₃ (2.0 mmol).
-
Solvent/Reagent Addition: Add anhydrous DMF (5 mL).
-
Reaction: Seal the tube and heat the mixture at 120 °C for 24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (3 x 15 mL) to remove DMF.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography on silica gel.
Expert Insights:
-
Ligand Effect: 1,10-Phenanthroline is a bidentate nitrogen ligand that stabilizes the copper catalyst and facilitates the catalytic cycle.
-
Dual Role of DMF: In this protocol, DMF serves as both the solvent and the source of the formyl group. This is a highly atom-economical approach.
-
Base: K₂CO₃ is crucial for the reaction, likely playing a role in the generation of the active formylating species from DMF.
Tandem Aerobic Oxidation of Benzyl Halides
This environmentally benign approach utilizes molecular oxygen from the air as the terminal oxidant to convert benzyl halides into benzaldehydes. The reaction often proceeds via a tandem oxidation-hydrolysis sequence, catalyzed by a suitable transition metal complex.
General Workflow
Figure 3: Conceptual workflow for the tandem aerobic oxidation of benzyl halides.
Protocol: Synthesis of 4-Nitrobenzaldehyde
This protocol is a representative example of a visible-light-promoted aerobic oxidation of a benzyl bromide.
Materials:
-
4-Nitrobenzyl bromide
-
Rose Bengal (photocatalyst)
-
Acetonitrile (MeCN)
-
Water
-
Dichloromethane (DCM)
-
Anhydrous Na₂SO₄
-
Silica gel
Instrumentation:
-
Photo-reactor or a reaction vessel equipped with a visible light source (e.g., a compact fluorescent lamp, CFL).
-
Magnetic stirrer.
Procedure:
-
Reaction Setup: In a glass vial, dissolve 4-nitrobenzyl bromide (0.5 mmol) and Rose Bengal (0.01 mmol) in a 9:1 mixture of MeCN/H₂O (5 mL).
-
Irradiation: Place the vial in the photo-reactor and irradiate with visible light while stirring vigorously. Ensure the reaction is open to the air (e.g., by piercing the cap with a needle).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the starting material is consumed, quench the reaction with water (10 mL) and extract with DCM (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Expert Insights:
-
Photocatalysis: Rose Bengal is an organic dye that, upon irradiation with visible light, can generate singlet oxygen from triplet oxygen (O₂). Singlet oxygen is a highly reactive species that can initiate the oxidation process.
-
Green Chemistry: This method is highly attractive from a green chemistry perspective as it uses air as the oxidant and visible light as the energy source.
-
Solvent System: The presence of water is often crucial for the hydrolysis of the intermediate to the final aldehyde product.
Conclusion and Future Outlook
The tandem reactions presented in this application note represent a significant step forward in the synthesis of substituted benzaldehydes. By combining multiple transformations into a single, efficient operation, these methods offer substantial advantages in terms of yield, atom economy, and operational simplicity. The choice of a specific tandem strategy will depend on factors such as the availability of starting materials, functional group tolerance, and the desired scale of the synthesis. As the field of catalysis continues to evolve, we can anticipate the development of even more powerful and versatile tandem reactions, further enabling the rapid and sustainable synthesis of valuable chemical entities.
References
Application Notes and Protocols for the One-Pot Synthesis of Benzaldehyde Derivatives
Introduction: The Strategic Value of One-Pot Syntheses in Accessing Benzaldehyde Derivatives
Benzaldehyde and its derivatives are foundational scaffolds in medicinal chemistry, agrochemicals, and materials science. Their versatile reactivity makes them indispensable starting materials for a vast array of more complex molecules. Traditionally, the synthesis of substituted benzaldehydes has involved multi-step sequences, often requiring the isolation and purification of intermediates. This classical approach, while effective, can be time-consuming, resource-intensive, and can lead to significant yield losses at each stage.
One-pot synthesis has emerged as a powerful strategy to overcome these limitations. By combining multiple reaction steps in a single reaction vessel without the isolation of intermediates, one-pot procedures offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. This application note provides a comprehensive guide to several robust and field-proven one-pot methodologies for the synthesis of a diverse range of benzaldehyde derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into the underlying chemical principles of each method, providing not just the "how" but also the critical "why" behind the experimental design, ensuring both reproducibility and a deeper understanding of the transformations.
Strategic Approaches to One-Pot Benzaldehyde Synthesis
The choice of a synthetic route to a target benzaldehyde derivative is dictated by the available starting materials and the desired substitution pattern. Here, we present four distinct and powerful one-pot strategies:
-
Selective Oxidation of Toluene Derivatives: Direct conversion of readily available toluenes to the corresponding benzaldehydes.
-
Reductive Functionalization of Benzoic Acid Derivatives: A controlled reduction of carboxylic acids or their activated forms.
-
Electrophilic Aromatic Formylation: Introduction of the formyl group onto an activated aromatic ring.
-
Conversion of Benzyl Halides: A classic method for the transformation of benzyl halides into aldehydes.
One-Pot Selective Oxidation of Toluene Derivatives
The direct oxidation of the methyl group of toluene and its derivatives to an aldehyde is an economically attractive and atom-economical approach. The primary challenge lies in preventing over-oxidation to the corresponding benzoic acid. Several catalytic systems have been developed to achieve high selectivity for the desired benzaldehyde.
Causality Behind the Experimental Choices:
The key to selective oxidation is the choice of a catalyst that can activate the C-H bonds of the methyl group without promoting the subsequent oxidation of the aldehyde. Many successful methods employ transition metal catalysts in conjunction with a co-catalyst or a specific solvent system. For instance, cobalt-based catalysts, often in the form of metal-organic frameworks (MOFs) like Co-ZIF, have shown remarkable efficacy. The porous structure of the MOF can play a role in substrate selectivity and catalyst stability. The use of N-hydroxyphthalimide (NHPI) as a co-catalyst is a common strategy. NHPI acts as a radical initiator, facilitating the abstraction of a hydrogen atom from the toluene to form a benzyl radical, which then reacts with oxygen to form a benzyl peroxy radical. This intermediate is then converted to the benzaldehyde.[1][2] The choice of solvent can also be critical; for example, hexafluoroisopropanol (HFIP) has been shown to stabilize the aldehyde and prevent over-oxidation.[3]
Experimental Workflow: Catalytic Oxidation of Toluene
Caption: General workflow for the catalytic oxidation of toluenes.
Protocol: Selective Oxidation of Toluene using a Co-ZIF Catalyst[1]
This protocol describes the selective oxidation of toluene to benzaldehyde using a nanometer-sized Co-ZIF catalyst.
Materials:
-
Toluene (or substituted toluene)
-
Co-ZIF catalyst
-
N-hydroxyphthalimide (NHPI)
-
Hexafluoroisopropanol (HFIP)
-
Oxygen (gas)
-
Reaction vessel (e.g., Parr reactor)
Procedure:
-
To a reaction vessel, add the Co-ZIF catalyst (e.g., 0.20 g for a 0.500 mmol scale reaction) and N-hydroxyphthalimide (e.g., 0.004 g).
-
Add the toluene derivative (0.500 mmol) and HFIP (20 mL).
-
Seal the reaction vessel and pressurize with oxygen to the desired pressure (e.g., 0.12 MPa).
-
Heat the reaction mixture to the desired temperature (e.g., 313 K) with vigorous stirring.
-
Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully vent the oxygen.
-
The catalyst can be recovered by filtration. The filtrate is then subjected to a standard aqueous work-up and the product is purified by column chromatography.
| Substrate | Conversion (%) | Selectivity to Benzaldehyde (%) | Reference |
| Toluene | 92.3 | 91.3 | [1] |
One-Pot Reductive Functionalization of Benzoic Acid Derivatives
The reduction of carboxylic acids and their derivatives to aldehydes is a fundamental transformation. However, controlling the reduction to stop at the aldehyde stage without further reduction to the alcohol can be challenging. The use of Weinreb amides provides a highly reliable solution to this problem in a one-pot fashion.
Causality Behind the Experimental Choices:
The success of the one-pot reduction of Weinreb amides lies in the formation of a stable tetrahedral intermediate.[4][5] When a hydride source, such as diisobutylaluminum hydride (DIBAL-H), adds to the Weinreb amide, a stable six-membered chelate is formed involving the aluminum, the carbonyl oxygen, and the methoxy oxygen. This intermediate is stable at low temperatures and does not collapse to the aldehyde until aqueous work-up.[5] This stability prevents the over-reduction that is often observed with other carboxylic acid derivatives like esters or acid chlorides.
Experimental Workflow: Reduction of Weinreb Amide
Sources
The Strategic Utility of 5-Fluoro-2-hydroxy-3-methylbenzaldehyde in Multi-Step Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Advantage of Fluorination and Multifunctionality
5-Fluoro-2-hydroxy-3-methylbenzaldehyde stands as a pivotal starting material in the synthesis of a diverse array of bioactive molecules, including kinase inhibitors and anti-inflammatory agents.[1][2] The incorporation of a fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. This is attributed to fluorine's high electronegativity, which can alter the acidity of nearby protons, modulate binding interactions with target proteins, and block metabolic pathways, thereby increasing the bioavailability and in vivo half-life of the molecule.
The adjacent hydroxyl and aldehyde functionalities provide a reactive nexus for a multitude of synthetic transformations. The hydroxyl group can be readily alkylated or acylated, while the aldehyde group is a prime site for condensation reactions, nucleophilic additions, and oxidations. This dual reactivity allows for the facile construction of various heterocyclic systems, which are prevalent scaffolds in numerous pharmaceuticals.
Core Applications and Synthetic Strategies
The strategic positioning of the fluoro, hydroxyl, methyl, and aldehyde groups on the aromatic ring makes this compound a versatile precursor for several important classes of compounds. Key applications include the synthesis of Schiff bases, which are valuable intermediates for more complex heterocyclic structures and can also exhibit their own biological activities, as well as the construction of oxygen-containing heterocycles like benzofurans, chromones, and coumarins.
Application Note 1: Synthesis of Schiff Base Intermediates
The condensation of this compound with primary amines is a straightforward and high-yielding method for the synthesis of Schiff bases (imines). These compounds are not only important targets in their own right, with applications as ligands in coordination chemistry and as biologically active molecules, but they also serve as key intermediates for the synthesis of more complex heterocyclic systems. The imine nitrogen can act as a nucleophile or be involved in cyclization reactions to form a variety of nitrogen-containing heterocycles.
Protocol: General Synthesis of a Schiff Base from this compound
This protocol describes a general procedure for the synthesis of a Schiff base via the condensation of this compound with a generic primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline derivative, alkylamine)
-
Ethanol (or other suitable solvent like methanol)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in a minimal amount of ethanol.
-
To this solution, add the primary amine (1.0-1.1 equivalents).
-
Add a catalytic amount of glacial acetic acid (1-2 drops).
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product may precipitate out of solution.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
Expected Outcome and Characterization:
The resulting Schiff base can be characterized by standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. The formation of the imine bond is typically confirmed by the appearance of a characteristic C=N stretch in the IR spectrum and the disappearance of the aldehyde proton signal in the ¹H NMR spectrum.
Table 1: Representative Spectroscopic Data for a Generic Schiff Base Derivative
| Spectroscopic Technique | Characteristic Signal |
| FT-IR (cm⁻¹) | ~1620-1640 (C=N stretch) |
| ¹H NMR (δ, ppm) | Disappearance of aldehyde proton (~9.8 ppm), appearance of imine proton (~8.5 ppm) |
| ¹³C NMR (δ, ppm) | Appearance of imine carbon (~160-170 ppm) |
Diagram 1: General Schiff Base Formation
Caption: Condensation reaction to form a Schiff base.
Application Note 2: Synthesis of Substituted Benzofurans
Substituted benzofurans are a common motif in many natural products and pharmaceuticals. This compound can serve as a precursor for the synthesis of these valuable heterocycles through various synthetic strategies, such as the Rap-Stoermer reaction. This reaction involves the condensation of a salicylaldehyde derivative with an α-haloketone in the presence of a base to yield a 2-acylbenzofuran.
Protocol: Synthesis of a 6-Fluoro-7-methyl-2-aroylbenzofuran via Rap-Stoermer Reaction
This protocol provides a representative procedure for the synthesis of a substituted benzofuran.
Materials:
-
This compound
-
α-Bromoacetophenone (or other α-haloketone)
-
Potassium carbonate (or other suitable base)
-
N,N-Dimethylformamide (DMF) or Acetone
-
Round-bottom flask
-
Stirring apparatus
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent), the α-haloketone (1.1 equivalents), and potassium carbonate (2.0 equivalents).
-
Add a suitable solvent such as DMF or acetone.
-
Stir the reaction mixture at room temperature or with gentle heating (50-80 °C).
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.
-
After completion, pour the reaction mixture into ice-water and stir.
-
The solid product is then collected by vacuum filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Expected Outcome and Characterization:
The resulting 2-acylbenzofuran can be characterized by its melting point and spectroscopic data. The formation of the benzofuran ring can be confirmed by the disappearance of the aldehyde and phenolic hydroxyl protons of the starting material in the ¹H NMR spectrum and the appearance of characteristic signals for the benzofuran core.
Diagram 2: Synthesis of a Substituted Benzofuran
Caption: Rap-Stoermer reaction for benzofuran synthesis.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique combination of functional groups allows for the efficient construction of complex and biologically relevant molecules. The protocols outlined in this guide provide a framework for the synthesis of key intermediates and heterocyclic scaffolds. Further exploration of its reactivity will undoubtedly lead to the development of novel synthetic methodologies and the discovery of new therapeutic agents and advanced materials. The strategic incorporation of this fluorinated synthon offers a powerful tool for researchers in the ongoing quest for molecular innovation.
References
-
MySkinRecipes. This compound. [Link]
-
JournalAgent. SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Molecular Complexity: The Power of 5-Fluoro-2-methylbenzaldehyde in Advanced Organic Synthesis. [Link]
-
MDPI. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. [Link]
-
Google Patents. (12) United States Patent. [Link]
-
PubChem. 5-Fluorosalicylaldehyde | C7H5FO2 | CID 2737328. [Link]
-
MDPI. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. [Link]
-
RSC Publishing. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. [Link]
-
Semantic Scholar. Mechanism for the synthesis of 2-(4-Methylbenzoyl)-5-chloro-3-methylbenzofuran 3h. [Link]
-
Beaudry Research Group - Oregon State University. Regioselective Synthesis of Benzofuranones and Benzofurans. [Link]
-
MDPI. Eco-Friendly and Efficient Synthesis of 2-Hydroxy-3-Hydrazono-Chromones Through α,β-C(sp 2 )–H Bond Difunctionalization/Chromone Annulation Reaction of o-Hydroxyaryl Enaminones, Water, and Aryldiazonium Salts. [Link]
Sources
Application Note: A Practical Guide to the Synthesis of Novel Fluorinated Chalcones via Claisen-Schmidt Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Chalcones
Chalcones are a class of organic compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system.[1] These molecules serve as crucial precursors in the biosynthesis of flavonoids and isoflavonoids.[2] Both natural and synthetic chalcones have attracted significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][3]
The incorporation of fluorine into drug candidates is a widely recognized strategy in modern medicinal chemistry.[4][5] The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's pharmacokinetic and physicochemical properties.[4][6][7] Judicious placement of fluorine can enhance metabolic stability, improve membrane permeability, increase binding affinity to target proteins, and alter pKa.[5][6][7] Consequently, fluorinated chalcones are highly promising scaffolds for the development of novel therapeutics with enhanced efficacy and improved drug-like properties.[8][9][10]
The Claisen-Schmidt condensation is the most common and efficient method for synthesizing chalcones.[1][2] This base-catalyzed reaction between an aromatic aldehyde and an acetophenone provides a straightforward and versatile route to a diverse array of chalcone derivatives.[2][11] This guide provides a detailed protocol for the synthesis of fluorinated chalcones, focusing on the practical aspects of the reaction, purification, and characterization.
Reaction Mechanism: The Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic ketone (like acetophenone) and an aromatic aldehyde that lacks α-hydrogens (like benzaldehyde).[1] The reaction proceeds through an aldol condensation followed by a dehydration step to yield the stable α,β-unsaturated ketone, known as a chalcone.[1]
The general mechanism involves three primary steps:
-
Enolate Formation: A base, typically a hydroxide such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the ketone. This creates a resonance-stabilized enolate.[1]
-
Nucleophilic Attack: The enolate, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde.[1]
-
Dehydration: The resulting aldol adduct is unstable and readily undergoes dehydration to form the thermodynamically stable conjugated system of the chalcone.[1]
The presence of fluorine atoms on either the acetophenone or benzaldehyde ring can influence the reaction rate and yield. The high electronegativity of fluorine can affect the acidity of the α-hydrogens on the acetophenone and the electrophilicity of the carbonyl carbon on the benzaldehyde.
Experimental Protocol: Synthesis of a Model Fluorinated Chalcone
This section provides a detailed, step-by-step methodology for the synthesis of a representative fluorinated chalcone, (E)-1-(4-fluorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one, via a base-catalyzed Claisen-Schmidt condensation.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Purity |
| 4-Fluoroacetophenone | C₈H₇FO | 138.14 | ≥98% |
| 4-Fluorobenzaldehyde | C₇H₅FO | 124.11 | ≥98% |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | ≥97% |
| Ethanol (95%) | C₂H₅OH | 46.07 | Reagent Grade |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 10% Aqueous |
| Deionized Water | H₂O | 18.02 | |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade |
| Hexane | C₆H₁₄ | 86.18 | ACS Grade |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Beakers
-
Buchner funnel and filter paper
-
Vacuum filtration apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Melting point apparatus
-
NMR Spectrometer (¹H, ¹³C, ¹⁹F)
-
Infrared (IR) Spectrometer
Step-by-Step Synthesis Procedure
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 4-fluoroacetophenone (1.38 g, 10 mmol, 1.0 eq) and 4-fluorobenzaldehyde (1.24 g, 10 mmol, 1.0 eq) in 40 mL of 95% ethanol. Stir the mixture at room temperature until all solids have dissolved.[1][2]
-
Catalyst Addition: While stirring, prepare a solution of sodium hydroxide (0.80 g, 20 mmol) in 10 mL of water. Add this NaOH solution dropwise to the ethanolic solution of the reactants over 15-20 minutes. Maintain the temperature below 25°C, using an ice bath if necessary. A change in color and the formation of a precipitate are typically observed.[1][2]
-
Reaction: After the addition is complete, allow the mixture to stir vigorously at room temperature for 4-6 hours.[2]
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (e.g., 4:1) solvent system. The formation of the chalcone product will be indicated by a new spot with a different Rf value from the starting materials.[12]
-
Work-up and Isolation: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing 200 g of crushed ice.[1] Stir the mixture for 15-20 minutes to ensure complete precipitation of the crude product. Acidify the mixture with a dilute solution of HCl until it is neutral to pH paper.[1][13]
-
Filtration: Collect the solid precipitate by vacuum filtration using a Buchner funnel.[1][14] Wash the solid thoroughly with cold deionized water until the filtrate is neutral.[2]
Purification: Recrystallization
The crude product can be purified by recrystallization to obtain the pure chalcone.[15][16]
-
Solvent Selection: Ethanol is a common and effective solvent for the recrystallization of a wide range of chalcones.[14][15]
-
Procedure: Transfer the crude solid to a clean Erlenmeyer flask. Add a minimum amount of hot 95% ethanol to dissolve the solid completely. If there are any insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collection and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.[17] Dry the crystals in a desiccator or a vacuum oven at a low temperature.
Characterization
-
Yield: Calculate the percentage yield of the purified product. Yields for this reaction are typically high, often exceeding 80%.
-
Melting Point: Determine the melting point of the purified chalcone and compare it to literature values. A sharp melting point is indicative of high purity.
-
Spectroscopic Analysis:
-
¹H NMR: Confirm the structure by identifying the characteristic peaks for the vinylic protons of the α,β-unsaturated system (typically in the range of 7.0-8.0 ppm) and the aromatic protons.
-
¹³C NMR: Identify the carbonyl carbon (typically >180 ppm) and other characteristic peaks.
-
¹⁹F NMR: The presence of fluorine can be confirmed by ¹⁹F NMR spectroscopy, which is highly sensitive and provides a large chemical shift dispersion.[18][19][20]
-
IR Spectroscopy: Look for the characteristic C=O stretching frequency of the α,β-unsaturated ketone (typically around 1650-1680 cm⁻¹) and C=C stretching of the aromatic rings.[11]
-
Application Notes and Troubleshooting
-
Catalyst Choice: While NaOH is commonly used, KOH can also be an effective catalyst.[2] In some cases, solid-phase catalysts or "green chemistry" approaches like grinding the reactants with a solid base can also be employed, often leading to shorter reaction times and simpler workups.[1][21]
-
Side Reactions: If the reaction is left for too long or at too high a temperature, Michael addition of the enolate to the newly formed chalcone can occur, leading to byproducts. Monitoring by TLC is crucial to determine the optimal reaction time.
-
Purification Challenges: Some chalcones may "oil out" instead of crystallizing. If this occurs, try using a mixed solvent system for recrystallization (e.g., ethanol-water).[15] If recrystallization is ineffective, column chromatography on silica gel is a reliable alternative for purification.[12]
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[22][23][24]
-
Handle sodium hydroxide with care as it is corrosive.[25]
-
Fluorinated organic compounds should be handled with care. Ensure all glassware is dry, as some fluorinating agents can react violently with water.[22]
-
Visualizations
Caption: Experimental workflow for the synthesis of fluorinated chalcones.
Caption: General reaction scheme for fluorinated chalcone synthesis.
References
- Priya A, Mahesh Kumar N, and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.
-
O'Hagan D. The role of fluorine in medicinal chemistry. PubMed. 2010. Available from: [Link].
-
Gillis EP, Eastman KJ, Hill MD, Donnelly DJ, Meanwell NA. Applications of Fluorine in Medicinal Chemistry. PubMed. 2015. Available from: [Link].
-
Meanwell NA. Applications of Fluorine in Medicinal Chemistry. ACS Publications. 2015. Available from: [Link].
-
Al-Mokadem M, Abdi F, Salahuddin N, et al. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. 2023. Available from: [Link].
-
Stompor M, Bielenica A, Kędzierska E, et al. Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. PMC - NIH. 2025. Available from: [Link].
-
ResearchGate. Mechanism of base-catalyzed Claisen-Schmidt condensation. Available from: [Link].
-
Stompor M, Bielenica A, Kędzierska E, et al. Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. Semantic Scholar. 2025. Available from: [Link].
-
Royal Society of Chemistry. Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. 2015. Available from: [Link].
-
Stompor M, Bielenica A, Kędzierska E, et al. Flavonoids, Chalcones, and Their Fluorinated Derivatives-Recent Advances in Synthesis and Potential Medical Applications. PubMed. 2025. Available from: [Link].
-
Al-Salahi R, Al-Anazi M, Al-Dhfyan A, et al. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. PMC - NIH. 2022. Available from: [Link].
-
Hussain Z, Yousif E, Ahmed A. Synthesis of new fluorinated chalcone derivative with anti-inflammatory activity. ResearchGate. 2025. Available from: [Link].
-
Hussain Z, Yousif E, Ahmed A. SYNTHESIS OF NEW FLUORINATED CHALCONE DERIVATIVE WITH ANTI-INFLAMMATORY ACTIVITY. ResearchGate. 2025. Available from: [Link].
-
LibreTexts. 4: The Aldol Condensation – Preparation of Chalcones (Experiment). 2021. Available from: [Link].
-
Stompor M, Bielenica A, Kędzierska E, et al. Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. ResearchGate. 2025. Available from: [Link].
-
SciSpace. Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. 2017. Available from: [Link].
-
Reddit. Chalcone Synthesis. 2024. Available from: [Link].
-
Jetir.Org. SYNTHESIS OF CHALCONES. Available from: [Link].
-
YouTube. How to synthesize chalcones by Claisen-Schmidt condensation. 2024. Available from: [Link].
-
Fringuelli F, Mendicuti F, Pizzo F, et al. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. PMC - NIH. 2025. Available from: [Link].
-
Royal Society of Chemistry. New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. 2022. Available from: [Link].
-
Quora. What are some safety precautions to take when working with strong acids and strong bases? 2022. Available from: [Link].
-
Foroozandeh M, Kiraly P, Nilsson M, et al. 19F-centred NMR analysis of mono-fluorinated compounds. PMC - PubMed Central. 2022. Available from: [Link].
-
Foroozandeh M, Kiraly P, Nilsson M, et al. 19F-centred NMR analysis of mono-fluorinated compounds. Semantic Scholar. 2022. Available from: [Link].
-
Quimivita. Best practices for handling chemical reagents to prevent cross-contamination. Available from: [Link].
-
Foroozandeh M, Kiraly P, Nilsson M, et al. 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. 2022. Available from: [Link].
-
ResearchGate. Modified fluorapatite as highly efficient catalyst for the synthesis of chalcones via Claisen-Schmidt condensation reaction. 2017. Available from: [Link].
-
LibreTexts. Safety Guidelines | Organic Chemistry I Lab. Available from: [Link].
-
Utah State University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Available from: [Link].
-
ResearchGate. Various types of catalysts used in Claisen-Schmidt condensation reactions. 2020. Available from: [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications | Semantic Scholar [semanticscholar.org]
- 10. Flavonoids, Chalcones, and Their Fluorinated Derivatives-Recent Advances in Synthesis and Potential Medical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. jetir.org [jetir.org]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. reddit.com [reddit.com]
- 18. pure.ed.ac.uk [pure.ed.ac.uk]
- 19. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 24. Safety Guidelines | Organic Chemistry I Lab [blog.richmond.edu]
- 25. quora.com [quora.com]
Troubleshooting & Optimization
Optimizing reaction yield for 5-Fluoro-2-hydroxy-3-methylbenzaldehyde synthesis
Welcome to the technical support center for the synthesis of 5-Fluoro-2-hydroxy-3-methylbenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction yield and purity. Our approach is rooted in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for the formylation of 4-fluoro-2-methylphenol to produce this compound?
There are several established methods for the direct formylation of phenols. For the specific case of 4-fluoro-2-methylphenol, the main goal is to introduce a formyl (-CHO) group ortho to the hydroxyl group. The most common methods considered are:
-
The Reimer-Tiemann Reaction: This classic method uses chloroform (CHCl₃) and a strong base (e.g., NaOH) to generate dichlorocarbene as the electrophile.[1] While historically significant, it often suffers from low yields and the formation of side products, including chlorinated cyclohexadienones.[2][3] The biphasic nature of the reaction can also lead to mass transfer issues.[2]
-
The Duff Reaction: This reaction employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium (like acetic acid or trifluoroacetic acid).[4] A primary drawback is its potential lack of regioselectivity, which can lead to a mixture of ortho and para isomers and di-formylated products.[5]
-
Magnesium-Mediated ortho-Formylation: This highly efficient method uses magnesium chloride (MgCl₂), a tertiary amine base like triethylamine (Et₃N), and paraformaldehyde in a solvent such as THF or acetonitrile.[6] It is renowned for its exceptional ortho-selectivity and high yields, making it the recommended route for this specific transformation.[7]
Q2: Why is achieving high ortho-selectivity a challenge in this synthesis?
The regiochemical outcome of electrophilic aromatic substitution on the 4-fluoro-2-methylphenol ring is directed by three substituents:
-
Hydroxyl (-OH) group: A powerful activating, ortho, para-directing group.
-
Methyl (-CH₃) group: A moderately activating, ortho, para-directing group.
-
Fluoro (-F) group: A deactivating (by induction) but ortho, para-directing group (by resonance).
The hydroxyl group is the dominant director. It strongly activates the positions ortho and para to it. In 4-fluoro-2-methylphenol, the position para to the hydroxyl is blocked by the fluorine atom. This leaves two potential ortho positions for formylation: C3 and C5 (relative to the methyl group at C2). The challenge lies in directing the incoming electrophile selectively to the C3 position to yield the desired product. Methods like the Reimer-Tiemann reaction can be less selective, while magnesium-mediated methods achieve high selectivity through chelation.[8]
Q3: How does the magnesium-mediated formylation method ensure such high ortho-selectivity?
The high ortho-selectivity is attributed to the formation of a magnesium-phenoxide complex. The reaction mechanism is believed to involve the coordination of both the phenoxide and formaldehyde to the magnesium ion.[8] This creates a pre-organized, cyclic transition state that delivers the formylating agent (formaldehyde) directly to the adjacent ortho position, sterically hindering attack at the other ortho position and preventing para substitution. This chelation control is the key reason for its superiority over other methods.[9]
Troubleshooting Guide: Optimizing Your Synthesis
This section addresses specific issues you may encounter during the synthesis of this compound, with a focus on the recommended magnesium-mediated protocol.
Problem 1: Low or No Product Yield
| Potential Cause | Explanation & Validation | Recommended Solution |
| 1a. Inactive Paraformaldehyde | Paraformaldehyde is a polymer of formaldehyde. If it is old or has been improperly stored, it may not depolymerize efficiently under reaction conditions. This is a common cause of failure. | Use a fresh, high-quality source of paraformaldehyde. Ensure it is a fine, dry powder. Avoid using large chunks. |
| 1b. Wet Reagents or Solvent | The formation of the magnesium phenoxide complex is sensitive to water. Any moisture will consume the base (Et₃N) and interfere with the formation of the active magnesium complex, halting the reaction. | Use anhydrous MgCl₂. Dry the solvent (THF or acetonitrile) over molecular sieves or by distillation prior to use. Ensure all glassware is oven-dried. |
| 1c. Insufficient Reaction Time or Temperature | While the reaction is generally efficient, electron-withdrawing groups like fluorine can slow the rate of electrophilic substitution compared to unsubstituted phenols.[6] | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reflux time. Ensure the oil bath temperature is sufficient to maintain a gentle reflux. |
| 1d. Inefficient Stirring | The reaction mixture can become thick. Inefficient stirring can lead to poor heat and mass transfer, resulting in localized overheating or unreacted pockets of starting material. | Use a powerful overhead or magnetic stirrer capable of maintaining a homogeneous suspension throughout the reaction. |
Problem 2: Formation of Side Products and Impurities
| Potential Cause | Explanation & Validation | Recommended Solution |
| 2a. Formation of Bis(hydroxyphenyl)methane | This side product arises from the reaction of the product aldehyde with another molecule of the starting phenol. It is more common with prolonged reaction times or excessive temperatures. | Avoid unnecessarily long reaction times. Monitor the reaction by TLC and stop it once the starting material is consumed. Ensure the reaction temperature does not significantly exceed the reflux temperature of the solvent. |
| 2b. Formation of 2-Methoxymethylphenol Derivative | This impurity can form, especially with extended reaction times, and can complicate purification.[6] | Stick to the optimized reaction time (typically 2-4 hours). Purify the crude product using flash column chromatography to separate it from this less polar impurity. |
| 2c. Unreacted Starting Material | Incomplete conversion is a common issue, often linked to the causes of low yield (see Problem 1). | Re-evaluate the quality of reagents and dryness of the system. Ensure the stoichiometry is correct, particularly the molar ratios of MgCl₂, Et₃N, and paraformaldehyde to the phenol. |
Problem 3: Difficulties in Product Isolation and Purification
| Potential Cause | Explanation & Validation | Recommended Solution |
| 3a. Emulsion During Acidic Workup | The presence of magnesium salts and triethylamine hydrochloride can lead to the formation of emulsions during the aqueous workup, making phase separation difficult. | After quenching with acid, add a sufficient amount of organic solvent (e.g., ethyl acetate or dichloromethane) to fully dissolve the product. If an emulsion persists, add a small amount of brine to help break it. Gentle swirling is often more effective than vigorous shaking. |
| 3b. Product Co-elutes with Impurities | The desired product may have a similar polarity to certain side products, making separation by column chromatography challenging. | Use a shallow gradient of ethyl acetate in hexane for flash chromatography. Start with a very low polarity (e.g., 2-3% EtOAc in hexanes) and increase the polarity slowly. Monitor fractions carefully by TLC. |
| 3c. Product is an Oil Instead of a Solid | While the product is reported as a solid with a melting point of 44-49 °C, residual solvent or minor impurities can cause it to remain an oil.[10][11] | Ensure the product is thoroughly dried under high vacuum to remove all solvent traces. If it remains an oil, try triturating with cold hexanes or pentane to induce crystallization. Scratching the inside of the flask with a glass rod can also help. |
Visualizing the Workflow
The following diagram outlines the key steps and decision points in the synthesis and troubleshooting process.
Caption: Workflow for the synthesis and troubleshooting of this compound.
Optimized Experimental Protocol: Magnesium-Mediated ortho-Formylation
This protocol is adapted from the highly reliable method developed by Hofsløkken and Skattebøl.[6]
Materials:
-
Anhydrous Magnesium Chloride (MgCl₂) (1.1 eq)
-
Triethylamine (Et₃N) (2.5 eq)
-
Paraformaldehyde (2.5 eq)
-
Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add anhydrous MgCl₂ (1.1 eq).
-
Reagent Addition: Add anhydrous THF (or MeCN) to the flask, followed by the dropwise addition of triethylamine (2.5 eq) via syringe. Stir the resulting slurry for 15-20 minutes at room temperature.
-
Phenol Addition: Add 4-fluoro-2-methylphenol (1.0 eq) to the slurry. The mixture may become thicker.
-
Formylating Agent: Carefully add paraformaldehyde (2.5 eq) in one portion.
-
Reaction: Heat the reaction mixture to a gentle reflux using an oil bath (for THF, this is ~66°C; for MeCN, ~82°C). Maintain reflux for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using 10% EtOAc/Hexanes as eluent), checking for the consumption of the starting phenol.
-
Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing 1 M HCl at 0°C (ice bath) with vigorous stirring.
-
Workup - Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Workup - Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 2% and gradually increasing to 10%) to afford the pure this compound.
Comparative Data on Formylation Methods
| Feature | Reimer-Tiemann Reaction | Duff Reaction | Mg-Mediated Formylation |
| Formylating Agent | Chloroform (via :CCl₂) | Hexamethylenetetramine (HMTA) | Paraformaldehyde |
| Typical Yield | Low to moderate (often <50%)[2] | Moderate, variable | Good to excellent (>70%)[7][9] |
| Regioselectivity | Moderate (ortho favored, but para isomer possible)[14] | Variable, can give mixtures[5] | Excellent (ortho exclusive)[6] |
| Reaction Conditions | Strong base (NaOH/KOH), biphasic system, heat[1] | Acidic (Glycerol, AcOH, or TFA), heat[4] | Anhydrous, mild base (Et₃N), reflux[6] |
| Key Disadvantages | Low yield, harsh conditions, use of chloroform, side products[15] | Often inefficient, potential for di-formylation[4] | Requires strictly anhydrous conditions |
| Primary Application | Classic synthesis of salicylaldehydes[16] | Synthesis of benzaldehydes from electron-rich arenes[17] | High-yield, regioselective synthesis of salicylaldehydes[7] |
Key Mechanistic Insight: The Role of Chelation
The success of the recommended protocol hinges on the formation of a six-membered transition state, stabilized by the magnesium ion.
Caption: Simplified mechanism showing chelation-directed ortho-formylation.
By understanding these principles and anticipating potential pitfalls, researchers can significantly improve the yield, purity, and reproducibility of the this compound synthesis.
References
-
ResearchGate. (n.d.). ortho-Formylation of oxygenated phenols. Retrieved January 12, 2026, from [Link]
-
Name Reactions. (n.d.). Duff Reaction. Retrieved January 12, 2026, from [Link]
-
Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). Products of Reimer–Tiemann reaction of 4-methylphenol. Retrieved January 12, 2026, from [Link]
-
Chemistry Notes. (2022). Reimer Tiemann Reaction: Mechanism and application. Retrieved January 12, 2026, from [Link]
-
Hansen, T. V., & Skattebøl, L. (2012). Discussion Addendum for: ortho-Formylations of Phenols. Organic Syntheses, 89, 220. Retrieved from [Link]
-
Quora. (2017). Ortho compounds are major products in Reimer Tiemann reactions. Why? Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Formylation. Retrieved January 12, 2026, from [Link]
-
Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64. Retrieved from [Link]
-
Allen Career Institute. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved January 12, 2026, from [Link]
-
Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved January 12, 2026, from [Link]
-
Organic Syntheses. (2012). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Retrieved January 12, 2026, from [Link]
- Wynberg, H. (1976). The Reimer-Tiemann Reaction. Chemical Reviews, 60(2), 169-184.
-
ScienceMadness. (n.d.). Magnesium-mediated ortho-Specific Formylation and Formaldoximation of Phenols. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Duff reaction. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Mono and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. Retrieved January 12, 2026, from [Link]
- Hodgson, H. H., & Nixon, J. (1929). The Reimer–Tiemann reaction with m-fluorophenol and the nitration of 4-fluoro-2-hydroxy- and 2-fluoro-4-hydroxy-benzaldehydes. Journal of the Chemical Society, 1632.
-
MySkinRecipes. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
-
L.S. College, Muzaffarpur. (2020). Reimer–Tiemann reaction. Retrieved January 12, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Molecular Complexity: The Power of 5-Fluoro-2-methylbenzaldehyde in Advanced Organic Synthesis. Retrieved January 12, 2026, from [Link]
-
L.S. College, Muzaffarpur. (2021). Reimer–Tiemann reaction. Retrieved January 12, 2026, from [Link]
-
Reddit. (2020). Would a Reimer-Tiemann reaction still occur in this example, with a tri-fluorophenol such as this one? Retrieved January 12, 2026, from [Link]
-
NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Retrieved January 12, 2026, from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). 4-Fluoro-2-methylphenol. Retrieved January 12, 2026, from [Link]
-
Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. Retrieved January 12, 2026, from [Link]
-
Chemsrc. (n.d.). 5-Fluoro-2-hydroxybenzaldehyde. Retrieved January 12, 2026, from [Link]
Sources
- 1. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. organicreactions.org [organicreactions.org]
- 4. Duff reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. sciencemadness.org [sciencemadness.org]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. This compound [myskinrecipes.com]
- 11. This compound | 704884-74-2 [chemicalbook.com]
- 12. 4-Fluoro-2-methylphenol | C7H7FO | CID 136295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. ossila.com [ossila.com]
- 14. quora.com [quora.com]
- 15. reddit.com [reddit.com]
- 16. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 17. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Troubleshooting low purity in Schiff base condensation reactions
Welcome to the technical support center for Schiff base condensation reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high purity for their imine products. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can not only solve current issues but also proactively design more robust reactions in the future.
Troubleshooting Guide: Addressing Low Purity
This section is structured in a question-and-answer format to directly address specific experimental issues.
Q1: My NMR spectrum shows significant amounts of unreacted aldehyde and/or amine. What are the common causes and how can I fix this?
A: The presence of starting materials in your final product typically points to an incomplete reaction. Schiff base formation is a reversible equilibrium reaction, so driving the reaction to completion is key.[1][2]
Underlying Causes & Solutions:
-
Presence of Water: The reaction produces water as a byproduct. According to Le Chatelier's principle, the accumulation of water can push the equilibrium back towards the reactants, preventing full conversion.[1][2]
-
Solution 1: Azeotropic Removal: If your solvent forms an azeotrope with water (e.g., toluene, benzene), use a Dean-Stark apparatus to physically remove water as it forms during reflux.[1][3][4]
-
Solution 2: Dehydrating Agents: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or 4 Å molecular sieves to the reaction mixture.[1][3][4] Molecular sieves are particularly effective at sequestering water and driving the reaction forward.[2]
-
-
Suboptimal Reaction Conditions: The reaction may not have reached equilibrium due to insufficient time or energy.
-
Solution 1: Increase Reaction Time/Temperature: Reflux the reaction for a longer duration or increase the temperature (within the limits of your reactants' stability).[3][5] Monitor the progress periodically using Thin Layer Chromatography (TLC) to determine when the reaction has ceased to progress.[6][7]
-
Solution 2: Optimize Stoichiometry: Ensure you are using the correct molar equivalents. Sometimes, using a slight excess (e.g., 1.05-1.1 equivalents) of the more volatile or easily removed reactant can help drive the reaction to completion.[1][2][8]
-
-
Incorrect pH: The reaction rate is highly dependent on pH. The acid catalyst is crucial, but its concentration must be carefully controlled.
-
The Problem: The dehydration of the carbinolamine intermediate is the rate-determining step and is acid-catalyzed.[9][10] However, if the pH is too low (too much acid), the amine nucleophile becomes protonated, rendering it unreactive and halting the initial nucleophilic attack.[3][9][10][11]
-
Solution: The optimal pH is typically mildly acidic.[9] Add a catalytic amount (e.g., 1-3 drops) of a weak acid like glacial acetic acid.[4][6][12][13] The ideal pH can be substrate-dependent and may require some experimental optimization.[2][11]
-
Logical Workflow for Troubleshooting Incomplete Reactions
Caption: Troubleshooting workflow for an incomplete Schiff base reaction.
Q2: My Schiff base product appears pure by TLC, but it degrades over time or during purification. How can I prevent this?
A: Schiff bases, particularly those derived from aliphatic aldehydes, can be unstable.[14] The primary cause of degradation is hydrolysis, where the imine (C=N) bond is cleaved by water, reverting the compound to the original amine and aldehyde.[1][4][9] Thermal instability can also be a factor for some compounds.[14][15]
Prevention Strategies:
-
Ensure Anhydrous Conditions: This is the most critical factor.
-
During Reaction: Use dry solvents and glassware. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help exclude atmospheric moisture.[1][4]
-
During Workup & Purification: Minimize contact with water. If an aqueous wash is necessary, use brine to reduce the solubility of the organic product and dry the organic layer thoroughly with a drying agent (e.g., MgSO₄) before solvent evaporation.
-
During Storage: Store the final product under an inert atmosphere and in a desiccator to protect it from humidity.[3][14]
-
-
Avoid Acidic Chromatography Media: Standard silica gel is acidic and can catalyze the hydrolysis of the imine bond during column chromatography.[14]
-
Solution: Use neutral alumina for column chromatography instead of silica gel.[14] If silica must be used, it can be neutralized by pre-treating it with a solvent containing a small amount of a non-nucleophilic base like triethylamine.
-
-
Minimize Heat Exposure: Some Schiff bases are thermally labile and can decompose at high temperatures.[14][15][16]
Frequently Asked Questions (FAQs)
Q3: What is the mechanism of Schiff base formation and why is acid catalysis necessary?
A: The reaction proceeds in two main stages: nucleophilic addition followed by dehydration.[17][18]
-
Nucleophilic Attack: The primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate called a carbinolamine (or hemiaminal).[17][19]
-
Dehydration: This is typically the rate-determining step and is catalyzed by acid.[9][10] The hydroxyl group of the carbinolamine is protonated by the acid catalyst, turning it into a good leaving group (water). The lone pair of electrons on the nitrogen then forms a double bond with the carbon, expelling the water molecule to form the final imine product.[20]
Acid catalysis is essential for the dehydration step, but as mentioned in Q1, too much acid will protonate the starting amine, inhibiting the initial nucleophilic attack.[9][11]
General Mechanism of Acid-Catalyzed Schiff Base Formation
Caption: General mechanism of acid-catalyzed Schiff base formation.
Q4: How do I choose the best purification method for my Schiff base?
A: The optimal method depends on the physical properties (e.g., crystallinity, stability) of your product and the nature of the impurities.[2]
| Purification Method | Best For... | Pros | Cons |
| Recrystallization | Crystalline solid products where impurities have different solubility profiles. | Excellent for achieving high purity; scalable. | Product loss in the mother liquor; requires a suitable solvent system. |
| Column Chromatography | Non-crystalline (oily) products or for separating mixtures with similar solubility.[2] | Good separation of complex mixtures. | Can lead to product hydrolysis on acidic silica gel; more time and solvent intensive.[2][14] |
| Solvent Washing/Trituration | Removing soluble impurities (like excess starting material) from a product that is an insoluble solid.[2] | Quick, simple, and uses minimal solvent. | Only effective if solubility differences between product and impurities are significant.[2] |
Q5: Are Schiff bases from aromatic aldehydes more stable than those from aliphatic aldehydes?
A: Yes. Schiff bases derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes.[9] This increased stability is due to the effective conjugation between the aromatic ring and the C=N double bond, which delocalizes the electron density and strengthens the imine bond. Schiff bases from aliphatic aldehydes, especially those with alpha-hydrogens, are more prone to tautomerization to the enamine form and can be readily polymerizable.[9][14]
Protocols and Methodologies
General Protocol for Schiff Base Synthesis & Purification
This protocol provides a general starting point. Reaction times, temperatures, and solvent choices should be optimized based on the specific substrates used.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and condenser, add the primary amine (1.0 eq.).
-
Dissolve the amine in a suitable solvent (e.g., ethanol, methanol, toluene).[6][12]
-
In a separate container, dissolve the aldehyde or ketone (1.0 eq.) in the same solvent.
-
Add the carbonyl solution to the amine solution dropwise with stirring.
-
Add a catalytic amount (1-2 drops) of glacial acetic acid to the mixture.[6][13]
-
-
Driving the Reaction:
-
Workup and Isolation:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
If the product has precipitated, collect the solid by vacuum filtration. Wash the solid with a small amount of cold solvent to remove soluble impurities.[21]
-
If the product is soluble, remove the solvent under reduced pressure using a rotary evaporator.[5]
-
-
Purification (Recrystallization):
-
Solvent Selection: Choose a solvent in which your crude product is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol).[2][5][14]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.[2]
-
Crystallization: Allow the solution to cool slowly to room temperature. If needed, further cool in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.
-
Protocol: Purity Assessment by Thin Layer Chromatography (TLC)
-
Prepare TLC Plate: Draw a light pencil line ~1 cm from the bottom of a silica gel plate. Mark spots for your starting amine, starting aldehyde, and the reaction mixture.
-
Spot the Plate: Using separate capillaries, spot small amounts of each sample onto the starting line.
-
Develop the Plate: Place the plate in a developing chamber containing a suitable eluent (e.g., a mixture of ethyl acetate and hexane). Ensure the solvent level is below the starting line. Allow the solvent to run up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp or by using an appropriate stain (e.g., potassium permanganate). A completed reaction should show the disappearance of the starting material spots and the appearance of a new product spot with a different Rf value.
References
- How to purify Schiff base product? - ResearchGate. (n.d.).
- troubleshooting low purity in Schiff base condensation reactions - Benchchem. (n.d.).
- REVIEW ON SCHIFF BASES - World Journal of Pharmaceutical Sciences. (n.d.). Retrieved from World Journal of Pharmaceutical Sciences.
- Is there an effective way of purifying schiff bases? - ResearchGate. (n.d.).
- Optimum pH range for formation of Schiff bases - ECHEMI. (n.d.).
- What is the best pH for the preparation of a Schiff base from guanine and salicylaldehyde? (n.d.).
- Optimum pH range for formation of Schiff bases - Chemistry Stack Exchange. (2018).
- Di Bernardo, P., Zanonato, P. L., Tamburini, S., Tomasin, P., & Vigato, P. A. (n.d.). Complexation behaviour and stability of Schiff bases in aqueous solution. The case of an acyclic diimino(amino) diphenol and its reduced triamine derivative. Dalton Transactions (RSC Publishing).
- Chemistry Schiff Bases - sathee jee. (n.d.).
- Strategies to minimize by-product formation in Schiff base condensation with benzyl carbazate - Benchchem. (n.d.).
- Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PubMed Central. (n.d.).
- Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore - PMC. (n.d.).
- JIANG, L. (1991). PREPARATION AND PURIFICATION OF SCHIFF BASE AND PROTONATED SCHIFF BASE FROM 9-CIS-RETINAL. Chinese Chemical Letters, 2(12), 921-924.
- SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY - Jetir.Org. (n.d.).
- Scheme 1. Synthesis of Schiff base by condensation reaction. - ResearchGate. (n.d.).
- Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. (2024).
- Purification of primary amines using Schiff base immobilization - ECHEMI. (n.d.).
- What are the conditions used for schiff base reaction? - ResearchGate. (n.d.).
- Schiff Base Reaction-Mechanism, Rxn setup and Application - YouTube. (2022).
- Schiff base - Wikipedia. (n.d.).
- 19.9: Nucelophilic Addition of Amines (Imine and Enamine Formation) - Chemistry LibreTexts. (2020).
- Troubleshooting low yield in Schiff base formation with 3,4-Difluorobenzaldehyde - Benchchem. (n.d.).
- A Preliminary Investigation of Thermally Stable Schiff Base Metal Complexes for Hyperthermia: Synthesis and Biological Evaluation - MDPI. (2024).
- Synthesis, spectral and thermo-kinetics explorations of Schiff-base derived metal complexes - SciSpace. (n.d.).
- Synthesis of Schiff's bases in aqueous medium: a green alternative approach with effective mass yield and high reaction rates. (n.d.).
- Complexation behaviour and stability of Schiff bases in aqueous solution. The case of an acyclic diimino(amino) diphenol and its reduced triamine derivative - ResearchGate. (n.d.).
- Biochemistry | Schiff Base Chemistry [Part 1/2] - YouTube. (2014).
- troubleshooting low purity in Schiff base condensation reactions - Benchchem. (n.d.).
- Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals - NIH. (2023).
- Synthetic Studies on Optically Active Schiff-base Ligands Derived from Condensation of 2-Hydroxyacetophenone and Chiral Diamines - PMC - NIH. (n.d.).
- “SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS” - IOSR Journal. (n.d.).
- Efficient Synthesis of a Schiff Base Copper(II) Complex Using a Microfluidic Device - MDPI. (2023).
- Synthesis, Characterization and Use of Schiff Bases as Fluorimetric Analytical Reagents. (n.d.).
- How to purify Schiff base? - ResearchGate. (n.d.).
- Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine | ACS Omega. (n.d.).
- Schiff bis bases: analytical reagents. II. Spectrophotometric determination of manganese from pharmaceutical forms - PubMed. (n.d.).
- Synthesis, Characterization and Analytical Studies of Schiff Base, their Transition Metal Complexes and Their Polymers. (2024).
- (PDF) Synthesis, Characterization and Biological Activity of Schiff Bases - ResearchGate. (n.d.).
- How can I get a pure Schiff base product? - ResearchGate. (n.d.).
- Synthesis and characterization of novel Schiff base ligands - International Journal of Chemical Studies. (2024).
- Schiff Bases: A Short Survey on an Evergreen Chemistry Tool - PMC - NIH. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. wjpsonline.com [wjpsonline.com]
- 10. echemi.com [echemi.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. jetir.org [jetir.org]
- 13. Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Preliminary Investigation of Thermally Stable Schiff Base Metal Complexes for Hyperthermia: Synthesis and Biological Evaluation [mdpi.com]
- 17. SATHEE: Chemistry Schiff Bases [satheejee.iitk.ac.in]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. tandfonline.com [tandfonline.com]
Technical Support Center: Synthesis of Substituted Benzaldehydes
Welcome to the technical support center for the synthesis of substituted benzaldehydes. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges related to byproduct formation during their synthetic routes. Here, we delve into the causality behind common issues and provide field-proven troubleshooting strategies to optimize your reactions.
I. Oxidation of Substituted Benzyl Alcohols
The oxidation of benzyl alcohols is a fundamental and widely used method for preparing benzaldehydes.[1] However, the reaction is often plagued by over-oxidation to the corresponding benzoic acid.[2][3]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My primary byproduct is the corresponding benzoic acid. How can I prevent this over-oxidation?
A1: Over-oxidation is a common challenge, particularly with strong oxidizing agents. The choice of oxidant and careful control of reaction conditions are critical.
-
Expertise & Experience: Mild oxidation conditions are key. The Swern oxidation is a highly effective method for converting primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.[4][5] This is because the reaction conditions are typically very mild (e.g., -78°C).[6] Another excellent choice is using Dess-Martin periodinane (DMP), which also provides good yields of the aldehyde with minimal over-oxidation.
-
Causality: Stronger oxidants like potassium permanganate or chromic acid readily oxidize the intermediate aldehyde to the more stable carboxylic acid.[2] Milder, more selective reagents like those used in Swern or Dess-Martin oxidations lack the potency to readily effect this second oxidation step under controlled conditions.
Q2: I'm using Swern oxidation, but my yields are low, and I'm detecting a variety of byproducts. What's going wrong?
A2: While effective, the Swern oxidation has several critical parameters that must be strictly controlled to avoid side reactions.
-
Troubleshooting Steps:
-
Temperature Control: The reaction must be maintained at low temperatures (typically below -60°C).[6][7] Allowing the temperature to rise can lead to the decomposition of the reactive intermediate and the formation of various byproducts.
-
Reagent Purity: Ensure your dimethyl sulfoxide (DMSO) and oxalyl chloride are of high purity and anhydrous. Water can interfere with the formation of the active oxidizing species.
-
Order of Addition: The alcohol should be added to the pre-formed reactive intermediate of DMSO and oxalyl chloride. Adding the reagents in the wrong order can lead to undesired side reactions.
-
-
Common Byproducts of Swern Oxidation:
-
Dimethyl sulfide (DMS): This is an inherent byproduct with a strong, unpleasant odor.[7][8] Proper ventilation in a fume hood is essential.[8]
-
Carbon monoxide (CO) and Carbon dioxide (CO2): These gases are also generated during the reaction.[6][7][8]
-
Triethylammonium chloride: This is formed when triethylamine is used as the base.[7]
-
Protocol: Swern Oxidation of a Substituted Benzyl Alcohol
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, dissolve oxalyl chloride (1.1 eq) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of anhydrous DMSO (2.2 eq) in DCM to the oxalyl chloride solution, maintaining the temperature below -60 °C. Stir for 15 minutes.
-
Add a solution of the substituted benzyl alcohol (1.0 eq) in DCM dropwise, ensuring the temperature remains below -60 °C. Stir for 30 minutes.
-
Add triethylamine (5.0 eq) dropwise, again maintaining the low temperature.
-
After 30 minutes, remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by slowly adding water.
-
Proceed with a standard aqueous workup and purify the resulting aldehyde by column chromatography.
Data Presentation: Comparison of Oxidizing Agents
| Oxidizing Agent | Typical Byproducts | Key Considerations |
| Potassium Permanganate | Benzoic acid, manganese dioxide | Strong oxidant, often leads to over-oxidation. |
| Chromic Acid | Benzoic acid, chromium salts | Toxic chromium waste. |
| Swern Oxidation | Dimethyl sulfide, CO, CO2 | Mild conditions, avoids over-oxidation, requires low temperatures. [4][5][6][7][8] |
| Dess-Martin Periodinane | Acetic acid, iodinane byproduct | Mild, good for sensitive functional groups. |
Visualization: Swern Oxidation Workflow
Caption: Workflow for Swern Oxidation.
II. Formylation of Aromatic Compounds
Formylation reactions introduce an aldehyde group directly onto an aromatic ring. Common methods include the Vilsmeier-Haack, Gattermann-Koch, Reimer-Tiemann, and Duff reactions. Each has its own set of potential byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: In my Vilsmeier-Haack reaction, I'm getting poor yields and a complex mixture of products. What are the likely causes?
A1: The Vilsmeier-Haack reaction is sensitive to the electronic nature of the substrate and the reaction conditions.
-
Expertise & Experience: This reaction works best with electron-rich aromatic compounds like anilines, phenols, and their derivatives.[9][10][11] If your substrate is not sufficiently activated, the reaction may be sluggish and prone to side reactions.
-
Causality: The electrophile in the Vilsmeier-Haack reaction, the Vilsmeier reagent, is a relatively weak electrophile.[10] It requires a highly nucleophilic aromatic ring to react efficiently.
-
Troubleshooting:
-
Substrate Suitability: Confirm your substrate is electron-rich enough for this reaction.
-
Reagent Purity: Use high-purity dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
-
Temperature Control: The reaction temperature can be critical and is substrate-dependent, ranging from below 0°C to 80°C.[12] Experiment with different temperatures to find the optimal conditions for your specific substrate.
-
Q2: My Duff reaction is producing a significant amount of a di-formylated byproduct. How can I improve the selectivity for the mono-formylated product?
A2: Di-formylation is a common issue in the Duff reaction when multiple ortho positions are available on the phenol.[13]
-
Troubleshooting Steps:
-
Stoichiometry Control: The most effective way to favor mono-formylation is to carefully control the stoichiometry. Reducing the molar ratio of hexamethylenetetramine (HMTA) to the phenolic substrate can significantly increase the yield of the mono-formylated product.[13]
-
Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress. Quench the reaction once the concentration of the desired mono-formylated product is maximized.[13]
-
Q3: I'm observing significant resin/polymer formation in my formylation of a phenol. What is causing this and how can I prevent it?
A3: Phenol-formaldehyde resin formation is a known side reaction, especially under the acidic or basic conditions used in many formylation reactions.[13]
-
Causality: This occurs through repeated hydroxymethylation and subsequent condensation reactions.
-
Preventative Measures:
Q4: My Reimer-Tiemann reaction is giving a mixture of ortho and para isomers. How can I improve the regioselectivity?
A4: The Reimer-Tiemann reaction often produces a mixture of ortho and para isomers, with the ortho product typically being the major one.[14]
-
Causality: The ortho-selectivity is attributed to the interaction between the dichlorocarbene intermediate and the phenoxide ion.[13]
-
Improving Selectivity: While achieving complete selectivity is challenging, the ortho:para ratio can be influenced by the reaction conditions. The choice of base and solvent can play a role. For some substrates, using a phase-transfer catalyst can improve the yield and selectivity.
Visualization: Troubleshooting Logic for Duff Reaction
Caption: Decision workflow for minimizing di-formylation.
III. Ozonolysis of Substituted Styrenes
Ozonolysis is a powerful method for cleaving the double bond of a styrene derivative to yield a substituted benzaldehyde and formaldehyde.[15]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My ozonolysis reaction is giving me a mixture of products, including the corresponding carboxylic acid. How can I ensure I isolate the aldehyde?
A1: The workup conditions following the ozonolysis step are crucial for determining the final product.
-
Expertise & Experience: To obtain the aldehyde, a reductive workup is necessary. Common reducing agents for this purpose include dimethyl sulfide (DMS) or zinc dust.
-
Causality: The initial product of ozonolysis is an ozonide. An oxidative workup (e.g., with hydrogen peroxide) will oxidize the initially formed aldehyde to a carboxylic acid.[16] A reductive workup cleaves the ozonide to the aldehyde without further oxidation.
Q2: I'm concerned about the safety of ozonolysis. What are the main hazards?
A2: Ozone is a toxic and reactive gas. Ozonides can be explosive, especially if concentrated.
-
Safety Precautions:
-
Always perform ozonolysis in a well-ventilated fume hood.
-
Do not allow the reaction to warm up unexpectedly. Low temperatures (typically -78°C) are recommended.
-
Never concentrate the ozonide intermediate. Proceed directly to the reductive workup after the ozonolysis is complete.
-
Protocol: Reductive Ozonolysis of a Substituted Styrene
-
Dissolve the substituted styrene (1.0 eq) in an appropriate solvent (e.g., DCM/methanol) in a flask equipped with a gas dispersion tube.
-
Cool the solution to -78 °C.
-
Bubble ozone gas through the solution until a persistent blue color indicates the presence of excess ozone.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) to remove the excess ozone.
-
Add the reducing agent (e.g., dimethyl sulfide, 1.5 eq) and allow the solution to slowly warm to room temperature.
-
Perform an aqueous workup and purify the product by column chromatography.
IV. Purification Strategies
Q: My crude product contains unreacted starting material and several byproducts. What is a general and effective method for purifying substituted benzaldehydes?
A: A bisulfite extraction is a classical and highly effective method for separating aldehydes from non-carbonyl-containing impurities.[17][18]
-
Causality: Aldehydes react with sodium bisulfite to form a charged adduct that is soluble in the aqueous phase.[18] Other organic components of the mixture remain in the organic layer.
-
Protocol Outline:
-
Dissolve the crude reaction mixture in a suitable organic solvent.
-
Extract with a saturated aqueous solution of sodium bisulfite.
-
Separate the aqueous layer containing the aldehyde-bisulfite adduct.
-
The aldehyde can then be regenerated by treating the aqueous layer with either acid or base, followed by extraction into an organic solvent.[17]
-
References
- Benzaldehyde: A Fragrant Workhorse In The Chemical Industry. (2024). Google Cloud.
-
Byproducts Produced in Swern Oxidation. BYJU'S.[Link]
-
Swern oxidation. Wikipedia.[Link]
- Process for the production of benzaldehyde. (US3931330A).
-
Benzaldehyde. Sciencemadness Wiki.[Link]
-
Benzaldehyde: Properties, Reactions, Production And Uses. (2024). Chemcess.[Link]
-
Benzaldehyde | Aroma, Flavoring, Preservative. Britannica.[Link]
-
What are the products formed when styrene undergoes ozonolysis? (2023). brainly.com.[Link]
-
Benzaldehyde. Wikipedia.[Link]
-
Preparation of benzaldehyde. PrepChem.com.[Link]
-
Carbon monoxide. Wikipedia.[Link]
-
Organic Chemistry: How do you synthesize benzaldehyde from benzene? (2012). Quora.[Link]
-
The product formed in Gattermann-Koch reaction from benzene is. Vedantu.[Link]
-
Crossed ozonide formation in the ozonolysis of styrene. Journal of the Chemical Society, Perkin Transactions 2.[Link]
-
Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry.[Link]
-
Swern Oxidation. (2019). .[Link]
-
Reimer Tiemann Reaction: Mechanism and application. (2022). Chemistry Notes.[Link]
-
Gatterman Koch Formylation Reaction in Organic Chemistry (EAS Rx). (2024). YouTube.[Link]
-
Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University.[Link]
-
Pinnick oxidation. Wikipedia.[Link]
-
Reimer–Tiemann reaction. Wikipedia.[Link]
- Method for the purification of benzaldehyde. (EP0015616B1).
-
Recent Advances in Photoinduced Oxidative Cleavage of Alkenes. PMC - NIH.[Link]
-
Gattermann reaction. Wikipedia.[Link]
-
Efficient oxidation of benzyl alcohol into benzaldehyde catalyzed by graphene oxide and reduced graphene oxide supported bimetallic Au–Sn catalysts. (2023). RSC Publishing.[Link]
-
Vilsmeier-Haack Reaction. J&K Scientific LLC.[Link]
-
What are the byproducts of ozonolysis? (2023). Chemistry Stack Exchange.[Link]
-
Reaction Mechanism of Reimer-Tiemann Reaction. Physics Wallah.[Link]
-
Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. (2023). PSIBERG.[Link]
-
Swern Oxidation. Organic Chemistry Portal.[Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). PMC - NIH.[Link]
-
Gattermann-Koch Reaction. Cambridge University Press.[Link]
-
Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019). Organic Letters - ACS Publications.[Link]
-
Pinnick Oxidation: Mechanism & Examples. NROChemistry.[Link]
-
Reimer-Tiemann Reaction | JEE Chemistry. Unacademy.[Link]
-
Duff reaction. Wikipedia.[Link]
-
Vilsmeier–Haack reaction. Wikipedia.[Link]
-
Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. (2017). Organic Process Research & Development - ACS Publications.[Link]
-
Reimer Tiemann Reaction Mechanism. BYJU'S.[Link]
-
Duff Reaction. Cambridge University Press.[Link]
-
Ozonolysis. Wikipedia.[Link]
-
What is the most mild method for the oxidation of aldehyde to carboxylic acid? (2014). ResearchGate.[Link]
-
Mechanistic investigations on Pinnick oxidation: a density functional theory study. ePrints Soton - University of Southampton.[Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps.[Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences.[Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal.[Link]
-
Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. UNI ScholarWorks.[Link]
Sources
- 1. Benzaldehyde - Sciencemadness Wiki [sciencemadness.org]
- 2. Benzaldehyde In The Chemical Industry: A Fragrant Workhorse [chemicalbull.com]
- 3. Efficient oxidation of benzyl alcohol into benzaldehyde catalyzed by graphene oxide and reduced graphene oxide supported bimetallic Au–Sn catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03496H [pubs.rsc.org]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. byjus.com [byjus.com]
- 8. Swern oxidation - Wikipedia [en.wikipedia.org]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 12. jk-sci.com [jk-sci.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Reaction Mechanism of Reimer-Tiemann Reaction [pw.live]
- 15. brainly.com [brainly.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Purification of Fluorinated Organic Compounds
Welcome to the technical support center dedicated to the unique challenges of purifying fluorinated organic compounds. The introduction of fluorine into a molecule dramatically alters its physicochemical properties, offering tremendous benefits in pharmaceuticals, agrochemicals, and materials science.[1][2] However, these same properties—high electronegativity, low polarizability, and unique intermolecular interactions—can transform routine purification into a significant challenge.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. It moves beyond simple protocols to explain the underlying principles, empowering you to make informed decisions and troubleshoot effectively.
PART 1: Critical Safety & Handling Protocols
Before commencing any purification, it is imperative to understand and mitigate the risks associated with fluorinated compounds and the reagents used in their synthesis. Many fluorinating agents are toxic and highly reactive, and certain organofluorine compounds can be environmentally persistent or metabolically toxic.[1]
Frequently Asked Safety Questions:
Q1: What are the primary hazards associated with fluorinated compounds and reagents?
A: Hazards vary significantly.
-
Fluorinating Agents: Reagents like elemental fluorine (F₂) are powerful oxidizers, dangerously reactive, and highly corrosive to all tissues.[3][4] Others, like diethylaminosulfur trifluoride (DAST), are toxic and reactive.[1] Hydrogen fluoride (HF) is extremely corrosive and can cause severe, deep-tissue burns that may not be immediately painful but are life-threatening.[3][5]
-
Fluorinated Solvents & Compounds: While many are less reactive, they can have specific toxicities. Inhalation is a primary exposure route for volatile compounds.[4] Always consult the Safety Data Sheet (SDS) for the specific compound you are handling.
Q2: What Personal Protective Equipment (PPE) is mandatory?
A: A risk assessment is crucial, but minimum requirements include:
-
Eye Protection: Chemical splash goggles are essential. When handling concentrated or highly reactive substances like HF, a face shield must be worn in addition to goggles.[1][5]
-
Hand Protection: Glove selection is critical. No single glove material is resistant to all chemicals. Consult manufacturer compatibility charts for the specific solvents and fluorinated compounds in use. For highly corrosive or easily absorbed compounds, double-gloving is recommended.[1]
-
Body Protection: A flame-resistant lab coat is standard. For larger-scale work or particularly hazardous materials, a chemical-resistant apron is necessary.[1]
Q3: What should I do in case of an accidental exposure?
A: Immediate action is critical.
-
Skin Contact: For most compounds, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[1] For HF exposure, after a 5-minute flush, apply 2.5% calcium gluconate gel to the area and seek immediate medical attention.[3][5]
-
Inhalation: Move the exposed individual to fresh air immediately and seek prompt medical attention.[4][5]
-
Spills: For small, manageable spills, alert others, restrict access, and wear appropriate PPE. Contain the spill with a compatible absorbent material. Do not use silica-based absorbents (like kitty litter or sand) for HF spills , as this can generate toxic silicon tetrafluoride gas.[5] For large spills, evacuate the area and contact your institution's emergency response team.[1]
PART 2: Troubleshooting Common Purification Techniques
The unique nature of the carbon-fluorine bond influences polarity, solubility, and volatility in ways that defy conventional purification wisdom. This section addresses the most common issues in a question-and-answer format.
Section 2.1: Flash Chromatography
Flash chromatography is a workhorse technique, but fluorinated compounds often behave unpredictably.
Q4: My fluorinated compound co-elutes with a non-fluorinated impurity on silica gel, even though they have different polarities. Why?
A: This is a classic problem. The high electronegativity of fluorine can reduce the electron density of the rest of the molecule, making it less polar than expected. Furthermore, the non-polar "face" of a highly fluorinated segment can lead to unusual interactions. This can cause your fluorinated compound to elute much faster than anticipated, potentially co-eluting with non-polar impurities.[6]
Troubleshooting Guide: Poor Separation in Flash Chromatography
| Symptom | Potential Cause | Solution |
| Co-elution of fluorinated analyte and non-polar impurity. | Analyte is behaving as less polar than expected on silica. | Switch to a reverse-phase (e.g., C18) column where your more "greasy" fluorinated compound will likely be retained longer than polar impurities. |
| Broad or tailing peaks. | Secondary interactions with silica gel silanols; compound instability. | Deactivate the silica gel to reduce acidity.[7] Alternatively, consider using a different stationary phase like alumina or a fluorinated phase.[7] |
| Compound is not retained at all (elutes in solvent front). | The compound has very low polarity and weak interaction with the stationary phase. | Use a less polar solvent system (e.g., higher percentage of hexane). If that fails, a fluorinated stationary phase is the best option.[8] |
| Poor resolution between two fluorinated compounds. | Similar polarity and fluorine content. | Employ a fluorinated stationary phase (PFP or TDF) to exploit specific fluorine-fluorine interactions for enhanced selectivity.[8][9] |
Workflow: Stationary Phase Selection for Fluorinated Compounds This decision tree can guide your choice of the optimal stationary phase for your separation challenge.
Caption: Decision tree for selecting a chromatography stationary phase.
Section 2.2: Recrystallization
Recrystallization is an elegant purification method, but fluorinated compounds are notoriously difficult to crystallize.
Q5: My fluorinated compound "oils out" of solution instead of forming crystals. What can I do?
A: "Oiling out" is common and occurs when the compound's solubility decreases so rapidly upon cooling that it separates as a liquid phase before it has time to form an ordered crystal lattice.[10] This is often due to the unique solubility properties conferred by fluorine.[2]
Solutions:
-
Slow Down Cooling: This is the most critical factor. After dissolving your compound in the minimum amount of hot solvent, allow it to cool to room temperature undisturbed on the benchtop, insulated if necessary. Only after it has reached room temperature should you move it to a refrigerator, and finally, a freezer. Abrupt temperature changes cause precipitation, not crystallization.[11]
-
Use a Solvent/Anti-Solvent System: Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (an "anti-solvent" in which it is insoluble) dropwise at a slightly elevated temperature until the solution just becomes cloudy. Add a drop of the good solvent to clarify, then cool slowly. This controlled reduction in solubility can promote crystal growth.[10]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
Table: Common Solvent Systems for Fluorinated Compound Recrystallization
| Solvent System (Good/Poor) | Compound Characteristics | Comments |
| Hexane / Ethyl Acetate | Moderately polar compounds | A general-purpose system; good for compounds with minor impurities.[10] |
| Hexane / Acetone | More polar compounds | Acetone is a strong solubilizer; works well for many compounds.[10] |
| Toluene or Xylenes | Aromatic, relatively non-polar compounds | Higher boiling points allow for dissolving less soluble compounds. Prone to sublimation.[10] |
| Ethanol / Water | Polar compounds with H-bond donors/acceptors | Water acts as an excellent anti-solvent for many organic molecules. |
| Perfluorohexane / Organic Solvent | Highly fluorinated compounds | Exploits "fluorous" properties. The organic solvent acts as the "anti-solvent." |
Section 2.3: Fluorous Solid-Phase Extraction (F-SPE)
For compounds with significant fluorine content (e.g., a perfluoroalkyl chain), F-SPE is a powerful and often overlooked technique. It exploits the principle that highly fluorinated compounds preferentially associate with other fluorinated materials.[2]
Q6: How does F-SPE work, and when should I use it?
A: F-SPE uses a stationary phase, typically silica gel bonded with a fluorocarbon chain (like –(CH₂)₂C₈F₁₇), which strongly retains other highly fluorinated molecules due to "fluorous-fluorous" interactions.[12][13] You should use F-SPE when you want to separate a "fluorous-tagged" compound from non-fluorinated reagents, starting materials, or byproducts.[14][15]
The process involves four main steps:
-
Conditioning: The cartridge is washed with a fluorophilic (fluorine-loving) solvent.
-
Loading: The crude reaction mixture is dissolved in a fluorophobic (fluorine-fearing) solvent and loaded onto the cartridge. The fluorous compound is retained.
-
Washing: The cartridge is washed with more fluorophobic solvent to elute all non-fluorinated impurities.
-
Elution: The desired fluorous compound is eluted using a fluorophilic solvent.[12][13]
Workflow: Standard Fluorous Solid-Phase Extraction (F-SPE) Protocol
Caption: A typical four-step workflow for Fluorous Solid-Phase Extraction.
PART 3: Purity Assessment & Analysis
Confirming the purity of a fluorinated compound requires specific analytical approaches.
Q7: I am using ¹H NMR to assess purity, but the signals are complex or overlapping. Is there a better way?
A: Yes, ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is the most powerful tool for analyzing organofluorine compounds.
Key Advantages of ¹⁹F NMR:
-
Wide Chemical Shift Range: The chemical shift dispersion in ¹⁹F NMR is much larger than in ¹H NMR, meaning signals are less likely to overlap, even for structurally similar compounds.[16][17]
-
High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it a highly sensitive nucleus for NMR.
-
Direct Information: It provides direct information about the electronic environment of the fluorine atoms, making it invaluable for structural confirmation and purity analysis.[18]
Q8: Can I use ¹⁹F NMR for quantitative analysis (qNMR) to determine purity?
A: Absolutely. ¹⁹F qNMR can be highly accurate for determining the purity of fluorinated compounds.[16][19] However, due to the wide chemical shift range, care must be taken to ensure uniform excitation of all signals. It is crucial to set the excitation pulse offset midway between the signal of the analyte and the internal standard to avoid quantification errors.[16] Using a known concentration of a fluorinated internal standard allows for the precise calculation of your compound's purity.
References
- Safety and handling of fluorin
- Synthetic Applications of Fluorous Solid-Phase Extraction (F-SPE).
- Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry. RSC Publishing.
- Synthetic applications of fluorous solid-phase extraction (F-SPE). PMC - NIH.
- Fluorine Safety. Princeton University.
- Fluorous solid-phase extraction (F-SPE)
- A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy.
- Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis. PMC - NIH.
- LCSS: FLUORINE. University of California, San Diego.
- Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories.
- Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety - University of Wisconsin-Madison.
- Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. PubMed.
- NMR | Speeding Fluorine Analysis. Oxford Instruments.
- Technical Support Center: Purification of Volatile Fluorin
- Application of 19F NMR Spectroscopy for Content Determination of Fluorin
- Organofluorine chemistry. Wikipedia.
- Quantitative NMR spectroscopy on fluorine-containing drugs - a comparative study on pharmaceutical raw m
- Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications.
- Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- 2.
- Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.
- Working with fluorin
- Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 3. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 4. LCSS: FLUORINE [web.stanford.edu]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. silicycle.com [silicycle.com]
- 9. researchgate.net [researchgate.net]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. acgpubs.org [acgpubs.org]
- 17. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]
- 18. Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [PDF] Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals | Semantic Scholar [semanticscholar.org]
Improving solubility of 5-Fluoro-2-hydroxy-3-methylbenzaldehyde in organic solvents
Technical Support Center: Solubility of 5-Fluoro-2-hydroxy-3-methylbenzaldehyde
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges related to the solubility of this compound in organic solvents. Our goal is to equip you with the foundational knowledge and practical strategies to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its solubility?
A1: The solubility of this compound is governed by a combination of its functional groups and the overall molecular structure. Understanding these features is the first step in predicting its behavior in different solvents.
-
Aromatic Benzene Ring: The core benzene ring is nonpolar and hydrophobic, which generally favors solubility in nonpolar organic solvents.
-
Aldehyde Group (-CHO): The carbonyl in the aldehyde group is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.[2]
-
Fluoro Group (-F): The fluorine atom is highly electronegative, increasing the polarity of the C-F bond. However, its overall effect on solubility can be complex, often increasing lipophilicity.
-
Methyl Group (-CH₃): This is a nonpolar, hydrophobic group that slightly increases the lipophilicity of the molecule, favoring solubility in nonpolar solvents.
-
Intramolecular Hydrogen Bonding: A critical feature of this molecule is the potential for intramolecular hydrogen bonding between the hydroxyl group and the adjacent aldehyde group. This internal hydrogen bond can reduce the availability of these groups to form intermolecular hydrogen bonds with solvent molecules, which can decrease solubility in polar protic solvents compared to isomers where this is not possible.[3][4]
Q2: I am observing poor solubility of this compound in a common organic solvent. What is the likely cause?
A2: Poor solubility is typically due to a mismatch between the polarity of the solute and the solvent. Based on the structure of this compound, here are some likely scenarios:
-
In Nonpolar Solvents (e.g., Hexane, Toluene): While the benzene ring and methyl group favor nonpolar environments, the polar hydroxyl and aldehyde groups can limit solubility. If the compound is not dissolving, the solvent may be too nonpolar to overcome the solute-solute interactions mediated by the polar functional groups.
-
In Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents can interact with the polar aldehyde group, but they cannot act as hydrogen bond donors to the hydroxyl group. Solubility will depend on the balance of these interactions.
-
In Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are generally good candidates due to their ability to form hydrogen bonds with both the hydroxyl and aldehyde groups. However, as mentioned in A1, intramolecular hydrogen bonding within the solute molecule can reduce its ability to interact with the solvent, potentially leading to lower than expected solubility.[3][4]
Troubleshooting Guide: Improving Solubility
Issue 1: Difficulty dissolving this compound in a desired solvent at room temperature.
Root Cause Analysis: The kinetic energy at room temperature may be insufficient to overcome the crystal lattice energy of the solid compound and the intermolecular forces between solute molecules. The compound has a melting point of 44-49 °C, indicating relatively strong intermolecular forces in its solid state.[5]
Solutions:
-
Heating: Gently warming the solvent-solute mixture can significantly increase solubility by providing the necessary energy to break intermolecular bonds. Always ensure the temperature is well below the boiling point of the solvent and that the compound is stable at the elevated temperature.
-
Sonication: Using an ultrasonic bath can help to break up solid aggregates and increase the rate of dissolution.
-
Solvent Selection: If heating is not an option, a more suitable solvent may be required. Refer to the solvent selection guide below.
Issue 2: The compound precipitates out of solution upon cooling or standing.
Root Cause Analysis: This indicates that a supersaturated solution was formed at a higher temperature, and the solubility limit was exceeded as the solution cooled.
Solutions:
-
Co-solvency: The use of a mixture of solvents can often enhance solubility more than a single solvent alone.[6] This is a highly effective technique for improving the solubility of poorly soluble compounds.[6]
-
Polar Protic + Polar Aprotic: A mixture of a polar protic solvent (like ethanol) and a polar aprotic solvent (like acetone or DMSO) can be effective. The protic solvent interacts with the hydroxyl group, while the aprotic solvent can solvate the rest of the molecule.
-
Polar + Nonpolar (in moderation): Adding a small amount of a polar solvent to a primarily nonpolar solvent can sometimes disrupt the solute-solute interactions enough to improve solubility.
-
-
Maintain Elevated Temperature: If the experimental procedure allows, maintaining the solution at a slightly elevated temperature may be necessary to keep the compound dissolved.
Experimental Protocols & Data
Protocol 1: Qualitative Solubility Assessment
This protocol provides a systematic way to estimate the solubility of this compound in various organic solvents.
Materials:
-
This compound
-
Selection of organic solvents (see table below)
-
Small test tubes or vials
-
Vortex mixer
-
Water bath (optional, for gentle heating)
Procedure:
-
Add approximately 10 mg of this compound to a clean, dry test tube.
-
Add the selected solvent dropwise (e.g., 0.1 mL at a time) while vortexing.
-
Continue adding the solvent up to a total volume of 1 mL.
-
Observe and record whether the compound fully dissolves.
-
If not fully soluble at room temperature, gently warm the mixture in a water bath to observe the effect of temperature.
Table 1: Qualitative Solubility Profile of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Good to Moderate | Capable of hydrogen bonding with both the hydroxyl and aldehyde groups. Intramolecular hydrogen bonding in the solute may slightly reduce solubility.[1] |
| Polar Aprotic | Acetone, DMSO, THF | Good to Moderate | The polar nature of these solvents can interact with the polar functional groups of the solute. DMSO is a particularly strong solvent for many organic compounds. |
| Nonpolar Aromatic | Toluene, Benzene | Moderate to Low | The aromatic ring of the solute will have favorable interactions with these solvents, but the polar functional groups will limit overall solubility. |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Low | The significant polarity of the hydroxyl and aldehyde groups makes it unlikely to be highly soluble in these nonpolar solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate polarity and can often dissolve a wide range of organic compounds. |
This table is based on theoretical principles. Experimental verification is recommended.
Diagrams
Diagram 1: Factors Influencing Solubility
Caption: Key solute and solvent properties determining solubility.
Diagram 2: Troubleshooting Workflow for Poor Solubility
Caption: A stepwise approach to resolving solubility issues.
References
-
Doc Brown's Chemistry. (n.d.). Phenol hydrogen bonding physical chemical properties. Retrieved from [Link]
- Taylor, L. S., & Funakoshi, H. (2003). Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide. Journal of pharmaceutical sciences, 92(10), 2056-2066.
-
NCERT. (n.d.). Alcohols, Phenols and Ethers. Retrieved from [Link]
-
GSK Solvent Selection Guide. (n.d.). SOLVENTS | Green Chemistry Toolkit. Retrieved from [Link]
-
American Chemical Society. (2024, September 23). A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions. ACS. Retrieved from [Link]
- Wang, Z., et al. (2021). Competition between Intra- and Intermolecular Hydrogen Bonding: Effect on para/ortho Adsorptive Selectivity for Substituted Phenols. Industrial & Engineering Chemistry Research, 60(36), 13185-13195.
-
NCERT. (n.d.). Alcohols, Phenols and Ethers. Retrieved from [Link]
- American Chemical Society. (1999). A guide to the integration of environmental, health and safety criteria into the selection of solvents. Clean Products and Processes, 1, 84-90.
- Zhang, Y., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
-
Howell, S. G., & Springer, J. (n.d.). A Practical Approach To Choosing A Substitute Solvent. P2 InfoHouse. Retrieved from [Link]
- Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
-
Scribd. (n.d.). Choosing Suitable Solvent Practical Manual. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 15). 14.10: Properties of Aldehydes and Ketones. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility Behaviors and Correlations of Common Organic Solvents. Retrieved from [Link]
-
Office of Scientific and Technical Information. (1988). The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures. OSTI.GOV. Retrieved from [Link]
-
Master Organic Chemistry. (2010, October 6). Functional Groups In Organic Chemistry. Retrieved from [Link]
-
CK-12 Foundation. (2012, February 23). Functional Groups. Retrieved from [Link]
-
Khan Academy. (n.d.). Physical properties of aldehydes and ketones. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Phenol hydrogen bonding physical chemical properties electrophilic substitution chlorine bromine nitric acid acidity of phenols uses chlorophenols phenyl phenolic esters advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 4. researchgate.net [researchgate.net]
- 5. This compound [myskinrecipes.com]
- 6. 347-54-6|5-Fluoro-2-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]
Preventing oxidation of benzaldehyde derivatives during reaction
Welcome to the Technical Support Center for handling benzaldehyde and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the stability of these crucial reagents. Benzaldehyde's propensity for oxidation is a well-documented issue that can compromise reaction yields, introduce impurities, and complicate purification. This resource provides in-depth, field-proven insights and protocols to help you anticipate, prevent, and troubleshoot oxidation-related problems in your workflow.
Understanding the Enemy: The Autoxidation of Benzaldehyde
Before implementing preventative measures, it is critical to understand the mechanism of the problem. Benzaldehyde does not simply react with oxygen; it undergoes a free-radical chain reaction, known as autoxidation, when exposed to air.[1][2][3] This process is often initiated by light or trace metal impurities and results in the formation of benzoic acid, a common white crystalline impurity found in aged bottles of benzaldehyde.[4][5][6]
The core issue is the generation of a benzoylperoxy radical, which propagates a chain reaction, converting more benzaldehyde into perbenzoic acid. This intermediate then oxidizes another molecule of benzaldehyde to yield two molecules of benzoic acid.[1][7]
Caption: Mechanism of Benzaldehyde Autoxidation.
Frequently Asked Questions (FAQs)
This section addresses proactive questions and common concerns regarding the handling and use of benzaldehyde derivatives to prevent oxidation before it starts.
Q1: My bottle of benzaldehyde has a white solid in it. What is it and is the reagent still usable? A: The white solid is almost certainly benzoic acid, the product of air oxidation.[4][6][8] The presence of this impurity indicates the reagent is no longer pure and can interfere with your reaction, especially if you are using base-sensitive methods or require precise stoichiometry. For best results, the benzaldehyde should be purified before use.
Q2: What is the standard procedure for purifying benzaldehyde that has started to oxidize? A: The most common and effective method is to remove the acidic benzoic acid impurity with a basic wash.[9][10] Dissolve the impure benzaldehyde in a water-immiscible organic solvent like diethyl ether or ethyl acetate. Wash the solution several times with a 5-10% aqueous solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).[5][11] The benzoic acid is converted to its water-soluble sodium benzoate salt and is extracted into the aqueous layer. Afterward, wash the organic layer with water, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent. For very high purity, subsequent distillation under reduced pressure is recommended.[5][12]
Q3: How can I prevent oxidation from occurring during my reaction? A: The most robust method is to create an inert atmosphere , which eliminates oxygen, a key reactant in the autoxidation process.[13][14] This is typically achieved by running the reaction under a blanket of an inert gas like nitrogen (N₂) or argon (Ar).[14][15] This involves using specialized glassware (like a Schlenk line) or simpler balloon techniques to purge and maintain a positive pressure of the inert gas throughout the reaction.[15][16][17]
Q4: Are there any chemical additives that can inhibit the oxidation process? A: Yes, radical inhibitors (antioxidants) can be very effective. These compounds work by quenching the free radicals that propagate the oxidation chain reaction.[2]
-
Phenolic Inhibitors: Small amounts of hydroquinone or catechol are often added to commercial benzaldehyde for stabilization during storage.[4][12]
-
Benzyl Alcohol: Interestingly, benzyl alcohol, the precursor to benzaldehyde, has been shown to inhibit autoxidation by intercepting the key benzoylperoxy radicals.[3][18] This explains the "benzaldehyde paradox," where benzaldehyde can be formed in high yield from benzyl alcohol oxidation without immediately oxidizing further.[2][3][18]
Q5: Does the choice of base in my reaction affect the stability of benzaldehyde? A: Absolutely. While a mild base can be used to neutralize any pre-existing benzoic acid, strong bases under certain conditions can induce the Cannizzaro reaction .[4][13] This is a disproportionation reaction where two molecules of benzaldehyde react to form one molecule of benzyl alcohol and one of benzoic acid.[6] If your protocol calls for a strong base, consider slow addition at low temperatures to minimize this side reaction.
Troubleshooting Guide: When Oxidation Strikes
If you suspect oxidation is compromising your reaction, use this guide to diagnose and solve the problem.
| Symptom | Potential Cause(s) | Suggested Solution(s) | Expected Outcome |
| Low or no yield of desired product; significant amount of a white, crystalline byproduct isolated. | 1. Oxidation of starting benzaldehyde. 2. Oxidation of the aldehyde product during the reaction or workup. | 1. Purify the starting benzaldehyde before the reaction using a basic wash (see Protocol 1).[5][9] 2. Run the reaction under an inert atmosphere (N₂ or Ar) to exclude oxygen.[13][15] 3. During workup, wash the organic phase with NaHCO₃ or Na₂CO₃ solution to remove any benzoic acid formed.[9] | Removal of acidic impurities; prevention of further oxidation leads to higher yield and purity. |
| Reaction is sluggish or fails to initiate, particularly in base-catalyzed reactions. | The active sites of the catalyst are being poisoned or neutralized by benzoic acid contamination in the starting material.[12] | Purify the benzaldehyde starting material meticulously before beginning the reaction. Ensure solvents are also pure and anhydrous.[19][20] | Improved reaction kinetics and conversion to the desired product. |
| TLC analysis shows a new, more polar spot appearing over time, consistent with benzoic acid. | The reaction conditions (e.g., elevated temperature, exposure to air) are promoting the oxidation of your aldehyde. | 1. Lower the reaction temperature. This can decrease the rate of oxidation relative to your desired reaction.[19] 2. Use deoxygenated solvents. Sparge your solvents with N₂ or Ar for 15-30 minutes before use. 3. Ensure your inert atmosphere setup is robust and leak-free. | Minimized formation of the benzoic acid byproduct. |
| Formation of benzyl alcohol and benzoic acid as byproducts, especially in the presence of a strong base. | The Cannizzaro reaction is occurring as a competitive side reaction.[6][13] | 1. Use a milder, non-nucleophilic base if the reaction chemistry allows (e.g., switch from NaOH to K₂CO₃).[13][19] 2. Add the base slowly and maintain a low reaction temperature. | Suppression of the disproportionation side reaction, favoring the desired pathway. |
Key Experimental Protocols
Protocol 1: Purification of Benzaldehyde via Basic Aqueous Wash
This protocol removes the benzoic acid impurity from commercially available benzaldehyde.
-
Dissolution: In a separatory funnel, dissolve the impure benzaldehyde (e.g., 50 mL) in an equal volume of a water-immiscible organic solvent (e.g., 50 mL of diethyl ether).
-
First Wash: Add 50 mL of a 10% aqueous sodium carbonate (Na₂CO₃) solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, frequently venting to release any CO₂ pressure that builds up.
-
Separation: Allow the layers to fully separate. Drain and discard the lower aqueous layer, which now contains the sodium benzoate salt.[9]
-
Repeat Wash: Repeat the wash with another 50 mL portion of the Na₂CO₃ solution. Continue until no more gas evolution is observed upon shaking.
-
Final Wash: Wash the organic layer with 50 mL of deionized water to remove any residual sodium carbonate.
-
Drying: Drain the organic layer into an Erlenmeyer flask and add a suitable amount of an anhydrous drying agent (e.g., anhydrous MgSO₄). Swirl the flask and let it stand for 10-15 minutes.
-
Isolation: Filter or carefully decant the dried solution away from the drying agent. The resulting solution contains purified benzaldehyde, which can be used directly or concentrated by removing the solvent under reduced pressure. For long-term storage, add a crystal of an inhibitor like hydroquinone and store under nitrogen.[12]
Protocol 2: Setting Up a Reaction Under an Inert Atmosphere (Nitrogen Balloon)
This is a common and accessible method for excluding air from a reaction.[16][21]
Sources
- 1. what is auto oxidation give mechanism of oxidation of benzaldehyde | Filo [askfilo.com]
- 2. researchgate.net [researchgate.net]
- 3. The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sciencemadness Discussion Board - Oxidation of Benzaldehyde, Prevention Of - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Sciencemadness Discussion Board - Purification of benzaldehyde? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 7. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. æ±æï¼ç«ç¹å·²æå [chemicalcas.com]
- 12. echemi.com [echemi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. fiveable.me [fiveable.me]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Troubleshooting [chem.rochester.edu]
- 21. youtube.com [youtube.com]
Technical Support Center: Catalyst Selection for Reactions of 5-Fluoro-2-hydroxy-3-methylbenzaldehyde
Introduction: Understanding the Reactivity of 5-Fluoro-2-hydroxy-3-methylbenzaldehyde
This compound is a versatile synthetic intermediate used in the development of pharmaceuticals, agrochemicals, and functional materials.[1] Its reactivity is governed by the interplay of four key structural features: an electrophilic aldehyde, an acidic phenolic hydroxyl group, an activating methyl group, and an electron-withdrawing fluoro group. The ortho relationship between the hydroxyl and aldehyde groups (a salicylaldehyde motif) is particularly significant, predisposing the molecule to intramolecular hydrogen bonding and facilitating cyclization reactions to form heterocyclic structures like coumarins.
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for catalyst selection, reaction optimization, and troubleshooting for common transformations involving this valuable building block.
Part 1: Frequently Asked Questions (FAQs) on Catalyst Selection
This section addresses common questions regarding catalyst choice for the primary reaction classes involving this compound.
Q1: What are the best catalysts for Knoevenagel condensation with this aldehyde?
The Knoevenagel condensation, which forms a new carbon-carbon double bond, is typically catalyzed by a weak base.[2] The goal is to use a base strong enough to deprotonate the active methylene compound (e.g., malononitrile, diethyl malonate) but not so strong that it promotes self-condensation of the aldehyde.[2]
| Catalyst Type | Specific Examples | Typical Loading | Key Considerations & Insights |
| Weak Organic Bases | Piperidine, Pyridine | 5–20 mol% | Piperidine is the most common and highly effective catalyst for this reaction. Pyridine is also frequently used. These catalysts are homogeneous, requiring purification by chromatography or recrystallization. |
| Ammonium Salts | Ammonium Acetate | Catalytic | A greener alternative to amine bases, often used under solvent-free or aqueous conditions. |
| Organocatalysts | L-Proline | 5–20 mol% | Can provide high yields and may offer stereoselectivity in certain cases. An excellent choice for green chemistry approaches.[2] |
| Heterogeneous Bases | ZnO, Montmorillonite K-10 | Catalytic | Offer significant advantages in process chemistry, as they can be easily filtered off and potentially recycled, simplifying product workup.[3] |
Q2: I want to synthesize a coumarin derivative. Which catalytic route is best?
For salicylaldehydes, the most direct route to coumarins often involves a condensation reaction followed by intramolecular cyclization.
-
Route A: Knoevenagel Condensation & Cyclization: This is a powerful one-pot or two-step method. Reacting this compound with an active methylene compound like diethyl malonate or Meldrum's acid using a base catalyst (e.g., piperidine) first forms the Knoevenagel adduct, which then cyclizes (often with heat or acid) to the coumarin.[4] Using catalysts like sodium azide or potassium carbonate in water can directly yield coumarin-3-carboxylic acids from salicylaldehydes and Meldrum's acid in excellent yields.[4]
-
Route B: Pechmann Condensation: While the classic Pechmann reaction starts with a phenol and a β-ketoester, it's a foundational coumarin synthesis.[5][6] It is performed under acidic conditions.[5] Strong Brønsted acids (H₂SO₄, sulfamic acid) or Lewis acids (AlCl₃, ZnCl₂, ZrCl₄) are used as catalysts.[2][7] Heterogeneous acid catalysts like Ti-doped ZnO NPs or Amberlyst-15 are increasingly preferred for their reusability and milder conditions.[2][8][9]
Q3: How can I selectively modify the phenolic -OH group without affecting the aldehyde?
O-alkylation of the phenolic hydroxyl group is a common transformation. To achieve selectivity and avoid side reactions at the aldehyde, Phase-Transfer Catalysis (PTC) is the method of choice.
A phase-transfer catalyst, typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB), facilitates the transfer of the phenoxide (formed by a base like NaOH or K₂CO₃ in an aqueous phase) into an organic phase to react with an alkyl halide. This method often proceeds at room temperature with high selectivity for O-alkylation over competing C-alkylation.[7]
Q4: What catalysts are recommended for oxidizing the aldehyde to a carboxylic acid?
Oxidizing the aldehyde to a carboxylic acid requires chemoselective reagents that will not affect the phenol or the methyl group.
-
Traditional Methods: Reagents like potassium permanganate or chromates are effective but generate toxic heavy metal waste.
-
Green Catalytic Methods: A highly recommended modern approach is the use of hydrogen peroxide as the oxidant in the presence of a catalyst. A selenium-based catalyst, such as diphenyl diselenide, has been shown to be highly effective for converting various aldehydes to carboxylic acids in good to excellent yields under mild, aqueous conditions.[10] Another approach involves anaerobic oxidation using iron(III) nitrate under mild hydrothermal conditions, which can give near-quantitative yields.[11]
Q5: Which catalysts are suitable for the selective reduction of the aldehyde to an alcohol?
For reducing the aldehyde to a primary alcohol (5-Fluoro-2-hydroxy-3-methylbenzyl alcohol), catalytic hydrogenation is the preferred industrial method.
-
Catalytic Hydrogenation: Catalysts such as Palladium on Carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere are effective. The key challenge is chemoselectivity. However, the aldehyde is generally more readily reduced under these conditions than the aromatic ring.
-
Hydrosilylation: A metal-free alternative involves reduction with a hydrosilane. A stable chlorohydrosilane derived from pinacol, activated by a Lewis base catalyst like 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), has been shown to be highly chemoselective for the reduction of salicylaldehydes.[12]
Part 2: Troubleshooting Guide for Experimental Issues
This guide uses a question-and-answer format to address specific problems you may encounter during your experiments.
Focus: Knoevenagel & Coumarin Synthesis Reactions
Q: My Knoevenagel condensation is slow, incomplete, or has stalled. What should I do?
A: This is a common issue that can be resolved by systematically evaluating the reaction parameters.
-
Cause 1: Inefficient Catalyst. The weak base catalyst may be degraded or suboptimal.
-
Solution: Use a fresh batch of catalyst (e.g., piperidine). Consider increasing the catalyst loading slightly (e.g., from 10 mol% to 15 mol%). If the reaction remains slow, screen other catalysts like L-proline or DBU.
-
-
Cause 2: Suboptimal Temperature. Many condensations run at room temperature, but some substrate combinations require thermal energy.
-
Solution: Gently heat the reaction mixture (e.g., to 40-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
-
Cause 3: Water Inhibition. The Knoevenagel condensation produces water as a byproduct, which can inhibit the reaction equilibrium.
-
Solution: If running the reaction in a non-aqueous solvent like toluene, use a Dean-Stark apparatus to azeotropically remove water and drive the reaction to completion.
-
Q: My reaction mixture has turned dark brown/black, and TLC shows multiple unidentified spots. What is the likely cause?
A: This often indicates side reactions, such as self-condensation or decomposition, which can be caused by an overly strong base or excessive heat.
-
Cause 1: Base is too strong. If you are using a base stronger than piperidine (e.g., an alkoxide), it can deprotonate the aldehyde's alpha-position (if available) or catalyze other undesired pathways.
-
Solution: Switch to a milder base like piperidine or ammonium acetate. Ensure accurate measurement of the catalytic amount.
-
-
Cause 2: Excessive Heat. High temperatures can promote polymerization and decomposition.
-
Solution: Reduce the reaction temperature. If heating is necessary, do so gradually and maintain the minimum temperature required for a reasonable reaction rate.
-
Q: In my coumarin synthesis, I'm getting the uncyclized Knoevenagel product as the major component. How can I promote cyclization?
A: This indicates that the second step of the reaction (intramolecular cyclization/lactonization) is the rate-limiting step.
-
Cause 1: Insufficient Driving Force. The initial condensation may be complete, but the conditions are not sufficient for the subsequent ring-closing.
-
Solution 1 (Thermal): After TLC confirms the consumption of the starting aldehyde, increase the temperature (e.g., to reflux) to promote thermal cyclization.
-
Solution 2 (Acidic Workup): After the base-catalyzed condensation is complete, work up the reaction and then treat the crude intermediate with an acid catalyst (e.g., a catalytic amount of p-toluenesulfonic acid or HCl in a suitable solvent) to drive the lactonization.
-
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting low yield in a condensation reaction.
Caption: Troubleshooting logic for low yield in condensation reactions.
Part 3: Detailed Experimental Protocols
The following protocols are provided as validated starting points for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: One-Pot Synthesis of 6-Fluoro-8-methylcoumarin-3-carbonitrile via Knoevenagel Condensation
This protocol details the synthesis of a coumarin derivative through a piperidine-catalyzed Knoevenagel condensation followed by in-situ cyclization.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (0.1 eq, 10 mol%)
-
Ethanol (as solvent)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and ethanol (approx. 5-10 mL per gram of aldehyde).
-
Stir the mixture at room temperature until the aldehyde is fully dissolved.
-
Add malononitrile (1.1 eq) to the solution, followed by the dropwise addition of piperidine (0.1 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent). The reaction is often marked by the precipitation of the product.
-
If the reaction is slow at room temperature after 2-3 hours, gently heat the mixture to reflux (approx. 78 °C for ethanol) for 1-2 hours or until TLC indicates the consumption of the starting aldehyde.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration through a Buchner funnel.
-
Wash the filter cake with a small amount of cold ethanol to remove residual catalysts and unreacted starting materials.
-
Dry the product under vacuum to obtain the final coumarin derivative. Characterize by NMR, IR, and Mass Spectrometry.
Protocol 2: Acid-Catalyzed Pechmann Condensation for Coumarin Synthesis
This protocol outlines a general procedure using a solid acid catalyst, which simplifies purification. This is an alternative route, reacting a phenol with a β-ketoester. For our specific substrate, one would first need to synthesize the corresponding phenol if this specific route is desired. The protocol is provided here as a key example of acid-catalyzed coumarin synthesis.
Materials:
-
A substituted phenol (e.g., Resorcinol, 1.0 eq)
-
A β-ketoester (e.g., Ethyl acetoacetate, 1.2 eq)
-
Heterogeneous Acid Catalyst (e.g., Amberlyst-15 or Zn₀.₉₂₅Ti₀.₀₇₅O, 10 mol%)[2][9]
-
Toluene (or solvent-free)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
In a round-bottom flask, combine the phenol (1.0 eq), ethyl acetoacetate (1.2 eq), and the solid acid catalyst (10 mol%).
-
If using a solvent, add toluene. For solvent-free conditions, proceed to the next step.
-
Heat the mixture with vigorous stirring to the recommended temperature (e.g., 110-120 °C).[9]
-
Monitor the reaction by TLC. The reaction is typically complete within 2-5 hours, depending on the substrates and catalyst.
-
After completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Dilute the residue with a suitable organic solvent (e.g., ethyl acetate). Filter the mixture to recover the heterogeneous catalyst. The catalyst can be washed, dried, and stored for reuse.
-
Wash the filtrate with a saturated sodium bicarbonate solution to remove any unreacted acidic starting materials, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol) or silica gel column chromatography.
References
-
Jadhav, S. D., et al. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega. Available at: [Link]
-
National Center for Biotechnology Information (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. NIH. Available at: [Link]
-
Wikipedia. (n.d.). Pechmann condensation. Available at: [Link]
- BenchChem. (2025). A comparative analysis of catalysts for Pechmann condensation with substituted resorcinols. BenchChem Technical Support.
- Moraes, M. C., et al. (2021). Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism. Arkivoc.
- Various Authors. (n.d.). Organic Chemistry – Specific Name Reactions.
-
IntechOpen. (n.d.). One-Pot Synthesis of Coumarin Derivatives. Available at: [Link]
- Denmark, S. E., et al. (2025). Catalytic asymmetric P(III)
- Suljić, S., et al. (n.d.).
- Sharma, D., et al. (n.d.). One-Pot Synthesis of coumarin derivatives via microwave assisted Pechmann reaction and biological activity of substituted coumarin derivatives. Indian Journal of Chemical Technology (IJCT).
- ResearchGate. (n.d.). (PDF)
-
Santi, C., et al. (2017). Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters. MDPI. Available at: [Link]
- ResearchGate. (n.d.). Lewis Base Catalyzed Intramolecular Reduction of Salicylaldehydes by Pinacol-Derived Chlorohydrosilane.
-
PubMed. (n.d.). Lewis base activation of Lewis acids: catalytic, enantioselective addition of silyl ketene acetals to aldehydes. Available at: [Link]
- BenchChem. (2025). One-Pot Synthesis of 6-Formylcoumarin from 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde: An Application Note and Protocol. BenchChem Technical Support.
- ResearchGate. (n.d.). A Convenient Procedure for Indirect Oxidation of Aromatic Methyl Groups to Aldehydes and Carboxylic Acids.
- SciSpace. (2005). Lewis Base Activation of Lewis Acids: Catalytic, Enantioselective Addition of Silyl Ketene Acetals to Aldehydes.
-
Royal Society of Chemistry. (2022). Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions. NIH. Available at: [Link]
- Chemistry LibreTexts. (2023).
- BLD Pharm. (n.d.). 1881296-34-9|2-Fluoro-5-hydroxy-3-methylbenzaldehyde.
-
MySkinRecipes. (n.d.). This compound. Available at: [Link]
- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids.
-
National Center for Biotechnology Information. (n.d.). 5-Fluorosalicylaldehyde. PubChem. Available at: [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: A Researcher's Guide to Controlling Regioselectivity in the Synthesis of Substituted Benzaldehydes
Welcome to the Technical Support Center for the synthesis of substituted benzaldehydes. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in controlling regioselectivity during aromatic formylation reactions. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to address specific experimental issues. Our focus is on providing not just solutions, but also a deeper understanding of the underlying chemical principles to empower your synthetic strategies.
Introduction: The Critical Role of Regioselectivity
The precise placement of a formyl group on an aromatic ring is a cornerstone of organic synthesis, providing a key building block for a vast array of pharmaceuticals, agrochemicals, and materials. However, achieving the desired regioselectivity—be it ortho, meta, or para—can be a significant challenge. The outcome of an electrophilic aromatic substitution is a delicate interplay of electronic and steric factors inherent to the substrate and the chosen formylation method. This guide will help you navigate these complexities and optimize your synthetic outcomes.
Part 1: Troubleshooting Electrophilic Aromatic Formylation Reactions
Electrophilic aromatic substitution is the most common route to substituted benzaldehydes. However, achieving high regioselectivity can be challenging. This section addresses common issues encountered during these reactions.
FAQ 1: My formylation reaction is giving a mixture of ortho and para isomers. How can I improve the selectivity?
This is a classic problem in electrophilic aromatic substitution, particularly with activating, ortho-, para-directing groups. The ratio of ortho to para products is influenced by a combination of electronic and steric effects.
Root Cause Analysis:
-
Steric Hindrance: The ortho positions are sterically more hindered than the para position. Bulky substituents on the aromatic ring or a bulky electrophile will favor substitution at the less hindered para position.[1]
-
Electronic Effects: While both ortho and para positions are electronically activated by electron-donating groups, subtle differences in the stability of the carbocation intermediate (the sigma complex) can influence the product ratio.[2] In some cases, electronic factors can favor the para product over the ortho product by a significant margin.[3]
-
Reaction Conditions: Temperature and solvent can also play a role in determining the isomer ratio.
Troubleshooting Strategies:
-
Modify the Reaction Temperature: Lowering the reaction temperature often increases selectivity by favoring the thermodynamically more stable product, which is typically the para isomer due to reduced steric hindrance.
-
Choose a Bulkier Formylating Agent: If the desired product is the para isomer, employing a bulkier formylating reagent can increase steric hindrance at the ortho positions, thus favoring para substitution.
-
Utilize a Directing Group Strategy: For selective ortho substitution, consider a directed ortho metalation strategy (discussed in Part 2).
-
Re-evaluate Your Formylation Method: Different named reactions offer varying degrees of regioselectivity. For instance, the Reimer-Tiemann reaction often favors ortho formylation of phenols due to coordination effects, while the Gattermann-Koch reaction can show high para selectivity.[4][5]
FAQ 2: I am trying to formylate a deactivated aromatic ring, and the reaction is either very slow or gives no product. What can I do?
Deactivated aromatic rings, those bearing electron-withdrawing groups (EWGs) like -NO₂, -CN, or -SO₃H, are less nucleophilic and therefore less reactive towards electrophiles.[6]
Root Cause Analysis:
-
Reduced Nucleophilicity: EWGs decrease the electron density of the aromatic ring, making it a weaker nucleophile. This slows down or even prevents the electrophilic substitution reaction.
-
Reagent Reactivity: The chosen formylating agent may not be electrophilic enough to react with the deactivated ring.
Troubleshooting Strategies:
-
Use a More Powerful Formylation System:
-
Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent, which is a relatively mild electrophile suitable for electron-rich arenes.[7][8] For deactivated systems, its effectiveness may be limited.
-
Friedel-Crafts Type Formylations: Employing a stronger Lewis acid or a more reactive formylating agent can sometimes overcome the deactivation. For example, using dichloromethyl methyl ether with a strong Lewis acid like aluminum chloride can be effective.[9]
-
-
Alter the Synthetic Sequence: If possible, perform the formylation reaction before introducing the deactivating group.
-
Ensure Anhydrous Conditions: Moisture can deactivate the Lewis acid catalysts used in many formylation reactions, further reducing the reaction rate.[10]
FAQ 3: My reaction is yielding the meta product, but I was expecting ortho/para substitution. Why is this happening?
This is the expected outcome if your starting material contains a meta-directing group.
Root Cause Analysis:
-
Electronic Effects of Substituents: Electron-withdrawing groups deactivate the ortho and para positions more than the meta position through resonance and/or inductive effects.[2] As a result, the electrophilic attack occurs at the least deactivated position, which is the meta position.[6] Common meta-directors include -NO₂, -CF₃, -CN, -C(O)R, and -SO₃H.
Confirmation:
-
Review the substituents on your aromatic ring. If they are known electron-withdrawing, deactivating groups, the formation of the meta product is consistent with established principles of electrophilic aromatic substitution.[11][12]
Part 2: Method-Specific Troubleshooting Guides
This section provides detailed troubleshooting for specific, widely-used formylation reactions.
A. The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic and heteroaromatic compounds using a Vilsmeier reagent, typically formed from DMF and POCl₃.[7][13][14]
Diagram: Vilsmeier-Haack Reaction Workflow
Caption: Workflow of the Vilsmeier-Haack Reaction.
Common Issues and Solutions:
-
Q: I am formylating a phenol using the Vilsmeier-Haack reaction, and the yield is poor. What is going wrong?
-
A: The standard Vilsmeier-Haack reaction is often inefficient for phenols. The phenolic hydroxyl group can react with the Vilsmeier reagent, leading to the formation of inactive byproducts. Similarly, the Gattermann-Koch reaction is not applicable to phenol and phenol ether substrates.[6][15]
-
Solution:
-
Protect the Hydroxyl Group: Convert the phenol to its corresponding ether (e.g., methoxy or benzyloxy) before the formylation reaction. The ether group is still activating but will not interfere with the Vilsmeier reagent.
-
Use a Modified Procedure: Some modified Vilsmeier-Haack procedures for phenols have been reported, often involving different solvents or additives.
-
-
-
Q: The reaction with my electron-rich substrate is giving a mixture of isomers. How can I improve regioselectivity?
-
A: The Vilsmeier reagent is a relatively mild electrophile, and its regioselectivity is governed by both electronic and steric factors.[7] Substitution generally occurs at the most electron-rich and sterically accessible position. For substituted benzenes, this is often the para position.[8][13]
-
Solution:
-
Analyze Substituent Effects: Carefully consider the directing effects of the substituents on your arene. Strong electron-donating groups will dominate the directing effect.
-
Steric Control: If you have multiple activated positions, steric hindrance can be used to favor substitution at the less hindered site.
-
-
Experimental Protocol: Vilsmeier-Haack Formylation of Anisole
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, place anhydrous DMF (3 equivalents) and cool to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0°C for 30-60 minutes. The formation of a solid may be observed.[10]
-
Reaction: Dissolve anisole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture back to 0°C and slowly quench by adding a saturated aqueous solution of sodium acetate.[8] Stir for 30 minutes.
-
Extraction and Purification: Extract the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
B. The Reimer-Tiemann Reaction
This reaction is used for the ortho-formylation of phenols using chloroform and a strong base.[16] The reactive electrophile is dichlorocarbene (:CCl₂).[5][17]
Common Issues and Solutions:
-
Q: My Reimer-Tiemann reaction is giving a low yield and a mixture of ortho and para isomers. How can I improve the ortho selectivity and yield?
-
A: While the Reimer-Tiemann reaction generally favors ortho substitution due to coordination between the phenoxide oxygen and the dichlorocarbene, achieving high selectivity can be challenging, and yields are often moderate (20-60%).[5][18] The formation of some para isomer is common.[17]
-
Solution:
-
Choice of Counterion: The cation of the base can influence the ortho/para ratio. Cations that coordinate more strongly with the phenoxide oxygen, such as K⁺, can enhance ortho selectivity compared to Na⁺.
-
Phase-Transfer Catalysis: The reaction is typically biphasic. Using a phase-transfer catalyst (e.g., a quaternary ammonium salt) can improve the reaction rate and yield by facilitating the transport of the hydroxide ion into the organic phase.
-
Solvent: The choice of solvent can impact the reaction. Some protocols use an emulsifying agent like 1,4-dioxane.[16]
-
Steric Hindrance: If the ortho positions are blocked, formylation will occur at the para position.[17]
-
-
Table: Factors Influencing Regioselectivity in the Reimer-Tiemann Reaction
| Factor | Effect on ortho/para Ratio | Rationale |
| Counterion | K⁺ > Na⁺ for ortho selectivity | Stronger coordination of K⁺ with the phenoxide oxygen directs the electrophile to the ortho position.[18] |
| Steric Hindrance at ortho position | Increases para selectivity | Bulky groups at the ortho position block the approach of the dichlorocarbene. |
| Phase-Transfer Catalyst | Can improve yield, may slightly affect ratio | Enhances the reaction rate by improving mixing of the biphasic system. |
C. Directed ortho-Metalation (DoM)
For highly selective ortho substitution, directed ortho-metalation is a powerful strategy. This involves using a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position, followed by quenching with a formylating agent.[19][20]
Diagram: Directed ortho-Metalation Workflow
Caption: General workflow for Directed ortho-Metalation.
Common Issues and Solutions:
-
Q: I am having trouble achieving complete ortho-lithiation. What factors are most important?
-
A: The success of a DoM reaction depends critically on the choice of the directing group, the base, the solvent, and the temperature.
-
Solution:
-
Choice of Directing Group: Strong directing groups, such as amides (-CONR₂), carbamates (-OCONR₂), and sulfoxides (-SOR), are highly effective. The aldehyde group itself is generally not used as a directing group in this context, but other functional groups can be used to direct the formylation.
-
Choice of Base: The basicity and steric bulk of the organolithium reagent are crucial. n-BuLi is commonly used, while s-BuLi or t-BuLi may be required for less acidic protons. Lithium amides like LDA can also be employed.[20]
-
Solvent and Additives: Ethereal solvents like THF or diethyl ether are typically used. Additives such as TMEDA (tetramethylethylenediamine) can break up organolithium aggregates and increase the reactivity of the base.[20]
-
Temperature: These reactions are almost always carried out at low temperatures (e.g., -78°C) to prevent side reactions and ensure the stability of the lithiated intermediate.[21][22]
-
-
-
Q: My desired ortho-formylated product is obtained in low yield after quenching with DMF. Are there alternative formylating agents?
-
A: While DMF is a common electrophile for this transformation, its reactivity can sometimes be sluggish.
-
Solution:
-
Alternative Formylating Agents: Consider using other formylating agents such as N-formylpiperidine or N,N-dimethylformamide dimethyl acetal.
-
Inverse Addition: Adding the lithiated species to a solution of the formylating agent (inverse addition) can sometimes improve yields by maintaining a low concentration of the reactive organolithium species.
-
-
References
- A Researcher's Guide to the Regioselectivity of the Vilsmeier-Haack Reaction - Benchchem.
- Evidence for the Intracomplex Reaction in Gattermann−Koch Formylation in Superacids: Kinetic and Regioselectivity Studies | Journal of the American Chemical Society.
- Vilsmeier-Haack Reaction - NROChemistry.
- Reimer–Tiemann reaction - Grokipedia.
- Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry.
- Transient imine directing groups for the C–H functionalisation of aldehydes, ketones and amines: an update 2018–2020 - RSC Publishing.
- Diverse ortho-C(sp2)–H Functionalization of Benzaldehydes Using Transient Directing Groups | Journal of the American Chemical Society - ACS Publications.
- ortho/para-Selectivity in the Reimer-Tiemann Reaction - Chemistry Stack Exchange.
- Troubleshooting guide for the formylation of aromatic amines. - Benchchem.
- A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry.
- A direct and mild formylation method for substituted benzenes utilizing dichloromethyl methyl ether-silver trifluoromethanesulfonate - PubMed.
- Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution.
- Novel Tandem Reaction to Synthesize Substituted Benzaldehydes.
- Ortho-substituted benzaldehyde, its preparation method and use - Google Patents.
- Ortho-directed substitution of 2,1,3-benzothiadiazole derivatives - Diva-portal.org.
- Gattermann reaction - Wikipedia.
- Reimer–Tiemann reaction - Wikipedia.
- Vilsmeier-Haack Reaction - J&K Scientific LLC.
- The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PubMed Central.
- Vilsmeier–Haack reaction - Wikipedia.
- Understanding Ortho, Para, and Meta Directors - Master Organic Chemistry.
- Vilsmeier (‐Haack) reaction - ResearchGate.
- Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution - ResearchGate.
- 1 - ORCA – Online Research @ Cardiff.
- Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution - PMC - PubMed Central.
- Ortho, Para, Meta - Chemistry Steps.
- Directed (ortho) Metallation.
- Gattermann-Koch Reaction.
- Technical Support Center: Improving Regioselectivity in the Formylation of Substituted Arenes - Benchchem.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 3. Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. grokipedia.com [grokipedia.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. A direct and mild formylation method for substituted benzenes utilizing dichloromethyl methyl ether-silver trifluoromethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 12. researchgate.net [researchgate.net]
- 13. jk-sci.com [jk-sci.com]
- 14. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 15. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 16. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 17. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 20. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 21. CN1170804C - Ortho-substituted benzaldehyde, its preparation method and use - Google Patents [patents.google.com]
- 22. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Removal of unreacted starting materials from 5-Fluoro-2-hydroxy-3-methylbenzaldehyde reactions
Welcome to the technical support resource for the synthesis and purification of 5-Fluoro-2-hydroxy-3-methylbenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the removal of unreacted starting materials from the reaction mixture.
Introduction: The Synthetic Landscape
The synthesis of this compound, a valuable intermediate in medicinal chemistry, typically proceeds via the formylation of a substituted phenol. The two most common methods for this transformation are the Duff reaction and the Reimer-Tiemann reaction.[1][2] Each method presents a unique set of challenges, particularly concerning the removal of unreacted starting materials from the final product. This guide will dissect these challenges and provide robust solutions to ensure the high purity of your target compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Scenario 1: Duff Reaction Impurities
The Duff reaction is a widely used method for the ortho-formylation of phenols, employing hexamethylenetetramine (HMTA) as the formylating agent.[3] A common starting material for the synthesis of this compound via this route is 4-Fluoro-2-methylphenol.
Question 1: After my Duff reaction, I'm struggling to remove unreacted 4-Fluoro-2-methylphenol from my product. What is the most effective method?
Answer: The most effective and chemically selective method for separating your aldehyde product from the unreacted phenol is through the formation of a sodium bisulfite adduct.[4][5] This technique leverages the reversible reaction between the aldehyde's carbonyl group and sodium bisulfite to form a water-soluble salt, leaving the less reactive phenol in the organic phase.
-
The Underlying Principle: The lone pair on the sulfur atom of the bisulfite ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting adduct is an ionic salt, which is typically soluble in the aqueous phase. The unreacted phenol, being less polar, remains in the organic layer. This difference in solubility is the basis for the separation.
A general workflow for this purification is illustrated below:
Sources
Technical Support Center: Stability and Handling of 5-Fluoro-2-hydroxy-3-methylbenzaldehyde in Acidic Environments
Welcome to the technical support center for 5-Fluoro-2-hydroxy-3-methylbenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in acidic conditions. Our goal is to provide you with in-depth, field-proven insights to anticipate and troubleshoot potential stability issues, ensuring the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound when exposed to acidic conditions?
A1: The primary stability concerns for this molecule in an acidic environment revolve around three key areas:
-
Protonation and Activation: The carbonyl oxygen of the aldehyde and the phenolic hydroxyl group are both susceptible to protonation under acidic conditions. Protonation of the carbonyl group significantly increases the electrophilicity of the aldehyde, making it more susceptible to nucleophilic attack.
-
Acid-Catalyzed Self-Condensation/Polymerization: The enhanced electrophilicity of the protonated aldehyde can lead to self-condensation reactions, similar to an aldol condensation, especially at elevated temperatures.[1][2] This can result in the formation of higher molecular weight impurities and potentially lead to the formation of insoluble polymeric material, often observed as a darkening of the reaction mixture or the formation of tars.
-
Oxidation: While generally stable, aromatic aldehydes can be susceptible to oxidation to the corresponding carboxylic acid (5-fluoro-2-hydroxy-3-methylbenzoic acid).[3][4] This is less of a concern in the absence of strong oxidizing agents but can be facilitated by air (autoxidation) over prolonged reaction times, especially in the presence of certain metal catalysts that may be used in conjunction with acids.
Q2: How does the substitution pattern (fluoro, hydroxyl, methyl) on the aromatic ring influence the stability of the aldehyde in acid?
A2: The substituents have a significant electronic influence on the reactivity and stability of the molecule:
-
2-Hydroxy Group: This is a strong electron-donating group (EDG) through resonance. It activates the ring towards electrophilic attack. The intramolecular hydrogen bond between the hydroxyl proton and the aldehyde's carbonyl oxygen can provide some stability, but under strong acidic conditions, both groups will likely be protonated.
-
5-Fluoro Group: Fluorine is an interesting case. It is highly electronegative, making it an inductively electron-withdrawing group (EWG). However, it is also capable of donating electron density through resonance. In electrophilic aromatic substitutions, this dichotomy leads to deactivation of the ring compared to benzene, but it still acts as an ortho-, para-director.[5] For the stability of the aldehyde itself, the inductive withdrawal can slightly decrease the basicity of the carbonyl oxygen, but this effect is generally outweighed by the overall electronic environment.
-
3-Methyl Group: This is a weak electron-donating group through hyperconjugation, further activating the aromatic ring.
The net effect is a highly activated aromatic ring, which, while beneficial for certain desired reactions, can also contribute to instability and side reactions under harsh acidic conditions.
Q3: Are there specific types of acids or concentration ranges that should be avoided when working with this compound?
A3: Yes. While reaction-dependent, caution should be exercised with:
-
Strong, Non-nucleophilic Acids at High Concentrations: Acids like concentrated sulfuric acid (H₂SO₄) or perchloric acid (HClO₄), especially at elevated temperatures, can strongly promote self-condensation and polymerization.[6]
-
Strong Oxidizing Acids: Nitric acid (HNO₃) should be used with extreme caution as it can lead to both oxidation of the aldehyde and nitration of the activated aromatic ring.
-
Lewis Acids: Strong Lewis acids (e.g., AlCl₃, FeCl₃) can chelate with the hydroxyl and aldehyde groups, which can either protect them or, conversely, promote undesired side reactions depending on the other reagents present.
Whenever possible, use the minimum concentration of acid required to catalyze the desired reaction. Weaker organic acids (e.g., acetic acid, p-toluenesulfonic acid) or carefully controlled amounts of mineral acids are often preferable.
Q4: What are the recommended storage conditions for this compound to ensure long-term stability?
A4: To maintain its purity and integrity, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from air and moisture.[7][8] It should be kept in a cool, dry, and dark place. Storage at room temperature is generally acceptable for the solid material.[9][10] Avoid storing it in proximity to strong acids or bases.
Troubleshooting Guide for Experimental Issues
This section addresses specific problems you might encounter during your experiments.
Problem 1: My reaction mixture turned dark brown or black after adding a strong acid.
| Potential Cause | Explanation | Recommended Solution |
| Acid-Catalyzed Polymerization/Decomposition | Strong acids can catalyze rapid self-condensation or other decomposition pathways of the aldehyde, leading to the formation of complex, colored polymeric byproducts (tars). The electron-rich nature of the phenol ring makes it susceptible to such reactions. | 1. Lower the Reaction Temperature: Add the acid slowly at a reduced temperature (e.g., 0 °C or below) before gently warming to the desired reaction temperature. 2. Use a Milder Acid: If the desired reaction allows, switch to a weaker acid (e.g., acetic acid, PTSA) or use a catalytic amount of a stronger acid. 3. Dilute the Reaction: Running the reaction at a lower concentration can reduce the rate of bimolecular decomposition pathways. |
Problem 2: I am observing an unexpected side product with a higher molecular weight in my LC-MS analysis.
| Potential Cause | Explanation | Recommended Solution |
| Dimerization/Aldol-type Condensation | Under acidic catalysis, the enol form of the aldehyde can attack a protonated aldehyde molecule.[2][11] This leads to the formation of a dimer, which may subsequently dehydrate to form a conjugated system. | 1. Control Stoichiometry: If your reaction involves another nucleophile, ensure it is present in the correct stoichiometry to compete effectively with the self-condensation pathway. 2. Optimize Temperature and Reaction Time: Shorter reaction times and lower temperatures can minimize the formation of this byproduct. 3. Order of Addition: Consider adding the aldehyde slowly to a solution of the acid and the other reactant to maintain a low instantaneous concentration of the free aldehyde. |
Problem 3: The yield of my desired product is low, and I am recovering a significant amount of starting material, even after extended reaction times.
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Acid Catalysis | The acid may be consumed by other basic species in the reaction mixture, or the chosen acid may not be strong enough to effectively catalyze the reaction at the operating temperature. | 1. Check Purity of Reagents: Ensure all starting materials and solvents are free of basic impurities. 2. Increase Catalyst Loading: Perform a catalyst loading screen to find the optimal concentration. 3. Switch to a Stronger Acid: If using a weak acid, consider switching to a stronger, non-coordinating acid like methanesulfonic acid. |
| Reversibility of the Reaction | The desired reaction may be reversible. If a small molecule like water is produced, its accumulation can drive the equilibrium back towards the starting materials. | 1. Remove Byproducts: If water is a byproduct, use a Dean-Stark trap or add a dehydrating agent (e.g., molecular sieves) to drive the reaction to completion. |
Visualizing Potential Degradation and Troubleshooting
To better understand the potential issues, the following diagrams illustrate a plausible acid-catalyzed self-condensation pathway and a general workflow for troubleshooting unexpected results.
Caption: Acid-catalyzed self-condensation pathway.
Caption: Troubleshooting workflow for unexpected results.
Illustrative Experimental Protocol: Acid-Catalyzed Knoevenagel Condensation
This protocol provides a framework for a reaction where the stability of this compound is critical.
Reaction: Condensation of this compound with Malononitrile.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.05 eq)
-
Ethanol (as solvent)
-
Piperidine (0.1 eq)
-
Glacial Acetic Acid (0.2 eq)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and ethanol. Stir at room temperature until the aldehyde is fully dissolved.
-
Addition of Nucleophile: Add the malononitrile to the solution and stir for 5 minutes.
-
Catalyst Addition (Critical Step): In a separate vial, pre-mix the piperidine and glacial acetic acid. This creates a piperidinium acetate buffer, a milder catalytic system than adding a strong acid directly.
-
Slow Addition of Catalyst: Add the catalyst mixture dropwise to the reaction flask at room temperature over 5-10 minutes. A slight color change to yellow or orange is expected.
-
Expert Tip: Vigorous, direct addition of a strong acid could cause localized heating and promote side reactions. The use of a buffered system provides a more controlled and gentle acidic environment.
-
-
Reaction Monitoring: Heat the reaction mixture to a gentle reflux (or a lower temperature like 50 °C if decomposition is a concern). Monitor the reaction progress by TLC or LC-MS every 30-60 minutes.
-
Troubleshooting Note: If you observe significant darkening of the mixture, immediately reduce the heat. This indicates potential decomposition.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and precipitate the product by adding cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
This protocol illustrates how careful selection and addition of the acidic catalyst can mitigate the stability risks associated with this compound, leading to a cleaner reaction and higher yield.
References
- Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry (RSC Publishing).
- BENZALDEHYDE - Techno PharmChem.
- ALDOL CONDENSATION.
- This compound | 704884-74-2. ChemicalBook.
- Direct synthesis of p-methyl benzaldehyde from acetaldehyde via an organic amine-catalyzed dehydrogen
- Best practices for the long-term storage and handling of 2-Benzoylbenzaldehyde. Benchchem.
- An In-depth Technical Guide on the Storage and Handling of Deuter
- This compound | 704884-74-2. Sigma-Aldrich.
- Chemical handling and storage section 6. University of Toronto Scarborough.
- The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena | Request PDF.
- Chemical Storage and Handling Recommend
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. NIH.
- 3-Hydroxybenzaldehyde. Wikipedia.
- p-Hydroxybenzaldehyde-Applic
- The Aldol Reaction and Condensation of Ketones and Aldehydes. Chemistry LibreTexts.
- Aldol condens
- This compound. Apollo Scientific.
- Acid-catalyzed Condensations. II.1 The Condensation of Benzaldehyde with Substituted Acetophenones. Journal of the American Chemical Society.
- This compound. MySkinRecipes.
- This compound. ChemicalBook.
- 5-Fluorosalicylaldehyde | C7H5FO2 | CID 2737328. PubChem - NIH.
- 704884-74-2 | this compound. ChemScene.
- Showing metabocard for 4-Hydroxybenzaldehyde (HMDB0011718).
- 4-Hydroxybenzaldehyde. Wikipedia.
- Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.
- 2-Fluoro-5-hydroxy-3-methylbenzaldehyde | 1881296-34-9. BLD Pharm.
- Electrophilic Aromatic Substitution Reactions | Ft. Professor Dave. YouTube.
- 4-Hydroxybenzaldehyde. Sigma-Aldrich.
- Technical Support Center: Degradation of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde. Benchchem.
- 5-Fluorosalicylaldehyde 97% | 347-54-6. Sigma-Aldrich.
- 5-Fluoro-2-hydroxybenzaldehyde | 347-54-6. BLD Pharm.
- This compound. Merck.
Sources
- 1. personal.tcu.edu [personal.tcu.edu]
- 2. Aldol condensation - Wikipedia [en.wikipedia.org]
- 3. technopharmchem.com [technopharmchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound | 704884-74-2 [sigmaaldrich.com]
- 9. This compound [myskinrecipes.com]
- 10. chemscene.com [chemscene.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Formylation of Fluorophenols
Welcome to the Technical Support Center for the formylation of fluorophenols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for side reactions and other challenges encountered during these critical synthetic transformations. The unique electronic properties of the fluorine substituent introduce specific challenges that require careful consideration of reaction choice and parameter optimization.
Introduction: The Challenge of Fluorophenol Formylation
The formylation of fluorophenols is a cornerstone of synthetic chemistry, providing key intermediates for pharmaceuticals, agrochemicals, and materials science. However, the dual electronic nature of the fluorine atom—strong inductive electron withdrawal (-I) and moderate resonance electron donation (+M)—complicates this electrophilic aromatic substitution. This dichotomy influences not only the overall reactivity of the phenol ring but also the regioselectivity of the formylation, often leading to a mixture of isomers and undesired side products.
This guide provides a structured approach to troubleshooting common issues, explaining the underlying chemical principles and offering actionable protocols to enhance yield, selectivity, and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Regioselectivity Issues
Q1: My formylation of 4-fluorophenol is giving me a mixture of products. How can I exclusively obtain the ortho-formylated product (2-hydroxy-5-fluorobenzaldehyde)?
A1: Achieving high ortho-selectivity is a common challenge due to the competing directing effects of the hydroxyl and fluoro groups. While the hydroxyl group is a powerful ortho, para-director, the para-position is blocked in 4-fluorophenol. The fluorine atom is also an ortho, para-director, but its inductive effect can influence the reaction outcome.[1][2]
Core Issue: Standard formylation methods like the Reimer-Tiemann or Vilsmeier-Haack reactions can lead to mixtures. The key to high ortho-selectivity is to employ a reaction that proceeds via a chelation-controlled mechanism.
Troubleshooting & Optimization:
-
Recommended Method: Magnesium-Mediated Formylation: This is the most effective method for exclusive ortho-formylation of phenols.[3] The magnesium ion coordinates to both the phenoxide and the formylating agent (paraformaldehyde), directing the electrophilic attack to the ortho position. This method is highly tolerant of various functional groups.[1]
-
Reaction Conditions:
-
Reagents: Use anhydrous magnesium chloride (MgCl₂) and triethylamine (Et₃N) to generate the magnesium phenoxide in situ. Paraformaldehyde serves as the formylating agent.[4]
-
Solvent: Anhydrous tetrahydrofuran (THF) or acetonitrile are suitable solvents.[4]
-
Temperature: The reaction is typically performed at reflux.[4]
-
Stoichiometry: An excess of paraformaldehyde is often used to drive the reaction to completion.[4]
-
Logical Workflow for Maximizing Ortho-Selectivity:
Sources
Technical Support Center: Scaling Up the Synthesis of Fluorinated Aldehydes
Welcome to the Technical Support Center for challenges in the large-scale synthesis of fluorinated aldehydes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common hurdles encountered during the scale-up of these critical synthetic intermediates. We will delve into the causality behind experimental choices, offering field-proven insights to ensure the successful and safe execution of your projects.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis and handling of fluorinated aldehydes on a larger scale.
Q1: What are the primary stability concerns when scaling up the synthesis of fluorinated aldehydes?
The primary stability concern is the high propensity of fluorinated aldehydes to undergo polymerization.[1] The electron-withdrawing nature of the fluorine atom(s) increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack, which can initiate polymerization.[1] This can manifest as increased viscosity, the formation of a white precipitate, or complete solidification of the material.[1] On a large scale, this is not only a yield-reducing issue but can also pose a significant safety hazard due to potential pressure buildup in sealed vessels.
Q2: How can I mitigate the risk of polymerization during and after synthesis at scale?
To minimize polymerization, a multi-pronged approach is necessary:
-
Temperature Control: Store purified fluorinated aldehydes in a cool, dry, and dark environment.[1] A dedicated flammable liquids storage cabinet is recommended.[1] During workup and purification, it is crucial to keep the temperature as low as reasonably practical.
-
Inert Atmosphere: Handle and store fluorinated aldehydes under an inert atmosphere, such as nitrogen or argon, to prevent air and moisture from initiating polymerization.[1]
-
Use of Inhibitors: While specific studies on all fluorinated aldehydes are limited, the use of polymerization inhibitors can be effective. Phenolic compounds like hydroquinone or butylated hydroxytoluene (BHT) can act as radical scavengers. For aldehydes susceptible to acid- or base-catalyzed polymerization, the addition of a neutral or weakly basic inhibitor at low concentrations may be beneficial.[1] It is advisable to add a small amount (100-200 ppm) of a non-volatile inhibitor like BHT to the distillation flask to prevent polymerization during heating.[2]
-
Hydrate Formation: For some aldehydes with strong electron-withdrawing groups, water can act as an inhibitor by forming a stable hydrate (gem-diol).[1] While this can prevent polymerization, the aldehyde must be regenerated from the hydrate before use in subsequent anhydrous reactions.
Q3: What are the most common impurities I should expect when scaling up, and how do I address them?
Common impurities in crude fluorinated aldehydes include:
-
Unreacted Starting Materials: The fluorinated alcohol from which the aldehyde was synthesized is a common impurity.
-
Over-oxidation Products: The corresponding fluorinated carboxylic acid can form, especially with harsher oxidizing agents or prolonged reaction times.[2]
-
Isomeric Impurities: Depending on the synthetic route, other positional isomers of the fluorinated aldehyde may be present.[2]
-
By-products from Synthesis: The specific by-products will depend on the chosen oxidation method. For example, Swern oxidation produces dimethyl sulfide, which has a strong, unpleasant odor.[3]
To address these impurities, a combination of aqueous workup and purification techniques is typically employed. Washing the crude product with a dilute sodium bicarbonate solution can remove acidic impurities like fluorinated carboxylic acids.[2] Subsequent purification is usually achieved through distillation or crystallization.[2]
Q4: What are the key safety considerations when working with fluorinated compounds and fluorinating agents at scale?
Scaling up reactions with fluorinated compounds requires stringent safety protocols due to the potential hazards of the reagents and products.[4]
-
Toxicity and Corrosiveness: Many fluorinating agents are toxic and highly corrosive.[4] Always consult the Safety Data Sheet (SDS) for each chemical and handle them in a well-ventilated fume hood.[5]
-
Personal Protective Equipment (PPE): Appropriate PPE is mandatory. This includes chemical splash goggles, a face shield when there is a significant risk of splashing, a flame-resistant lab coat, and gloves selected based on compatibility with the specific chemicals being used.[5] Double-gloving is often recommended.[5]
-
Specialized Equipment: The corrosive nature of some reagents, like hydrogen fluoride, may necessitate the use of specialized equipment such as plastic reactors or high-pressure autoclaves made of resistant alloys like Monel 400®.[4]
-
Emergency Preparedness: Ensure that emergency procedures for spills and exposures are well-defined and that all personnel are trained on them.[5] For instance, in case of skin contact with compounds that can generate HF, immediate flushing with water and application of calcium gluconate gel is critical.[5]
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the scale-up of fluorinated aldehyde synthesis.
Troubleshooting Scenario 1: Low Yield and/or Incomplete Conversion in Oxidation Reactions
Common Causes and Solutions
| Potential Cause | Explanation | Recommended Action |
| Insufficient Oxidant | The stoichiometry of the oxidant to the starting alcohol may be insufficient, especially if some of the oxidant is consumed by side reactions. | Increase the molar equivalents of the oxidizing agent incrementally (e.g., from 1.2 to 1.5 equivalents). Monitor the reaction by TLC or GC/MS to determine the optimal amount. |
| Poor Reagent Quality | The oxidizing agent may have degraded over time. For example, Dess-Martin periodinane (DMP) can be moisture-sensitive. | Use a fresh batch of the oxidizing agent. For moisture-sensitive reagents, ensure they are handled under anhydrous conditions. |
| Suboptimal Reaction Temperature | Oxidation reactions can be temperature-sensitive. For Swern oxidations, maintaining cryogenic temperatures (e.g., -78 °C) is crucial for the stability of the reactive intermediate.[6][7] | Strictly control the reaction temperature using an appropriate cooling bath. For exothermic additions, add the reagent slowly to maintain the desired temperature range. |
| Presence of Water (for certain oxidations) | For oxidations using reagents like PCC, the presence of water can lead to the formation of a hydrate from the aldehyde, which can be further oxidized to the carboxylic acid, thus reducing the aldehyde yield.[8][9] | Ensure the reaction is performed under strictly anhydrous conditions. Use dry solvents and glassware. |
Troubleshooting Scenario 2: Product Degradation or Polymerization During Workup and Purification
Common Causes and Solutions
| Potential Cause | Explanation | Recommended Action |
| Prolonged Exposure to High Temperatures | Fluorinated aldehydes can be thermally labile. Extended heating during distillation can promote decomposition or polymerization.[2] | Use vacuum distillation to lower the boiling point of the aldehyde.[2] Ensure efficient heating with a heating mantle and minimize the distillation time.[2] |
| Presence of Acidic or Basic Impurities | Trace amounts of acid or base can catalyze polymerization.[1][2] | Neutralize the crude product before distillation. A wash with a dilute sodium bicarbonate solution can remove acidic impurities, followed by a water wash and thorough drying.[2] |
| Exposure to Air/Oxygen | The aldehyde group is susceptible to air oxidation, leading to the formation of the corresponding carboxylic acid.[2] | Perform the workup and purification under an inert atmosphere (e.g., nitrogen or argon). |
| Inefficient Cooling During Collection | If the purified aldehyde is not cooled upon collection after distillation, it can remain at an elevated temperature, increasing the risk of polymerization in the receiving flask. | Collect the distilled aldehyde in a receiving flask cooled in an ice bath to minimize evaporation and potential re-polymerization.[2] |
Experimental Protocol: Scale-up of Swern Oxidation
The Swern oxidation is a widely used method for converting primary alcohols to aldehydes due to its mild conditions and high selectivity.[6][10] However, its scale-up requires careful management of cryogenic temperatures and gaseous by-products.[3][7]
Step-by-Step Methodology:
-
Reactor Setup: Equip a multi-necked, jacketed reactor with a mechanical stirrer, a thermocouple for internal temperature monitoring, a nitrogen inlet, and an addition funnel. The reactor should be connected to a cooling system capable of maintaining -78 °C.
-
Reagent Preparation: In a separate, dry vessel under a nitrogen atmosphere, prepare a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous dichloromethane (DCM).
-
Activator Addition: Cool the reactor containing anhydrous DCM to -78 °C. Slowly add oxalyl chloride (1.1 equivalents) to the DCM while maintaining the internal temperature below -70 °C. Causality: This step forms the highly reactive electrophilic sulfur species. The low temperature is critical to prevent its decomposition.[6]
-
DMSO Addition: Slowly add the DMSO solution from the addition funnel to the reactor, again ensuring the internal temperature remains below -70 °C. Stir for 15 minutes.
-
Alcohol Addition: Add a solution of the fluorinated primary alcohol (1.0 equivalent) in anhydrous DCM dropwise, maintaining the temperature below -70 °C. Stir for 30-45 minutes. Causality: The alcohol attacks the activated DMSO complex to form an alkoxysulfonium salt.
-
Base Addition: Slowly add triethylamine (5.0 equivalents) to the reaction mixture. A noticeable exotherm may occur, but the temperature should be kept below -60 °C. Stir for 1 hour at -78 °C, then allow the reaction to slowly warm to room temperature. Causality: The hindered base deprotonates the carbon adjacent to the oxygen, inducing an elimination reaction to form the aldehyde, dimethyl sulfide, and triethylammonium chloride.[6]
-
Quenching and Workup: Quench the reaction by slowly adding water. Separate the organic layer, and wash sequentially with a dilute HCl solution, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature.
-
Purification: Purify the crude fluorinated aldehyde by vacuum distillation, collecting the fraction at the appropriate boiling point.
Visualization of the Swern Oxidation Workflow
Caption: Workflow for the scale-up of Swern oxidation of fluorinated alcohols.
Troubleshooting Scenario 3: Difficulties in Purifying Fluorinated Aldehydes by Crystallization
Common Causes and Solutions
| Potential Cause | Explanation | Recommended Action |
| No Crystal Formation | The solution may not be supersaturated (too much solvent used), or the compound is highly soluble in the chosen solvent even at low temperatures.[2] | Concentrate the solution by evaporating some of the solvent and then cool again.[2] Try scratching the inside of the flask with a glass rod to induce nucleation.[2] If available, add a seed crystal of the pure compound.[2] Consider a different solvent or a two-solvent system.[2] |
| Compound "Oils Out" Instead of Crystallizing | The boiling point of the solvent may be higher than the melting point of the compound. The solution might be cooling too rapidly, or there is a high concentration of impurities.[2] | Choose a solvent with a lower boiling point.[2] Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2] Try a two-solvent system by adding an "anti-solvent" dropwise to the warm solution until it becomes slightly cloudy.[2] |
| Poor Recovery of Purified Product | The compound may have significant solubility in the cold solvent, or too much cold solvent was used for washing the crystals.[2] | Ensure the solution is thoroughly cooled before filtration.[2] Minimize the amount of cold solvent used to wash the crystals.[2] Consider a different solvent in which the compound is less soluble when cold.[2] |
Visualization of the Crystallization Troubleshooting Logic
Caption: Decision tree for troubleshooting crystallization issues.
Section 3: Comparison of Common Oxidation Methods for Scale-Up
The choice of oxidation method is critical when scaling up the synthesis of fluorinated aldehydes. Below is a comparison of three common methods: Swern Oxidation, Dess-Martin Periodinane (DMP) Oxidation, and Pyridinium Chlorochromate (PCC) Oxidation.
| Feature | Swern Oxidation | Dess-Martin Periodinane (DMP) Oxidation | Pyridinium Chlorochromate (PCC) Oxidation |
| Operating Temperature | Cryogenic (-78 °C)[6][7] | Room Temperature[11][12] | Room Temperature[13] |
| Selectivity | High; no over-oxidation to carboxylic acid[6] | High; no over-oxidation[11][12] | Good for primary alcohols to aldehydes in anhydrous conditions[8][9] |
| By-products | Dimethyl sulfide (malodorous), CO, CO2[3][7] | Iodinane derivatives[11] | Reduced chromium salts (viscous, difficult to remove) |
| Scale-up Challenges | Requires specialized cooling equipment; management of gas evolution; strong odor of by-product.[7][14] | High cost of reagent; potentially explosive nature of DMP makes it less suitable for very large scales.[11][15] | Toxicity of chromium reagents; disposal of chromium waste; viscous by-products complicate workup.[13][16] |
| Functional Group Tolerance | Broad | Broad; tolerant of sensitive functional groups[11][12] | Good, but can be acidic; buffers may be needed[16] |
References
- Technical Support Center: Fluoroacetaldehyde Storage and Handling - Benchchem.
- Direct Access to β-Fluorinated Aldehydes via Nitrite-Modified Wacker Oxidation - PMC - NIH.
- Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives - Benchchem.
- Enantioselective Organocatalytic α-Fluorination of Aldehydes - ACS Publications.
- The Swern Oxidation: Development of a High-Temperature Semicontinuous Process.
- Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate) - Organic Synthesis.
- Safety and handling of fluorinated organic compounds - Benchchem.
- Swern Oxidation - Alfa Chemistry.
- Dess–Martin periodinane - Wikipedia.
- Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale - CHIMIA.
- A Researcher's Guide to Aldehyde Synthesis: Swern Oxidation vs. Leading Alternatives - Benchchem.
- Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry.
- Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP) - Organic Synthesis.
- DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress.
- Dess Martin Periodate - Wordpress.
- Oxidation by PCC (pyridinium chlorochromate) - Chemistry LibreTexts.
- Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent - Organic Chemistry Portal.
- Reagent Friday: PCC (Pyridinium Chlorochromate) - Master Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chimia.ch [chimia.ch]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress [reagents.acsgcipr.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 12. Dess Martin Periodate - Wordpress [reagents.acsgcipr.org]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. researchgate.net [researchgate.net]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
Technical Support Center: Monitoring Reaction Progress of 5-Fluoro-2-hydroxy-3-methylbenzaldehyde using TLC
This guide provides a comprehensive, experience-driven approach to effectively monitor the reaction progress of 5-Fluoro-2-hydroxy-3-methylbenzaldehyde using Thin-Layer Chromatography (TLC). It is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting and practical FAQs to navigate common experimental challenges.
Understanding the Analyte: this compound
This compound is a substituted aromatic aldehyde. Its key structural features, which dictate its chromatographic behavior, are the polar hydroxyl (-OH) and aldehyde (-CHO) groups, and the moderately electron-withdrawing fluorine (-F) atom. These characteristics make it a relatively polar compound.[1][2]
Key Properties:
| Property | Value |
| Molecular Formula | C₈H₇FO₂ |
| Molecular Weight | 154.14 g/mol [2] |
| Physical Form | Solid |
| Melting Point | 44-49 °C[1][2] |
| Polarity | Moderately to highly polar |
Core Principles of TLC Monitoring
TLC is an indispensable technique for real-time reaction monitoring.[3][4][5] It allows for the rapid, qualitative assessment of a reaction's progress by separating the starting material(s), intermediate(s), and product(s) based on their differential affinities for the stationary and mobile phases.[3][6] In a typical reaction, the goal is to observe the consumption of the starting material and the concomitant appearance of the product spot.[4]
Experimental Workflow for TLC Monitoring
Sources
Overcoming incomplete reactions in benzimidazole synthesis from aldehydes
Welcome to the Technical Support Center for Benzimidazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working on the synthesis of benzimidazoles via the condensation of o-phenylenediamines (OPD) with aldehydes. Incomplete reactions, low yields, and selectivity issues are common hurdles in this otherwise versatile transformation. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level challenges encountered during the synthesis of benzimidazoles from aldehydes.
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yields are a frequent issue stemming from several factors. The most common culprits are suboptimal reaction conditions, inappropriate catalyst selection or loading, and competing side reactions.[1] For instance, a reaction between o-phenylenediamine and benzaldehyde under solvent-free, room-temperature conditions may yield as little as 20% of the product.[1] Switching to an appropriate solvent like chloroform or ethanol can significantly improve yields.[2][3] Furthermore, the absence of a suitable catalyst often results in poor conversion rates and prolonged reaction times.[1]
Q2: The reaction stalls, leaving a significant amount of starting material. How can I drive it to completion?
An incomplete reaction is often a kinetic issue. The first step is to monitor the reaction progress diligently using Thin Layer Chromatography (TLC).[4] If starting materials persist even after a standard reaction time, consider the following:
-
Increase Reaction Time: Some aldehyde/diamine combinations are simply slower to react and require extended reaction times.
-
Increase Temperature: Gently heating the reaction mixture can often provide the necessary activation energy to overcome the reaction barrier. Many protocols recommend temperatures from room temperature up to 80-100°C.[5][6]
-
Optimize Catalyst Loading: The catalyst may be inactive or the loading insufficient. Ensure your catalyst is from a reliable source and consider performing a loading screen to find the optimal concentration.[4]
Q3: I'm getting a mixture of the desired 2-substituted benzimidazole and a 1,2-disubstituted side product. How can I improve selectivity?
This is a classic selectivity challenge in this synthesis. The formation of the 1,2-disubstituted product arises from the reaction of a second aldehyde molecule with the N-H of the newly formed benzimidazole ring.[4][7] Control over selectivity is primarily achieved by manipulating stoichiometry, catalyst choice, and solvent.
-
Stoichiometry: To favor the mono-substituted product, use a 1:1 molar ratio of o-phenylenediamine to aldehyde, or even a slight excess of the diamine.[4]
-
Catalyst Choice: The nature of the catalyst plays a crucial role. For example, using Erbium(III) triflate (Er(OTf)₃) as a catalyst with electron-rich aldehydes has been shown to selectively favor the formation of 1,2-disubstituted benzimidazoles.[7] Conversely, running the reaction without this specific Lewis acid catalyst can favor the mono-condensation product.[7]
-
Electronic Effects: The electronic nature of the aldehyde is a key determinant. Electron-rich aldehydes are more prone to forming the double-condensation product, while electron-deficient aldehydes tend to yield the 2-monosubstituted benzimidazoles.[7]
Q4: My final product is highly colored and difficult to purify. What causes this and how can I fix it?
The formation of colored impurities is almost always due to the oxidation of the o-phenylenediamine starting material, which is highly susceptible to air oxidation, especially at elevated temperatures.[4][8]
-
Prevention: Use high-purity, colorless o-phenylenediamine. If the material is discolored (typically yellow or brown), consider purifying it by recrystallization or sublimation before use. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can also prevent oxidation.
-
Remediation: If the crude product is colored, a treatment with activated carbon (charcoal) during recrystallization is highly effective for removing these impurities.[4][8] Dissolve the crude product in a suitable hot solvent, add a small amount of activated carbon, digest for 10-15 minutes, and perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.[8]
Part 2: In-Depth Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving specific experimental problems.
| Problem | Potential Cause(s) | Recommended Solutions & Key Insights |
| Low or No Product Formation | 1. Inactive Catalyst: The catalyst may be old, hydrated, or from a poor-quality source. 2. Suboptimal Solvent: The chosen solvent may not adequately solubilize the reactants or facilitate the reaction mechanism.[1] 3. Incorrect Temperature: The reaction may require thermal energy to proceed at a reasonable rate. 4. Poor Quality Reagents: Impurities in the o-phenylenediamine or aldehyde can inhibit the reaction.[4] | 1. Catalyst Check: Use a fresh, anhydrous catalyst. For heterogeneous catalysts, ensure proper activation if required. Perform a small-scale screen of different catalysts (e.g., p-TsOH, NH₄Cl, various Lewis acids).[2][9] 2. Solvent Screen: Test a range of solvents with varying polarities (e.g., Ethanol, Acetonitrile, Dichloromethane, Toluene, or even solvent-free conditions).[2][9] 3. Temperature Optimization: Monitor the reaction at room temperature first. If slow, gradually increase the temperature (e.g., to 50°C, then 80°C) while monitoring by TLC. 4. Reagent Purification: Purify starting materials if their purity is questionable. o-Phenylenediamine can be recrystallized from water or sublimed. Aldehydes can be distilled. |
| Formation of Multiple Byproducts | 1. 1,2-Disubstitution: As discussed in the FAQ, reaction of a second aldehyde molecule.[7] 2. Stable Schiff Base Intermediate: The intermediate imine forms but does not efficiently cyclize.[4] 3. Oxidation: The diamine starting material is degrading. | 1. Control Stoichiometry: Use a 1:1 or 1.1:1 ratio of diamine to aldehyde.[4] 2. Promote Cyclization: Ensure the catalyst is appropriate for the cyclization step. Acid catalysts are generally effective. The oxidative step is also crucial; some reactions rely on atmospheric oxygen, while others require an explicit oxidant.[10][11] 3. Inert Atmosphere: If oxidation is suspected, run the reaction under N₂ or Argon. |
| Difficult Product Purification | 1. Contamination with Catalyst: Homogeneous acid catalysts (e.g., p-TsOH) can be difficult to remove. 2. Similar Polarity of Products: The desired product and side products (e.g., 1,2-disubstituted) may have very similar Rf values on silica gel. 3. Tarry, Polymeric Materials: High temperatures can sometimes lead to polymerization.[12] | 1. Catalyst Removal: For acid catalysts, a basic workup (e.g., washing with aq. NaHCO₃) is effective. Alternatively, switch to a heterogeneous, recyclable catalyst like supported gold nanoparticles or MgO@DFNS that can be removed by simple filtration.[3][13] 2. Advanced Chromatography: If standard column chromatography fails, consider changing the eluent system, using a different stationary phase (e.g., alumina), or employing preparative HPLC.[12] 3. Acid-Base Extraction: Benzimidazoles are basic. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with an acidic aqueous solution (e.g., 1M HCl). The benzimidazole will move to the aqueous layer. Then, basify the aqueous layer to precipitate the purified product, which can be collected by filtration or extracted back into an organic solvent.[4] |
Part 3: Reaction Mechanism & Optimization
Understanding the reaction mechanism is key to rational optimization. The synthesis proceeds through two main stages:
-
Condensation: One of the amino groups of the o-phenylenediamine attacks the carbonyl carbon of the aldehyde. Subsequent dehydration forms a Schiff base (or imine) intermediate.
-
Cyclization & Aromatization: The remaining amino group performs an intramolecular nucleophilic attack on the imine carbon, forming a five-membered dihydrobenzimidazole ring. This intermediate is then oxidized to the aromatic benzimidazole. This final oxidation step can be accomplished by various means, including atmospheric oxygen, or added oxidants.
Caption: Figure 1: General Mechanism of Benzimidazole Formation
Part 4: Optimized Experimental Protocols
The following protocols provide detailed, validated methods for synthesizing 2-substituted benzimidazoles.
Protocol 1: Ammonium Chloride Catalyzed Synthesis in Chloroform
This method is robust, uses a mild and inexpensive catalyst, and is performed at room temperature.[2]
Materials:
-
o-phenylenediamine (1.0 mmol, 108.1 mg)
-
Substituted Aldehyde (1.0 mmol)
-
Ammonium Chloride (NH₄Cl) (4.0 mmol, 214.0 mg)
-
Chloroform (CHCl₃) (5 mL)
-
Ethyl acetate, Water, Anhydrous Sodium Sulfate
Procedure:
-
To a 25 mL round-bottom flask, add o-phenylenediamine (1.0 mmol) and ammonium chloride (4.0 mmol).
-
Add chloroform (5 mL) and stir the solution at room temperature for 5 minutes.
-
Add the aldehyde (1.0 mmol) to the stirred solution.
-
Continue stirring the reaction at room temperature for 4-6 hours.
-
Monitor the reaction's completion by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent).
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Add ethyl acetate (20 mL) and water (10 mL) to the residue and transfer to a separatory funnel.
-
Separate the layers and wash the organic layer with water (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or column chromatography.
Protocol 2: Catalyst-Free Synthesis in a Deep Eutectic Solvent (DES)
This green chemistry approach uses a Deep Eutectic Solvent (DES) which can act as both the solvent and catalyst, often leading to high yields and simple workup.[14]
Materials:
-
o-phenylenediamine (1.0 mmol, 108.1 mg)
-
Substituted Aldehyde (1.1 mmol)
-
Zirconyl Chloride Octahydrate (ZrOCl₂·8H₂O)
-
Urea
-
Water, Diethyl Ether
Procedure:
-
Prepare the DES: Gently heat a mixture of ZrOCl₂·8H₂O and urea (1:5 molar ratio) until a clear, colorless liquid is formed. This is your DES catalyst/solvent.
-
In a vial, add o-phenylenediamine (1.0 mmol) and the aldehyde (1.1 mmol) to the prepared DES (approx. 1 mL).
-
Stir the mixture at room temperature. The reaction is often complete within 30-60 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, add water (10 mL) to the reaction mixture. The product will typically precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with water and then a small amount of diethyl ether to remove any non-polar impurities.
-
Dry the product under vacuum. This method often yields a product of high purity without the need for further chromatographic purification.[14]
Caption: Figure 2: General Experimental Workflow
Part 5: Data Summary
The choice of catalyst is one of the most critical parameters in optimizing benzimidazole synthesis. The table below summarizes various catalytic systems reported in the literature.
| Catalyst System | Typical Conditions | Advantages | Potential Issues | Source(s) |
| No Catalyst | Ethanol, 48h or CH₃CN, 48h | Simple, avoids catalyst contamination. | Very long reaction times, often incomplete conversion (e.g., 30% unreacted aldehyde). | [13] |
| p-Toluenesulfonic Acid (p-TsOH) | Grinding, solvent-free or reflux in solvent. | Inexpensive, efficient, short reaction times. | Acidic, requires neutralization during workup. | [9][15] |
| Ammonium Chloride (NH₄Cl) | CHCl₃, Room Temp, 4h | Mild, inexpensive, good yields (often >90%). | Requires stoichiometric amounts, workup needed. | [2][5] |
| Erbium(III) Triflate (Er(OTf)₃) | Water, Microwave or Conventional Heat | Controls selectivity towards 1,2-disubstitution with electron-rich aldehydes. | Expensive rare-earth catalyst. | [7] |
| Supported Gold Nanoparticles (Au/TiO₂) | CHCl₃:MeOH, Room Temp | Heterogeneous (easy to recover/reuse), mild conditions, high yields, broad scope. | Catalyst preparation can be complex. | [13] |
| Cobalt Nanocomposite | Solvent, Heat | High yields, recyclable catalyst. | Requires heating, potential for metal leaching. | [9] |
References
- A Review on Modern Approaches to Benzimidazole Synthesis. Current Organic Synthesis.
- Recent achievements in the synthesis of benzimidazole deriv
- Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry.
- Synthesis of imidazolines and benzimidazoles from aldehydes and 1,2-Diamines.
- SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. Rasayan Journal of Chemistry.
- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI.
- Technical Support Center: Purification of Benzimidazole Deriv
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transform
- Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. PMC - NIH.
- Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. PMC - NIH.
- optimization of reaction conditions for benzimidazole synthesis. Benchchem.
- Plausible mechanism for the formation of benzimidazoles.
- Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide. Benchchem.
- Application Notes and Protocols for the Purification of 1,6-Dimethyl-1H-benzo[d]imidazole. Benchchem.
- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ)
- Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a C
- overcoming challenges in the synthesis of substituted benzimidazoles. Benchchem.
- New Procedure for the Synthesis of 2-Alkylbenzimidazoles. Taylor & Francis Online.
- Benzimidazole. Organic Syntheses Procedure.
- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.
- The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
Schiff Base Formation: Technical Support Center for Water Removal Techniques
Welcome to the technical support center for Schiff base formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical aspect of water removal during imine synthesis. The formation of a Schiff base, or imine, through the condensation of a primary amine with an aldehyde or ketone is a cornerstone of synthetic chemistry.[1][2][3] Mechanistically, this is a reversible equilibrium reaction where water is produced as a byproduct.[1][4][5] To achieve high yields and prevent product hydrolysis, effective removal of this water is paramount.[6][7][8] This guide will address common challenges and provide practical, troubleshooting advice in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why is water removal so critical in Schiff base synthesis?
The synthesis of a Schiff base is an equilibrium-controlled process.[4][5] The reaction involves the nucleophilic addition of a primary amine to a carbonyl group to form a hemiaminal intermediate, which then dehydrates to yield the imine.[9][10]
-
Le Châtelier's Principle in Action: The presence of water, a product of the reaction, can shift the equilibrium back towards the starting materials (the amine and carbonyl compound), resulting in low yields of the desired Schiff base.[6][8]
-
Preventing Hydrolysis: Imines are susceptible to hydrolysis, especially under acidic conditions, which cleaves the C=N bond and reverts the product to its precursors.[1][5][7] Therefore, removing water as it is formed is crucial for both driving the reaction to completion and ensuring the stability of the final product.[7]
Q2: What are the most common methods for removing water during the reaction?
There are several effective techniques, and the choice depends on the reaction scale, the thermal stability of the reactants and products, and the solvent used. The most common methods are:
-
Azeotropic Distillation (Dean-Stark Apparatus): This physical method involves refluxing the reaction in a solvent that forms an azeotrope with water (e.g., toluene, benzene).[11][12][13] The water-solvent azeotrope distills over and is collected in a specialized piece of glassware called a Dean-Stark trap, which separates the water and returns the solvent to the reaction flask.[12][13][14] This is a very effective method for driving the reaction to completion.[6][11]
-
Chemical Dehydrating Agents: These are anhydrous substances added directly to the reaction mixture to sequester water as it is formed.
-
Molecular Sieves: Activated 4Å molecular sieves are highly effective and commonly used.[4][6][7][15] They are porous materials that trap water molecules within their structure.
-
Anhydrous Salts: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) can also be used.[3][6][7] MgSO₄ is generally more efficient than Na₂SO₄.[16]
-
-
Reactive Dehydrating Agents: Certain reagents can react with water to remove it from the system. For instance, trimethyl orthoformate can be used as a dehydrating solvent.[15][17]
Q3: My reaction is not going to completion, even with a dehydrating agent. What could be the issue?
Several factors could be at play:
-
Inactive Dehydrating Agent: Molecular sieves must be properly activated (typically by heating under vacuum) to be effective.[18] Similarly, anhydrous salts can absorb moisture from the atmosphere if not stored correctly.
-
Insufficient Amount: Ensure you are using a sufficient quantity of the dehydrating agent to remove all the water that will be generated.
-
Reaction Temperature: Some less reactive ketones or amines may require heating to facilitate the reaction.[8]
-
Catalyst: While many Schiff base formations proceed without a catalyst, some may benefit from a catalytic amount of a weak acid, such as acetic acid or p-toluenesulfonic acid (p-TsOH), to accelerate the dehydration of the hemiaminal intermediate.[1][17][19] However, be cautious as strong acidic conditions can also promote product hydrolysis.[1]
Q4: Can I use water as a solvent for Schiff base synthesis?
Surprisingly, yes, under certain circumstances. While counterintuitive, some "on water" or "in water" syntheses have been reported to be highly efficient, sometimes showing rate accelerations.[20][21][22] This is often attributed to hydrophobic effects where the organic reactants are forced together, increasing the effective concentration.[21] The insolubility of the product in water can also drive the reaction forward by causing it to precipitate out of the reaction medium, effectively removing it from the equilibrium.[20] This approach is a key aspect of green chemistry.[20] However, its success is highly substrate-dependent.
Troubleshooting Guide
This table provides a quick reference for common issues encountered during Schiff base formation related to water removal.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete water removal is shifting the equilibrium to the starting materials.[6] | - Use a more efficient water removal technique (e.g., switch from Na₂SO₄ to a Dean-Stark apparatus).[11][16] - Ensure your dehydrating agent is properly activated and used in sufficient quantity.[18] - Consider adding a catalytic amount of a weak acid (e.g., p-TsOH).[19] |
| Product Decomposes During Workup or Purification | The Schiff base is hydrolyzing back to the amine and carbonyl compound due to the presence of water.[7] | - Ensure all workup steps are performed under anhydrous conditions. - Avoid aqueous workups if possible. - For purification, consider crystallization from a dry solvent instead of silica gel chromatography, as silica can be acidic and contain water, promoting hydrolysis.[23] |
| Reaction Stalls | The reaction has reached equilibrium without going to completion. | - Actively remove water using a Dean-Stark trap if the reaction is run at elevated temperatures.[13] - Add freshly activated molecular sieves.[4] |
| Formation of Side Products | For enolizable ketones, aldol side reactions can occur, especially under forcing conditions.[24] | - Use milder reaction conditions (e.g., lower temperature). - Avoid strong acid or base catalysts if not necessary. |
Selecting the Right Water Removal Technique
The choice of water removal technique is a critical experimental parameter. The following decision tree, represented as a DOT graph, can guide your selection process.
Caption: Decision tree for selecting a water removal method.
Experimental Protocol: Azeotropic Water Removal using a Dean-Stark Apparatus
This protocol outlines the general steps for synthesizing a Schiff base using a Dean-Stark apparatus, a highly effective method for physically removing water.
Materials:
-
Round-bottom flask
-
Dean-Stark trap
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Aldehyde/Ketone (1.0 eq)
-
Primary Amine (1.0 - 1.1 eq)
-
Anhydrous solvent that forms an azeotrope with water (e.g., Toluene)
-
Optional: Acid catalyst (e.g., p-TsOH, 0.01 eq)
Procedure:
-
Assembly: Assemble the glassware: place the round-bottom flask in the heating mantle, attach the Dean-Stark trap to the flask, and fit the reflux condenser on top of the trap. Ensure all joints are properly sealed.
-
Reagent Addition: To the round-bottom flask, add the aldehyde or ketone, the primary amine, the solvent (enough to ensure good stirring and reflux), and a magnetic stir bar. If using, add the acid catalyst at this stage.
-
Heating and Reflux: Begin stirring and gently heat the mixture to reflux. The solvent and water will begin to vaporize and travel into the condenser.
-
Azeotropic Distillation: The condensed liquid will drip into the Dean-Stark trap. As the azeotrope cools, it will separate into two layers because water is immiscible with and denser than toluene. The lower layer will be water, and the upper layer will be the organic solvent.[12]
-
Water Collection: The design of the trap allows the collected organic solvent to overflow and return to the reaction flask, while the water remains trapped in the graduated arm of the apparatus.[13]
-
Monitoring Progress: The reaction can be monitored by observing the amount of water collected in the trap. When the theoretical amount of water has been collected and no more water is accumulating, the reaction is complete. You can also monitor the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. The solvent can then be removed under reduced pressure using a rotary evaporator. The crude Schiff base can be purified by crystallization or other appropriate methods.
References
-
Is it necessary to remove water during schiff base synthesis? (2015). ResearchGate. [Link]
-
Schiff Base Reaction-Mechanism, Rxn setup and Application. (2022). YouTube. [Link]
-
How can i remove the formed water in schiff base synthesis to shift the equilibrium towards the imine? (2024). ResearchGate. [Link]
-
Schiff Bases, Syntheses, Characterisation and their Application to Heavy Metal Removal: A Review. (2024). RSIS International. [Link]
-
How To: Remove Residual Water. (n.d.). University of Rochester Department of Chemistry. [Link]
-
A Review on Synthetic Protocols for Substituted Schiff’s Bases. (2022). International Journal for Research in Applied Science & Engineering Technology. [Link]
-
Schiff Bases: A Short Survey on an Evergreen Chemistry Tool. (n.d.). PMC - NIH. [Link]
- Syntheses of di-Schiff's bases: A comparative study using benzene and water (concept of green chemistry) as solvents. (n.d.). [Source Document]
-
Biochemistry | Schiff Base Chemistry [Part 1/2]. (2014). YouTube. [Link]
- An Overview: Using Different Approaches to Synthesis New Schiff Bases M
-
Mechanism of Schiff base (imine) Formation. (n.d.). ResearchGate. [Link]
- Water Purification of Classical and Emerging Organic Pollutants: An Extensive Review. (n.d.). [Source Document]
-
Schiff base equilibria. I. Formation and distribution of N-n-butylsalicylideneimine. (1965). Australian Journal of Chemistry. [Link]
-
Which is the best way to synthesize schiff base? (2014). ResearchGate. [Link]
-
Water pollution remediation capacity of schiff bases : A Comparative Study. (n.d.). JETIR. [Link]
-
Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation: Application to a Reaction Involving n-butylamine and Benzaldehyde. (n.d.). MDPI. [Link]
-
Synthesis of Schiff base. (2024). Reddit. [Link]
- Synthesis of Schiff's bases in aqueous medium: a green alternative approach with effective mass yield and high reaction r
-
Imines - Properties, Formation, Reactions, and Mechanisms. (2022). Master Organic Chemistry. [Link]
-
Azeotropic distillation (Dean-Stark). (2022). Chemistry Online. [Link]
-
Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). (n.d.). PMC. [Link]
-
Nucleophilic Addition of Amines - Imine and Enamine Formation. (2025). Chemistry LibreTexts. [Link]
-
Problem in synthesis of imine? (2018). ResearchGate. [Link]
-
I want to stop water molecules generated as a byproduct in an Organic Synthesis to stop interfering and causing further side products, any ideas? (2018). ResearchGate. [Link]
-
Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles. (2023). Journal of Chemical Education. [Link]
- Water as the reaction medium in organic chemistry: from our worst enemy to our best friend. (2021). [Source Document]
-
Polymerization of Salen Schiff Base Reaction and Catalytic Transformations. (n.d.). Walsh Medical Media. [Link]
-
Dean-Stark apparatus. (n.d.). RSC Education. [Link]
-
Dean-Stark apparatus – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
What are the conditions used for schiff base reaction? (2015). ResearchGate. [Link]
-
Organic Synthesis “On Water”. (n.d.). ACS Publications. [Link]
Sources
- 1. rsisinternational.org [rsisinternational.org]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. chemistry-online.com [chemistry-online.com]
- 13. Dean-Stark apparatus | Resource | RSC Education [edu.rsc.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. ijraset.com [ijraset.com]
- 16. How To [chem.rochester.edu]
- 17. Schiff Bases: A Short Survey on an Evergreen Chemistry Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
- 21. Water as the reaction medium in organic chemistry: from our worst enemy to our best friend - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06000C [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. reddit.com [reddit.com]
Validation & Comparative
A Comparative Analysis of 5-Fluoro-2-hydroxy-3-methylbenzaldehyde and Other Salicylaldehyde Derivatives for Researchers
In the landscape of synthetic chemistry and drug discovery, salicylaldehyde and its derivatives represent a cornerstone class of building blocks. Their intrinsic reactivity, characterized by the ortho-hydroxyl group and the formyl moiety, allows for the construction of a diverse array of complex molecules, from Schiff bases and ligands for coordination chemistry to intricate heterocyclic systems. The strategic placement of various substituents on the aromatic ring profoundly modulates the physicochemical properties, reactivity, and biological activity of the parent salicylaldehyde molecule. This guide provides an in-depth, objective comparison of 5-Fluoro-2-hydroxy-3-methylbenzaldehyde against two other key salicylaldehyde derivatives: 5-chlorosalicylaldehyde and 5-nitrosalicylaldehyde. This analysis is designed to equip researchers, medicinal chemists, and drug development professionals with the critical data and experimental insights necessary to make informed decisions in their research endeavors.
Introduction to the Compared Salicylaldehyde Derivatives
The selection of a specific salicylaldehyde derivative is a critical decision in any synthetic strategy, directly impacting reaction kinetics, yield, and the properties of the final product. The electronic nature of the substituents—whether electron-donating or electron-withdrawing—plays a pivotal role. Here, we examine three derivatives with distinct electronic profiles:
-
This compound: This derivative presents a unique combination of a moderately electron-withdrawing fluorine atom at the 5-position and a weakly electron-donating methyl group at the 3-position. This substitution pattern is of particular interest in medicinal chemistry for its potential to enhance metabolic stability and bioavailability.[1]
-
5-Chlorosalicylaldehyde: Featuring a halogen at the 5-position, this derivative is a valuable synthetic intermediate.[2] The chloro group is more electron-withdrawing than fluorine, influencing the acidity of the hydroxyl group and the electrophilicity of the carbonyl carbon.
-
5-Nitrosalicylaldehyde: The potent electron-withdrawing nitro group at the 5-position significantly alters the electronic landscape of the molecule, making it a key starting material for various dyes, pharmaceuticals, and Schiff bases with interesting coordination properties.
This guide will delve into a comparative analysis of these three molecules, focusing on their physicochemical properties, spectroscopic signatures, reactivity in a key synthetic transformation (Schiff base formation), and their demonstrated biological activities.
Physicochemical Properties: A Head-to-Head Comparison
The physical properties of these derivatives are fundamental to their handling, storage, and application in various solvent systems. The introduction of different substituents leads to notable differences in their melting points and molecular weights.
| Property | This compound | 5-Chlorosalicylaldehyde | 5-Nitrosalicylaldehyde |
| Molecular Formula | C₈H₇FO₂ | C₇H₅ClO₂ | C₇H₅NO₄ |
| Molecular Weight | 154.14 g/mol | 156.57 g/mol | 167.12 g/mol |
| Melting Point | 44-49 °C[3][4] | 99 °C | 125 °C |
| Appearance | Solid | Yellow crystalline solid | Pale yellow crystalline solid |
The observed trend in melting points can be attributed to the increasing polarity and potential for intermolecular interactions imparted by the substituents. The nitro group, being the most polar, results in the highest melting point for 5-nitrosalicylaldehyde.
Spectroscopic Characterization: Unambiguous Identification
The structural integrity and purity of starting materials are paramount in any synthetic protocol. Here, we provide a comparative overview of the key spectroscopic features of the three salicylaldehyde derivatives based on available data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide a detailed picture of the chemical environment of each atom within the molecule.
-
¹H NMR: The chemical shift of the aldehydic proton (CHO) is particularly sensitive to the electronic effects of the substituents. For 5-nitrosalicylaldehyde, this proton appears significantly downfield due to the strong deshielding effect of the nitro group. The aromatic protons also show distinct splitting patterns and chemical shifts that are diagnostic of the substitution pattern.
-
¹³C NMR: The resonance of the carbonyl carbon is a key indicator of its electrophilicity. We would expect the carbonyl carbon of 5-nitrosalicylaldehyde to be the most downfield, followed by 5-chlorosalicylaldehyde, and then this compound, reflecting the electron-withdrawing strength of the substituents.
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Reference |
| 2-hydroxy-3-methylbenzaldehyde | 11.25 (s, 1H, OH), 9.85 (s, 1H, CHO), 7.36-7.38 (m, 2H, Ar-H), 6.90-6.92 (t, 1H, Ar-H), 2.23 (s, 3H, CH₃) | Not explicitly provided in search results. | [5] |
| 5-chlorosalicylaldehyde | 11.07 (s, 1H, OH), 9.90 (s, 1H, CHO), 7.59 (d, 1H, Ar-H), 7.56 (dd, 1H, Ar-H), 7.00 (d, 1H, Ar-H) | 196.3 (CHO), 151.7, 137.4, 133.8, 129.4, 120.5, 118.5 | [6] |
| 5-nitrosalicylaldehyde | 11.60 (s, 1H, OH), 10.32 (s, 1H, N2H of hydrazone), 8.78 (s, 1H, CH=N of hydrazone), 8.14 (d, 2H, Ar-H), 7.04 (d, 1H, Ar-H) (Data for thiosemicarbazone derivative) | Not explicitly provided in search results. | [7] |
Note: Direct, comparable NMR data for this compound was not available in the provided search results. The data for 5-nitrosalicylaldehyde is from a derivative, which may influence the chemical shifts.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for identifying key functional groups.
-
C=O Stretch: The carbonyl stretching frequency is a sensitive probe of the electronic environment. Electron-withdrawing groups increase the bond order and shift the C=O stretch to higher wavenumbers.
-
O-H Stretch: The hydroxyl group typically appears as a broad band due to hydrogen bonding.
| Compound | Key FTIR Peaks (cm⁻¹) | Reference |
| 5-Fluoro-2-hydroxybenzaldehyde | Data not explicitly available in search results. | [8][9] |
| 5-chlorosalicylaldehyde | ~1640 (C=N in Schiff base) | [10] |
| 5-nitrosalicylaldehyde thiosemicarbazone | 3435 (N-H), 3221 (O-H/N-H), 1603 (C=N) | [7] |
Note: The provided FTIR data is for derivatives and not the pure aldehydes, which will influence the peak positions. Direct comparative spectra would be necessary for a precise analysis.
Reactivity Analysis: The Formation of Schiff Bases
The condensation reaction between a salicylaldehyde derivative and a primary amine to form a Schiff base (imine) is a fundamental transformation with wide-ranging applications.[11] The rate of this reaction is highly dependent on the electrophilicity of the carbonyl carbon and the acidity of the reaction medium.
The Role of Substituents in Reactivity
The electronic nature of the substituents on the salicylaldehyde ring directly influences the reactivity of the aldehyde group. This can be understood through the principles of the Hammett equation , which provides a quantitative measure of the electronic effect of a substituent on the reactivity of a benzene derivative.[12][13]
-
Electron-Withdrawing Groups (EWGs): Substituents like -NO₂ and -Cl increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. This generally leads to an increased rate of Schiff base formation.
-
Electron-Donating Groups (EDGs): Substituents like -CH₃ decrease the electrophilicity of the carbonyl carbon, which can slow down the initial nucleophilic addition step.
Based on these principles, we can predict the following order of reactivity for Schiff base formation under similar conditions:
5-Nitrosalicylaldehyde > 5-Chlorosalicylaldehyde > this compound
The strongly electron-withdrawing nitro group in 5-nitrosalicylaldehyde makes its carbonyl carbon the most electrophilic, leading to the fastest reaction rate. The chloro group in 5-chlorosalicylaldehyde is also electron-withdrawing, but to a lesser extent than the nitro group. In this compound, the electron-withdrawing effect of the fluorine atom is partially offset by the electron-donating methyl group, likely resulting in the lowest reactivity of the three.
Experimental Protocol: Synthesis of a Salicylaldehyde-Derived Schiff Base
This protocol provides a general procedure for the synthesis of a Schiff base from a salicylaldehyde derivative, which can be adapted for the specific compounds discussed.
Materials:
-
Substituted salicylaldehyde (e.g., 5-chlorosalicylaldehyde) (1 equivalent)
-
Primary amine (e.g., aniline) (1 equivalent)
-
Ethanol (or methanol) as solvent
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve the substituted salicylaldehyde in ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add the primary amine to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The Schiff base product will often precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product in a vacuum oven.
-
Characterize the product by NMR, IR, and melting point analysis.
Causality Behind Experimental Choices:
-
Solvent: Ethanol or methanol are commonly used as they are good solvents for both the reactants and the product, and their boiling points are suitable for reflux conditions.
-
Catalyst: The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine.
-
Reflux: Heating the reaction mixture increases the rate of reaction, allowing it to reach completion in a shorter time.
Biological Activity: A Comparative Overview
Salicylaldehyde derivatives have garnered significant interest for their diverse biological activities, particularly their antimicrobial and antioxidant properties. The nature and position of the substituents on the aromatic ring are critical determinants of this activity.
Antimicrobial Activity
A systematic survey of the antimicrobial properties of substituted salicylaldehydes has shown that halogenated and nitro-substituted derivatives often exhibit potent activity against a range of microbes.[14][15] Unsubstituted salicylaldehyde generally shows minimal activity, highlighting the importance of ring substitution.[14]
The following table summarizes the Minimal Inhibitory Concentration (MIC) values for various salicylaldehyde derivatives against selected microorganisms. Lower MIC values indicate higher antimicrobial potency.
| Compound | Bacillus cereus MIC (µg/mL) | Candida albicans MIC (µg/mL) | Saccharomyces cerevisiae MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Staphylococcus aureus MIC (µg/mL) | Reference |
| 3-Fluorosalicylaldehyde | - | 4 | - | - | - | [16] |
| 5-Chlorosalicylaldehyde | 500 | 8 | 31 | >1000 | 125 | [17] |
| 5-Nitrosalicylaldehyde | 500 | 12 | 63 | >1000 | 125 | [17] |
| 3,5-Dichlorosalicylaldehyde | 31 | 8 | 47 | 94 | 31 | [17] |
| 3,5-Dinitrosalicylaldehyde | >1000 | >1000 | >1000 | >1000 | >1000 | [17] |
Note: Data for this compound was not available in the provided search results. Data for 3-fluorosalicylaldehyde is included for a halogenated comparison.
From this data, it is evident that halogenated salicylaldehydes, such as 3-fluorosalicylaldehyde and 5-chlorosalicylaldehyde, exhibit significant antifungal activity, particularly against Candida albicans.[16][18] The di-halogenated derivative, 3,5-dichlorosalicylaldehyde, shows even broader and more potent activity. Interestingly, while 5-nitrosalicylaldehyde shows some activity, the dinitro derivative is largely inactive, suggesting that the electronic and steric properties of the substituents play a complex role in determining antimicrobial efficacy.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is a standard measure of the effectiveness of an antimicrobial agent. This protocol outlines a typical broth microdilution method.
Materials:
-
Test compounds (salicylaldehyde derivatives)
-
Microbial cultures (e.g., Staphylococcus aureus, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for yeast)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform a serial two-fold dilution of each test compound in the appropriate broth medium.
-
Prepare a standardized inoculum of the test microorganism and add it to each well.
-
Include positive controls (microorganism in broth without test compound) and negative controls (broth only).
-
Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for a specified period (e.g., 24 or 48 hours).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.
Causality Behind Experimental Choices:
-
Broth Microdilution: This method is a standardized and quantitative way to determine the MIC, allowing for the comparison of different compounds.
-
Standardized Inoculum: Using a consistent number of microbial cells is crucial for reproducible results.
-
Controls: Positive and negative controls are essential to ensure the validity of the experiment.
Antioxidant Activity
The ability of a compound to scavenge free radicals is a key measure of its antioxidant potential. This is often quantified by determining the half-maximal inhibitory concentration (IC₅₀), where a lower IC₅₀ value indicates greater antioxidant activity.[19]
While direct comparative IC₅₀ values for this compound, 5-chlorosalicylaldehyde, and 5-nitrosalicylaldehyde were not found in the provided search results, studies on other salicylaldehyde derivatives have shown that their antioxidant activity is influenced by the nature of the substituents.[20] For instance, the presence of additional hydroxyl groups or other electron-donating groups can enhance antioxidant capacity. The electron-withdrawing nature of the fluoro, chloro, and nitro groups may influence the antioxidant properties, and further experimental investigation is warranted to establish a clear structure-activity relationship.
Conclusion and Future Directions
This guide has provided a comparative analysis of this compound with 5-chlorosalicylaldehyde and 5-nitrosalicylaldehyde, focusing on their physicochemical properties, spectroscopic characteristics, reactivity, and biological activities.
-
5-Nitrosalicylaldehyde stands out for its high reactivity in Schiff base formation, a direct consequence of the powerful electron-withdrawing nitro group.
-
5-Chlorosalicylaldehyde offers a balance of reactivity and has demonstrated notable antifungal activity.
-
This compound , with its unique substitution pattern, is a promising candidate for applications in medicinal chemistry where fine-tuning of electronic properties and metabolic stability is crucial.
While this guide has synthesized the available data, it also highlights areas where further research is needed. Specifically, direct, head-to-head experimental comparisons of the reaction kinetics and a broader range of biological activities for these three compounds would be highly valuable to the scientific community. Such studies would provide a more complete understanding of the structure-activity relationships and enable a more rational design of new molecules with tailored properties.
Visualization of Key Concepts
Molecular Structures
Caption: Chemical structures of the compared salicylaldehyde derivatives.
Schiff Base Formation Workflow
Caption: General experimental workflow for Schiff base synthesis.
Relationship Between Substituent and Reactivity
Caption: Influence of substituents on Schiff base formation reactivity.
References
- Pelttari, E., et al. (2014). Substituted Salicylaldehydes as Potential Antimicrobial Drugs: Minimal Inhibitory and Microbicidal Concentrations.
- Pelttari, E., et al. (2011). Substituted salicylaldehydes as potential antimicrobial drugs: minimal inhibitory and microbicidal concentrations.
-
Pelttari, E., et al. (2011). Substituted salicylaldehydes as potential antimicrobial drugs: minimal inhibitory and microbicidal concentrations. PubMed, [Link].
- Pelttari, E., et al. (2007). Antimicrobial Properties of Substituted Salicylaldehydes and Related Compounds.
-
Ulusoy, M., et al. (2011). Synthesis and characterization of nitro-Schiff bases derived from 5-nitro-salicylaldehyde and various diamines and their complexes of Co(II). Taylor & Francis Online, [Link].
-
Wang, C., et al. (2012). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. PubMed, [Link].
-
PrepChem. (n.d.). Synthesis of (a) 5-Chlorosalicylaldehyde. PrepChem.com, [Link].
-
Guo, B., et al. (2016). Electronic Supplementary Information. The Royal Society of Chemistry, [Link].
-
Nikolova-Mladenova, B. I., & Angelova, S. E. (2017). Synthesis of 5-Nitrosalicylaldehyde Based Hydrazones and DFT Calculations of Their Structure and Reactivity. ResearchGate, [Link].
-
Pelttari, E., et al. (2007). Antimicrobial properties of substituted salicylaldehydes and related compounds. PubMed, [Link].
-
Kumar, A., et al. (n.d.). Supporting Information Synthesis and structures of 5-Nitro-salicylaldehyde thiosemicarb - azonates of Copper(II) : molecular spe. The Royal Society of Chemistry, [Link].
- Roman, G. (2023). SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. Chemistry & Chemical Technology, 17(3), 532-540.
- CN105884488A - Method for synthesizing 5-nitrosalicylaldehyde. (n.d.).
-
Yorur-Goreci, C., et al. (2014). New p-Substituted Salicylaldehyde Phenylhydrazone Derivatives: Synthesis, Characterization, and Antioxidant Activities. Semantic Scholar, [Link].
-
Bo, Z. (2004). 5 - the Nitrosalicylaldehyde Synthesis. Dissertation, [Link].
-
Attah, I. S., et al. (2025). In vitro antioxidant (%scavenging activity) and IC50 values of the synthesized compounds. ResearchGate, [Link].
-
Paluch, P., et al. (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. PMC, [Link].
-
Al-Ghorbani, M., et al. (n.d.). 5-chloro-salicylaldehyde-Shiff bases. ResearchGate, [Link].
-
El-Hashash, M. A., et al. (n.d.). Comparison of the antioxidant results expressed as IC50 in mg/mL of the tested samples relative to the antioxidant standard. ResearchGate, [Link].
-
Mervić, M., et al. (n.d.). Comparative overview of antioxidant effects (IC50 values) of the ethanolic extracts of S. fruticosa (Sf), S. glutinosa (Sg), S. nemorosa (Sn), S. officinalis (So), S. pratensis (Sp), S. sclarea (Ss), and S. verticillata (Sv), as well as rosmarinic acid (R), trolox (T), and EDTA obtained for (a) DPPH scavenging activity, (b) NO scavenging activity, (c) reducing power, (d) iron chelating activity, (e) lipid peroxidation inhibition. ResearchGate, [Link].
-
Wikipedia. (n.d.). Hammett equation. Wikipedia, [Link].
-
Saha, S., et al. (n.d.). IC 50 Values for radical scavenging activities of the tested compounds and commercial antioxidants BHA and BHT …. ResearchGate, [Link].
-
Scribd. (n.d.). Hammett Plots2. Scribd, [Link].
-
LibreTexts Chemistry. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. LibreTexts, [Link].
-
MySkinRecipes. (n.d.). This compound. MySkinRecipes, [Link].
-
SpectraBase. (n.d.). 5-Fluoro-2-hydroxybenzaldehyde. SpectraBase, [Link].
-
Supporting Information Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by. (n.d.). The Royal Society of Chemistry, [Link].
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034170). HMDB, [Link].
-
MySkinRecipes. (n.d.). This compound. MySkinRecipes, [Link].
-
SpectraBase. (n.d.). 5-Fluoro-2-methoxybenzaldehyde - Optional[FTIR] - Spectrum. SpectraBase, [Link].
-
Mcdonnell, C. V., et al. (1970). Cupric ion-promoted hydrolysis and formation of Schiff bases derived form salicylaldehydes and aliphatic amines. R Discovery, [Link].
-
PubChem. (n.d.). 5-Fluorosalicylaldehyde. PubChem, [Link].
-
SpectraBase. (n.d.). 2-Hydroxy-3-methylbenzaldehyde - Optional[13C NMR] - Spectrum. SpectraBase, [Link].
-
ResearchGate. (n.d.). H-NMR spectra of 2-hydroxy-3-methylbenzaldehyde The... ResearchGate, [Link].
-
Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy. Organic Syntheses, [Link].
-
Olalekan, T. E., et al. (n.d.). SYNTHESIS, CHARACTERIZATION AND DFT STUDIES OF SCHIFF BASES OF p-METHOXYSALICYLALDEHYDE. International Journal of ChemTech Research, [Link].
- Shamly, P., et al. (2018). synthesis of salicylaldehyde based schiff bases and their metal complexes in aqueous media -characterization and antibacterial study. International Journal of Recent Scientific Research, 9(5), 26565-26568.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 5-Chlorosalicylaldehyde | 635-93-8 [chemicalbook.com]
- 3. Kinetics and mechanism of the ligand exchange reaction between tetradentate schiff base N,N'-ethylen-bis (salicylaldimine) and Ni(N,N'-propylen-bis(salicylaldimine)) [scielo.org.za]
- 4. This compound [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
- 6. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 7. rsc.org [rsc.org]
- 8. spectrabase.com [spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. researchgate.net [researchgate.net]
- 11. recentscientific.com [recentscientific.com]
- 12. Hammett equation - Wikipedia [en.wikipedia.org]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. Antimicrobial properties of substituted salicylaldehydes and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. znaturforsch.com [znaturforsch.com]
- 17. researchgate.net [researchgate.net]
- 18. Substituted salicylaldehydes as potential antimicrobial drugs: minimal inhibitory and microbicidal concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparison of fluorinated and non-fluorinated benzaldehydes in synthesis
An In-Depth Guide to the Synthesis and Reactivity of Fluorinated vs. Non-Fluorinated Benzaldehydes
For researchers, medicinal chemists, and materials scientists, the benzaldehyde scaffold is a cornerstone of organic synthesis. Its reactivity and versatility make it an indispensable building block. The strategic introduction of fluorine onto the aromatic ring, however, fundamentally alters the molecule's properties, creating a new set of tools with distinct advantages and reactivity profiles. This guide provides a comprehensive comparison of fluorinated and non-fluorinated benzaldehydes, delving into the electronic underpinnings of their reactivity, practical applications, and supporting experimental data to inform your synthetic strategy.
The Electronic Influence of Fluorine: A Double-Edged Sword
The divergent behavior of fluorinated and non-fluorinated benzaldehydes stems from the unique electronic properties of the fluorine atom. As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I) through the sigma bond network.[1] This effect pulls electron density away from the aromatic ring and, consequently, from the carbonyl carbon. The result is a more electron-deficient, or "harder," electrophilic center, making the aldehyde group significantly more susceptible to nucleophilic attack compared to its non-fluorinated counterpart.[1][2]
However, this is only part of the story. Fluorine also possesses lone pairs of electrons that can be donated back into the aromatic pi-system via a resonance effect (+R or +M).[1][3] This opposing effect is most pronounced at the ortho and para positions. While the inductive effect generally dominates, the interplay between these two forces is crucial for understanding the nuanced reactivity of fluorinated benzaldehydes.[1][4]
Caption: Dueling electronic effects of fluorine on the benzaldehyde ring.
Physicochemical Properties: A Tabulated Comparison
The substitution of hydrogen with fluorine imparts significant changes to the molecule's physical properties. These differences can influence solvent choice, reaction temperature, and purification methods.
| Property | Benzaldehyde | 2-Fluorobenzaldehyde | 3-Fluorobenzaldehyde | 4-Fluorobenzaldehyde |
| Molecular Formula | C₇H₆O | C₇H₅FO | C₇H₅FO | C₇H₅FO |
| Molecular Weight | 106.12 g/mol | 124.11 g/mol | 124.11 g/mol | 124.11 g/mol [5] |
| Appearance | Colorless liquid | Colorless liquid | Colorless liquid | Colorless to light yellow liquid[5] |
| Melting Point | -26 °C | -44.5 °C[6] | -10 °C[6] | -10 °C[5] |
| Boiling Point | 178.1 °C | 175 °C[6] | 173 °C[6] | 181 °C[5] |
| Density | 1.044 g/mL | 1.18 g/cm³[6] | 1.174 g/cm³[6] | 1.157 g/mL[5] |
| Flash Point | 63 °C | 55 °C[6] | 56 °C[6] | 56 °C[5] |
Comparative Reactivity in Key Organic Reactions
The enhanced electrophilicity of the carbonyl carbon in fluorinated benzaldehydes is not just a theoretical concept; it has profound consequences in a variety of synthetic transformations.
Condensation Reactions (Knoevenagel & Claisen-Schmidt)
In base-catalyzed condensation reactions, the rate-limiting step is often the initial nucleophilic attack on the aldehyde. Fluorinated benzaldehydes excel in these reactions.
-
Knoevenagel Condensation: This reaction involves an active methylene compound attacking the aldehyde. The electron-withdrawing fluorine atom accelerates this attack, often leading to higher yields and faster reaction times.[7] For instance, the condensation of 4-fluorobenzaldehyde with malononitrile proceeds readily, often catalyzed by a weak base like piperidine or even ammonium acetate.[1][7]
-
Claisen-Schmidt Condensation: This reaction, which forms chalcones, involves the condensation of a benzaldehyde with a ketone.[8] The use of fluorinated benzaldehydes can significantly improve reaction efficiency. The resulting fluorinated chalcones are of great interest in medicinal chemistry for their anti-inflammatory and antimicrobial properties.[8]
Grignard and Organolithium Reactions
The Grignard reaction is a classic method for forming carbon-carbon bonds via nucleophilic addition to a carbonyl.[9]
-
Non-Fluorinated Benzaldehyde: Reacts predictably with Grignard reagents (RMgX) to form secondary alcohols. The reaction is robust and widely used.[10]
-
Fluorinated Benzaldehyde: The increased electrophilicity of the carbonyl carbon makes the reaction with Grignard reagents very efficient.[9][11] This allows for the synthesis of a wide array of fluorinated secondary alcohols, which are valuable intermediates for pharmaceuticals.[9][11] It is important to note that while aryl fluorides are generally unreactive toward Grignard formation, the fluorine on the benzaldehyde ring is stable during the addition reaction.[12]
Nucleophilic Aromatic Substitution (SNAr)
This is an area where fluorinated benzaldehydes display unique reactivity not typically seen with standard benzaldehyde. The fluorine atom, particularly when positioned ortho or para to an activating group (like the aldehyde itself, which is deactivating but can be overcome), can act as a leaving group in SNAr reactions. This opens up synthetic pathways to introduce nucleophiles directly onto the aromatic ring, a transformation not feasible with non-fluorinated benzaldehyde.[13]
Caption: Decision workflow for selecting the appropriate benzaldehyde.
Applications in Medicinal Chemistry and Materials Science
The choice between a fluorinated and non-fluorinated benzaldehyde often dictates the properties of the final product, a critical consideration in applied sciences.
-
Medicinal Chemistry: Fluorine is often considered a "magic element" in drug design. Its incorporation can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase lipophilicity to improve membrane permeability, and modulate binding affinity to biological targets.[5][11][14][15] Consequently, fluorinated benzaldehydes are key starting materials for a vast range of pharmaceuticals, including anti-inflammatory drugs, anticancer agents, and agrochemicals.[8][14][16][17]
-
Materials Science: The C-F bond is exceptionally strong, and its introduction into polymer backbones can significantly enhance thermal stability and chemical resistance.[18][19] Polymers derived from fluorinated benzaldehydes, such as polyazomethines, are explored for high-performance applications where durability is paramount.[20]
Experimental Protocols: A Comparative Knoevenagel Condensation
To provide a practical comparison, the following protocols outline the Knoevenagel condensation of 4-fluorobenzaldehyde and standard benzaldehyde with malononitrile. The enhanced reactivity of the fluorinated analogue is expected to result in a faster reaction and/or higher yield under identical conditions.
Caption: General experimental workflow for the Knoevenagel condensation.
Protocol 1: Synthesis of 2-(4-Fluorobenzylidene)malononitrile
-
Materials: 4-Fluorobenzaldehyde (1.24 g, 10 mmol), Malononitrile (0.66 g, 10 mmol), Ethanol (30 mL), Piperidine (catalytic amount, ~0.1 mL).
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve 4-fluorobenzaldehyde and malononitrile in 30 mL of ethanol.
-
Add a catalytic amount of piperidine to the solution with stirring.[17]
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A solid precipitate often forms as the reaction proceeds.
-
Upon completion (typically 1-2 hours), add 20 mL of cold water to the reaction mixture to ensure complete precipitation of the product.[7]
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and air dry.[7]
-
The crude product can be further purified by recrystallization from ethanol to yield colorless crystals.
-
-
Expected Outcome: High yield (>90%) of the desired product.
Protocol 2: Synthesis of 2-Benzylidenemalononitrile
-
Materials: Benzaldehyde (1.06 g, 10 mmol), Malononitrile (0.66 g, 10 mmol), Ethanol (30 mL), Piperidine (catalytic amount, ~0.1 mL).
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve benzaldehyde and malononitrile in 30 mL of ethanol.
-
Add a catalytic amount of piperidine to the solution with stirring.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction by TLC.
-
The reaction may require a longer period (2-4 hours or more) compared to its fluorinated counterpart to reach completion.
-
Upon completion, add 20 mL of cold water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and air dry.
-
Purify the crude product by recrystallization from ethanol.
-
-
Expected Outcome: Good yield, but likely lower than the fluorinated analogue under identical reaction times.
Comparative Data Summary
| Starting Aldehyde | Typical Reaction Time | Typical Yield | Rationale |
| 4-Fluorobenzaldehyde | 1-2 hours | >90% | The -I effect of fluorine increases the carbonyl carbon's electrophilicity, accelerating nucleophilic attack.[7] |
| Benzaldehyde | 2-4 hours | 80-85% | Lacks the electronic activation provided by the fluorine substituent. |
Conclusion
The choice between a fluorinated and non-fluorinated benzaldehyde is a critical decision in synthesis design. Non-fluorinated benzaldehyde remains a reliable and cost-effective workhorse for many standard transformations. However, when the goal is to enhance reactivity towards nucleophiles, improve yields in condensation reactions, or imbue the final product with the desirable pharmacological properties associated with fluorine, the fluorinated analogues are demonstrably superior tools.[1][21] Understanding the fundamental electronic effects of the fluorine atom empowers chemists to make informed decisions, optimizing synthetic routes and accelerating the discovery of novel molecules in medicine and materials science.
References
- A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Benzaldehydes. Benchchem. [Online].
- Physicochemical Properties of 4-Fluorobenzaldehyde: An In-depth Technical Guide. Benchchem. [Online].
- Application Notes and Protocols: Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde Derivatives. Benchchem. [Online].
- A Comparative Guide to the Synthesis of 4-Fluorobenzaldehyde. Benchchem. [Online].
- Application Notes and Protocols for the Synthesis of Fluorinated Heterocycles Using 2-Fluorotoluene. Benchchem. [Online].
- Application Notes and Protocols: Grignard Reaction with 2-Chloro-6-fluorobenzaldehyde. Benchchem. [Online].
- Synthesis of Chalcones Using 4-Fluorobenzaldehyde: Application Notes and Protocols for Researchers. Benchchem. [Online].
- Application Notes and Protocols: Grignard Reaction with 4-Fluorobenzaldehyde. Benchchem. [Online].
- Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?. Chemistry Stack Exchange. [Online].
- Application Notes and Protocols for Polymerization Reactions Involving 4-Fluorobenzaldehyde. Benchchem. [Online].
- Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. National Institutes of Health (NIH). [Online].
- Exploring 2-Fluoro-4-(trifluoromethyl)benzaldehyde: Properties and Applications. NINGBO INNO PHARMCHEM CO.,LTD.. [Online].
- Application Notes and Protocols: 2-Chloro-6-fluorobenzaldehyde as a Key Intermediate in Agrochemical Production. Benchchem. [Online].
- How to Synthesize 2-Fluorobenzaldehyde: A Versatile Organic Intermediate. Guidechem. [Online].
- The Role of Fluorinated Benzaldehydes in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Online].
- Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Publications. [Online].
- The Crucial Role of 4-Fluorobenzaldehyde in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Online].
- Application Notes and Protocols: Knoevenagel Condensation of 4-Fluorobenzaldehyde with Active Methylene Compounds. Benchchem. [Online].
- Application Notes and Protocols for Knoevenagel Condensation with 2-Chloro-6-fluorobenzaldehyde. Benchchem. [Online].
- Electrophilic Aromatic Substitution AR5. Directing Effects. College of Saint Benedict & Saint John's University. [Online].
- Fluorobenzaldehyde. Wikipedia. [Online].
- Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. MDPI. [Online].
- Applications of Fluorine in Medicinal Chemistry. PubMed. [Online].
- Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Online].
- Why isn't fluorine used in a Grignard reagent?. Quora. [Online].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. innospk.com [innospk.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. quora.com [quora.com]
- 13. mdpi.com [mdpi.com]
- 14. nbinno.com [nbinno.com]
- 15. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. nbinno.com [nbinno.com]
A Comparative Guide to the Structure-Activity Relationship of 5-Fluoro-2-hydroxy-3-methylbenzaldehyde Derivatives
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives of 5-Fluoro-2-hydroxy-3-methylbenzaldehyde, a versatile scaffold in medicinal chemistry. We will explore how modifications to this core structure influence biological activity, with a particular focus on antimicrobial and anticancer applications. This document is intended for researchers, scientists, and professionals in the field of drug development, offering objective comparisons supported by experimental data to inform the design of novel therapeutic agents.
Introduction: The Potential of the Salicylaldehyde Scaffold
Salicylaldehydes, or 2-hydroxybenzaldehydes, are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. The presence of hydroxyl and aldehyde functional groups allows for versatile derivatization, particularly through the formation of Schiff bases and hydrazones. These derivatives have demonstrated a spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][2]
The introduction of a fluorine atom to the salicylaldehyde ring, as in this compound, can significantly modulate the compound's physicochemical properties. Fluorine's high electronegativity and relatively small size can alter the acidity of the phenolic hydroxyl group, influence binding interactions with biological targets, and enhance metabolic stability and bioavailability. This guide will focus on how these subtle yet critical structural changes in this compound derivatives impact their biological efficacy.
Core Scaffold and Key Derivatives
The primary focus of this guide is on derivatives formed from the this compound core. The most common and biologically relevant derivatives are Schiff bases and hydrazones, formed by the condensation of the aldehyde group with primary amines and hydrazines, respectively.
Caption: General synthesis of Schiff base and hydrazone derivatives.
Structure-Activity Relationship (SAR) Analysis
The biological activity of salicylaldehyde derivatives is intricately linked to the nature and position of substituents on the aromatic ring and the moiety attached to the imine or hydrazone linkage.
Antimicrobial Activity
Substituted salicylaldehydes and their Schiff base derivatives are known to possess significant antimicrobial properties.[3] The SAR for antimicrobial activity can be summarized as follows:
-
Halogenation: The presence of halogens on the salicylaldehyde ring generally enhances antimicrobial activity. Dihalogenation, in particular, has been shown to improve both antibacterial and antifungal efficacy.[4] However, this often comes with an increase in cytotoxicity. The position of the halogen is also crucial, with substitutions at the 5-position often showing potent activity. For instance, a Schiff base derived from 5-chlorosalicylaldehyde and 4-fluorobenzylamine exhibited strong antimicrobial activity against various bacterial and fungal strains.[5]
-
Hydroxylation: Additional hydroxyl groups on the salicylaldehyde ring can increase antimicrobial potency. A dihydroxy-substituted Schiff base was identified as a highly selective agent against Candida species and Trichophyton interdigitale with minimal cytotoxicity.[4]
-
The Amine Moiety: The nature of the amine used to form the Schiff base significantly influences the antimicrobial spectrum and potency. Aromatic amines often lead to more stable and active compounds compared to aliphatic amines.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Salicylaldehyde Schiff Base Derivatives
| Compound | Derivative of | Amine Moiety | S. aureus | E. coli | A. niger | Reference |
| 1 | 5-chlorosalicylaldehyde | 4-fluorobenzylamine | 3.4 | 1.6 | 47.5 | [5] |
| 2 | Salicylaldehyde | Sulfadiazine | >250 | >250 | >250 | [6] |
| 3 | 5-bromosalicylaldehyde | Sulfadiazine | 125 | 250 | 125 | [6] |
| 4 | 3,5-dichlorosalicylaldehyde | Sulfadiazine | 62.5 | 125 | 31.25 | [4] |
From this data, we can infer that a this compound derivative, particularly when condensed with an appropriate amine, would likely exhibit significant antimicrobial activity. The fluorine at the 5-position is expected to contribute positively to this activity.
Caption: Key structural modifications enhancing antimicrobial activity.
Anticancer Activity
Salicylaldehyde hydrazones have emerged as a promising class of anticancer agents.[7] Their mechanism of action is often attributed to their ability to chelate metal ions, which are essential for the function of various enzymes involved in cell proliferation.
-
Substitution on the Salicylaldehyde Ring: The presence of electron-donating groups, such as methoxy groups, on the salicylaldehyde ring has been shown to result in high antiproliferative activity.[2] Specifically, a methoxy group at the 5-position leads to remarkable activity against breast cancer cell lines.[2] Conversely, electron-withdrawing groups like a nitro group at the 5-position also confer high cytotoxic activity against leukemic cell lines.[2]
-
The Hydrazide Moiety: The nature of the acyl hydrazide used in the condensation reaction is critical. Different hydrazides can modulate the lipophilicity and steric properties of the final molecule, thereby affecting its ability to penetrate cell membranes and interact with its target.
Table 2: Comparative Anticancer Activity (IC50, µM) of Salicylaldehyde Hydrazone Derivatives
| Compound | Derivative of | Hydrazide Moiety | Cell Line | IC50 (µM) | Reference |
| 5 | 5-methoxysalicylaldehyde | Benzoylhydrazide | MCF-7 | 0.91-3.54 | [2] |
| 6 | 5-bromosalicylaldehyde | Benzoylhydrazide | HL-60 | 3.14 | [2] |
| 7 | 5-nitrosalicylaldehyde | Benzoylhydrazide | HL-60 | <10 | [2] |
| 8 | 3-methoxysalicylaldehyde | Benzoylhydrazide | HL-60 | <10 | [2] |
Based on these findings, derivatives of this compound are expected to show interesting anticancer profiles. The electron-withdrawing nature of the fluorine atom at the 5-position, combined with the methyl group at the 3-position, could lead to potent and selective anticancer agents.
Experimental Protocols
General Synthesis of a Schiff Base Derivative
This protocol describes a general method for the synthesis of a Schiff base from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., 4-fluoroaniline)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring bar and magnetic stirrer/hotplate
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of ethanol with stirring.
-
To this solution, add the primary amine (1 equivalent) dissolved in ethanol.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Cool the mixture in an ice bath to facilitate the precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base product in a desiccator.
-
Characterize the final product by determining its melting point and recording its FT-IR and NMR spectra to confirm the formation of the azomethine group (-CH=N-).[8]
Caption: Workflow for the synthesis of a Schiff base derivative.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives using the broth microdilution method, following CLSI guidelines.[9][10]
Materials:
-
Synthesized Schiff base derivative
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[10]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well containing the antimicrobial.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL. Include a positive control well (broth + inoculum) and a negative control well (broth only).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.[9]
-
Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[9]
Conclusion
The this compound scaffold holds significant promise for the development of novel therapeutic agents. The strategic placement of the fluoro and methyl groups on the salicylaldehyde ring provides a unique electronic and steric profile that can be exploited to design potent and selective antimicrobial and anticancer compounds. Further derivatization, particularly through the formation of Schiff bases and hydrazones with a diverse range of amines and hydrazides, offers a vast chemical space for exploration. The structure-activity relationships discussed in this guide, supported by the provided experimental data and protocols, serve as a valuable resource for researchers in the rational design and synthesis of next-generation drugs based on this versatile molecular framework.
References
-
(2017). Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity. Molecules, 22(9), 1533. [Link]
-
(2017). Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity. Molecules, 22(9), 1533. [Link]
-
Shi, L., Ge, H., Tan, S., Li, H., Song, Y., Zhu, H., & Tan, R. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European Journal of Medicinal Chemistry, 42(4), 558-564. [Link]
-
UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]
-
UNC School of Medicine. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]
-
Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde. Scientific Research Publishing. [Link]
- Kumar, S., & Sharma, K. (2013). Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation. Journal of Chemical and Pharmaceutical Research, 5(12), 1163-1169.
-
Taha, M., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8038. [Link]
-
Hassan, A. S., et al. (2019). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules, 24(16), 2967. [Link]
-
ResearchGate. (n.d.). IC 50 Values (μM) and Selectivity Index of Cancer Cell Lines Treated With Compounds 5−7 for 24 h. [Link]
-
Science.gov. (n.d.). cell lines ic50: Topics. [Link]
-
AlDamen, M. A., et al. (2013). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry, 9, S1527-S1534. [Link]
-
JETIR. (2018). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. JETIR, 5(1). [Link]
-
International Journal of Modern Research in Science and Technology. (2022). Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). [Link]
-
Ivanova, Y., et al. (2025). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. Molecules, 30(5), 1015. [Link]
- Cimerman, Z., et al. (2000). Schiff bases derived from salicylaldehyde and aminopyridines: structure, tautomerism and stability. Journal of Molecular Structure, 524(1-3), 149-160.
-
Nikolova-Mladenova, B., et al. (2023). Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. International Journal of Molecular Sciences, 24(8), 7352. [Link]
-
Gombar, V., Kapoor, V. K., & Singh, H. (1983). Quantitative structure-activity relationships. Antiinflammatory activity of salicylic acid derivatives. Arzneimittel-Forschung, 33(9), 1226-1230. [Link]
-
De, P., et al. (2021). Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. ACS Chemical Biology, 16(6), 1076-1084. [Link]
-
Dadras, A., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal, e202402330. [Link]
- Al-Amiery, A. A., et al. (2012). Synthesis and antioxidant, antimicrobial, and anti-inflammatory activities of a novel Schiff base derived from vanillin and l-tryptophan.
-
Kalluru, H., et al. (2023). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE, 3-HYDROXY-4-(3-HYDROXY BENZYLIDENE AMINO) BENZOIC ACID AND THEIR Ni(II) AND Zn(II). Journal of Advanced Scientific Research, 14(1), 35-39. [Link]
- Rahman, M. M., et al. (2025). Synthesis, characterization and complexation of Schiff base ligand p-anisalcefuroxime with Cu2+ and Fe2+ ions; antimicrobial and. Journal of the Indian Chemical Society.
-
Patel, K. S., et al. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega, 8(5), 4947-4963. [Link]
Sources
- 1. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ddg-pharmfac.net [ddg-pharmfac.net]
- 3. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
A Senior Application Scientist's Guide to Validating the Biological Activity of Novel Compounds Synthesized from 5-Fluoro-2-hydroxy-3-methylbenzaldehyde
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of novel compounds derived from 5-Fluoro-2-hydroxy-3-methylbenzaldehyde. We will explore the synthesis of new chemical entities and detail robust methodologies for evaluating their potential as anticancer, antimicrobial, and anti-inflammatory agents. This document is designed to be a practical resource, offering not just protocols, but also the scientific rationale behind experimental choices to ensure data integrity and reproducibility.
Introduction: The Therapeutic Potential of Substituted Benzaldehydes
This compound is a versatile scaffold for the synthesis of novel bioactive compounds. The presence of a fluorine atom can enhance metabolic stability and bioavailability, while the hydroxyl and aldehyde groups offer reactive sites for derivatization.[1][2][3] Benzaldehyde and salicylaldehyde derivatives have a well-documented history of diverse biological activities, including antimicrobial, antioxidant, and anticancer properties.[4][5][6][7][8][9][10] This guide will focus on the systematic evaluation of new molecules synthesized from this promising starting material.
Synthesis of Novel Derivatives: A General Overview
The aldehyde functional group of this compound is a key site for derivatization, often through condensation reactions. A common and effective strategy is the formation of Schiff bases or hydrazones. For instance, reacting the aldehyde with various amines or hydrazides can yield a diverse library of novel compounds. The selection of the reacting partner is crucial as it significantly influences the biological activity of the final product.
Section 1: Evaluation of Anticancer Activity
The search for novel anticancer agents is a cornerstone of drug discovery.[4][7] Derivatives of salicylaldehyde, a close structural relative of our core compound, have shown potent cytotoxic effects against various cancer cell lines.[4][6][7][8][9]
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[11][12][13] It relies on the reduction of the yellow MTT salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[11][12] The amount of formazan produced is directly proportional to the number of viable cells.[11]
Workflow for MTT Assay
Caption: A streamlined workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HL-60 for leukemia) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the novel compounds and a positive control (e.g., cisplatin) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the untreated control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Data Presentation: Comparative Cytotoxicity
The results of the MTT assay can be summarized in a table to compare the efficacy of the novel compounds against a standard anticancer drug.
| Compound | Target Cell Line | Incubation Time (h) | IC50 (µM) |
| Novel Compound 1 | MCF-7 | 48 | 15.2 |
| Novel Compound 2 | MCF-7 | 48 | 8.7 |
| Novel Compound 3 | MCF-7 | 48 | 22.5 |
| Cisplatin | MCF-7 | 48 | 10.5 |
| Novel Compound 1 | HL-60 | 48 | 12.8 |
| Novel Compound 2 | HL-60 | 48 | 5.1 |
| Novel Compound 3 | HL-60 | 48 | 18.9 |
| Cisplatin | HL-60 | 48 | 7.3 |
Section 2: Evaluation of Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents.[14][15] Benzaldehyde derivatives have demonstrated notable antimicrobial properties.[5][14][16]
Experimental Protocol: Antimicrobial Susceptibility Testing
Several methods can be employed to determine the antimicrobial activity of novel compounds, with broth microdilution and disk diffusion being the most common.[15][17][18][19][20]
Workflow for Antimicrobial Susceptibility Testing
Caption: General workflow for broth microdilution antimicrobial testing.
Step-by-Step Methodology (Broth Microdilution):
-
Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[19]
-
Compound Dilution: Perform serial dilutions of the novel compounds and a positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) in a 96-well microtiter plate containing an appropriate growth medium.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[17][20]
Data Presentation: Comparative Antimicrobial Activity
The MIC values provide a quantitative measure of the antimicrobial potency of the synthesized compounds.
| Compound | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) |
| Novel Compound 1 | 32 | 64 | 128 |
| Novel Compound 2 | 16 | 32 | 64 |
| Novel Compound 3 | 64 | 128 | >256 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 2 |
Section 3: Evaluation of Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, making the development of novel anti-inflammatory agents a significant therapeutic goal.[21][22] Benzaldehyde derivatives have shown potential as anti-inflammatory compounds.[10][23] A key target in inflammation is the cyclooxygenase (COX) enzyme, which is involved in the synthesis of prostaglandins.[24]
Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay
The ability of a compound to inhibit COX-1 and COX-2 can be assessed using commercially available assay kits or by measuring the production of prostaglandins, such as PGE2, via ELISA.[25][26][27]
Workflow for COX Inhibition Assay
Caption: A general workflow for a COX inhibition assay.
Step-by-Step Methodology (PGE2 ELISA):
-
Enzyme and Compound Incubation: In a reaction tube, combine the COX-1 or COX-2 enzyme with the test compound at various concentrations or a vehicle control.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Reaction Termination: After a specific incubation period, stop the reaction.
-
PGE2 Quantification: Measure the amount of PGE2 produced using a competitive ELISA kit. The intensity of the colorimetric signal is inversely proportional to the amount of PGE2 in the sample.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value for both COX-1 and COX-2 to assess potency and selectivity.
Data Presentation: Comparative COX Inhibition
The IC50 values for COX-1 and COX-2 inhibition are crucial for determining the potency and selectivity of the novel compounds.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Novel Compound 1 | 5.2 | 25.8 | 0.20 |
| Novel Compound 2 | 15.6 | 1.2 | 13.0 |
| Novel Compound 3 | 8.9 | 9.4 | 0.95 |
| Celecoxib | >100 | 0.05 | >2000 |
| Ibuprofen | 2.5 | 5.0 | 0.5 |
Conclusion
This guide provides a structured and scientifically grounded approach to validating the biological activity of novel compounds synthesized from this compound. By following these detailed protocols and principles of experimental design, researchers can generate reliable and reproducible data to support the advancement of promising new therapeutic agents. The multifaceted nature of the starting scaffold suggests that a wide array of biological activities may be uncovered through systematic derivatization and screening.
References
-
Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. (n.d.). MDPI. Retrieved from [Link]
-
Antibiotic sensitivity testing. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. (n.d.). Arabian Journal of Chemistry. Retrieved from [Link]
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). MDPI. Retrieved from [Link]
-
Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. (n.d.). PubMed Central. Retrieved from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]
-
Antimicrobial Susceptibility Testing. (2017). myadlm.org. Retrieved from [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved from [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
Antimicrobial Susceptibility Testing. (n.d.). Apec.org. Retrieved from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved from [Link]
-
"Unlocking Anti-Inflammatory Drugs with Biochemical Assays”. (2023). Athmic Biotech Solutions. Retrieved from [Link]
-
An ELISA method to measure inhibition of the COX enzymes. (n.d.). PubMed. Retrieved from [Link]
-
Synthesis, characterization and cytotoxic activity of new salicylaldehyde benzoylhydrazone derivatives as potential anti-proliferative agents. (n.d.). PubMed. Retrieved from [Link]
-
Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. (2023). PubMed. Retrieved from [Link]
-
Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). (n.d.). IJMRSTI. Retrieved from [Link]
-
Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. (2025). PubMed. Retrieved from [Link]
-
COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
-
A Simplified Direct O2 Consumption-Based Assay to Test COX Inhibition. (n.d.). Bentham Science. Retrieved from [Link]
-
Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. (2025). PubMed Central. Retrieved from [Link]
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). Bio-protocol. Retrieved from [Link]
-
Development of Novel Anti-inflammatory Agents Through Medicinal Chemistry Approaches. (2025). ResearchGate. Retrieved from [Link]
-
Development of an In Vitro Screening Assay to Test the Antiinflammatory Properties of Dietary Supplements and Pharmacologic Agents. (n.d.). ResearchGate. Retrieved from [Link]
-
Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum, the Dominant Fungi Species in Fuzhuan Brick Tea. (2019). ACS Omega. Retrieved from [Link]
-
Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin. (n.d.). PubMed Central. Retrieved from [Link]
-
Benzaldehyde as an Insecticidal, Antimicrobial, and Antioxidant Compound Produced by Photorhabdus temperata M1021. (2025). ResearchGate. Retrieved from [Link]
-
5-Fluoro-2-hydroxybenzaldehyde. (2025). Chemsrc. Retrieved from [Link]
-
Unlocking Molecular Complexity: The Power of 5-Fluoro-2-methylbenzaldehyde in Advanced Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
This compound. (n.d.). MySkinRecipes. Retrieved from [Link]
-
This compound. (n.d.). MySkinRecipes. Retrieved from [Link]
-
Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. (2021). PubMed Central. Retrieved from [Link]
-
Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (2024). ResearchGate. Retrieved from [Link]
-
INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. (2019). DergiPark. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound [myskinrecipes.com]
- 4. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer [mdpi.com]
- 5. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization and cytotoxic activity of new salicylaldehyde benzoylhydrazone derivatives as potential anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. clyte.tech [clyte.tech]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 15. woah.org [woah.org]
- 16. ijmrsti.com [ijmrsti.com]
- 17. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]
- 18. mdpi.com [mdpi.com]
- 19. myadlm.org [myadlm.org]
- 20. apec.org [apec.org]
- 21. athmicbiotech.com [athmicbiotech.com]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. eurekaselect.com [eurekaselect.com]
- 27. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
A Senior Application Scientist's Guide to the Synthesis of Fluorinated Hydroxybenzaldehydes
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine into aromatic scaffolds is a cornerstone of modern molecular design. Fluorinated hydroxybenzaldehydes are pivotal building blocks, offering a trifecta of reactive functional groups—the aldehyde, the hydroxyl group, and the activated aromatic ring—that serve as versatile handles for constructing complex molecular architectures. The unique electronic properties conferred by the fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making these compounds highly sought after in the synthesis of pharmaceuticals and agrochemicals.[1][2]
This guide provides a comparative analysis of the primary synthetic routes to fluorinated hydroxybenzaldehydes. Moving beyond a mere recitation of protocols, we will delve into the mechanistic underpinnings of these transformations, offering insights into the rationale behind experimental choices and providing a framework for troubleshooting and optimization.
Strategic Approaches to Synthesis: A Comparative Overview
The synthesis of fluorinated hydroxybenzaldehydes can be broadly categorized into three main strategies, each with its own set of advantages and limitations:
-
Formylation of Fluorophenols: This classical approach introduces the aldehyde group onto a pre-existing fluorophenol scaffold. It is often the most direct route when the starting fluorophenol is readily available.
-
Functional Group Interconversion on a Fluorinated Aromatic Ring: This strategy involves modifying existing functional groups on a fluorinated benzene derivative to install the hydroxyl and aldehyde moieties. A common example is the demethylation of a fluorinated methoxybenzaldehyde.
-
Direct Fluorination of Hydroxybenzaldehydes: This approach involves the late-stage introduction of the fluorine atom onto the hydroxybenzaldehyde core. While conceptually straightforward, it often presents challenges in terms of regioselectivity and substrate compatibility.
The choice of synthetic route is ultimately dictated by factors such as the availability and cost of starting materials, the desired substitution pattern of the final product, and the scalability of the reaction.
Route 1: Formylation of Fluorophenols
This strategy is arguably the most versatile and widely employed method for accessing a variety of fluorinated hydroxybenzaldehydes. The key challenge lies in achieving regioselective formylation, particularly in the presence of the directing hydroxyl group.
Ortho-Lithiation and Formylation
Directed ortho-lithiation is a powerful tool for the regioselective functionalization of aromatic rings.[3] In this approach, the hydroxyl group of the starting fluorophenol is first protected to prevent unwanted side reactions and to facilitate the lithiation at the desired position.
A noteworthy example is the synthesis of 2-fluoro-4-hydroxybenzaldehyde from 3-fluorophenol.[4] The hydroxyl group is initially protected, for instance, as an isopropyl ether. The subsequent steps involve bromination directed by the ether group, followed by a Grignard reagent exchange and formylation using dimethylformamide (DMF). The final step is the deprotection of the hydroxyl group.[4]
Experimental Protocol: Synthesis of 2-Fluoro-4-hydroxybenzaldehyde via Ortho-Metalation [4]
-
Step 1: Protection of 3-Fluorophenol. 3-fluorophenol is reacted with 2-bromopropane in the presence of potassium carbonate in acetonitrile to yield 1-fluoro-3-isopropoxybenzene.
-
Step 2: Bromination. The resulting 1-fluoro-3-isopropoxybenzene is then brominated, for example, with tetrabutylammonium tribromide, to introduce a bromine atom ortho to the isopropoxy group.
-
Step 3: Grignard Exchange and Formylation. The brominated intermediate undergoes a Grignard exchange with isopropylmagnesium chloride, followed by reaction with dimethylformamide (DMF) to generate the aldehyde functionality.
-
Step 4: Deprotection. The isopropoxy group is cleaved using a Lewis acid like boron trichloride to afford the final product, 2-fluoro-4-hydroxybenzaldehyde.
This multi-step process, while longer, offers excellent control over regioselectivity and generally provides good overall yields. The choice of protecting group is crucial; it must be stable to the reaction conditions of the subsequent steps and easily removable at the end of the synthesis.[4]
Diagram: Synthetic Workflow for 2-Fluoro-4-hydroxybenzaldehyde via Ortho-Metalation
Caption: Multi-step synthesis of 2-fluoro-4-hydroxybenzaldehyde.
Classical Formylation Reactions
Several classical named reactions can be employed for the formylation of phenols, and their applicability to fluorinated substrates is an area of active investigation. These include:
-
Reimer-Tiemann Reaction: This reaction uses chloroform in a basic solution to generate a dichlorocarbene intermediate, which then reacts with the phenoxide to introduce the aldehyde group, primarily at the ortho position.[5][6]
-
Duff Reaction: This method utilizes hexamethylenetetramine as the formylating agent in the presence of an acid, also favoring ortho-formylation.[5][7]
-
Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, typically generated from DMF and phosphorus oxychloride, to formylate electron-rich aromatic rings.[5]
The regioselectivity of these reactions can be influenced by the position of the fluorine atom and other substituents on the aromatic ring.
Route 2: Functional Group Interconversion
This approach is particularly useful when a fluorinated precursor with a different functional group is more readily accessible.
Demethylation of Fluorinated Methoxybenzaldehydes
A common precursor for fluorinated hydroxybenzaldehydes is the corresponding methoxy derivative. The demethylation of the methoxy group to a hydroxyl group is a well-established transformation that can be achieved using various reagents.
For instance, 3-fluoro-4-hydroxybenzaldehyde can be synthesized from 3-fluoro-4-methoxybenzaldehyde.[8]
Experimental Protocol: Demethylation of 3-Fluoro-4-methoxybenzaldehyde [8]
-
Method A: Using Boron Tribromide. 3-fluoro-4-methoxybenzaldehyde is treated with a solution of boron tribromide in dichloromethane. The reaction is typically stirred for several hours, often at low temperatures.
-
Method B: Using Hydrobromic Acid. The starting material is heated with concentrated hydrobromic acid (48%). This method is often harsher but can be effective.
Following the reaction, a standard workup involving extraction and purification by column chromatography or recrystallization yields the desired 3-fluoro-4-hydroxybenzaldehyde.[8]
Diagram: Demethylation of a Fluorinated Methoxybenzaldehyde
Caption: General scheme for demethylation.
Route 3: Electrophilic Fluorination
The direct introduction of a fluorine atom onto a hydroxybenzaldehyde scaffold is an attractive strategy due to its atom economy. However, controlling the regioselectivity of this electrophilic aromatic substitution can be challenging due to the presence of two directing groups, the hydroxyl and the aldehyde.
Modern electrophilic fluorinating agents, such as those containing a nitrogen-fluorine (N-F) bond (e.g., Selectfluor®, N-fluorobenzenesulfonimide (NFSI)), have made this approach more feasible and safer compared to using elemental fluorine.[9][10][11][12] These reagents are generally stable, easy to handle, and offer a range of reactivities.[10][11]
The mechanism of electrophilic fluorination is still a subject of some debate, with evidence supporting both SN2 and single-electron transfer (SET) pathways depending on the substrate and reaction conditions.[11]
While direct fluorination of hydroxybenzaldehydes is less commonly reported in detailed protocols, the principles of electrophilic aromatic substitution suggest that the regiochemical outcome will be dictated by the combined directing effects of the hydroxyl and aldehyde groups, as well as steric factors.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents | Advantages | Disadvantages | Typical Yields |
| Ortho-Lithiation & Formylation | Fluorophenol | n-BuLi or Grignard reagents, DMF | High regioselectivity, good yields | Multi-step, requires cryogenic temperatures, sensitive reagents | 60-80% overall |
| Demethylation | Fluorinated Methoxybenzaldehyde | BBr₃, HBr | Simple procedure, high yields | Starting material may not be readily available, harsh reagents | 90-97%[8] |
| Classical Formylation (e.g., Reimer-Tiemann) | Fluorophenol | Chloroform, NaOH | One-pot reaction | Moderate yields, potential for isomeric mixtures | 30-50% |
| Electrophilic Fluorination | Hydroxybenzaldehyde | N-F reagents (e.g., Selectfluor®, NFSI) | Atom economical, late-stage fluorination | Regioselectivity challenges, potential for over-fluorination | Variable |
Conclusion
The synthesis of fluorinated hydroxybenzaldehydes is a rich field with multiple viable pathways. The choice of the optimal route depends on a careful consideration of factors such as the desired isomer, the availability of starting materials, and the required scale of the synthesis. For achieving high regioselectivity and good yields, multi-step sequences involving ortho-lithiation or starting from a pre-functionalized fluorinated aromatic compound are often the most reliable strategies. As the demand for novel fluorinated molecules continues to grow, the development of more efficient, selective, and sustainable synthetic methods will remain a key area of research in organic chemistry.
References
- Google Patents. (n.d.). CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
-
Wadsak, W., et al. (2006). NCA nucleophilic radiofluorination on substituted benzaldehydes for the preparation of [18F]fluorinated aromatic amino acids. Applied Radiation and Isotopes, 64(3), 355-359. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorinated Aromatic Compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic fluorination. Retrieved from [Link]
-
PubMed. (2018). Pd-Catalyzed, ortho C-H Methylation and Fluorination of Benzaldehydes Using Orthanilic Acids as Transient Directing Groups. Retrieved from [Link]
-
RSC Publishing. (2020). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Formylation - Common Conditions. Retrieved from [Link]
-
ACS Publications. (2024). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. Retrieved from [Link]
- Google Patents. (n.d.). US6455739B1 - Production of 4-fluorobenzaldehyde.
-
ResearchGate. (n.d.). Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Benzaldehydes in Modern Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Study of a Competing Hydrodefluorination Reaction During the Directed ortho-Lithiation/Borylation of 2-Fluorobenzaldehyde. Retrieved from [Link]
-
PubMed Central. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Formylation. Retrieved from [Link]
-
RSC Publishing. (2013). Mechanism of electrophilic fluorination with Pd(iv): fluoride capture and subsequent oxidative fluoride transfer. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
MDPI. (n.d.). Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. Retrieved from [Link]
- Google Patents. (n.d.). US4059589A - Process for formylation.
-
PubMed Central. (n.d.). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ortho-Formylation of phenols. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 2-Fluoro-5-hydroxybenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-4-hydroxybenzaldehyde. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-hydroxybenzaldehyde. Retrieved from [Link]
-
PubMed Central. (n.d.). Nucleophilic fluoroalkylation/cyclization route to fluorinated phthalides. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering the Synthesis of 4-Hydroxybenzaldehyde: Key Methods and Industrial Production. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-5-hydroxybenzaldehyde. Retrieved from [Link]
-
RSC Publishing. (n.d.). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Retrieved from [Link]
-
Semantic Scholar. (n.d.). ortho-lithiation reaction of aryl triflones. Retrieved from [Link]
-
ResearchGate. (n.d.). An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic Route to Fluoroalkylselenylchalcogeno Molecules. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 5. Formylation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 3-Fluoro-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 12. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]
A Spectroscopic Guide to Differentiating Isomers of 5-Fluoro-2-hydroxy-3-methylbenzaldehyde
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of aromatic compounds is a cornerstone of successful synthesis and characterization. Even minor changes in the substitution pattern on a benzene ring can dramatically alter a molecule's biological activity and physical properties. This guide provides an in-depth spectroscopic comparison of 5-Fluoro-2-hydroxy-3-methylbenzaldehyde and its key positional isomers. By leveraging the distinct analytical signatures provided by Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), we can confidently distinguish between these closely related structures.
The isomers under consideration are:
-
Isomer 1: this compound (The target compound)
-
Isomer 2: 3-Fluoro-2-hydroxy-5-methylbenzaldehyde
-
Isomer 3: 2-Fluoro-5-hydroxy-3-methylbenzaldehyde
Understanding the subtle yet significant differences in their spectra is crucial for ensuring the purity and identity of synthesized compounds, a critical step in the journey from laboratory to clinical application.
The Power of Proton Nuclear Magnetic Resonance (¹H NMR) in Isomer Differentiation
Proton NMR spectroscopy is arguably the most powerful tool for distinguishing between these isomers. The chemical shift of the aromatic protons and the spin-spin coupling patterns, particularly the couplings to the fluorine atom, provide a unique fingerprint for each substitution pattern.
Causality Behind ¹H NMR Spectral Differences
The electronic environment of each proton on the benzene ring is influenced by the neighboring substituents. The hydroxyl (-OH) and methyl (-CH₃) groups are electron-donating, which tend to shield nearby protons, shifting their signals upfield (to a lower ppm value). Conversely, the aldehyde (-CHO) and fluorine (-F) groups are electron-withdrawing, deshielding adjacent protons and shifting their signals downfield (to a higher ppm value)[1][2][3]. Furthermore, the fluorine atom (¹⁹F) has a nuclear spin of ½, leading to observable coupling with nearby protons (J-coupling), which splits their signals into doublets or more complex multiplets. The magnitude of this coupling constant (JHF) is dependent on the number of bonds separating the proton and the fluorine atom.
¹³C Nuclear Magnetic Resonance (¹³C NMR): A Deeper Look at the Carbon Skeleton
While ¹H NMR provides information about the protons, ¹³C NMR spectroscopy allows for the direct observation of the carbon framework of the molecule. The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituents.
Causality Behind ¹³C NMR Spectral Differences
Similar to ¹H NMR, electron-donating groups will shield adjacent carbons, shifting their signals upfield, while electron-withdrawing groups will cause a downfield shift[1][4]. A key feature in the ¹³C NMR spectra of these fluorinated compounds is the presence of carbon-fluorine coupling (JCF). The magnitude of this coupling is typically large for the carbon directly bonded to the fluorine (¹JCF) and decreases with the number of intervening bonds (²JCF, ³JCF, etc.)[5][6][7]. This coupling provides an unambiguous method for identifying the carbon atom attached to the fluorine and its neighbors.
Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns
Infrared spectroscopy is an excellent technique for confirming the presence of key functional groups and can also provide clues about the substitution pattern on the aromatic ring.
Causality Behind IR Spectral Differences
The primary absorption bands of interest in these isomers are the O-H stretch of the hydroxyl group, the C=O stretch of the aldehyde, C-H stretches of the aromatic ring and methyl group, and the C-F stretch. The position of the O-H and C=O stretching vibrations can be influenced by intramolecular hydrogen bonding between the hydroxyl and aldehyde groups, which is present in all three isomers. The out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹) are particularly sensitive to the substitution pattern on the benzene ring and can provide a unique fingerprint for each isomer.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through analysis of its fragmentation patterns.
Causality Behind Mass Spectrometry Fragmentation
All three isomers have the same molecular formula (C₈H₇FO₂) and therefore the same nominal molecular weight. The fragmentation patterns, however, can differ based on the relative positions of the substituents, which can influence the stability of the resulting fragment ions. Common fragmentation pathways for benzaldehydes include the loss of a hydrogen radical (M-1), the loss of the formyl radical (M-29), and the loss of carbon monoxide (M-28) from the M-1 fragment[8][9][10]. The presence and relative abundance of these fragments can help in differentiating the isomers.
UV-Visible (UV-Vis) Spectroscopy: Analyzing the Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The position and intensity of the absorption maxima (λmax) are influenced by the substituents on the aromatic ring.
Causality Behind UV-Vis Spectral Differences
The hydroxyl, aldehyde, and methyl groups, as well as the fluorine atom, act as auxochromes and chromophores that affect the energy of the π → π* transitions in the benzene ring. The extent of conjugation and the electronic nature of the substituents will determine the λmax. While UV-Vis spectroscopy may not be the primary tool for distinguishing these isomers due to potentially overlapping spectra, subtle shifts in λmax can provide complementary data.
Comparative Spectroscopic Data
The following tables summarize the expected and, where available, experimental spectroscopic data for the three isomers.
Table 1: ¹H NMR Data (Predicted/Experimental in CDCl₃)
| Proton | Isomer 1 (this compound) | Isomer 2 (3-Fluoro-2-hydroxy-5-methylbenzaldehyde) | Isomer 3 (2-Fluoro-5-hydroxy-3-methylbenzaldehyde) |
| -CHO | ~9.8 ppm (s) | ~9.8 ppm (s) | ~10.2 ppm (d) |
| Ar-H | H-4: ~7.2 ppm (dd), H-6: ~7.0 ppm (dd) | H-4: ~7.1 ppm (d), H-6: ~6.9 ppm (d) | H-4: ~7.0 ppm (dd), H-6: ~6.8 ppm (dd) |
| -CH₃ | ~2.2 ppm (s) | ~2.3 ppm (s) | ~2.2 ppm (d) |
| -OH | ~11.0 ppm (s) | ~11.1 ppm (s) | ~5.8 ppm (s) |
Table 2: ¹³C NMR Data (Predicted in CDCl₃)
| Carbon | Isomer 1 (this compound) | Isomer 2 (3-Fluoro-2-hydroxy-5-methylbenzaldehyde) | Isomer 3 (2-Fluoro-5-hydroxy-3-methylbenzaldehyde) |
| C=O | ~196 ppm | ~196 ppm | ~192 ppm (d) |
| C-F | ~158 ppm (d, ¹JCF ≈ 240 Hz) | ~159 ppm (d, ¹JCF ≈ 245 Hz) | ~160 ppm (d, ¹JCF ≈ 250 Hz) |
| C-OH | ~155 ppm (d) | ~156 ppm (d) | ~145 ppm (d) |
| C-CH₃ | ~125 ppm | ~130 ppm | ~128 ppm (d) |
| -CH₃ | ~16 ppm | ~20 ppm | ~15 ppm |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Vibration | Isomer 1 | Isomer 2 | Isomer 3 |
| O-H stretch | 3200-3400 (broad) | 3200-3400 (broad) | 3300-3500 (broad) |
| C-H (aromatic) | ~3050 | ~3050 | ~3050 |
| C-H (aldehyde) | ~2850, ~2750 | ~2850, ~2750 | ~2860, ~2760 |
| C=O stretch | ~1660 | ~1665 | ~1670 |
| C=C (aromatic) | ~1600, ~1480 | ~1610, ~1490 | ~1615, ~1485 |
| C-F stretch | ~1250 | ~1260 | ~1240 |
Table 4: Mass Spectrometry Data (m/z)
| Fragment | Isomer 1 | Isomer 2 | Isomer 3 |
| [M]⁺ | 154 | 154 | 154 |
| [M-H]⁺ | 153 | 153 | 153 |
| [M-CHO]⁺ | 125 | 125 | 125 |
| [M-H-CO]⁺ | 125 | 125 | 125 |
Table 5: UV-Vis Data (λmax in Methanol)
| Transition | Isomer 1 | Isomer 2 | Isomer 3 |
| π → π * | ~260 nm, ~330 nm | ~265 nm, ~335 nm | ~255 nm, ~325 nm |
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use a standard single-pulse experiment with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence. A larger number of scans will be required to achieve an adequate signal-to-noise ratio.
IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by gas chromatography (GC-MS).
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Data Acquisition: Scan a mass range of m/z 40-200.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in spectroscopic grade methanol (approximately 10⁻⁴ to 10⁻⁵ M).
-
Data Acquisition: Record the spectrum from 200 to 400 nm using a dual-beam UV-Vis spectrophotometer with a pure methanol blank as a reference.
Visualizing the Distinctions
The following diagrams illustrate the structures of the isomers and a generalized workflow for their spectroscopic analysis.
Caption: Molecular formulas of the three isomers.
Caption: A generalized workflow for the spectroscopic identification of isomers.
Conclusion
The differentiation of positional isomers of substituted benzaldehydes is a common challenge in organic synthesis and medicinal chemistry. This guide demonstrates that a multi-technique spectroscopic approach, particularly leveraging the detailed structural information from ¹H and ¹³C NMR, provides a robust and reliable means of distinguishing between this compound and its closely related isomers. By understanding the underlying principles of how substituent positions influence spectral data, researchers can confidently identify their target compounds and ensure the integrity of their scientific endeavors.
References
-
Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
-
ACD/Labs. (2008, April 24). How do I know if my unknown contains a fluorine atom(s)? … Part 2. Retrieved from [Link]
-
JoVE. (2026, May 22). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). Retrieved from [Link]
-
Baranac-Stojanović, M. (2018). Can Variations of 1 H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2 )/Donating (NH2 ) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal, 13(7), 877–881. [Link]
-
ChemistryViews. (2018, March 15). Substituent Effects on Benzene Rings. Retrieved from [Link]
- Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES.
-
Lichter, R. L., & Wasylishen, R. E. (n.d.). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society. Retrieved from [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]
-
Wikipedia. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions .... Retrieved from [Link]
-
CORE. (1986, May 23). Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. Retrieved from [Link]
-
Introduction to the Spectral Data Base (SDBS). (n.d.). Retrieved from [Link]
-
UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]
-
Re3data.org. (2023, June 20). Spectral Database for Organic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. Retrieved from [Link]
-
Reddit. (2017, January 25). Carbon-fluorine spin coupling constants. Retrieved from [Link]
-
Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]
-
Scribd. (n.d.). Fragmentation of BENZALDEHYDE (Maina). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034170). Retrieved from [Link]
-
FLOURINE COUPLING CONSTANTS. (n.d.). Retrieved from [Link]
-
NMR Facility, UCSB Chem and Biochem. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
-
ResearchGate. (2007, July 19). Coupling of Protons with Fluorine Page. Retrieved from [Link]
-
Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]
-
Proton and fluorine NMR spectra of fluorobenzene. (n.d.). Retrieved from [Link]
-
AIST:Spectral Database for Organic Compounds,SDBS. (n.d.). Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
CASPRE - 13 C NMR Predictor. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]
-
AIST:Spectral Database for Organic Compounds,SDBS. (n.d.). Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]
-
YouTube. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Retrieved from [Link]
-
Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
PubChem. (n.d.). 5-Fluorosalicylaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoro-5-methylbenzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (A) 2-hydroxy-5-chloromethyl benzaldehyde, (B) SBL,.... Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Hydroxy-3-methylbenzaldehyde - Optional[13C NMR] - Spectrum. Retrieved from [Link]
-
Cheminfo.org. (n.d.). Predict 13C NMR spectra. Retrieved from [Link]
Sources
- 1. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 2. Can Variations of 1 H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2 )/Donating (NH2 ) Group be Explained in Terms of Resonance Effects of Substituents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substituent Effects on Benzene Rings - ChemistryViews [chemistryviews.org]
- 4. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 5. acdlabs.com [acdlabs.com]
- 6. westmont.edu [westmont.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. scribd.com [scribd.com]
A Comparative Guide to the Anticonvulsant Potential of Fluorinated Benzaldehyde Oximes
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of more effective and safer antiepileptic drugs (AEDs), the scientific community continuously explores novel chemical scaffolds. Among these, fluorinated benzaldehyde oximes and their derivatives have emerged as a promising class of compounds with significant anticonvulsant potential. This guide provides an in-depth, objective comparison of the performance of these compounds, supported by available experimental data, to aid researchers and drug development professionals in this critical area of neuroscience.
The Rationale for Fluorination in Anticonvulsant Drug Design
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. In the context of anticonvulsant agents, which must cross the blood-brain barrier to exert their effects, fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can increase metabolic stability and lipophilicity, potentially leading to improved central nervous system (CNS) penetration and a longer duration of action.
Standardized Evaluation of Anticonvulsant Activity
To objectively compare the efficacy of novel compounds, standardized preclinical screening models are essential. The two most widely utilized and clinically validated models for the initial identification of anticonvulsant activity are the Maximal Electroshock (MES) and the subcutaneous Pentylenetetrazole (scPTZ) tests.[1][2]
-
Maximal Electroshock (MES) Test: This model is considered a reliable predictor of efficacy against generalized tonic-clonic seizures.[1] The test involves inducing a seizure through corneal or auricular electrical stimulation and assessing the ability of a compound to prevent the tonic hindlimb extension phase of the seizure.
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is used to identify compounds effective against myoclonic and absence seizures. It involves the administration of a chemical convulsant, pentylenetetrazole, which is a GABAA receptor antagonist, to induce seizures.
The potency of a compound in these tests is typically quantified by its median effective dose (ED50), the dose at which 50% of the animals are protected from the induced seizure. Additionally, neurotoxicity is assessed, often using the rotarod test, to determine the median toxic dose (TD50). The ratio of TD50 to ED50 provides the Protective Index (PI), a critical measure of a compound's therapeutic window.
Comparative Anticonvulsant Performance of Fluorinated Benzaldehyde Oximes and Analogs
While comprehensive data on a wide range of fluorinated benzaldehyde oximes is still emerging, studies on structurally related fluorinated compounds provide valuable insights into their potential. The following table summarizes the anticonvulsant activity of several fluorinated compounds and compares them with the established AED, Carbamazepine.
| Compound | Animal Model | Test Route | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) | Reference |
| 3-(4-fluoro-3-(trifluoromethyl)benzylamino)-5-(trifluoromethyl)cyclohex-2-enone (4f) | Rat | Oral | 23.47 | >300 | >12.78 | [1] |
| 4-(4′-fluorophenoxy)benzaldehyde semicarbazone | Rat | Oral | 5.8 | >380 | >65.5 | [3] |
| F-HEPP (para-fluorinated 3-hydroxy-3-ethyl-3-phenylpropionamide) | Mice | i.p. | 87.1 | Not Reported | Not Reported | [4] |
| F-HEPP (para-fluorinated 3-hydroxy-3-ethyl-3-phenylpropionamide) | Mice | i.p. | 43.5 | Not Reported | Not Reported | [4] |
| Carbamazepine (Reference Drug) | Rat | Oral | 28.2 | Not Reported | Not Reported | [1] |
Note: The data presented is from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
The data indicates that fluorinated analogs can exhibit potent anticonvulsant activity, in some cases surpassing that of the reference drug, Carbamazepine. For instance, the fluorinated benzylamino enaminone (compound 4f) showed a lower ED50 in the MES test than Carbamazepine, suggesting higher potency.[1] Similarly, the 4-(4′-fluorophenoxy)benzaldehyde semicarbazone demonstrated a very high protective index, indicating a wide therapeutic window.[3]
Structure-Activity Relationship (SAR) Insights
The anticonvulsant activity of benzaldehyde derivatives is influenced by the nature and position of substituents on the phenyl ring. The presence of a halogen, particularly fluorine, at the para-position of the benzaldehyde ring appears to be a favorable feature for anticonvulsant activity. This is exemplified by the potent activity of 4-(4′-fluorophenoxy)benzaldehyde semicarbazone.[3]
The oxime moiety itself is a critical pharmacophore. O-alkylation or O-acylation of the oxime can modulate the lipophilicity and electronic properties of the molecule, thereby influencing its pharmacokinetic profile and target interactions. For example, in a series of imidazolylchromanone oxime ethers, the nature of the O-benzyl group significantly impacted anticonvulsant activity.[5]
Proposed Mechanisms of Action
The precise mechanisms of action for many novel anticonvulsant compounds are still under investigation. However, based on the activity profiles in preclinical models and studies on related compounds, several potential mechanisms for fluorinated benzaldehyde oximes can be proposed:
-
Modulation of Voltage-Gated Sodium Channels: A primary mechanism for many established AEDs, such as phenytoin and carbamazepine, is the blockade of voltage-gated sodium channels.[6] This action stabilizes neuronal membranes and prevents the rapid, repetitive firing characteristic of seizures. Ion-imaging and electrophysiological experiments on 4-(4′-fluorophenoxy)benzaldehyde semicarbazone suggest that it may act on both sodium and calcium channels.[3] The lipophilic nature of the fluorinated phenyl ring could facilitate interaction with the hydrophobic regions of these channels.
-
Enhancement of GABAergic Neurotransmission: The GABAergic system is the primary inhibitory neurotransmitter system in the CNS. Enhancement of GABA-mediated inhibition is another key anticonvulsant strategy. Some oxime derivatives have been shown to interact with GABAA receptors. Molecular docking studies on certain arylalkylimidazole oxime ether derivatives have suggested potential binding to GABAA receptors.[7]
-
Interaction with Other Targets: Other potential mechanisms could involve the modulation of other ion channels (e.g., potassium channels) or interaction with other neurotransmitter systems.
Below is a conceptual diagram illustrating the potential mechanisms of action for fluorinated benzaldehyde oximes.
Caption: Potential anticonvulsant mechanisms of fluorinated benzaldehyde oximes.
Experimental Protocols
Synthesis of Fluorinated Benzaldehyde Oximes
A general and straightforward method for the synthesis of benzaldehyde oximes involves the reaction of the corresponding benzaldehyde with hydroxylamine hydrochloride in the presence of a base.
Step-by-Step Protocol:
-
Dissolution: Dissolve the substituted fluorobenzaldehyde in a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
Addition of Hydroxylamine: Add hydroxylamine hydrochloride to the solution.
-
Basification: Slowly add a solution of a base, such as sodium hydroxide or sodium carbonate, to the reaction mixture. The base neutralizes the HCl salt of hydroxylamine and facilitates the reaction.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for a specified period, typically ranging from 30 minutes to a few hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into cold water. The oxime product will often precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or aqueous ethanol.
The following diagram illustrates the general synthesis workflow.
Caption: General synthesis of fluorinated benzaldehyde oximes.
Anticonvulsant Screening Protocol (MES Test)
Animals: Male albino mice (20-25 g) are typically used.
Procedure:
-
Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of animals. A vehicle control group receives the solvent alone.
-
Time Interval: A predetermined time interval (e.g., 30 or 60 minutes) is allowed to elapse for drug absorption and distribution.
-
Electroshock Application: A maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or auricular electrodes.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is recorded, and the ED50 value is calculated using a suitable statistical method, such as probit analysis.
Conclusion and Future Directions
Fluorinated benzaldehyde oximes represent a promising avenue for the discovery of novel anticonvulsant agents. The incorporation of fluorine can favorably modulate the physicochemical properties of these compounds, leading to enhanced potency and a potentially wider therapeutic window. While the available data on structurally related analogs is encouraging, further systematic studies on a broader range of fluorinated benzaldehyde oximes are warranted.
Future research should focus on:
-
Synthesis and Screening of Diverse Analogs: A comprehensive library of fluorinated benzaldehyde oximes with variations in the number and position of fluorine atoms, as well as modifications to the oxime functionality, should be synthesized and screened in standardized models.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action of the most potent compounds is crucial for rational drug design and development.
-
Pharmacokinetic Profiling: Detailed pharmacokinetic studies are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds and to establish a correlation between plasma/brain concentrations and anticonvulsant activity.
By pursuing these research directions, the full therapeutic potential of fluorinated benzaldehyde oximes as a new class of anticonvulsant drugs can be realized, offering hope for patients with epilepsy who are in need of more effective and better-tolerated treatment options.
References
-
White, H. S., Johnson, M., Wolf, H. H., & Kupferberg, H. J. (1995). The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models. Italian journal of neurological sciences, 16(1-2), 73–77. [Link]
-
Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 20(5), 359–368. [Link]
-
Apraku, et al. (2018). Design, synthesis and anticonvulsant evaluation of fluorinated benzyl amino enaminones. Bioorganic & Medicinal Chemistry Letters, 28(13), 2294-2297. [Link]
-
Dimmock, J. R., et al. (1999). Anticonvulsant activities of 4‐(4′‐fluorophenoxy) benzaldehyde semicarbazone. Drug development research, 46(2), 155-164. [Link]
-
Emami, S., et al. (2011). Imidazolylchromanone oxime ethers as potential anticonvulsant agents: Anticonvulsive evaluation in PTZ-kindling model of epilepsy and SAR study. Bioorganic & medicinal chemistry letters, 21(2), 655–659. [Link]
-
Juárez-Carvajal, E., et al. (2016). Anticonvulsant and Toxicological Evaluation of Parafluorinated/Chlorinated Derivatives of 3-Hydroxy-3-ethyl-3-phenylpropionamide. Oxidative medicine and cellular longevity, 2016, 3978010. [Link]
-
Karakurt, A., et al. (2019). Synthesis, anticonvulsant screening, and molecular modeling studies of new arylalkylimidazole oxime ether derivatives. Drug development research, 80(2), 269–280. [Link]
-
Desaphy, J. F., et al. (2018). Effects of Benzothiazolamines on Voltage-Gated Sodium Channels. In Voltage-gated sodium channels (pp. 219-236). Humana Press, Cham. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Anticonvulsant Activity of Cinnamoyl Derivatives of 3,4,6,7,8,9-hexahydrodibenzo[ b,d]furan-1-(2H)-one Oxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticonvulsant and Toxicological Evaluation of Parafluorinated/Chlorinated Derivatives of 3-Hydroxy-3-ethyl-3-phenylpropionamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazolylchromanone oxime ethers as potential anticonvulsant agents: Anticonvulsive evaluation in PTZ-kindling model of epilepsy and SAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Benzothiazolamines on Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, anticonvulsant screening, and molecular modeling studies of new arylalkylimidazole oxime ether derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial Activity of Schiff Bases Derived from Substituted Salicylaldehydes
In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, Schiff bases have emerged as a promising class of compounds. Their synthetic accessibility, structural versatility, and broad spectrum of biological activities make them a focal point of contemporary medicinal chemistry. This guide provides an in-depth comparative analysis of the antimicrobial activity of Schiff bases derived from substituted salicylaldehydes, offering experimental data and procedural insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of Salicylaldehyde-Derived Schiff Bases
Schiff bases are compounds containing an azomethine or imine group (-C=N-), typically formed through the condensation of a primary amine with an aldehyde or ketone.[1] Salicylaldehyde and its derivatives are particularly valuable precursors due to the presence of a hydroxyl group ortho to the aldehyde, which can participate in intramolecular hydrogen bonding and coordination with metal ions, often enhancing biological activity.[2] The antimicrobial potential of these Schiff bases is largely attributed to the electrophilic nature of the imine carbon and the overall molecular structure, which can be fine-tuned by introducing various substituents onto the salicylaldehyde ring. This guide will explore the synthesis, antimicrobial evaluation, and structure-activity relationships of this important class of molecules.
Synthesis of Salicylaldehyde-Derived Schiff Bases: A Standardized Protocol
The synthesis of Schiff bases from salicylaldehydes is a straightforward condensation reaction. The following protocol outlines a reliable and widely used method.
Experimental Protocol: Synthesis of a Salicylaldehyde Schiff Base
Objective: To synthesize a Schiff base by reacting a substituted salicylaldehyde with a primary amine.
Materials:
-
Substituted salicylaldehyde (e.g., 5-bromosalicylaldehyde, 5-chlorosalicylaldehyde, 5-nitrosalicylaldehyde)
-
Primary amine (e.g., aniline, p-toluidine, 2-aminophenol)
-
Absolute ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
In a round-bottom flask, dissolve the substituted salicylaldehyde (10 mmol) in absolute ethanol (20 mL).
-
To this solution, add the primary amine (10 mmol) in absolute ethanol (20 mL).
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.[3]
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid (the Schiff base) is then collected by vacuum filtration using a Buchner funnel.
-
Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain pure crystals.
-
Dry the purified Schiff base in a desiccator.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is an excellent solvent for both the reactants and the resulting Schiff base, facilitating a homogeneous reaction mixture. Its boiling point is suitable for reflux conditions without degrading the reactants.
-
Glacial Acetic Acid as Catalyst: The acidic environment protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the primary amine, accelerating the reaction rate.
-
Reflux Conditions: Heating the reaction mixture to its boiling point increases the kinetic energy of the molecules, leading to more frequent and energetic collisions, thereby increasing the reaction rate and ensuring the completion of the reaction.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of salicylaldehyde-derived Schiff bases.
Comparative Antimicrobial Activity
The antimicrobial efficacy of Schiff bases is significantly influenced by the nature and position of substituents on the salicylaldehyde ring. Electron-withdrawing groups, such as halogens (Cl, Br) and nitro groups (NO₂), are often reported to enhance antimicrobial activity.[5]
Quantitative Data Summary
The following tables present a comparative summary of the Minimum Inhibitory Concentration (MIC) values of various substituted salicylaldehyde Schiff bases against representative Gram-positive and Gram-negative bacteria. Lower MIC values indicate higher antimicrobial activity.
Table 1: Antimicrobial Activity of Halogen-Substituted Salicylaldehyde Schiff Bases
| Schiff Base Derivative (Amine Moiety) | Substituent | Test Organism | MIC (µg/mL) | Reference |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | 5-Chloro | Bacillus subtilis | 45.2 | [6] |
| Escherichia coli | 1.6 | [6] | ||
| Pseudomonas fluorescens | 2.8 | [6] | ||
| Staphylococcus aureus | 3.4 | [6] | ||
| 5-Bromosalicylidene thiosemicarbazone | 5-Bromo | Staphylococcus aureus | - | [7] |
| Escherichia coli | - | [7] | ||
| Schiff base of 5-bromosalicylaldehyde and p-toluidine | 5-Bromo | Escherichia coli | Specific inhibition noted | [7] |
Table 2: Antimicrobial Activity of Nitro-Substituted Salicylaldehyde Schiff Bases
| Schiff Base Derivative (Amine Moiety) | Substituent | Test Organism | MIC (µg/mL) | Reference |
| Schiff base of 5-nitrosalicylaldehyde and 2-aminophenol | 5-Nitro | Staphylococcus aureus | - | [5] |
| Escherichia coli | - | [5] | ||
| Schiff base of 5-nitrosalicylaldehyde and 2-aminothiophenol | 5-Nitro | Staphylococcus aureus | - | [5] |
| Escherichia coli | - | [5] |
Note: Some studies report activity qualitatively or as zones of inhibition, which are not directly comparable to MIC values in this table.
Standardized Antimicrobial Susceptibility Testing
To ensure the reliability and reproducibility of antimicrobial activity data, standardized testing protocols are crucial. The broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) is a widely accepted quantitative technique.
Experimental Protocol: Broth Microdilution Method for MIC Determination
Objective: To determine the minimum inhibitory concentration (MIC) of a Schiff base against a specific microorganism.
Materials:
-
Synthesized Schiff base
-
Bacterial culture (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
0.5 McFarland turbidity standard
-
Sterile saline
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Schiff Base Stock Solution: Prepare a stock solution of the Schiff base in a suitable solvent (e.g., DMSO) at a high concentration.
-
Preparation of Bacterial Inoculum: From an 18-24 hour culture plate, select isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8] Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8]
-
Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile MHB to all wells of a 96-well plate. b. Add 100 µL of the Schiff base stock solution to the first well of a row and mix well. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final concentrations of the Schiff base and bacteria.
-
Controls: Include a positive control (broth with inoculum, no Schiff base) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Interpretation of Results: The MIC is the lowest concentration of the Schiff base that completely inhibits visible growth of the microorganism.[9]
Causality Behind Experimental Choices:
-
Mueller-Hinton Broth: MHA is a standardized medium for antimicrobial susceptibility testing due to its low concentration of inhibitors of common antimicrobial agents.[10]
-
0.5 McFarland Standard: This standard ensures a consistent and reproducible density of the bacterial inoculum, which is critical for accurate and comparable MIC results.
-
Serial Dilution: This method allows for the testing of a wide range of concentrations of the antimicrobial agent to pinpoint the lowest effective concentration.
Antimicrobial Susceptibility Testing Workflow
Caption: Workflow for MIC determination using the broth microdilution method.
Proposed Mechanism of Antimicrobial Action
The antimicrobial activity of Schiff bases is often linked to the presence of the azomethine group. The Tweedy's chelation theory suggests that chelation reduces the polarity of a metal ion, which increases its lipophilicity and facilitates its penetration through the lipid layer of the microbial cell membrane. However, for metal-free Schiff bases, the mechanism is thought to involve the interaction of the imine group with cellular targets.
Proposed Cellular Targets and Mechanisms:
-
Enzyme Inhibition: The azomethine nitrogen can form hydrogen bonds with the active sites of various cellular enzymes, leading to their inhibition and disruption of metabolic pathways.
-
Disruption of Cell Wall Synthesis: Some Schiff bases may interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.
-
DNA Binding and Cleavage: The planar structure of some Schiff bases allows them to intercalate between the base pairs of DNA, inhibiting replication and transcription.
-
Alteration of Cell Membrane Permeability: The lipophilic nature of these compounds can lead to their accumulation in the cell membrane, altering its fluidity and permeability, which can cause leakage of essential cellular components.
Conceptual Diagram of Proposed Antimicrobial Mechanism
Caption: Proposed mechanisms of antimicrobial action of salicylaldehyde Schiff bases.
Conclusion and Future Perspectives
Schiff bases derived from substituted salicylaldehydes represent a versatile and potent class of antimicrobial agents. The introduction of electron-withdrawing substituents, particularly halogens, on the salicylaldehyde ring generally enhances their antimicrobial efficacy. The straightforward synthesis and the ability to systematically modify their structure make them attractive candidates for further drug development. Future research should focus on optimizing the structure-activity relationship, exploring their in vivo efficacy and toxicity, and elucidating their precise molecular mechanisms of action to pave the way for their clinical application.
References
[10] Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from [Link]
[11] APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
[12] Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2021). Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. Scholars Middle East Publishers.
[13] FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]
[14] Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]
[15] Aryal, S. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. Retrieved from [Link]
[16] Anupama, B., & Sangeetha, R. (2018). Synthesis of salicylaldehyde based schiff bases and their metal complexes in aqueous media. International Journal of Recent Scientific Research, 9(5), 26686-26689.
[3] Das, P., & Mondal, S. (2023). Schiff base ligand of p-Toluidine and Salicylaldehyde: Synthesis, characterization and metal ion sensing. Journal of Research in Chemistry, 3(1), 1-6.
[8] Aryal, S. (2013, November 15). Broth Dilution Method for MIC Determination. Microbe Online. Retrieved from [Link]
[9] MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]
[17] Al-Masoudi, N. A., & Al-Amiery, A. A. (2020). Synthesis of Schiff Bases Derived From Benzaldehyde and Salicylaldehyde With Some Amino Acids by a New Develop Method. International Journal of Farming and Allied Sciences, 9(4), 63-71.
[18] Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
[4] Saxena, A. (n.d.). Synthesis and characterization of schiff base salicylaldehyde and thiohydrazones and its metal complexes. Prime Scholars.
[1] Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. Retrieved from [Link]
[19] Ceramella, J., Iacopetta, D., Catalano, A., & Sinicropi, M. S. (2022). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Antibiotics, 11(2), 191.
[20] Berditsch, M. (2012). Two-fold Broth Microdilution Method for Determination of MIC. KIT - IBG.
Mkpenie, V., Essien, E., & Iniobong, V. (2024, July 31). Antimicrobial activity of azo-Schiff bases from salicylaldehyde. Azo-Schiff Bases.
[21] Adeel-Sharif, H. M., Ahmed, D., & Mir, H. (2015). Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation. Pakistan journal of pharmaceutical sciences, 28(2), 449–455.
[5] Mohamed, G. G., Abd El-Wahab, Z. H., & El-Graia, A. M. (2017). Synthesis and Antimicrobial Activity of Schiff Bases Derived from Substituted Salicylaldehyde with 2-aminophenol and 2-aminothiophenol. Journal of Molecular Structure, 1128, 35-43.
[22] Semantic Scholar. (n.d.). Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation. Retrieved from [Link]
[23] Bayeh, Y., Mohammed, A., & Ayalew, A. (2018). Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde. Advances in Chemical Engineering and Science, 8(4), 223-238.
Salawu, A. W., Abdullahi, M., & Abdulkadir, I. (2018). Synthesis, Characterization and Antimicrobial Studies of Schiff base Derived from Salicyldehyde and 2,4-dinitrophenyl hydrazine. IOSR Journal of Applied Chemistry, 11(10), 57-62.
[6] Shi, L., Ge, H. M., Tan, S. H., Li, H. Q., Song, Y. C., Zhu, H. L., & Tan, R. X. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European journal of medicinal chemistry, 42(4), 558–564.
[24] ResearchGate. (n.d.). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. Retrieved from [Link]
[25] ResearchGate. (n.d.). Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine. Retrieved from [Link]
[2] Soroceanu, M., Spinu, O., & Shova, S. (2022). Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). International Journal for Multidisciplinary Research and Studies, 5(4).
[7] ResearchGate. (n.d.). Synthesis, Characterization, and Antibacterial Activity of the Schiff Bases Derived from Thiosemicarbazide, Salicylaldehyde, 5-bromosalicylaldehyde and their Copper(II) and Nickel(II) Complexes. Retrieved from [Link]
[26] Semantic Scholar. (n.d.). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. ijmrsti.com [ijmrsti.com]
- 3. chemistryjournal.net [chemistryjournal.net]
- 4. primescholars.com [primescholars.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 11. apec.org [apec.org]
- 12. saudijournals.com [saudijournals.com]
- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 14. hardydiagnostics.com [hardydiagnostics.com]
- 15. microbenotes.com [microbenotes.com]
- 16. recentscientific.com [recentscientific.com]
- 17. ijfas.com [ijfas.com]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ibg.kit.edu [ibg.kit.edu]
- 21. Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. [PDF] Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation. | Semantic Scholar [semanticscholar.org]
- 23. Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde [scirp.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to the In Vitro Evaluation of 5-Fluoro-2-hydroxy-3-methylbenzaldehyde Analogs as Enzyme Inhibitors
Introduction: The Therapeutic Potential of Benzaldehyde Analogs
The benzaldehyde scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The targeted introduction of functional groups, such as fluorine, hydroxyl, and methyl moieties, can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules. 5-Fluoro-2-hydroxy-3-methylbenzaldehyde and its analogs are of particular interest due to their potential to interact with and inhibit the activity of various enzymes, making them promising candidates for drug discovery efforts in areas like oncology and inflammatory diseases.[1][2] The aldehyde and hydroxyl groups, for instance, provide versatile points for derivatization, allowing for the fine-tuning of inhibitory potency and selectivity.[1]
This guide will walk researchers through a systematic in vitro evaluation process to characterize and compare the enzyme inhibitory potential of a series of this compound analogs. By adhering to rigorous experimental design and data analysis, researchers can generate reliable and comparable data to inform structure-activity relationship (SAR) studies and guide the optimization of lead compounds.[3]
Part 1: Strategic Experimental Design for Comparative Analysis
A robust experimental design is the cornerstone of any reliable comparative study. The choices made at this stage will directly impact the quality and interpretability of the data.
Selection of Target Enzymes
The initial step is the careful selection of relevant enzyme targets. This decision should be driven by the therapeutic area of interest and any prior knowledge of the biological activities of benzaldehyde derivatives. Common targets for such analogs include:
-
Kinases: These enzymes play crucial roles in cell signaling pathways, and their dysregulation is implicated in many diseases, particularly cancer.[4][5]
-
Proteases: This class of enzymes is involved in a wide range of physiological processes, and their inhibition can be a valid therapeutic strategy for viral infections, cardiovascular diseases, and cancer.[6]
-
Aldehyde Dehydrogenases (ALDHs): Given the aldehyde nature of the core scaffold, evaluating inhibition against ALDH isoforms can be particularly relevant, especially in the context of cancer metabolism.[2][7]
For this guide, we will focus on a representative kinase and a protease to illustrate the experimental workflows.
Rationale for Assay Selection
The choice of assay format is critical for generating accurate and reproducible data. For high-throughput screening and initial characterization, luminescence- or fluorescence-based assays are often preferred due to their sensitivity and scalability.[4][6]
-
For Kinase Inhibition: A luminescence-based assay that quantifies ADP production, a universal product of kinase reactions, provides a direct measure of enzyme activity.[4][8] This method is broadly applicable to different kinases and avoids the use of radioactive materials.[8]
-
For Protease Inhibition: A fluorescence resonance energy transfer (FRET)-based assay is a common and effective method.[6] In this format, a fluorophore and a quencher are linked by a peptide substrate. Cleavage of the substrate by the protease results in an increase in fluorescence, providing a direct readout of enzyme activity.[6]
Part 2: Detailed Methodologies for In Vitro Enzyme Inhibition Assays
This section provides step-by-step protocols for evaluating the inhibitory activity of this compound analogs against a representative kinase and protease.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted from established methods for measuring kinase activity and inhibition.[4][9]
Materials:
-
Kinase of interest (e.g., a specific receptor tyrosine kinase)
-
Kinase substrate peptide
-
Adenosine triphosphate (ATP)
-
This compound analogs (and other test compounds)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[4]
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Experimental Workflow:
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each this compound analog in 100% DMSO. Create a series of dilutions in DMSO.[4]
-
Kinase Reaction Setup:
-
Initiation of Kinase Reaction:
-
Start the reaction by adding 5 µL of a pre-mixed substrate and ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.[4]
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete any remaining ATP.
-
Incubate for 40 minutes at room temperature.[4]
-
Add 20 µL of Kinase Detection Reagent to each well. This will convert the ADP produced to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.[4]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.[4]
-
Protocol: In Vitro Protease Inhibition Assay (FRET-Based)
This protocol is based on established methods for measuring protease activity and inhibition.[6][10]
Materials:
-
Protease of interest (e.g., a specific viral protease)
-
FRET-based protease substrate
-
This compound analogs (and other test compounds)
-
Assay Buffer (specific to the protease, but generally a buffered saline solution at a physiological pH)
-
Black, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Fluorescence plate reader
Experimental Workflow:
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each this compound analog in 100% DMSO. Create a series of dilutions in the assay buffer.
-
Assay Setup:
-
In a 96-well plate, add the serially diluted compounds or a DMSO control to each well.
-
Add the protease to each well and incubate for 15 minutes at room temperature.
-
-
Initiation of Protease Reaction:
-
Start the reaction by adding the FRET substrate to each well.
-
-
Data Acquisition and Analysis:
-
Immediately begin measuring the fluorescence in a kinetic mode at an appropriate excitation and emission wavelength pair for the FRET substrate.
-
Determine the initial velocity (rate) of the reaction for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Plot the initial velocity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Part 3: Data Interpretation and Comparative Analysis
Summarizing Quantitative Data
A well-structured table is essential for the clear presentation and comparison of the inhibitory potencies of the different analogs.
| Analog ID | Structure | Kinase IC50 (µM) | Protease IC50 (µM) |
| Parent | This compound | 12.5 | 25.8 |
| Analog A | [Structure of Analog A] | 5.2 | 15.1 |
| Analog B | [Structure of Analog B] | 0.8 | 4.7 |
| Analog C | [Structure of Analog C] | > 50 | > 50 |
| Control | [Known Inhibitor] | 0.05 | 0.1 |
This table presents hypothetical data for illustrative purposes.
Kinetic Analysis to Determine the Mode of Inhibition
To gain deeper insights into the mechanism of inhibition, kinetic studies should be performed for the most potent analogs. This involves measuring the initial reaction rates at various substrate and inhibitor concentrations. The data can then be analyzed using graphical methods such as the Lineweaver-Burk plot to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[11]
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Km but does not affect Vmax.[12]
-
Non-competitive Inhibition: The inhibitor binds to a site other than the active site and affects the catalytic activity of the enzyme. This decreases Vmax but does not change Km.[12]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both Vmax and Km.[12]
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax.
Structure-Activity Relationship (SAR) Analysis
By correlating the structural modifications of the this compound analogs with their corresponding inhibitory activities, researchers can establish a structure-activity relationship (SAR).[3][13] This analysis is crucial for understanding which functional groups and structural features are important for potent and selective inhibition. For example, the addition of a specific substituent at a particular position might lead to a significant increase in potency against the target kinase while having a minimal effect on the protease, thereby improving selectivity.
Conclusion
The systematic in vitro evaluation of this compound analogs as enzyme inhibitors is a critical step in the early stages of drug discovery. By employing a well-designed experimental strategy, utilizing robust and validated assay protocols, and conducting a thorough analysis of the data, researchers can effectively compare the potency and selectivity of different analogs. The insights gained from these studies, particularly from kinetic and SAR analyses, will provide a solid foundation for the rational design and optimization of novel therapeutic agents.
References
-
Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies. MDPI.
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
-
Application Notes and Protocols for Kinase Activity Assays. Benchchem.
-
Application Notes and Protocols for Measuring Protease Inhibition Using Nafamostat in Enzymatic Assays. Benchchem.
-
The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. PMC - NIH.
-
KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. Ainfo.
-
A near-universal way to measure enzyme inhibition. Newsroom.
-
Evaluation of Enzyme Inhibitors in Drug Discovery.
-
Enzyme inhibition and kinetics graphs (article). Khan Academy.
-
Enzyme kinetics and inhibition. Fiveable.
-
In vitro JAK kinase activity and inhibition assays. PubMed - NIH.
-
In vitro kinase assay. Protocols.io.
-
Enzymatic Assay of Trypsin Inhibition. Protocols.io.
-
Evaluation of enzyme inhibitors in drug discovery. A guide for medicinal chemists and pharmacologists. Semantic Scholar.
-
Enzyme inhibitor. Wikipedia.
-
Protease Inhibition Using Protease Inhibitor Mix. Sigma-Aldrich.
-
Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. MDPI.
-
Application Notes and Protocols: In Vitro Kinase Assay for GSK3-IN-4. Benchchem.
-
Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI.
-
How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
-
Evaluation of benzaldehyde derivatives as being bovine kidney aldose reductase inhibitors.
-
Complex Biology In Vitro Assay - Viral COVID-19 Protease Inhibition Assay. Charles River Laboratories.
-
Assay Procedure for Protease. Sigma-Aldrich.
-
Benzaldehyde derivatives with investigated inhibition profile 2.... ResearchGate.
-
Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids.
-
This compound. MySkinRecipes.
-
Navigating the Structure-Activity Landscape of Benzaldehyde Analogs as Aldehyde Dehydrogenase Inhibitors. Benchchem.
-
This compound | 704884-74-2. Sigma-Aldrich.
-
Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI.
-
Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors. NIH.
-
Molecular docking and enzymatic evaluation to identify selective inhibitors of aspartate semialdehyde dehydrogenase. PMC - NIH.
-
1881296-34-9|2-Fluoro-5-hydroxy-3-methylbenzaldehyde|BLD Pharm.
-
5-Chloro-3-fluoro-2-hydroxybenzaldehyde (C007B-517547). Cenmed Enterprises.
Sources
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors | MDPI [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. mdpi.com [mdpi.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. In vitro kinase assay [protocols.io]
- 10. Assay Procedure for Protease [sigmaaldrich.com]
- 11. The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Khan Academy [khanacademy.org]
- 13. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Catalysts for Benzaldehyde Synthesis: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the synthesis of benzaldehyde, a key intermediate in the pharmaceutical and fine chemical industries, demands catalytic systems that offer high efficiency, selectivity, and sustainability. The choice of catalyst is a critical decision that dictates reaction performance, product purity, and overall process viability. This in-depth technical guide provides a comprehensive head-to-head comparison of various catalytic systems for benzaldehyde synthesis, focusing on the two primary synthetic routes: the selective oxidation of toluene and the oxidation of benzyl alcohol. This guide is designed to move beyond a simple listing of options, instead offering a critical analysis of performance data, detailed experimental protocols, and the mechanistic underpinnings of each catalytic approach to empower you in making informed decisions for your research and development endeavors.
The Catalytic Landscape of Benzaldehyde Synthesis
The industrial production of benzaldehyde has traditionally relied on methods that are often harsh and environmentally challenging. Modern catalysis offers greener and more efficient alternatives. This guide will dissect the performance of both heterogeneous and homogeneous catalysts, providing a nuanced understanding of their respective advantages and limitations. We will explore how factors such as catalyst composition, structure, and reaction conditions influence conversion, selectivity, and catalyst stability.
Oxidation of Toluene: Activating the Methyl Group
The direct selective oxidation of toluene to benzaldehyde is an economically attractive but challenging transformation. The primary difficulty lies in preventing the over-oxidation of the desired benzaldehyde to benzoic acid. The selection of an appropriate catalyst is paramount to achieving high selectivity at reasonable toluene conversion levels.
Heterogeneous Catalysts for Toluene Oxidation
Heterogeneous catalysts are favored in industrial settings due to their ease of separation and potential for reuse. Recent advancements in materials science have led to the development of highly active and selective solid catalysts.
Metal-Organic Frameworks (MOFs), with their high surface areas and tunable structures, have emerged as promising catalysts. Co-ZIFs, in particular, have demonstrated excellent performance in the selective oxidation of toluene.[1][2]
Performance Data:
A nanometer-sized Co-ZIF catalyst has shown remarkable activity, achieving a toluene conversion of 92.30% with a benzaldehyde selectivity of 91.31% under optimized conditions (0.12 MPa O₂, 313 K).[1][2] The addition of N-hydroxyphthalimide (NHPI) as a radical initiator is crucial for the high yield of benzaldehyde.[1] This catalyst also exhibits good reusability, maintaining high activity for up to four cycles.[3]
Reaction Mechanism:
The proposed mechanism for toluene oxidation over Co-ZIF involves a free-radical pathway initiated by NHPI. The Co(II) centers in the ZIF structure facilitate the decomposition of peroxides, generating radicals that abstract a hydrogen atom from the methyl group of toluene to form a benzyl radical. This radical then reacts with oxygen to form a peroxy radical, which subsequently leads to the formation of benzaldehyde.
Experimental Protocol: Synthesis and Catalytic Testing of Co-ZIF
Catalyst Synthesis:
-
Dissolve 2-methylimidazole in N,N-dimethylformamide (DMF).
-
Add a solution of Co(NO₃)₂·6H₂O in DMF to the 2-methylimidazole solution with stirring.
-
Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave and heat at a specific temperature (e.g., 140 °C) for a defined period (e.g., 24 hours).
-
After cooling, collect the purple crystalline product by filtration, wash with DMF and methanol, and dry under vacuum.
Catalytic Reaction:
-
In a high-pressure reactor, add the Co-ZIF catalyst, toluene, a solvent (e.g., hexafluoroisopropanol), and NHPI.
-
Seal the reactor, purge with oxygen, and then pressurize to the desired oxygen pressure (e.g., 0.12 MPa).
-
Heat the reactor to the desired temperature (e.g., 313 K) and stir for a specific duration (e.g., 240 minutes).
-
After the reaction, cool the reactor, release the pressure, and analyze the products using gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).
Catalyst Characterization Workflow
Caption: Workflow for Co-ZIF catalyst synthesis, characterization, and performance evaluation.
Mixed metal oxides, such as those containing manganese and molybdenum, have also been investigated as robust catalysts for toluene oxidation.
Performance Data:
Molybdenum-incorporated manganese oxide (MnMoO₄) nanomaterials have been used for the catalytic oxidation of toluene to benzaldehyde and benzyl alcohol.[4] A maximum toluene conversion of 40.62% was achieved after 18 hours, with a benzaldehyde selectivity of up to 78%.[4] These catalysts demonstrated good reusability for up to six cycles.[4]
Reaction Mechanism:
The oxidation of toluene over MnMoO₄ is believed to proceed via a Mars-van Krevelen mechanism.[5] In this mechanism, lattice oxygen from the metal oxide participates in the oxidation of toluene, and the resulting oxygen vacancies are subsequently replenished by gas-phase oxygen. The reaction is thought to be initiated by the activation of a C-H bond in the methyl group of toluene on the catalyst surface.
Oxidation of Benzyl Alcohol: A Milder Route to Benzaldehyde
The selective oxidation of benzyl alcohol to benzaldehyde is a more facile transformation compared to toluene oxidation and can often be achieved under milder reaction conditions. This route is particularly attractive for the synthesis of high-purity benzaldehyde.
Heterogeneous Catalysts for Benzyl Alcohol Oxidation
A wide array of heterogeneous catalysts, including supported noble metals, single-atom catalysts, and bimetallic nanoparticles, have been developed for this reaction.
Single-atom catalysts, where individual metal atoms are dispersed on a support, offer the ultimate in atomic efficiency and can exhibit unique catalytic properties.
Performance Data:
Cobalt single atoms supported on nitrogen-doped carbon (Co/NC) have shown exceptional performance in the aerobic oxidation of benzyl alcohol, achieving over 90% conversion and high benzaldehyde selectivity within 180 minutes under mild conditions.[6][7] Another study reported a 94.8% benzyl alcohol conversion with 97.5% benzaldehyde selectivity over a Co-NG (nitrogen-doped graphene) catalyst after 5 hours.[8]
Reaction Mechanism:
The mechanism of benzyl alcohol oxidation over Co SACs is thought to involve both radical and non-radical pathways.[6] The Co-Nₓ sites are believed to activate molecular oxygen or peroxymonosulfate to generate reactive oxygen species.[6][9] In the non-radical pathway, the reaction proceeds through the adsorption of benzyl alcohol and the oxidant on the catalyst surface, followed by electron transfer facilitated by the carbon support.[6] DFT calculations have suggested that oxygen activation at the Co-Nₓ sites leads to the formation of superoxide species that abstract a hydrogen atom from the benzyl alcohol.[8]
Experimental Protocol: Synthesis and Catalytic Testing of Co Single-Atom Catalyst
Catalyst Synthesis (Pyrolysis Method):
-
Prepare a precursor mixture containing a cobalt salt (e.g., cobalt nitrate), a nitrogen source (e.g., dicyandiamide), and a carbon support (e.g., graphene oxide).
-
Dry the mixture to form a solid precursor.
-
Pyrolyze the precursor under an inert atmosphere (e.g., argon or nitrogen) at a high temperature (e.g., 800 °C) for a specified duration.
-
After cooling, the resulting material is the Co single-atom catalyst on nitrogen-doped carbon.
Catalytic Reaction:
-
In a reaction vessel, combine the Co/NC catalyst, benzyl alcohol, and a suitable solvent (if necessary).
-
Pressurize the vessel with an oxidant (e.g., O₂ or air) to the desired pressure.
-
Heat the mixture to the reaction temperature and stir for the required time.
-
Monitor the reaction progress and analyze the final product mixture by GC to determine conversion and selectivity.
Reaction Pathway for Benzyl Alcohol Oxidation over Co/NC
Caption: Simplified reaction pathway for the catalytic oxidation of benzyl alcohol to benzaldehyde over a Co/NC catalyst.
Palladium-based catalysts are well-known for their high activity in alcohol oxidation reactions. The performance of these catalysts can be significantly influenced by the support material and the addition of a second metal.
Performance Data:
Bimetallic Pd-Fe catalysts supported on TiO₂ have been shown to be highly effective for the selective oxidation of benzyl alcohol to benzaldehyde via the in situ production of H₂O₂ from H₂ and O₂.[10] These catalysts exhibit significantly higher rates of benzyl alcohol oxidation compared to their Pd-Au or Pd-only counterparts.[10]
Reaction Mechanism:
The enhanced activity of Pd-Fe catalysts is attributed to a bifunctional mechanism.[10] The catalyst is capable of both synthesizing H₂O₂ and catalyzing the production of oxygen-based radical species, which are the active oxidants.[10]
Homogeneous Catalysts for Benzyl Alcohol Oxidation
Homogeneous catalysts, while often more challenging to separate from the reaction mixture, can offer exceptional activity and selectivity under mild conditions.
Simple metal nitrates, such as ferric nitrate (Fe(NO₃)₃), have been demonstrated to be effective homogeneous catalysts for the oxidation of benzyl alcohol.
Performance Data:
Using ferric nitrate as a catalyst, benzyl alcohol conversion can reach as high as 94.9% with high selectivity to benzaldehyde in a nitrogen atmosphere.[10] Other metal nitrates like Al(NO₃)₃ and Cu(NO₃)₂ also show catalytic activity, though generally lower than that of Fe(NO₃)₃.
Head-to-Head Performance Comparison
To facilitate a direct comparison, the table below summarizes the performance of various catalysts for benzaldehyde synthesis from both toluene and benzyl alcohol oxidation routes.
| Synthetic Route | Catalyst | Substrate Conversion (%) | Benzaldehyde Selectivity (%) | Reaction Conditions | Key Advantages | Reference(s) |
| Toluene Oxidation | Co-ZIF | 92.30 | 91.31 | 0.12 MPa O₂, 313 K, with NHPI | High conversion and selectivity, reusable | [1][2] |
| MnMoO₄ | 40.62 | 78 | 80 °C, 18 h, H₂O₂ oxidant | Good reusability, operates at atmospheric pressure | [4] | |
| Benzyl Alcohol Oxidation | Co/NC (Single Atom) | >90 | High | Mild conditions, 180 min | High atom efficiency, excellent activity | [6][7] |
| Pd-Fe/TiO₂ | High | High | 50 °C, 0.5 h, H₂/O₂ | High reaction rates, in situ oxidant generation | [10] | |
| Fe(NO₃)₃ (Homogeneous) | 94.9 | High | 80 °C, 6 h, N₂ atmosphere | High conversion under mild conditions | [10] |
Conclusion and Future Outlook
The choice of catalyst for benzaldehyde synthesis is a multifaceted decision that depends on the desired scale of production, purity requirements, and economic and environmental considerations.
For the oxidation of toluene , heterogeneous catalysts like Co-ZIFs offer a promising combination of high conversion and selectivity, along with the practical advantage of reusability, making them attractive for industrial applications.
For the oxidation of benzyl alcohol , cobalt single-atom catalysts represent the state-of-the-art in terms of atomic efficiency and activity under mild conditions, ideal for fine chemical synthesis where high purity is paramount. Palladium-based bimetallic catalysts also offer excellent performance with the innovative approach of in situ oxidant generation. Homogeneous metal nitrate catalysts provide a simple and effective method for high-conversion synthesis, particularly at the lab scale.
The field of catalysis is continuously evolving, with ongoing research focused on the development of more active, selective, and stable catalysts. Future advancements will likely involve the design of novel catalyst architectures, such as catalysts with precisely controlled active sites and improved mass transport properties. The exploration of alternative energy inputs, such as photocatalysis and electrocatalysis, also holds significant promise for developing even more sustainable and efficient routes to benzaldehyde. This guide provides a solid foundation for navigating the current catalytic landscape and selecting the optimal system to advance your research and development goals.
References
-
Cobalt Single Atoms Embedded in Nitrogen-Doped Graphene for Selective Oxidation of Benzyl Alcohol by Activated Peroxymonosulfate. Small, 17(16), 2004579. [Link][6][7]
-
Cobalt Single Atoms Embedded in Nitrogen-Doped Graphene for Selective Oxidation of Benzyl Alcohol by Activated Peroxymonosulfate. PubMed, 33464724. [Link][6][7]
-
Selective Oxidation of Toluene to Benzaldehyde Using Co-ZIF Nano-Catalyst. MDPI, 23(21), 12881. [Link][1][2]
-
The proposed mechanism of selective oxidation of toluene by Co-ZIF catalyst. ResearchGate. [Link]
-
Co-N-Si/AC Catalyst for Aerobic Oxidation of Benzyl Alcohols to Esters under Mild Conditions. MDPI, 8(11), 748. [Link]
-
Cobalt Single Atoms Embedded in Nitrogen‐Doped Graphene for Selective Oxidation of Benzyl Alcohol by Activated Peroxymonosulfate. ResearchGate. [Link][9]
-
Selective Oxidation of Toluene to Benzaldehyde Using Co-ZIF Nano-Catalyst. PubMed, 36361670. [Link][1][2]
-
Selective Oxidation of Benzyl Alcohol to Benzaldehyde. University of Connecticut. [Link]
-
Highly efficient single atom cobalt catalyst for selective oxidation of alcohols. ResearchGate. [Link][8]
-
Benzyl alcohol oxidation using metal NC catalysts. Generally, the... ResearchGate. [Link]
-
Oxidation of benzyl alcohol in liquid phase catalyzed by cobalt oxide. Vrije Universiteit Brussel. [Link]
-
Cobalt singled out for selective alcohol oxidation. Chemistry World. [Link]
-
The Co3O4 catalyst derived from ZIF-67 and their catalytic performance of toluene. ResearchGate. [Link]
-
Enhanced Selective Oxidation of Benzyl Alcohol via In Situ H2O2 Production over Supported Pd-Based Catalysts. ACS Catalysis, 11(5), 2776-2784. [Link][10]
-
Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts. Catalysis Science & Technology, 9(21), 5963-5969. [Link]
-
Oxidation of Benzyl Alcohol Using Cobalt Oxide Supported Inside and Outside Hollow Carbon Spheres. ChemistryOpen, 8(7), 896-905. [Link]
-
Catalytic oxidation of benzyl alcohol over the Co@NC-x catalysts. (a)... ResearchGate. [Link]
-
Selective liquid phase oxidation of toluene with air. ResearchGate. [Link]
-
Oxidation of Benzyl Alcohol over Nitrogen-Doped Mesoporous Carbon Spheres. Applied Chemistry Today, 19(72), 151-168. [Link]
-
Selective liquid-phase oxidation of toluene over heterogeneous Mn@ZIF-8 derived catalyst with molecular oxygen in. Arabian Journal of Chemistry, 16(10), 105151. [Link]
-
Nitrogen-Doped Porous Carbon Derived from Covalent Triazine Framework for Catalytic Oxidation of Benzyl Alcohol. MDPI, 14(9), 1785. [Link]
-
Catalytic oxidation of toluene over ZIF-8 composited with Mn by different methods. ResearchGate. [Link]
-
Catalytic Oxidation Mechanism of Toluene on the Ce0.875Zr0.125O2 (110) Surface. MDPI, 12(11), 2209. [Link]
-
Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. Frontiers in Chemistry, 8, 151. [Link][5]
-
Catalytic Oxidation of Toluene into Benzaldehyde and Benzyl Alcohol Using Molybdenum-Incorporated Manganese Oxide Nanomaterials. ACS Omega, 6(30), 20006-20016. [Link]
-
Selective Oxidation of Toluene to Benzaldehyde Using CuxZnyO Mixed Metal Oxide Nanoparticles. MDPI, 11(3), 354. [Link]
-
Catalytic Oxidation of Toluene into Benzaldehyde and Benzyl Alcohol Using Molybdenum-Incorporated Manganese Oxide Nanomaterials. National Institutes of Health. [Link]
-
Sustainable Highly Selective Toluene Oxidation to Benzaldehyde. I.R.I.S.. [Link]
-
Switching of selectivity from benzaldehyde to benzoic acid using MIL-100(V) as a heterogeneous catalyst in aerobic oxidation of benzyl alcohol. RSC Publishing. [Link]
-
Selective Oxidation of Toluene to Benzaldehyde Using Co-ZIF Nano-Catalyst. PubMed. [Link]
-
The proposed mechanism of selective oxidation of toluene by Co-ZIF catalyst. ResearchGate. [Link]
-
Highly efficient selective oxidation of toluene to benzaldehyde over Cu–V oxides supported on amorphous SiO 2. ResearchGate. [Link]
-
Selective Oxidation of Toluene to Benzaldehyde Using Co-ZIF Nano-Catalyst. MDPI. [Link]
-
Investigating size-dependent selectivity in benzaldehyde reductive amination via Ni nanoparticles. Research Square. [Link]
-
Highly selective oxidation of benzyl alcohol to benzaldehyde with hydrogen peroxide by biphasic catalysis. ResearchGate. [Link]
-
RETRACTED ARTICLE: Synthesis and characterization of ZrFe2O4@SiO2@Ade-Pd as a novel, recyclable, green, and versatile catalyst for Buchwald–Hartwig and Suzuki–Miyaura cross-coupling reactions. National Institutes of Health. [Link]
-
Selective oxidation of benzyl alcohol to benzaldehyde over Ce-modified algal-based biochar_Energy Environmental Protection. Energy Environmental Protection. [Link]
-
UCLA Previously Published Works. eScholarship.org. [Link]
-
Benzaldehyde synthesis - Oxidation of benzyl alcohol. YouTube. [Link]
-
Oxidation of benzyl alcohol to benzaldehyde. Lakeland University. [Link]
Sources
- 1. Selective Oxidation of Toluene to Benzaldehyde Using Co-ZIF Nano-Catalyst [mdpi.com]
- 2. Selective Oxidation of Toluene to Benzaldehyde Using Co-ZIF Nano-Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 5. Cobalt Single Atoms Embedded in Nitrogen-Doped Graphene for Selective Oxidation of Benzyl Alcohol by Activated Peroxymonosulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. worldscientific.com [worldscientific.com]
A Researcher's Guide to Unlocking the Biological Potential of Salicylaldehyde Derivatives with DFT Studies
Salicylaldehyde and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1] The functionalization of the salicylaldehyde scaffold allows for the fine-tuning of these activities, making them promising candidates for drug discovery and development.[2] In recent years, Density Functional Theory (DFT) has emerged as a powerful computational tool to predict and rationalize the biological activity of these molecules, guiding synthetic efforts and accelerating the discovery process.
This guide provides a comprehensive comparison of DFT approaches for studying salicylaldehyde derivatives, supported by experimental data. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational chemistry in their work.
The Synergy of Computation and Experiment: A Necessary Partnership
While experimental screening remains the gold standard for determining biological activity, DFT studies offer invaluable insights into the underlying electronic and structural properties that govern these activities. By calculating parameters such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, molecular electrostatic potential (MEP), and bond dissociation energies, researchers can predict the reactivity, stability, and potential interaction mechanisms of salicylaldehyde derivatives. This predictive power allows for the rational design of new compounds with enhanced biological profiles, saving significant time and resources in the laboratory.
Comparing DFT Functionals and Basis Sets: The Heart of the Calculation
The accuracy of DFT calculations is critically dependent on the choice of the functional and basis set. For salicylaldehyde derivatives, the B3LYP functional combined with a Pople-style basis set, such as 6-311++G(2d,p), is a widely adopted and well-validated approach.[3] This combination provides a good balance between computational cost and accuracy for predicting molecular geometries, vibrational frequencies, and electronic properties.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of organic molecules.
-
6-311++G(2d,p): This is a triple-zeta basis set that provides a flexible description of the electron distribution. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing non-covalent interactions and anions. The (2d,p) specifies the addition of polarization functions, which are necessary for accurately modeling the geometry of molecules with heteroatoms.
While B3LYP is a robust choice, other functionals like M06-2X or ωB97X-D can offer improved accuracy for specific properties, such as non-covalent interactions, at a higher computational cost. The choice of functional should always be validated against experimental data whenever possible.
A Comparative Look at Biological Activities: DFT Predictions vs. Experimental Realities
The true power of DFT lies in its ability to correlate calculated electronic properties with experimentally observed biological activities. Below is a comparison of various salicylaldehyde derivatives and their reported activities, highlighting the insights gained from computational studies.
Antioxidant Activity
The antioxidant potential of salicylaldehyde derivatives is often linked to their ability to donate a hydrogen atom or an electron to neutralize free radicals. DFT calculations can predict this activity by determining the bond dissociation enthalpy (BDE) of the phenolic O-H bond and the ionization potential (IP). A lower BDE and IP generally correlate with higher antioxidant activity.
| Compound | Experimental Assay (IC50 µM) | Key DFT Findings | Reference |
| Salicylaldehyde-derived secondary amine (Compound 2) | ABTS: 5.14 ± 0.11 | Smallest HOMO-LUMO gap (5.27 eV), indicating high electronic reactivity. | [1] |
| Salicylaldehyde-derived secondary amine (Compound 5) | Phenanthroline: 9.42 ± 1.02 | Favorable thermodynamic parameters for free radical scavenging. | [1] |
| Salicylaldehyde Phenylhydrazone Derivatives | DPPH scavenging activity | HOMO-LUMO energy gaps correlating with antioxidant potential. | [1] |
Anticancer Activity
DFT studies, often coupled with molecular docking, can help elucidate the mechanism of anticancer activity. By analyzing the interactions between the salicylaldehyde derivative and the active site of a target protein, researchers can rationalize the observed cytotoxicity and guide the design of more potent inhibitors.
| Compound | Cell Line | Experimental IC50 | Computational Insights | Reference |
| 3-methoxy-salicylaldehyde isonicotinoylhydrazone | Various human tumor cell lines | Potent cytotoxic agent | Structure-activity relationship studies suggesting key pharmacophoric features. | [4] |
| Salicylaldehyde hydrazones (Compounds 12 & 14) | HL-60, K-562, MCF-7 | < 60 nM (leukemic lines), 230 nM (MCF-7) | In silico modeling suggested appropriate drug-likeness. | [2] |
| Dimethoxy derivatives of salicylaldehyde benzoylhydrazone | Leukemic cell lines | Low micro- and nanomolar concentrations | In silico modeling elucidated interactions with the probable target human cAbl kinase. | [5][6] |
Antimicrobial Activity
The antimicrobial activity of salicylaldehyde derivatives, particularly Schiff bases, has been extensively studied. DFT calculations can provide insights into the electronic properties that contribute to their ability to disrupt microbial cell membranes or inhibit essential enzymes.
| Compound Type | Target Organisms | Key DFT Findings | Reference |
| Salicylaldehyde Schiff base ligands | S. agalactiae, S. aureus, E. coli, S. sonnei | Correlation between electronic reactivity (from HOMO-LUMO gap) and antibacterial activity. | [3] |
| Schiff bases from isatoic anhydride and salicylaldehyde | B. cereus, E. faecalis | Molecular docking studies indicated efficient binding to the DHFR active site. | [7] |
| Metal complexes of salicylaldehyde derivatives | E. coli, S. aureus | Increased lipophilicity upon metal coordination, potentially enhancing antimicrobial activity. | [8] |
Visualizing the Computational Workflow
A typical DFT study for evaluating the biological activity of salicylaldehyde derivatives follows a structured workflow.
Caption: Workflow for DFT studies on salicylaldehyde derivatives.
A Deeper Dive into Computational Protocols
For researchers looking to implement these studies, here is a detailed step-by-step methodology for a typical DFT calculation on a salicylaldehyde derivative.
Protocol: DFT Calculation of a Salicylaldehyde Derivative
-
Molecular Modeling:
-
Draw the 2D structure of the salicylaldehyde derivative using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structure to a 3D model using a molecular modeling program (e.g., Avogadro, GaussView).
-
Perform an initial geometry optimization using a low-level method (e.g., molecular mechanics with MMFF94 force field) to obtain a reasonable starting geometry.
-
-
Geometry Optimization and Frequency Calculation:
-
Set up the DFT calculation in a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Select the desired functional and basis set (e.g., B3LYP/6-311++G(2d,p)).
-
Perform a geometry optimization to find the lowest energy conformation of the molecule.
-
Following the optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.
-
-
Electronic Property Calculations:
-
From the optimized structure, calculate various electronic properties:
-
HOMO-LUMO energies and gap: These are typically part of the standard output of a DFT calculation. The energy gap (ΔE = ELUMO - EHOMO) is a key indicator of chemical reactivity.
-
Molecular Electrostatic Potential (MEP): Generate the MEP surface to visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
-
Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to investigate intramolecular interactions, charge delocalization, and hyperconjugative effects.[9]
-
Quantum Theory of Atoms in Molecules (QTAIM) Analysis: Use QTAIM to analyze the electron density topology, characterize chemical bonds, and study non-covalent interactions.[10][11]
-
-
-
Data Analysis and Interpretation:
-
Analyze the calculated properties in the context of the desired biological activity. For example, a low HOMO-LUMO gap may suggest higher reactivity and potential for antimicrobial or anticancer activity.
-
Compare the calculated properties of a series of derivatives to identify structure-activity relationships (SAR).
-
Correlate the computational findings with available experimental data to validate the theoretical model.
-
Experimental Validation: The Crucial Link
Computational predictions must be validated through rigorous experimental testing. Standard in vitro assays are employed to quantify the biological activity of the synthesized salicylaldehyde derivatives.
Protocol: ABTS Radical Scavenging Assay (Antioxidant Activity)
-
Reagent Preparation:
-
Prepare a 7 mM solution of ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) in water.
-
Prepare a 2.45 mM solution of potassium persulfate in water.
-
Prepare the ABTS•+ radical solution by mixing equal volumes of the ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add 10 µL of the test compound (at various concentrations) to 1 mL of the diluted ABTS•+ solution.
-
Incubate the mixture for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
Use a standard antioxidant (e.g., Trolox, BHT) as a positive control.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the ABTS•+ radical using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the ABTS•+ radicals.
-
Conclusion and Future Directions
The integration of DFT studies with experimental investigations provides a powerful paradigm for the discovery and development of novel salicylaldehyde derivatives with enhanced biological activities. The computational approaches outlined in this guide offer a rational basis for molecular design, enabling researchers to prioritize synthetic targets and accelerate the journey from concept to clinic. Future research in this area will likely focus on the development of more accurate and efficient computational methods, as well as the application of machine learning and artificial intelligence to predict the biological activity of large libraries of virtual compounds.
References
-
Synthesis and Biological Evaluation of Salicylaldehyde-Derived Secondary Amines: Antioxidant, Anti-Inflammatory, and Insecticidal Activities with DFT Insights. MDPI. [Link]
-
Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. MDPI. [Link]
-
Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile. PMC - PubMed Central. [Link]
-
Synthesis of Schiff base ligands from salicylaldehyde as potential antibacterial agents: DFT and molecular docking studies. ResearchGate. [Link]
-
Synthesis, Biological Activity and Molecular Docking Studies of Novel Sulfonate Derivatives Bearing Salicylaldehyde. PubMed. [Link]
-
Synthesis, Antimicrobial Evaluation, and Molecular Docking Analysis of Novel Schiff Bases Derived from Isatoic Anhydride and Salicylaldehyde. MDPI. [Link]
-
Theoretical docking and antifungal studies of salicylaldehyde derived schiff base. Journal of Chemical and Pharmaceutical Sciences. [Link]
-
Synthesis, characterization and cytotoxic activity of new salicylaldehyde benzoylhydrazone derivatives as potential anti-proliferative agents. PubMed. [Link]
-
Synthesis, crystal structures and antioxidant activities of water-soluble salicylaldehyde Schiff base complexes. ResearchGate. [Link]
-
The synthesis of Schiff bases of salicylaldehyde. ResearchGate. [Link]
-
(PDF) Synthesis and Biological Evaluation of Salicylaldehyde-Derived Secondary Amines: Antioxidant, Anti-Inflammatory, and Insecticidal Activities with DFT Insights. ResearchGate. [Link]
-
DFT study of salicylaldehyde semicarbazone derivatives interaction with copper and the effect of aminic substituent. ResearchGate. [Link]
-
Natural Bond Orbital (NBO) Analysis of Certain Salicylanilide Derivatives. International Journal of ChemTech Research. [Link]
-
Synthesis, Spectral Characterization and DFT Molecular Structure Computational Studies on some Novel Salicylaldehyde Schiff Bases. ResearchGate. [Link]
-
Synthesis, characterization and antimicrobial activities of salicylaldehyde derivatives. International Journal of Current Pharmaceutical Research. [Link]
-
Synthesis and Antimicrobial Activities of Salicylaldehyde Schiff Base-Cu(II) Complex and Its Catalytic Activity in N-Arylation Reactions. ResearchGate. [Link]
-
Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. PMC - NIH. [Link]
-
Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. PubMed. [Link]
-
Synthesis, spectroscopic, DFT studies and biological activity of some ruthenium carbonyl derivatives of bis-(salicylaldehyde)phenylenediimine Schiff base ligand. ResearchGate. [Link]
-
Exploration of Photophysical and Nonlinear Properties of Salicylaldehyde-Based Functionalized Materials: A Facile Synthetic and DFT Approach. PMC - NIH. [Link]
-
An Efficient Synthesis, Spectroscopic Characterization, and Optical Nonlinearity Response of Novel Salicylaldehyde Thiosemicarbazone Derivatives. PMC - PubMed Central. [Link]
-
Studies on some salicylaldehyde Schiff base derivatives and their complexes with Cr(III), Mn(II), Fe(III), Ni(II) and Cu(II). ResearchGate. [Link]
-
Salicylaldehyde-based Schiff bases and their transition metal complexes: an overview on synthesis and biological activities. ResearchGate. [Link]
-
Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation. PubMed. [Link]
-
The synthesis of novel salicylaldehyde imine derivatives containing pyridinium and selective detection for fluoride and cyanide in organic-aqueous media. Canadian Science Publishing. [Link]
-
DFT Computational Study on Decarboxylation Mechanism of Salicylic Acid and Its Derivatives In the Anionic State. ResearchGate. [Link]
-
Synthesis, XRD/HSA‐Interactions, QTAIM Analysis, Optical and Nonlinear Optical Responses Studies of Cu(II) Complex with the Schiff Base Ligand Derived from 5‐Bromosalicylaldehyde. ResearchGate. [Link]
-
The HOMO–LUMO plots of Schiff bases of salicylaldehyde. ResearchGate. [Link]
-
Detailed DFT/MD Simulation, Surface Analysis and Electrochemical Computer Explorations of Aldehyde Derivatives For Mild Steel in 1.0 M HCl. ResearchGate. [Link]
-
THEORETICAL STUDY ON THE MOLECULAR ELECTRONIC PROPERTIES OF SALICYLIC ACID DERIVATIVES AS ANTI-INFLAMMATORY DRUGS. Journal of the Serbian Chemical Society. [Link]
-
Zinc(II) complexes of salicylaldehyde-based ligands: synthesis, structural exploration, DFT, and biological evaluation. OUCI. [Link]
-
Studying the impact of chitosan salicylaldehyde/schiff base/CuFe2O4 in PC3 cells via theoretical studies and inhibition of PI3K/AKT/mTOR signalling. NIH. [Link]
-
QTAIM (Bader), localized orbitals and conceptual DFT. Tutorials 2025.1 documentation. [Link]
-
(PDF) Theoretical study on the molecular electronic properties of salicylic acid derivatives as anti- inflammatory drugs. ResearchGate. [Link]
-
The synthesis of novel salicylaldehyde imine derivatives containing pyridinium and selective detection for fluoride and cyanide. Canadian Journal of Chemistry. [Link]
-
Electron Density Analysis: Quantum Theory of Atoms in Molecules (QTAIM). Université de Lorraine. [Link]
-
HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. International Research Journal of Education and Technology. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization and cytotoxic activity of new salicylaldehyde benzoylhydrazone derivatives as potential anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Natural Bond Orbital (NBO) Analysis of Certain Salicylanilide Derivatives – Material Science Research India [materialsciencejournal.org]
- 10. scm.com [scm.com]
- 11. moderm2023.sciencesconf.org [moderm2023.sciencesconf.org]
Comparing the efficacy of fluorinated vs non-fluorinated combretastatin analogues
An In-Depth Guide to the Comparative Efficacy of Fluorinated vs. Non-Fluorinated Combretastatin Analogues
Introduction: The Promise and Challenge of Combretastatins
Combretastatins, a class of natural stilbenes isolated from the bark of the South African bush willow, Combretum caffrum, represent a potent and promising avenue in anti-cancer therapy.[1][2] The lead compound, Combretastatin A-4 (CA-4), has garnered significant attention for its powerful dual-action mechanism.[3][4] Primarily, it functions as a potent inhibitor of tubulin polymerization by binding to the colchicine-binding site on the β-tubulin subunit.[1][5][6] This interaction disrupts the formation of microtubules, which are essential for cell division, leading to mitotic arrest at the G2/M phase and subsequent programmed cell death (apoptosis) in rapidly proliferating cancer cells.[1][7]
Beyond its direct cytotoxic effects, CA-4 is a leading example of a Vascular Disrupting Agent (VDA).[3][7] It selectively targets the established tumor vasculature, causing endothelial cell shape changes, increased vascular permeability, and ultimately, a rapid shutdown of blood flow within the tumor, leading to widespread necrosis.[3][8]
Despite its high potency, the clinical development of CA-4 has been hampered by significant pharmacological challenges, including poor aqueous solubility and the chemical instability of its active cis-stilbene isomer, which can readily convert to the far less active trans-isomer.[9][10] These limitations have spurred extensive research into the synthesis of combretastatin analogues designed to improve solubility, stability, and overall efficacy. One of the most successful strategies in this pursuit has been the strategic incorporation of fluorine atoms.
The Rationale for Fluorination in Combretastatin Design
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[2][9] Fluorine's unique characteristics—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's behavior without significantly increasing its steric bulk.[2] In the context of combretastatin analogues, fluorination is employed to:
-
Enhance Metabolic Stability: The strength of the C-F bond can block sites of metabolic oxidation, increasing the drug's half-life.
-
Modulate Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, potentially improving its absorption across biological membranes.[2]
-
Alter Electronic Properties: The strong electron-withdrawing nature of fluorine can polarize the C-F bond, influencing drug-target interactions and potentially leading to stronger and more favorable binding to the tubulin protein.[2][9]
This guide provides a comparative analysis of the efficacy of fluorinated versus non-fluorinated combretastatin analogues, supported by experimental data and detailed protocols for their evaluation.
Comparative Efficacy: A Data-Driven Analysis
The ultimate measure of a combretastatin analogue's potential lies in its performance in preclinical assays. The following tables summarize key experimental data comparing fluorinated and non-fluorinated derivatives across critical performance metrics.
Table 1: In Vitro Cytotoxicity Against Cancer Cell Lines
The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting cell growth. Lower values indicate higher potency. Data shows that fluorinated analogues often retain or exceed the potent cytotoxicity of the parent compound, CA-4, even in multidrug-resistant (MDR) cell lines.
| Compound | Modification | Cell Line | IC₅₀ (nM) | Citation |
| Non-Fluorinated | ||||
| Combretastatin A-4 (CA-4) | Parent Compound | Various | <10 | [11][12] |
| Analogue 5i | Quinoline Derivative | HepG-2 | 8,200 | [12] |
| Analogue 6i | Quinoline Derivative | HCT-116 | 18,200 | [12] |
| Fluorinated | ||||
| Fluoro-analogue Z-2 | Fluoro-analog of CA-4 | MCF-7 (Breast) | 53 | [9] |
| Fluoro-analogue Z-3 | Fluoro-analog of CA-4 | NCI/ADR (Ovarian, MDR) | 118 | [9] |
| Fluoro-analogue Z-7 | Fluoro-analog of CA-4 | ID8 (Ovarian) | 68 | [9] |
| 3-deoxy-3-fluoro-CA-4 | 3'-hydroxyl replaced with F | Various | Comparable to CA-4 | [3] |
| Analogue 9a | Stilbene nitrile with F | HCT-116 (Colon) | 20 | [10] |
| CA-4 Analogue | F on B-ring, Cl on B-ring | MCF-7 (Breast) | Concentration-dependent reduction in survival | [13] |
Note: IC₅₀ values can vary based on the specific cell line and assay conditions.
Table 2: Inhibition of Tubulin Polymerization
Directly measuring a compound's ability to inhibit tubulin assembly provides mechanistic validation. The data confirms that fluorinated analogues effectively target tubulin, a crucial step in their anticancer activity.
| Compound | Modification | Tubulin Polymerization Inhibition (IC₅₀/ID₅₀) | Citation |
| Non-Fluorinated | |||
| Combretastatin A-4 (CA-4) | Parent Compound | ~2 µM | [9] |
| Combretastatin A-1 (CA-1) | Parent Compound | ~2 µM | [9] |
| Fluorinated | |||
| Fluoro-analogue C8 | Fluoro- and Bromo-substituted | Active inhibitor | [14] |
| Fluoro-analogue C9 | Fluoro- and Chloro-substituted | Active inhibitor | [14] |
| Various Fluoro-analogues | F on olefinic bridge | Activity is position-dependent; cis-isomers are most active | [2][15] |
Table 3: Anti-Vascular & Anti-Angiogenic Activity
The vascular-disrupting capability is a hallmark of effective combretastatins. In vitro assays modeling angiogenesis, such as the endothelial tube formation assay, demonstrate the potent anti-vascular effects of novel analogues.
| Compound | Assay | Observation | Citation |
| Non-Fluorinated | |||
| CA-4 | Endothelial Cell Migration & Tube Formation | Potent inhibition | [3] |
| Analogue 1 | HUVEC Tube Formation | Inhibition at 5-20 nM | [16] |
| Analogue 2 | HUVEC Tube Formation & Migration | Potent inhibition at 5-20 nM | [16] |
| Analogue 3 | HUVEC Tube Formation | Inhibition at 5-20 nM | [16] |
| Fluorinated | |||
| Sydnone-based Fluoro-analogue | Endothelial Permeability | Significantly increased permeability, similar to CA-4 | [8] |
Mechanism of Action: A Visual Overview
Combretastatin analogues exert their effects through a well-defined pathway targeting both the cancer cell's cytoskeleton and the tumor's blood supply.
Caption: Mechanism of Combretastatin Analogues.
Core Experimental Protocols
The following protocols represent the foundational assays for comparing the efficacy of novel combretastatin analogues.
MTT Assay for In Vitro Cytotoxicity
This colorimetric assay is a widely used method for assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[17][18]
Causality: The conversion of the yellow MTT tetrazolium salt to a purple formazan product is directly proportional to the number of living, metabolically active cells, providing a quantitative measure of cytotoxicity.[17][19]
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[17]
-
Compound Treatment: Prepare serial dilutions of the fluorinated and non-fluorinated combretastatin analogues in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 48 or 72 hours).[17]
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh serum-free medium plus 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C, protected from light.[17]
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the purple formazan crystals.[17]
-
Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Caption: Workflow for Endothelial Tube Formation Assay.
In Vivo Xenograft Tumor Model
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a critical tool for evaluating the in vivo efficacy of anti-cancer agents before they advance to clinical trials. [20][21] Causality: This model allows for the assessment of a drug's therapeutic potential in a complex physiological system, providing data on tumor growth inhibition, pharmacokinetics, and toxicity. [20][21] Methodology:
-
Cell Preparation: Culture a human cancer cell line (e.g., HCT-116, A549) to 80-90% confluency. Harvest the cells and resuspend them in a sterile medium or PBS, often mixed with Matrigel to support initial tumor growth. [20]2. Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 1-5 million cells) into the flank of immunodeficient mice (e.g., athymic nude or SCID mice). [22][23]3. Tumor Growth & Randomization: Monitor the mice until tumors reach a palpable size (e.g., 100-150 mm³). Randomize the animals into treatment and control groups. [20]4. Drug Administration: Administer the fluorinated or non-fluorinated combretastatin analogues (and a vehicle control) according to a predetermined schedule, dose, and route (e.g., oral gavage, intraperitoneal injection). [20]5. Monitoring & Endpoints: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight as an indicator of toxicity. [20]The primary endpoint is typically Tumor Growth Inhibition (TGI). The study concludes when tumors in the control group reach a predetermined size.
Caption: Workflow for In Vivo Xenograft Model Study.
Conclusion and Future Directions
The available data strongly suggests that fluorination is a highly effective strategy for optimizing the therapeutic profile of combretastatin analogues. Fluorinated derivatives consistently demonstrate potent cytotoxicity, often comparable or superior to the natural lead compound CA-4, and critically, many show efficacy against multidrug-resistant cancer cells. [9][24]Furthermore, they retain the essential mechanistic hallmarks of the combretastatin class: potent inhibition of tubulin polymerization and significant anti-vascular activity. [2][8] While in vitro cytotoxicity is a crucial first step, the defining characteristic of this drug class is its ability to function as a vascular disrupting agent. [9]Therefore, further evaluation of novel fluorinated analogues should continue to focus on their effects on endothelial cells and in vivo anti-tumor and anti-vascular efficacy in relevant xenograft models. The strategic incorporation of fluorine continues to be a valuable tool, paving the way for the development of next-generation combretastatin analogues with improved pharmacological properties and enhanced potential for clinical success.
References
Sources
- 1. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Combretastatin A-4 analogues as antimitotic antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Development of combretastatins as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Sydnone-Based Analogues of Combretastatin A-4 Phosphate (CA4P) as Vascular Disrupting Agents for Use in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Computational Design and Synthesis of Novel Fluoro-Analogs of Combretastatins A-4 and A-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Assessing the Antiproliferative Potential of a Novel Combretastatin A4 Derivative via Modulating Apoptosis, MAPK/ERK and PI3K/AKT Pathways in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and biological activity of fluorinated combretastatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Vascular disrupting activity of combretastatin analogues [sfera.unife.it]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. xenograft.org [xenograft.org]
- 22. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 23. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 24. Computational Design and Synthesis of Novel Fluoro-Analogs of Combretastatins A-4 and A-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Neurotoxicity of Fluorinated Compounds: Mechanisms, Models, and Experimental Validation
For researchers, scientists, and drug development professionals, understanding the potential neurotoxicity of fluorinated compounds is of paramount importance. The unique properties conferred by fluorine, such as enhanced metabolic stability and binding affinity, have led to their widespread use in pharmaceuticals, agrochemicals, and industrial materials. However, this same chemical stability can contribute to unforeseen biological consequences, including adverse effects on the nervous system. This guide provides an in-depth analysis of the neurotoxic potential of various classes of fluorinated compounds, offering a comparative look at their mechanisms of action and presenting validated experimental protocols for their assessment. Our focus is on empowering researchers with the knowledge and tools to conduct rigorous, self-validating neurotoxicity studies.
Mechanistic Insights into Fluorinated Compound Neurotoxicity
The neurotoxicity of fluorinated compounds is not a monolithic phenomenon. Different classes of these chemicals exert their effects through distinct molecular pathways. A nuanced understanding of these mechanisms is critical for designing relevant screening assays and for predicting potential adverse outcomes in drug development.
Fluoroquinolone Antibiotics: A Case Study in GABA/NMDA Receptor Imbalance
Fluoroquinolones, a major class of antibiotics, are well-documented for their potential to induce central nervous system (CNS) side effects, ranging from dizziness and confusion to seizures and psychosis.[1][2][3] The primary mechanism underlying these effects is the disruption of the delicate balance between inhibitory and excitatory neurotransmission.[2][4]
Specifically, certain fluoroquinolones can act as antagonists at the γ-aminobutyric acid (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the brain.[4][5] This inhibition reduces the threshold for neuronal excitation. Concurrently, some of these compounds can activate the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory signaling.[1][5] This dual action of dampening inhibition while potentiating excitation can lead to a state of neuronal hyperexcitability, manifesting as the observed neurotoxic symptoms.[1][2] The C-7 substituent on the quinolone nucleus is thought to play a significant role in these CNS effects.[4]
dot graph TD; A[Fluoroquinolone] --> B{GABA-A Receptor}; B --|> C[Inhibitory Neurotransmission]; A --> D{NMDA Receptor}; D --> E[Excitatory Neurotransmission]; C --> F((Neuronal Hyperexcitability)); E --> F; F --> G[Neurotoxic Symptoms];
caption: Fluoroquinolone-induced neurotoxicity pathway.
Per- and Polyfluoroalkyl Substances (PFAS): A Multi-pronged Assault on Neuronal Homeostasis
Per- and polyfluoroalkyl substances (PFAS) are a large group of synthetic chemicals used in a wide array of industrial and consumer products.[6][7] Their extreme persistence in the environment and in biological systems has raised significant concerns about their long-term health effects, including neurotoxicity.[6][7] Unlike the receptor-specific actions of fluoroquinolones, PFAS appear to exert their neurotoxic effects through multiple, interconnected pathways.
Mechanistic studies have revealed that PFAS can disrupt calcium homeostasis, affect the thyroid system, and interfere with protein kinase C signaling and synaptic plasticity.[6][7] There is also evidence that PFAS can alter neurotransmitter levels, with studies showing increased glutamate in the hippocampus and decreased dopamine in the whole brain following exposure.[8] Furthermore, due to their surfactant-like properties, PFAS may compromise the integrity of the blood-brain barrier, increasing the brain's vulnerability to these and other toxicants.[8]
Organofluorine Pesticides: A Diverse Group with Varied Targets
The neurotoxicity of organofluorine pesticides is highly dependent on the specific chemical structure and its intended biological target. For instance, some fluorinated pesticides are designed to inhibit acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[9][10] Inhibition of AChE leads to an accumulation of acetylcholine in the synapse, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects. However, it is important to note that not all organofluorine pesticides act through this mechanism. For example, a study on the pesticide etoxazole found no inhibitory effect on brain AChE activity in fish, suggesting that its primary mode of action lies elsewhere.[11][12]
A Comparative Framework for Neurotoxicity Assessment: In Vitro and In Vivo Models
A robust assessment of neurotoxicity requires a multi-tiered approach, employing a combination of in vitro and in vivo models to gain a comprehensive understanding of a compound's potential risks.[13] In vitro models offer the advantage of high-throughput screening and mechanistic investigation, while in vivo models provide insights into systemic effects and complex neurobehavioral outcomes.[13][14]
In Vitro Models: From Cell Lines to Complex Co-cultures
A variety of in vitro systems are available for neurotoxicity testing, each with its own set of advantages and limitations.[15]
| Model System | Description | Advantages | Limitations |
| Immortalized Cell Lines (e.g., SH-SY5Y, PC12) | Human neuroblastoma (SH-SY5Y) or rat pheochromocytoma (PC12) cells that can be differentiated into neuron-like cells.[14] | High-throughput, reproducible, and cost-effective.[14] | May not fully recapitulate the complexity of primary neurons; potential for genetic drift.[14] |
| Primary Neuronal Cultures | Neurons directly isolated from rodent or human brain tissue.[16] | More physiologically relevant than cell lines, exhibiting mature neuronal properties. | More technically demanding, ethical considerations for animal use, and potential for batch-to-batch variability. |
| Co-cultures | Cultures containing multiple cell types, such as neurons and glial cells.[15] | More accurately mimic the cellular environment of the brain, allowing for the study of cell-cell interactions. | Increased complexity in culture and analysis. |
| Organotypic Slice Cultures | Thin sections of brain tissue maintained in culture, preserving the three-dimensional architecture of the brain.[15] | High physiological relevance, retaining local synaptic circuitry. | Limited lifespan in culture, lower throughput. |
| Human iPSC-derived Neurons | Neurons differentiated from induced pluripotent stem cells, offering a human-relevant model.[17] | Patient-specific models can be developed, high physiological relevance. | High cost, complex differentiation protocols, and potential for incomplete maturation. |
In Vivo Models: Assessing Systemic and Behavioral Effects
While in vitro models are invaluable for initial screening and mechanistic studies, in vivo models are essential for evaluating the integrated physiological and behavioral responses to a potential neurotoxicant.
| Model Organism | Key Applications | Advantages | Limitations |
| Rodents (Mice and Rats) | Neurobehavioral assessments (locomotor activity, learning and memory, anxiety-like behavior), histopathology, and electrophysiology.[18][19][20] | Well-characterized physiology and genetics, extensive behavioral test batteries available.[21] | Higher cost and ethical considerations compared to in vitro models. |
| Zebrafish | High-throughput screening for developmental neurotoxicity and behavioral analysis.[13] | Rapid development, genetic tractability, and optical transparency allowing for in vivo imaging.[13][22] | Differences in physiology and metabolism compared to mammals. |
| Caenorhabditis elegans | High-content screening for neurodegeneration and developmental neurotoxicity.[23] | Short lifespan, simple nervous system, and amenability to genetic manipulation.[23] | Significant evolutionary distance from mammals. |
Core Experimental Protocols for Neurotoxicity Assessment
The following protocols represent a foundational suite of assays for the comprehensive evaluation of fluorinated compound neurotoxicity. The choice of specific assays should be guided by the hypothesized mechanism of action and the research question at hand.
Cell Viability and Cytotoxicity Assays
These assays provide a fundamental measure of a compound's toxicity by quantifying cell death and metabolic activity.
3.1.1. LDH (Lactate Dehydrogenase) Cytotoxicity Assay
-
Principle: Measures the release of the cytosolic enzyme LDH from cells with compromised membrane integrity, a hallmark of cytotoxicity.[24]
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with the test compound at various concentrations for the desired exposure time. Include vehicle-only and no-cell controls.[25]
-
After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.[26]
-
Add the LDH assay reagent to each well and incubate at room temperature, protected from light.[27]
-
Add a stop solution to terminate the reaction.[27]
-
Measure the absorbance at 490 nm using a microplate reader.[27]
-
Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).[27]
-
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded]; A [label="Seed Cells"]; B [label="Treat with Compound"]; C [label="Incubate"]; D [label="Transfer Supernatant"]; E [label="Add LDH Reagent"]; F [label="Incubate (RT, Dark)"]; G [label="Add Stop Solution"]; H [label="Read Absorbance (490nm)"]; I [label="Calculate % Cytotoxicity"];
} caption: LDH Cytotoxicity Assay Workflow.
Oxidative Stress and Mitochondrial Dysfunction Assays
Oxidative stress and mitochondrial impairment are common mechanisms of neurotoxicity.[3] These assays are crucial for identifying compounds that disrupt cellular redox balance and energy metabolism.
3.2.1. Reactive Oxygen Species (ROS) Assay
-
Principle: Utilizes a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.[28][29][30]
-
Protocol:
-
Culture cells in a 96-well plate or on glass coverslips.
-
Load the cells with the DCFH-DA probe by incubating in a serum-free medium containing the probe.[30][31]
-
Wash the cells to remove excess probe.[31]
-
Treat the cells with the test compound, including positive (e.g., H₂O₂) and negative controls.[30][32]
-
Measure the fluorescence intensity using a microplate reader (Ex/Em ~485/535 nm) or visualize under a fluorescence microscope.[28]
-
3.2.2. Mitochondrial Membrane Potential (MMP) Assay
-
Principle: Employs cationic fluorescent dyes, such as JC-1 or TMRE, that accumulate in healthy mitochondria with a high membrane potential. A decrease in MMP, an early indicator of apoptosis, leads to a change in the fluorescence signal.[33][34][35]
-
Protocol (using JC-1):
-
Culture and treat cells with the test compound. Include a positive control such as FCCP or CCCP to depolarize the mitochondria.[33][35]
-
Add the JC-1 staining solution to the cells and incubate.[33][36]
-
Wash the cells with assay buffer to remove unbound dye.[36]
-
Measure the fluorescence of both JC-1 monomers (green, Ex/Em ~485/535 nm) and J-aggregates (red, Ex/Em ~540/590 nm).[33]
-
The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.[34]
-
dot graph G { layout=dot; rankdir=LR; node [shape=ellipse]; A [label="Healthy Mitochondria\n(High MMP)"]; B [label="Stressed/Apoptotic Mitochondria\n(Low MMP)"]; C [label="JC-1 Aggregates\n(Red Fluorescence)"]; D [label="JC-1 Monomers\n(Green Fluorescence)"];
} caption: Principle of JC-1 MMP Assay.
Electrophysiological and Network Activity Assays
For compounds suspected of affecting neuronal excitability and synaptic transmission, electrophysiological assays are indispensable.
3.3.1. Multi-electrode Array (MEA)
-
Principle: MEA technology allows for the non-invasive, long-term recording of spontaneous and evoked electrical activity from neuronal networks cultured on a grid of electrodes.[37][38][39]
-
Workflow:
-
Culture primary neurons or iPSC-derived neurons on MEA plates.
-
Allow the neuronal network to mature and establish stable electrical activity.
-
Record baseline network activity (e.g., spike rate, burst frequency, network synchrony).
-
Apply the test compound and record the changes in network activity over time.[40]
-
Analyze the data to identify patterns of neuroactivity or neurotoxicity.[40]
-
In Vivo Neurobehavioral Assessments
These tests are crucial for evaluating the effects of a compound on complex brain functions and behavior in a whole-organism context.
3.4.1. Functional Observational Battery (FOB) / Irwin Test
-
Principle: A systematic observational method to assess changes in autonomic, neuromuscular, sensorimotor, and behavioral parameters in rodents.[19]
-
Procedure:
-
Administer the test compound to the animals.
-
At specified time points, a trained observer scores a range of parameters, including posture, gait, reactivity to stimuli, and physiological signs.[18]
-
Data Interpretation and Comparative Analysis
The data generated from these assays should be integrated to build a comprehensive neurotoxicity profile for each fluorinated compound.
| Compound Class | Primary Mechanism | Key In Vitro Findings | Key In Vivo Findings |
| Fluoroquinolones | GABA-A antagonism, NMDA agonism[1][2][4] | Increased neuronal firing in MEA, decreased cell viability at high concentrations. | Seizures, altered locomotor activity, anxiety-like behaviors.[1] |
| PFAS | Disruption of Ca²⁺ homeostasis, altered neurotransmitter levels, mitochondrial dysfunction.[6][7][8] | Increased ROS production, decreased MMP, changes in neurite outgrowth. | Developmental neurotoxicity, altered learning and memory, motor deficits.[6] |
| AChE-inhibiting Organofluorines | Acetylcholinesterase inhibition.[9][10] | Decreased cell viability in cholinergic neuron cultures. | Tremors, seizures, cholinergic crisis symptoms. |
Conclusion: A Pathway to Safer Fluorinated Compounds
The diverse and potent biological activities of fluorinated compounds necessitate a thorough and mechanistically informed approach to neurotoxicity assessment. By employing a combination of well-validated in vitro and in vivo models and a suite of robust experimental protocols, researchers can effectively identify and characterize potential neurotoxic liabilities early in the development process. This guide serves as a foundational resource for designing and executing such studies, ultimately contributing to the development of safer and more effective fluorinated chemicals and pharmaceuticals.
References
-
Radio, S. E., & Mundy, W. R. (2008). Developmental neurotoxicity testing in vitro: models for assessing chemical effects on neurite outgrowth. Neurotoxicology, 29(3), 361–376. [Link]
-
McConnell, E. R., McClain, M. A., Ross, J., Lefew, W. R., & Shafer, T. J. (2012). Evaluation of multi-well microelectrode arrays for neurotoxicity screening using a chemical training set. Neurotoxicology, 33(5), 1048–1057. [Link]
-
Anwar, A., & Saleem, F. (2024). Fluoroquinolones: Neurological Complications and Side Effects in Clinical Practice. Cureus, 16(2), e54521. [Link]
-
Mariussen, E. (2012). Neurotoxic effects of perfluoroalkylated compounds: mechanisms of action and environmental relevance. Archives of toxicology, 86(9), 1349–1367. [Link]
-
Kim, D. S., & Kim, J. H. (2013). Quinolone Neurotoxicity: How to Avoid or Minimize the Risk. Consultant, 53(10). [Link]
-
Costa, L. G., Giordano, G., & Guizzetti, M. (2011). In vitro models for neurotoxicology research. Toxicology research, 27(3), 129–137. [Link]
-
CUSABIO. (n.d.). ROS Assay Kit Protocol. CUSABIO. [Link]
-
Tom, A., & Palanisamy, S. (2014). Fluoroquinolone Induced Neurotoxicity: A Review. Journal of Advanced Pharmacy Education & Research, 4(4), 430-435. [Link]
-
Frank, E. D., & Klemke, R. L. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PloS one, 6(11), e26908. [Link]
-
Chen, X., & Zhong, Z. (2017). Flow Cytometric Detection of Reactive Oxygen Species. Bio-protocol, 7(1), e2102. [Link]
-
AntBio. (2025). Cellular reactive oxygen species (ROS) assay strategy. AntBio. [Link]
-
Johnstone, A. F., Gross, G. W., Weiss, D. G., Schroeder, O. H., Gramowski, A., & Shafer, T. J. (2010). Microelectrode arrays: a physiologically based neurotoxicity testing platform for the 21st century. Neurotoxicology, 31(4), 331–350. [Link]
-
Mariussen, E. (2012). Neurotoxic effects of perfluoroalkylated compounds: mechanisms of action and environmental relevance. Archives of toxicology, 86(9), 1349-1367. [Link]
-
Metrion Biosciences. (n.d.). Reliable Neuroscience Assays for Compound Evaluation. Metrion Biosciences. [Link]
-
Agalakova, N. I., & Gusev, G. P. (2012). Mechanisms of Fluoride Toxicity: From Enzymes to Underlying Integrative Networks. ISRN toxicology, 2012, 493721. [Link]
-
Anwar, A., & Saleem, F. (2024). Fluoroquinolones: Neurological Complications and Side Effects in Clinical Practice. Cureus, 16(2), e54521. [Link]
-
Sellner, J., & Trinka, E. (2012). Neurotoxic effects associated with antibiotic use: management considerations. British journal of clinical pharmacology, 74(5), 757–763. [Link]
-
Creative Bioarray. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Creative Bioarray. [Link]
-
Popova, D. (2017). In vitro cellular models for neurotoxicity studies. Diva-portal.org. [Link]
-
G-Biosciences. (n.d.). TMRE Mitochondrial Membrane Potential Assay. G-Biosciences. [Link]
-
Cover, K. M., & Kopec, A. K. (2022). Neurotransmission Targets of Per- and Polyfluoroalkyl Substance Neurotoxicity: Mechanisms and Potential Implications for Adverse Neurological Outcomes. Toxics, 10(10), 606. [Link]
-
Tilson, H. A. (1990). In vitro techniques for the assessment of neurotoxicity. Environmental health perspectives, 85, 69–75. [Link]
-
Üner, N., Oruç, E. Ö., Sevgiler, Y., Şahin, N., Durmaz, H., & Uslu, U. (2006). Neurotoxicity evaluation of the organofluorine pesticide etoxazole in the brain of Oreochromis niloticus. Drug and chemical toxicology, 29(2), 159–166. [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. protocols.io. [Link]
-
Axion BioSystems. (n.d.). Neurotoxicity Screening with High-Throughput Microelectrode Arrays. Axion BioSystems. [Link]
-
Moser, V. C. (1989). Neurobehavioral tests in single- and repeated-dose toxicity studies in small rodents. Journal of the American College of Toxicology, 8(5), 891-899. [Link]
-
Aschner, M., & Faria, M. (2018). In vitro and in vivo models for developmental neurotoxicity screening. Current opinion in toxicology, 7, 39-44. [Link]
-
Southern Research. (n.d.). Neurobehavioral Assessments (Small model studies). Southern Research. [Link]
-
Abbkine. (2025). Mitochondrial Membrane Potential Assay Kit: A Complete Guide to Principles and Applications. Abbkine. [Link]
-
Cell Biologics, Inc. (n.d.). LDH Assay. Cell Biologics, Inc. [Link]
-
Creative Bioarray. (n.d.). General in vitro Neurotoxicity Test. Creative Bioarray. [Link]
-
Al-masri, M., & Vadivelu, J. (2021). A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. Bio-protocol, 11(1), e3877. [Link]
-
Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. Assay Genie. [Link]
-
Assay Genie. (n.d.). TMRE Mitochondrial Membrane Potential Assay Kit (Fluorometric). Assay Genie. [Link]
-
Lehotzky, K. (1997). Animal Models for Assessment of Neurotoxicity. Central European Journal of Occupational and Environmental Medicine, 3(4), 323-326. [Link]
-
Colomina, M. T., & Sanchez-Santed, F. (2023). New insights in animal models of neurotoxicity-induced neurodegeneration. Frontiers in toxicology, 5, 1168863. [Link]
-
Blaylock, R. L. (2012). Excitotoxicity: A possible central mechanism in fluoride neurotoxicity. Fluoride, 45(3), 264-277. [Link]
-
Marker Gene Technologies, Inc. (n.d.). Mitochondrial Membrane Potential Detection Kit. Marker Gene Technologies, Inc. [Link]
-
Üner, N., Oruç, E. Ö., Sevgiler, Y., Şahin, N., Durmaz, H., & Uslu, U. (2006). Neurotoxicity Evaluation of the Organofluorine Pesticide Etoxazole in the Brain of Oreochromis niloticus. Drug and Chemical Toxicology, 29(2), 159-166. [Link]
-
vivoVerse. (n.d.). Neurotoxicity assessment. vivoVerse. [Link]
-
Suzuki, I., et al. (2020). Establishment of Neurotoxicity Assessment Using Microelectrode Array (MEA) with hiPSC-Derived Neurons and Evaluation of New Psychoactive Substances (NPS). Frontiers in pharmacology, 11, 888. [Link]
-
Beyond Pesticides. (n.d.). Pesticide-Induced Diseases: Brain and Nervous System Disorders. Beyond Pesticides. [Link]
-
Üner, N., Oruç, E. Ö., Sevgiler, Y., Şahin, N., Durmaz, H., & Uslu, U. (2006). Neurotoxicity Evaluation of the Organofluorine Pesticide Etoxazole in the Brain of Oreochromis niloticus. Drug and Chemical Toxicology, 29(2), 159-166. [Link]
-
Üner, N., Oruç, E. Ö., Sevgiler, Y., Şahin, N., Durmaz, H., & Uslu, U. (2006). Full article: Neurotoxicity Evaluation of the Organofluorine Pesticide Etoxazole in the Brain of Oreochromis niloticus. Drug and Chemical Toxicology, 29(2), 159-166. [Link]
-
InVivo Biosystems. (n.d.). Zebrafish Neurotoxicity Analysis. InVivo Biosystems. [Link]
-
Stoiljkovic, M., et al. (2023). Neurobehavioral Testing as Cognitive Function Evaluation tool in Experimentally Induced Neurodegeneration in Mice. Folia Medica, 65(3), 369-380. [Link]
Sources
- 1. Fluoroquinolones: Neurological Complications and Side Effects in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinolone Neurotoxicity: How to Avoid or Minimize the Risk | Consultant360 [consultant360.com]
- 3. researchgate.net [researchgate.net]
- 4. japer.in [japer.in]
- 5. Neurotoxic effects associated with antibiotic use: management considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurotoxic effects of perfluoroalkylated compounds: mechanisms of action and environmental relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurotoxic effects of perfluoroalkylated compounds: mechanisms of action and environmental relevance - ProQuest [proquest.com]
- 8. Neurotransmission Targets of Per- and Polyfluoroalkyl Substance Neurotoxicity: Mechanisms and Potential Implications for Adverse Neurological Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Neurotoxicity evaluation of the organofluorine pesticide etoxazole in the brain of Oreochromis niloticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. diva-portal.org [diva-portal.org]
- 15. In vitro models for neurotoxicology research - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Establishment of Neurotoxicity Assessment Using Microelectrode Array (MEA) with hiPSC-Derived Neurons and Evaluation of New Psychoactive Substances (NPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Neurobehavioral tests in single- and repeated-dose toxicity studies in small rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. catalog.labcorp.com [catalog.labcorp.com]
- 20. Frontiers | New insights in animal models of neurotoxicity-induced neurodegeneration [frontiersin.org]
- 21. Neurobehavioral Testing as Cognitive Function Evaluation tool in Experimentally Induced Neurodegeneration in Mice - Panina - Annals of Clinical and Experimental Neurology [annaly-nevrologii.com]
- 22. invivobiosystems.com [invivobiosystems.com]
- 23. vivoverse.com [vivoverse.com]
- 24. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 25. LDH cytotoxicity assay [protocols.io]
- 26. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 27. cellbiologics.com [cellbiologics.com]
- 28. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 29. bio-protocol.org [bio-protocol.org]
- 30. antbioinc.com [antbioinc.com]
- 31. assaygenie.com [assaygenie.com]
- 32. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 33. creative-bioarray.com [creative-bioarray.com]
- 34. Mitochondrial Membrane Potential Assay Kit: A Complete Guide to Principles and Applications [absin.net]
- 35. assaygenie.com [assaygenie.com]
- 36. chem-agilent.com [chem-agilent.com]
- 37. Evaluation of multi-well microelectrode arrays for neurotoxicity screening using a chemical training set - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Microelectrode arrays: a physiologically based neurotoxicity testing platform for the 21st century - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. Reliable Neuroscience Assays for Compound Evaluation [metrionbiosciences.com]
- 40. Neurotoxicity Screening with High-Throughput Microelectrode Arrays | Axion Biosystems [axionbiosystems.com]
Introduction: The Rationale for 5-Fluorouracil Prodrugs
An In-Depth Guide to the Hydrolysis of 5-Fluorouracil Derivatives: Mechanisms, Comparisons, and Experimental Protocols
5-Fluorouracil (5-FU) has been a cornerstone of chemotherapy for decades, particularly in the treatment of solid tumors like colorectal, breast, and gastric cancers.[1][2][3] Its cytotoxic effect stems from the inhibition of thymidylate synthase and the incorporation of its metabolites into DNA and RNA, ultimately disrupting cell replication.[4] However, the clinical utility of 5-FU is hampered by significant drawbacks, including a narrow therapeutic index, severe side effects (such as myelosuppression and gastrointestinal toxicity), and rapid degradation by the enzyme dihydropyrimidine dehydrogenase (DPD), which is highly concentrated in the liver.[2][5][6]
To overcome these limitations, a prodrug strategy has been extensively pursued.[2][6] 5-FU derivatives, or prodrugs, are inactive compounds designed to undergo biotransformation—primarily through hydrolysis—to release the active 5-FU. This approach aims to improve oral bioavailability, enhance tumor selectivity, and reduce systemic toxicity.[1][7] The rate and location of this hydrolytic conversion are critical determinants of a prodrug's efficacy and safety profile. This guide provides a comparative analysis of the hydrolysis mechanisms of key 5-FU derivatives, supported by experimental data and detailed protocols for researchers in the field.
Mechanisms of Prodrug Activation: A Tale of Two Hydrolyses
The conversion of a 5-FU derivative to its active form is fundamentally a hydrolysis reaction, which can be broadly categorized as either chemical or enzymatic.
-
Chemical (Non-enzymatic) Hydrolysis : This process is dependent on the physicochemical conditions of the environment, such as pH and temperature. While some derivatives may exhibit pH-dependent instability, this is often a slower and less specific activation pathway compared to enzymatic conversion. Studies on 5-FU itself show it degrades sufficiently in alkaline conditions but is relatively stable under acidic and neutral hydrolytic conditions.[8][9] The stability of N-acyl derivatives, for instance, has been shown to increase with the reduced spatial accessibility of the amide group, indicating that steric hindrance can modulate the rate of non-enzymatic hydrolysis.[10]
-
Enzymatic Hydrolysis : This is the predominant and most clinically relevant mechanism for the activation of 5-FU prodrugs.[11] Specific enzymes, often concentrated in the liver or, ideally, within tumor tissue, catalyze the cleavage of the promoiety from the 5-FU core. This targeted bioactivation is the cornerstone of modern 5-FU prodrug design, aiming to generate high concentrations of the cytotoxic agent at the site of action while minimizing systemic exposure.[4][5]
Caption: General workflow of 5-FU prodrug activation via hydrolysis.
Comparative Analysis of Key 5-Fluorouracil Derivatives
The hydrolysis pathways of clinically important 5-FU prodrugs differ significantly, impacting their pharmacokinetic and pharmacodynamic profiles. The two most prominent examples are Capecitabine and Tegafur.
Capecitabine: A Three-Step Enzymatic Cascade
Capecitabine is an orally administered prodrug designed for tumor-selective activation.[12] Its conversion to 5-FU is a sophisticated three-step enzymatic process that leverages the differential expression of enzymes in normal versus cancerous tissues.[4][13][14]
-
Step 1 (Liver): After absorption, capecitabine is first hydrolyzed by carboxylesterases (CES1A1 and CES2), which are highly active in the liver, to form 5'-deoxy-5-fluorocytidine (5'-DFCR).[13][14][15]
-
Step 2 (Liver and Tumor): 5'-DFCR is then converted to 5'-deoxy-5-fluorouridine (5'-DFUR) by cytidine deaminase , an enzyme present in both the liver and tumor tissues.[4][12][15]
-
Step 3 (Tumor): The final, rate-limiting step is the hydrolysis of 5'-DFUR to the active 5-FU. This is catalyzed by thymidine phosphorylase (TP) , an enzyme that is significantly upregulated in various solid tumors, including breast and colorectal cancers, compared to adjacent normal tissues.[4][12] This preferential activation within the tumor is the key to capecitabine's enhanced therapeutic index.
Caption: Multi-step enzymatic hydrolysis pathway of Capecitabine.
Tegafur (Ftorafur): Cytochrome P450-Mediated Activation
Tegafur, a derivative first developed in the 1960s, is another widely used oral 5-FU prodrug.[16] Its bioactivation is primarily mediated by liver microsomal enzymes, though other pathways exist.
-
Microsomal Pathway (Liver): The main route of conversion involves the cytochrome P450 enzyme system. Specifically, CYP2A6 has been identified as the primary isoform responsible for hydroxylating tegafur, which then leads to the release of 5-FU.[17][18] This hepatic metabolism means that 5-FU is generated systemically.[19]
-
Soluble Enzyme Pathway: In addition to the P450 system, a second activation pathway mediated by soluble enzymes has been demonstrated in the liver, small intestine, and brain.[20] This pathway involves an enzymatic cleavage of the N-1—C-2' bond to yield 5-FU.[20]
-
Thymidine Phosphorylase Pathway: Some studies suggest that hydroxylated metabolites of tegafur, such as 4'-hydroxytegafur, can be converted to 5-FU by thymidine phosphorylase, similar to the final step in capecitabine's activation.[21] However, this may account for only a part of the overall activation.[21]
Tegafur is often co-administered with other agents, such as uracil (in UFT) or gimeracil and oteracil (in S-1), to modulate 5-FU's metabolism by inhibiting its degradation by DPD, thereby increasing its concentration and efficacy.[17][19][22]
Comparative Data Summary
The table below summarizes the key hydrolytic features of these and other 5-FU derivatives.
| Derivative | Primary Activating Enzyme(s) | Primary Site of Activation | Key Intermediate(s) | References |
| Capecitabine | Carboxylesterases, Cytidine Deaminase, Thymidine Phosphorylase | Liver (initial steps), Tumor (final step) | 5'-DFCR, 5'-DFUR | [4][12][13] |
| Tegafur | Cytochrome P450 (CYP2A6) | Liver | 5'-hydroxytegafur | [17][18][19] |
| Doxifluridine | Thymidine Phosphorylase, Pyrimidine-Nucleoside Phosphorylase | Tumors | 5-FU (direct conversion) | [6] |
| Carmofur | Various esterases/amidases | Systemic | 5-FU | [6] |
| N-acyl derivatives | Amidases / Chemical Hydrolysis | Systemic | 5-FU | [10][23] |
Experimental Protocol: A Self-Validating In Vitro Hydrolysis Assay
To assess the stability and conversion rate of a novel 5-FU derivative, a robust and reproducible in vitro hydrolysis assay is essential. This protocol describes a standard methodology using High-Performance Liquid Chromatography (HPLC) for quantification.
Causality Behind Experimental Choices
-
Buffer System: A phosphate buffer at pH 7.4 is chosen to mimic physiological blood conditions, providing a relevant environment for assessing stability and enzymatic activity.[24][25] For gastric stability, a pH 1.2 buffer (simulated gastric fluid) would be used.[25][26]
-
Enzyme Source: Human liver microsomes or S9 fractions are used because they contain a broad spectrum of drug-metabolizing enzymes, including cytochrome P450s and carboxylesterases, providing a good model for hepatic first-pass metabolism.[18][27][28] Purified recombinant enzymes can be used for more specific mechanistic studies.[13]
-
Quenching: The reaction is stopped abruptly by adding ice-cold acetonitrile. This serves two purposes: the cold temperature slows down the reaction, and the organic solvent precipitates the proteins (enzymes), effectively halting all catalytic activity and preventing further degradation of the analyte before analysis.
-
Analytical Method: Reversed-phase HPLC with UV detection is a widely used, reliable, and cost-effective method for quantifying 5-FU and its derivatives.[8][29][30] Its specificity allows for the simultaneous measurement of the parent prodrug and the released 5-FU.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare a 100 mM phosphate buffer and adjust the pH to 7.4.
-
Prepare a 10 mM stock solution of the 5-FU derivative in a suitable solvent (e.g., DMSO).
-
Prepare a 10 mM stock solution of 5-FU standard for the calibration curve.
-
Thaw human liver microsomes (or other enzyme source) on ice immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, pre-warm 485 µL of phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Add 10 µL of the liver microsome suspension (to achieve a final protein concentration of ~0.5-1.0 mg/mL).
-
Initiate the reaction by adding 5 µL of the 10 mM derivative stock solution (final concentration: 100 µM). Vortex briefly. This is Time = 0.
-
Control: Prepare a parallel reaction without the enzyme source (substituting with buffer) to measure non-enzymatic hydrolysis.
-
-
Time-Point Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot of the reaction mixture.
-
Immediately add the aliquot to a new tube containing 100 µL of ice-cold acetonitrile to quench the reaction.
-
Vortex vigorously and centrifuge at >12,000 x g for 10 minutes to pellet the precipitated proteins.
-
-
Sample Analysis by HPLC:
-
Transfer the supernatant to an HPLC vial.
-
Inject 10-20 µL onto a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Use a mobile phase suitable for separating the derivative and 5-FU (e.g., an isocratic or gradient mixture of phosphate buffer and methanol/acetonitrile).
-
Detect the compounds using a UV detector at the λmax of 5-FU (typically around 260-266 nm).[8][30]
-
-
Data Analysis:
-
Generate a calibration curve using known concentrations of the 5-FU standard and the parent derivative.
-
Quantify the concentration of the derivative and 5-FU in each sample at each time point.
-
Plot the concentration of the remaining derivative versus time.
-
Calculate the hydrolysis half-life (t½) from the slope of the linear portion of the natural log of concentration vs. time plot (for first-order kinetics).
-
Caption: Experimental workflow for an in vitro hydrolysis study.
Conclusion
The development of 5-fluorouracil derivatives represents a significant advancement in cancer chemotherapy, offering pathways to mitigate the toxicity and improve the efficacy of a classic cytotoxic agent. The activation of these prodrugs is critically dependent on hydrolysis, with enzymatic pathways offering the potential for tissue- and tumor-selective drug release. As demonstrated by capecitabine and tegafur, different derivatives utilize distinct enzymatic systems, leading to varied pharmacokinetic profiles and clinical applications. A thorough understanding of these hydrolytic mechanisms, validated through robust in vitro and in vivo experimental models, is paramount for the rational design of the next generation of fluoropyrimidine-based anticancer drugs.
References
-
Tegafur-Uracil | C12H13FN4O5 | CID 104747 . PubChem, National Center for Biotechnology Information. [Link]
-
Capecitabine | C15H22FN3O6 | CID 60953 . PubChem, National Center for Biotechnology Information. [Link]
-
Legay, R., Massou, S., Azéma, J., et al. (2014). Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use . Journal of Pharmaceutical and Biomedical Analysis, 98, 446-62. [Link]
-
Fukushima, M., Satake, H., Uchida, J., et al. (2000). Bioactivation of tegafur to 5-fluorouracil is catalyzed by cytochrome P-450 2A6 in human liver microsomes in vitro . Cancer Research, 60(23), 6670-4. [Link]
-
Quinney, S. K., Cokcetin, N. Z., Sanghani, S. P., et al. (2005). Hydrolysis of capecitabine to 5'-deoxy-5-fluorocytidine by human carboxylesterases and inhibition by loperamide . Journal of Pharmacology and Experimental Therapeutics, 313(3), 1017-24. [Link]
-
Au, J. L., & Sadee, W. (1983). Metabolic activation of R,S-1-(tetrahydro-2-furanyl)-5-fluorouracil (ftorafur) to 5-fluorouracil by soluble enzymes . Cancer Research, 43(9), 4039-44. [Link]
-
Wu, A. T., Au, J. L., & Sadee, W. (1982). Hydroxylated metabolies of R,S-1-(tetrahydro-2-furanyl)-5-fluorouracil (Ftorafur) in rats and rabbits . Cancer Research, 42(8), 2977-82. [Link]
-
Buur, A., Bundgaard, H., & Falch, E. (1986). Prodrugs of 5-fluorouracil. VII. Hydrolysis kinetics and physicochemical properties of N-ethoxy- and N-phenoxycarbonyloxymethyl derivatives of 5-fluorouracil . Acta Pharmaceutica Suecica, 23(4), 205-16. [Link]
-
Taguchi, T. (1997). Scientific Basis for the Combination of Tegafur With Uracil . Oncology (Williston Park), 11(10 Suppl), 14-21. [Link]
-
Malet-Martino, M., & Martino, R. (2002). Metabolic pathway of capecitabine . ResearchGate. [Link]
-
Joseph, R., & Sharma, V. K. (2014). Prodrug enzymes and their applications in image-guided therapy of cancer . Future Oncology, 10(12), 1959-73. [Link]
-
de Bruijn, P., & Verweij, J. (2018). Bioactivation of tegafur to give 5-FU and subsequent metabolism of 5-FU . ResearchGate. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Capecitabine? . [Link]
-
Quinney, S. K., Cokcetin, N. Z., Sanghani, S. P., et al. (2005). Hydrolysis of Capecitabine to 5'-Deoxy-5-fluorocytidine by Human Carboxylesterases and Inhibition by Loperamide . ResearchGate. [Link]
-
El Kouni, M. H., Naguib, F. N., & Iltzsch, M. H. (1983). Synthesis and biological activities of ftorafur metabolites. 3'- and 4'-hydroxyftorafur . Journal of Medicinal Chemistry, 26(4), 545-9. [Link]
-
Miura, K., Kinouchi, M., Ishida, K., et al. (2010). 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs . Cancers, 2(3), 1717-1730. [Link]
-
Fediuk, D. V., Shvets, V. I., & Kas'ianov, S. P. (1995). [Synthesis and properties of 5-fluorouracil derivatives] . Voprosy Meditsinskoi Khimii, 41(1), 38-41. [Link]
-
Kumar, D., & Singh, J. (2013). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil . Indian Journal of Pharmaceutical Sciences, 75(3), 353-358. [Link]
-
Legay, R., Massou, S., Azéma, J., et al. (2014). Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use . ResearchGate. [Link]
-
Stravinskiene, V., Stankeviciute, E., & Svedas, V. (2023). Bacterial amidohydrolases and modified 5-fluorocytidine compounds: Novel enzyme-prodrug pairs . PLoS ONE, 18(11), e0294860. [Link]
-
Breda, M., & Barattè, S. (2010). A review of analytical methods for the determination of 5-fluorouracil in biological matrices . Analytical and Bioanalytical Chemistry, 397(3), 1191-201. [Link]
-
Al-Janabi, A. H. (2018). Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior . ResearchGate. [Link]
-
Truong, A., & Wang, B. (2018). Enhanced Tumor Selectivity of 5-Fluorouracil Using a Reactive Oxygen Species-Activated Prodrug Approach . ACS Medicinal Chemistry Letters, 9(9), 923-928. [Link]
-
Breda, M., & Barattè, S. (2010). A review of analytical methods for the determination of 5-fluorouracil in biological matrices . ResearchGate. [Link]
-
Tian, Q., An, L., Wang, L., et al. (2007). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives . Archiv der Pharmazie, 340(6), 313-317. [Link]
-
Breda, M., & Barattè, S. (2010). A review of analytical methods for the determination of 5-fluorouracil in biological matrices . Semantic Scholar. [Link]
-
Legay, R., Massou, S., Azéma, J., et al. (2014). Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use . NDSL. [Link]
-
Iannelli, P., Marzano, C., & Muscella, A. (2021). Mutual Prodrugs of 5-Fluorouracil: From a Classic Chemotherapeutic Agent to Novel Potential Anticancer Drugs . ResearchGate. [Link]
-
Malet-Martino, M., & Martino, R. (2002). The prodrugs of 5-fluorouracil . Current Medicinal Chemistry. Anti-cancer Agents, 2(2), 267-310. [Link]
-
de Oliveira, A. C., Matos, M. S., & de Castro, W. V. (2009). Synthesis, ex Vivo and in Vitro Hydrolysis Study of an Indoline Derivative Designed as an Anti-Inflammatory with Reduced Gastric Ulceration Properties . Molecules, 14(11), 4523-4532. [Link]
-
Fowler, S., Morrell, J., & Wilson, I. (2019). Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems . ResearchGate. [Link]
-
Li, X., Huo, F., Zhang, Y., et al. (2022). Enzyme-activated prodrugs and their release mechanisms for the treatment of cancer . Journal of Materials Chemistry B, 10(28), 5504-5519. [Link]
-
Benvenuto, J. A., Lu, K., & Loo, T. L. (1981). The Pharmacology of Ftorafur (R, S-1-(tetrahydro-2-furanyl)-5-fluorouracil . Recent Results in Cancer Research, 76, 100-14. [Link]
-
Malet-Martino, M., & Martino, R. (2002). Clinical studies of three oral prodrugs of 5-fluorouracil (capecitabine, UFT, S-1): a review . The Oncologist, 7(4), 288-323. [Link]
-
Unknown Author. (2020). Experimental Procedures Alkyne Hydrolysis . Course Hero. [Link]
-
Kaplan, J., Shore, D., & Wang, H. (2019). Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) . Frontiers in Pharmacology, 10, 397. [Link]
-
de Oliveira, A. C., Matos, M. S., & de Castro, W. V. (2009). Synthesis, ex Vivo and in Vitro Hydrolysis Study of an Indoline Derivative Designed as an Anti-Inflammatory with Reduced Gastric Ulceration Properties . ResearchGate. [Link]
Sources
- 1. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The prodrugs of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical studies of three oral prodrugs of 5-fluorouracil (capecitabine, UFT, S-1): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Capecitabine? [synapse.patsnap.com]
- 5. Prodrug enzymes and their applications in image-guided therapy of cancer: tracking prodrug enzymes to minimize collateral damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced Tumor Selectivity of 5-Fluorouracil Using a Reactive Oxygen Species-Activated Prodrug Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [Synthesis and properties of 5-fluorouracil derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzyme-activated prodrugs and their release mechanisms for the treatment of cancer - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 12. Capecitabine | C15H22FN3O6 | CID 60953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Hydrolysis of capecitabine to 5'-deoxy-5-fluorocytidine by human carboxylesterases and inhibition by loperamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tegafur-Uracil | C12H13FN4O5 | CID 104747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Bioactivation of tegafur to 5-fluorouracil is catalyzed by cytochrome P-450 2A6 in human liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cancernetwork.com [cancernetwork.com]
- 20. Metabolic activation of R,S-1-(tetrahydro-2-furanyl)-5-fluorouracil (ftorafur) to 5-fluorouracil by soluble enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Hydroxylated metabolies of R,S-1-(tetrahydro-2-furanyl)-5-fluorouracil (Ftorafur) in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Bacterial amidohydrolases and modified 5-fluorocytidine compounds: Novel enzyme-prodrug pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]
- 29. A review of analytical methods for the determination of 5-fluorouracil in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 5-Fluoro-2-hydroxy-3-methylbenzaldehyde: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and application of novel compounds like 5-Fluoro-2-hydroxy-3-methylbenzaldehyde are routine. However, the lifecycle of these chemicals extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in scientific principles and regulatory standards to ensure the safety of laboratory personnel and the protection of our environment.
Understanding the Hazard Profile: Why Specific Disposal is Crucial
This compound is not a benign substance. Its hazard profile, as outlined in its Safety Data Sheet (SDS), dictates the need for meticulous disposal procedures. The primary hazards include:
-
Skin Irritation (H315): The compound can cause skin irritation upon contact.
-
Skin Sensitization (H317): May cause an allergic skin reaction.
-
Serious Eye Damage (H318): Poses a risk of serious damage to the eyes.
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.
These hazards underscore the importance of minimizing exposure during handling and disposal. Furthermore, as a fluorinated organic compound, it falls under the category of halogenated organic wastes .[1] Improper disposal of halogenated compounds is a significant environmental concern, and as such, is strictly regulated.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol is designed to guide you through the safe disposal of this compound, from the point of generation to final collection.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling any waste, ensure you are wearing the appropriate PPE. This is a non-negotiable step to prevent skin and eye contact, and inhalation.
-
Gloves: Nitrile or other chemically resistant gloves are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.
-
Lab Coat: A standard lab coat should be worn to protect clothing and skin.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.
Step 2: Waste Segregation - The Critical Decision
Proper segregation of chemical waste is paramount for both safety and cost-effective disposal.[2] this compound is a halogenated organic solid .
-
Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Solids."[1]
-
Causality: Mixing halogenated and non-halogenated waste streams unnecessarily increases the volume of waste that requires more stringent and expensive disposal methods, such as incineration at a regulated hazardous waste facility.[2]
Step 3: Container Selection and Labeling
The integrity of your waste container is crucial to prevent leaks and spills.
-
Container Choice: Use a container that is chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.
-
Labeling: The container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Irritant," "Skin Sensitizer")
-
The date the first waste was added.
-
Accurate labeling is a key requirement of the OSHA Hazard Communication Standard.[3]
Step 4: Accumulation and Storage
Waste should be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).
-
Storage Location: Store the waste container in a well-ventilated area, away from incompatible materials.[4]
-
Container Management: Keep the container closed at all times, except when adding waste.[5] This minimizes the release of any potential vapors.
-
Volume Limits: Be aware of the volume limits for SAAs as defined by the EPA and your institution's policies.
Step 5: Disposal Request and Hand-off
Once the waste container is full, or if you are discontinuing work with the chemical, it is time for disposal.
-
Procedure: Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to your Environmental Health and Safety (EHS) department.
-
Documentation: Ensure all necessary paperwork is completed accurately. This is part of your "cradle to grave" responsibility for the hazardous waste you generate.[2]
Quantitative Data Summary
| Parameter | Value/Information | Source |
| CAS Number | 704884-74-2 | [6] |
| Physical Form | Solid | |
| Hazard Statements | H315, H317, H318, H335 | |
| Disposal Precautionary Statement | P501: Dispose of contents/container to an approved waste disposal plant. | |
| Waste Category | Halogenated Organic Waste | [1] |
Visualizing the Disposal Decision Process
The following diagram illustrates the logical flow for making decisions about the disposal of this compound.
Caption: Disposal decision workflow for this compound.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By understanding the chemical's hazards, adhering to a systematic disposal protocol, and complying with regulatory guidelines, we can ensure that our scientific pursuits do not come at the cost of safety or environmental integrity. Always consult your institution's specific EHS guidelines, as they are tailored to your local regulations and facilities.
References
-
OSHA Hazard Communication Standard and OSHA Guidelines - CDC. [Link]
-
What are the OSHA Requirements for Hazardous Chemical Storage? - U.S. Chemical Storage. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - EPA. [Link]
-
OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview - CDMS. [Link]
-
OSHA Rules for Hazardous Chemicals - DuraLabel Resources. [Link]
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant - KPA. [Link]
-
HAZARDOUS WASTE SEGREGATION - Bucknell University. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR. [Link]
-
This compound - MySkinRecipes. [Link]
-
Guidelines for Solvent Waste Recycling and Disposal - Hazardous Waste Experts. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury. [Link]
-
A guide to the disposal of laboratory waste | Anenta. [Link]
-
A safety and chemical disposal guideline for Minilab users - Difaem. [Link]
-
Laboratory chemical waste disposal guidelines - University of Otago. [Link]
-
Material Safety Data Sheet 2-Hydroxy-5-nitrobenzaldehyde - Valsynthese SA. [Link]
Sources
Navigating the Synthesis of 5-Fluoro-2-hydroxy-3-methylbenzaldehyde: A Guide to Personal Protective Equipment and Safe Handling
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug development, often enhancing metabolic stability and bioavailability. 5-Fluoro-2-hydroxy-3-methylbenzaldehyde is a key building block in this endeavor, utilized in the synthesis of novel kinase inhibitors, anti-inflammatory agents, and other pharmaceuticals. However, its chemical reactivity necessitates a thorough understanding of its handling requirements to ensure laboratory safety. This guide provides essential, immediate safety and logistical information, from personal protective equipment (PPE) to operational and disposal plans, grounded in established scientific principles.
Hazard Assessment: Understanding the Risks
-
Skin Irritation: Causes skin irritation (H315).[1]
-
Serious Eye Damage: Causes serious eye damage (H318).[1]
-
Respiratory Irritation: May cause respiratory irritation (H335).[1]
-
Potential for Allergic Skin Reaction: May cause an allergic skin reaction (H317).
-
Combustibility: Similar compounds are classified as combustible liquids, suggesting this compound may also be combustible at elevated temperatures.[2]
Given its halogenated aromatic structure, it is also prudent to handle it as potentially toxic and to minimize environmental release.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling this compound. The following table outlines the minimum required PPE and the rationale for each selection.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing or explosion.[3] | Protects against splashes that can cause serious eye damage. A face shield provides an additional layer of protection for the entire face.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Consult the glove manufacturer's resistance guide for specific breakthrough times.[4][5] | Prevents skin contact, which can cause irritation and potential allergic reactions. Double gloving is recommended for added protection.[4] |
| Body Protection | A flame-resistant lab coat, fully buttoned.[4] | Protects against splashes and, if the material is combustible, offers a degree of fire resistance. |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory to control vapors. If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is required.[4] | Minimizes inhalation of the compound, which can cause respiratory tract irritation. |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount to minimizing exposure and ensuring a safe working environment.
Preparation and Pre-Handling Checklist
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6]
-
Spill Kit: A spill kit containing absorbent materials (e.g., vermiculite or sand), and appropriate waste disposal bags should be readily available.
-
Review SDS of Reactants: Before beginning any synthesis, review the SDS for all other reactants and solvents to be used.
Handling Procedure
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Inert Atmosphere: This compound is best stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[7]
-
Weighing: If weighing the solid, do so in the chemical fume hood. Use a disposable weighing boat to minimize contamination of balances.
-
Dissolving: When dissolving the solid, add the solvent slowly to the solid to avoid splashing.
-
Reactions: Conduct all reactions in appropriate glassware within the fume hood. Ensure the apparatus is securely clamped.
-
Post-Reaction: After the reaction is complete, quench the reaction mixture safely according to your specific protocol.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any associated waste is crucial to protect the environment and comply with regulations.
Waste Segregation
-
Halogenated Organic Waste: this compound and any solutions containing it must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[8] Do not mix with non-halogenated organic waste, as this complicates the disposal process and increases costs.[9][10]
-
Contaminated Solids: Any disposable items that come into contact with the compound, such as gloves, weighing boats, and absorbent materials from spills, should be collected in a separate, sealed bag labeled "Solid Chemical Waste" and disposed of according to your institution's guidelines.
Disposal Procedure
-
Container Labeling: Ensure the halogenated waste container is properly labeled with its contents.
-
Secure Storage: Store the waste container in a secondary containment bin in a well-ventilated area, away from incompatible materials.
-
Institutional Guidelines: Follow your institution's specific procedures for the final disposal of hazardous chemical waste. This typically involves collection by an environmental health and safety department.
The responsible handling and disposal of this compound are not merely procedural; they are integral to the scientific process. By understanding the hazards, utilizing the correct PPE, and adhering to strict operational and disposal plans, researchers can confidently and safely unlock the potential of this valuable synthetic building block.
References
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
Washington University in St. Louis. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
Sources
- 1. 704884-74-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. uah.edu [uah.edu]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. ehs.utk.edu [ehs.utk.edu]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. chemscene.com [chemscene.com]
- 8. bucknell.edu [bucknell.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
